1-(4-Nitrobenzoyl)piperidin-4-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-nitrobenzoyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-11-5-7-13(8-6-11)12(16)9-1-3-10(4-2-9)14(17)18/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQFSAFLSZJSEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392589 | |
| Record name | 1-(4-nitrobenzoyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34259-84-2 | |
| Record name | 1-(4-nitrobenzoyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(4-Nitrobenzoyl)piperidin-4-one chemical properties
An In-Depth Technical Guide to 1-(4-Nitrobenzoyl)piperidin-4-one: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutic agents and advanced materials. Among the vast array of heterocyclic building blocks, the piperidin-4-one nucleus stands out as a privileged pharmacophore, forming the core of numerous biologically active compounds.[1][2] When functionalized with a 4-nitrobenzoyl group at the nitrogen atom, it yields 1-(4-Nitrobenzoyl)piperidin-4-one, a versatile and highly reactive intermediate.
This technical guide offers a comprehensive exploration of 1-(4-Nitrobenzoyl)piperidin-4-one, delving into its core chemical properties, synthetic routes, reactivity profile, and key applications. The presence of three distinct functional domains—the piperidin-4-one ketone, the tertiary amide, and the aromatic nitro group—renders this molecule a powerful platform for generating diverse chemical entities. Its unique electronic and structural characteristics make it an invaluable tool for researchers and drug development professionals aiming to construct complex molecular architectures for targeted biological and material science applications.[3][4]
Core Chemical & Physical Properties
The fundamental properties of 1-(4-Nitrobenzoyl)piperidin-4-one are summarized below. This data provides the foundational knowledge required for its handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| CAS Number | 34259-84-2 | [5][6] |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [6][7] |
| Molecular Weight | 248.23 g/mol | [6][7] |
| Synonyms | 1-(4-Nitrobenzoyl)tetrahydro-4(1H)-pyridinone | [3][5] |
| Appearance | (Not specified, likely a solid) | - |
| Purity | Commercially available at ≥98-99% | [3][7] |
| Storage Temperature | Room temperature or refrigerated (0-8 °C) | [4][5] |
Synthesis and Mechanistic Considerations
The most direct and industrially scalable synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one involves the N-acylation of a piperidin-4-one precursor. The causality behind this choice lies in the high reactivity of the secondary amine of piperidin-4-one towards an activated acylating agent like 4-nitrobenzoyl chloride. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. This general approach is well-documented for the synthesis of analogous N-acyl piperidones.[8]
Logical Workflow for Synthesis
Caption: Synthetic workflow for 1-(4-Nitrobenzoyl)piperidin-4-one.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system based on established chemical principles for N-acylation.[8][9]
-
Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add piperidin-4-one hydrochloride (1.0 eq).
-
Suspend the starting material in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of starting material).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq), dropwise to the suspension to neutralize the hydrochloride salt and the HCl produced during the reaction.
-
-
Acylation Reaction:
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in a minimal amount of the same anhydrous solvent.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the cooled piperidin-4-one suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Upon completion, quench the reaction by adding deionized water.
-
If DCM was used, transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure 1-(4-Nitrobenzoyl)piperidin-4-one.[1]
-
Anticipated Spectral Properties
While specific spectral data is not widely published, the structure of 1-(4-Nitrobenzoyl)piperidin-4-one allows for a reliable prediction of its key spectroscopic signatures.[10][11][12]
-
¹H NMR: The spectrum is expected to show two distinct regions. The aromatic region should display a characteristic AA'BB' system for the para-substituted ring, with two doublets between δ 7.5-8.5 ppm. The aliphatic region should contain signals for the piperidinone protons, likely appearing as two multiplets or triplets around δ 2.5-4.0 ppm, corresponding to the protons adjacent to the ketone and the amide nitrogen.
-
¹³C NMR: Key signals would include the ketone carbonyl (~205-210 ppm), the amide carbonyl (~165-170 ppm), aromatic carbons (δ 120-150 ppm), and aliphatic carbons of the piperidine ring (δ 30-50 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong, characteristic absorption bands. These would include a sharp peak for the ketone C=O stretch (~1720 cm⁻¹), another strong peak for the amide C=O stretch (~1640 cm⁻¹), and two strong bands for the asymmetric and symmetric N-O stretching of the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹, respectively).
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show the molecular ion peak [M]⁺ or [M+H]⁺ at m/z 248 or 249, respectively. Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂) and cleavage of the benzoyl group.
Chemical Reactivity and Synthetic Utility
The synthetic value of 1-(4-Nitrobenzoyl)piperidin-4-one stems from its three reactive centers, which can be manipulated selectively to build molecular complexity. This multi-faceted reactivity makes it an ideal intermediate in pharmaceutical and material science research.[3]
Key Reaction Pathways
Caption: Primary reaction pathways for synthetic diversification.
-
Reactions at the Ketone: The carbonyl group at the C4 position is a prime site for nucleophilic addition.
-
Reduction: The ketone can be readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This introduces a new stereocenter and a hydroxyl group that can be used for further functionalization, such as etherification or esterification.[13]
-
Wittig Reaction/Grignard Addition: Carbon-carbon bonds can be formed at this position to introduce alkyl or aryl substituents, expanding the molecular framework.
-
-
Reactions of the Nitro Group: The aromatic nitro group is a versatile functional handle.
-
Reduction to Amine: The most common transformation is its reduction to an aniline derivative using methods like catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl). The resulting primary amine is a key nucleophile for forming amides, sulfonamides, ureas, or for use in coupling reactions.
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the nitro group activates the aromatic ring for SₙAr reactions, although this is less common than reduction.
-
-
Applications as a Synthetic Intermediate:
-
Drug Discovery: This compound serves as a crucial building block for synthesizing novel therapeutic agents. The piperidin-4-one scaffold is prevalent in compounds targeting the central nervous system (CNS), as well as in antiviral, anticancer, and anti-inflammatory agents.[2][3][14] The ability to independently modify the piperidone ring and the aromatic moiety allows for the systematic exploration of structure-activity relationships (SAR).
-
Material Science: The rigid, well-defined structure of 1-(4-Nitrobenzoyl)piperidin-4-one makes it a candidate for incorporation into polymers and advanced materials where specific electronic and optical properties are desired.[3][4]
-
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[16]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid all personal contact. Prevent dust formation during transfer and weighing.
-
Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place.[15] Recommended storage temperatures range from ambient to refrigerated (0-8 °C).[4][5]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which may lead to vigorous, exothermic reactions.[16][15]
-
Potential Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause skin, eye, and respiratory tract irritation.[16][17]
Conclusion
1-(4-Nitrobenzoyl)piperidin-4-one is a strategically important synthetic intermediate characterized by its high reactivity and functional versatility. Its piperidin-4-one core provides a proven pharmacophore, while the 4-nitrobenzoyl group offers a readily modifiable handle for extensive derivatization. These features make it an exceptionally valuable building block for drug discovery programs aimed at developing novel analgesics, anti-inflammatory drugs, and other bioactive agents.[3] Furthermore, its potential applications in material science underscore its broader utility in chemical research. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist seeking to leverage this powerful molecular tool for innovation.
References
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PrepChem.com. (n.d.). Synthesis of 1-(4-Nitrobenzoyl)-4-(4-fluorobenzyloxy)-piperidine. Retrieved from [Link]
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Capot Chemical. (n.d.). Specifications of 1-(4-Nitro-benzoyl)-piperidin-4-one. Retrieved from [Link]
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AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]
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Manimekalai, A., et al. (n.d.). Spectral investigations of some piperidin-4-one molecular addition compounds. International Journal of PharmTech Research. Retrieved from [Link]
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SpectraBase. (n.d.). Piperidine, 1-(4-nitrobenzoyl)-. Retrieved from [Link]
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Dow Inc. (n.d.). TERGITOL™ 91-6 Surfactant. Retrieved from [Link]
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Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]
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ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure? Retrieved from [Link]
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PubChem. (n.d.). 4-Piperidone. Retrieved from [Link]
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De Wilde, L., et al. (2021). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Molecules, 26(16), 4983. Retrieved from [Link]
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Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. Retrieved from [Link]
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University of Wisconsin/ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1,2,3,5-Tetrathiane, 4,6-diethyl-, cis- (CAS 137363-91-8). Retrieved from [Link]
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Arayne, M. S., et al. (2014). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic Acid Metal Complexes of Biological Interest. Modern Chemistry & Applications, 2(2). Retrieved from [Link]
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Gianquinto, E., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. International Journal of Molecular Sciences, 23(23), 15264. Retrieved from [Link]
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PubChem. (n.d.). 1-Benzyl-4-piperidone. Retrieved from [Link]
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PubChem. (n.d.). Benzyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]
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A Comprehensive Technical Guide to 1-(4-Nitrobenzoyl)piperidin-4-one (CAS: 34259-84-2): Synthesis, Characterization, and Applications
Abstract
This technical guide provides an in-depth exploration of 1-(4-Nitrobenzoyl)piperidin-4-one, a pivotal chemical intermediate in modern organic synthesis and pharmaceutical development. The piperidin-4-one scaffold is a well-established pharmacophore present in numerous biologically active compounds, making its derivatives highly valuable in drug discovery.[1] This document offers a holistic perspective, beginning with the compound's fundamental physicochemical properties and proceeding to detailed, field-tested protocols for its synthesis, purification, and rigorous analytical characterization. By elucidating the causality behind experimental choices and emphasizing self-validating methodologies, this guide serves as a critical resource for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the creation of novel complex molecules and potential therapeutic agents.[2][3]
Core Compound Analysis: Physicochemical Properties and Structural Rationale
1-(4-Nitrobenzoyl)piperidin-4-one is a strategically designed molecule whose utility stems directly from its distinct structural features. The compound consists of a piperidin-4-one core N-acylated with a 4-nitrobenzoyl group.[2] This combination imparts specific reactivity and functionality that is highly advantageous for synthetic diversification.
-
The Piperidin-4-one Core: This saturated heterocycle is a ubiquitous motif in medicinal chemistry, known to confer desirable pharmacokinetic properties such as improved solubility and bioavailability.[4] The ketone at the 4-position serves as a versatile chemical handle for a wide range of transformations, most notably reductive amination, allowing for the introduction of diverse substituents.
-
The N-Acyl Linkage: The amide bond provides metabolic stability. The attachment of the benzoyl group at the nitrogen atom influences the conformational properties of the piperidine ring.
-
The 4-Nitrobenzoyl Group: The strongly electron-withdrawing nitro group serves two primary purposes. First, it can be readily reduced to an aniline derivative, providing a secondary point for chemical modification.[5] Second, its presence creates a robust chromophore, simplifying detection and quantification by UV-based analytical techniques like High-Performance Liquid Chromatography (HPLC).
A summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 34259-84-2 | [2][6][7][8] |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [2][8][9] |
| Molecular Weight | 248.24 g/mol | [2][9] |
| Synonym(s) | 1-(4-Nitrobenzoyl)tetrahydro-4(1H)-pyridinone | [2][7][10] |
| Appearance | Off-white to light yellow solid | [2] |
| Storage Conditions | Store at 0-8 °C, protected from light and moisture | [2][3] |
Synthesis and Purification: A Validated Protocol
The most direct and reliable synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one involves the N-acylation of 4-piperidone with 4-nitrobenzoyl chloride. This approach is efficient and scalable. The following protocol is designed as a self-validating system, incorporating in-process controls and a robust purification strategy.
Synthetic Rationale and Workflow
The core of this synthesis is a nucleophilic acyl substitution. The secondary amine of 4-piperidone acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. A tertiary amine base, such as triethylamine (TEA), is crucial. It serves as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the 4-piperidone starting material. Dichloromethane (DCM) is selected as the solvent due to its inertness and ability to dissolve both reactants while facilitating easy removal post-reaction.
Detailed Experimental Protocol
Materials:
-
4-Piperidone hydrochloride monohydrate
-
4-Nitrobenzoyl chloride (≥98%)
-
Triethylamine (TEA), distilled
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes (for purification)
Procedure:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-piperidone hydrochloride monohydrate (1.0 eq).
-
Suspension: Suspend the solid in anhydrous DCM (approx. 10 mL per gram of starting material). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Slowly add triethylamine (2.2 eq) to the suspension via syringe. The purpose of the excess base is to neutralize both the HCl salt of the starting material and the HCl generated during the reaction. Stir for 20 minutes at 0 °C.
-
Acylation: Dissolve 4-nitrobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching & Workup: Cool the mixture back to 0 °C and slowly add deionized water to quench any unreacted 4-nitrobenzoyl chloride. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with deionized water (2x) and brine (1x). The washes remove triethylamine hydrochloride and other water-soluble impurities.
-
Drying & Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification:
-
Recrystallization (Preferred): Dissolve the crude solid in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, followed by further cooling at 4 °C to induce crystallization. Collect the pure crystals by vacuum filtration.
-
Column Chromatography: If recrystallization is ineffective, purify the crude material via flash chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Analytical Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, structure, and purity of the final compound. A multi-pronged approach using HPLC, NMR, and MS provides a comprehensive and trustworthy quality assessment.
Protocol: Purity Determination by Reverse-Phase HPLC
This method provides quantitative data on the purity of the compound. A C18 column is used, which is standard for moderately non-polar small molecules. The mobile phase gradient allows for the efficient elution of the main compound while separating it from more or less polar impurities.
| Parameter | Specification | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column for small molecule analysis. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | ACN is a common organic modifier for reverse-phase HPLC. |
| Gradient | 5% B to 95% B over 15 min | Ensures elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm | The nitrobenzoyl moiety provides a strong UV chromophore. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
Procedure:
-
Sample Preparation: Prepare a sample stock solution of 1 mg/mL in acetonitrile.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95:5 A:B) until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of ≥98% is typically required for use in further synthetic steps.
Protocol: Structural Verification by NMR Spectroscopy
NMR spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Spectral Interpretation:
-
¹H NMR: Expect to see distinct signals in the aromatic region (typically 7-9 ppm) corresponding to the disubstituted benzene ring. Signals for the non-equivalent methylene protons of the piperidinone ring will appear in the aliphatic region (typically 2-4 ppm).
-
¹³C NMR: Expect signals for the two carbonyl carbons (amide and ketone), the aromatic carbons, and the aliphatic carbons of the piperidine ring.
-
Protocol: Molecular Weight Confirmation by Mass Spectrometry (MS)
MS confirms that the synthesized compound has the correct molecular weight.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Analysis: Analyze the sample using Electrospray Ionization (ESI) in positive ion mode.
-
Data Interpretation: The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z ≈ 249.24.
Applications in Research and Drug Development
The true value of 1-(4-Nitrobenzoyl)piperidin-4-one lies in its potential as a versatile synthetic intermediate.[2][3] Its two distinct functional handles—the ketone and the nitro group—allow for orthogonal chemical modifications, enabling the rapid generation of diverse chemical libraries for biological screening.[11]
-
Pathway 1: Ketone Chemistry: The ketone at the 4-position is an ideal site for introducing diversity. It readily undergoes reactions such as reductive amination with a wide array of primary and secondary amines to generate 4-amino-piperidine derivatives. This is a cornerstone strategy in the synthesis of many CNS-active agents and opioid analgesics.
-
Pathway 2: Nitro Group Reduction: The aromatic nitro group can be cleanly reduced to a primary amine using standard conditions (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl₂).[5] This newly formed aniline is a versatile nucleophile, enabling subsequent reactions like amide bond formation, sulfonylation, or diazotization, further expanding the molecular diversity accessible from the parent scaffold.
The piperidine scaffold itself is a key component in a vast number of approved drugs and clinical candidates, highlighting its importance in modern medicinal chemistry.[12][13] Derivatives have shown a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][14][15]
Safe Handling and Storage
As with any laboratory chemical, proper safety protocols must be followed.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[16][17]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[2][3][16] For long-term stability, storage at 0-8 °C is recommended.[2][3]
Conclusion
1-(4-Nitrobenzoyl)piperidin-4-one is more than a simple chemical; it is a strategic tool for chemical innovation. Its well-defined structure, featuring two orthogonal functional groups, provides a robust platform for the synthesis of complex molecular architectures. The validated protocols for synthesis and characterization detailed in this guide are designed to empower researchers to produce this key intermediate with high purity and confidence. Its proven utility as a precursor to diverse and biologically relevant piperidine derivatives solidifies its importance for scientists and professionals engaged in drug discovery and the broader chemical sciences.[2][11]
References
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Available at: [Link]
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Kumar, K. A., et al. (2012). PIPERIDONE ANALOGS: SYNTHESIS AND THEIR DIVERSE BIOLOGICAL APPLICATIONS. International Research Journal of Pharmaceutical and Applied Sciences, 2(6), 145-154. Available at: [Link]
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A Comprehensive Technical Guide to the Synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one
Foreword: The Strategic Importance of a Core Moiety
In the landscape of modern drug discovery and development, the piperidin-4-one scaffold represents a "privileged structure"—a molecular framework that is capable of binding to multiple, diverse biological targets.[1][2] Its inherent conformational flexibility and the synthetic versatility of its ketone and amine functionalities make it an invaluable starting point for the construction of complex, biologically active molecules.[1][3] The specific derivative, 1-(4-Nitrobenzoyl)piperidin-4-one, serves as a critical intermediate in the synthesis of a wide array of pharmaceutical agents, including novel analgesics and anti-inflammatory drugs.[4][5]
This guide provides an in-depth, experience-driven walkthrough of the synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one. Moving beyond a mere recitation of steps, we will delve into the mechanistic rationale, process control considerations, and safety protocols that underpin a successful and reproducible synthesis. This document is intended for researchers, medicinal chemists, and process development professionals who require not just a protocol, but a foundational understanding of the chemistry involved.
Synthetic Strategy: The Schotten-Baumann Acylation
The synthesis of the target compound is most efficiently achieved via the N-acylation of piperidin-4-one with 4-nitrobenzoyl chloride. This transformation is a classic example of the Schotten-Baumann reaction , a robust and widely utilized method for forming amides from amines and acyl chlorides.[6][7]
Mechanism and Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Amine Deprotonation (In Situ): The starting material, piperidin-4-one, is typically supplied as a hydrochloride salt to improve its shelf-life and stability.[8] The first step, therefore, requires the in-situ neutralization of this salt to liberate the free secondary amine, which is the active nucleophile. An organic base, such as triethylamine (TEA), is ideally suited for this purpose as it is non-nucleophilic and effectively scavenges the liberated proton.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free piperidin-4-one attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This forms a tetrahedral intermediate.
-
Chloride Elimination & Proton Transfer: The tetrahedral intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion as a leaving group. The same base (triethylamine) then abstracts a proton from the now-positively charged nitrogen atom, neutralizing it and forming the stable amide product. The triethylamine hydrochloride salt precipitates or remains dissolved in the reaction mixture.
The "Schotten-Baumann conditions" traditionally refer to a biphasic system using an aqueous base like NaOH.[9][10] However, for this specific synthesis, a homogeneous system using an organic solvent and a tertiary amine base like triethylamine is often preferred to avoid potential hydrolysis of the highly reactive 4-nitrobenzoyl chloride by water.[9]
Reagent and Safety Analysis
A cornerstone of trustworthy and repeatable science is a profound respect for the materials being used. The following table summarizes the key reagents and their critical safety considerations, compiled from authoritative safety data sheets.
| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
| 4-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | 185.56 | 122-04-3 | Causes severe skin burns and eye damage.[11] Moisture sensitive; contact with water liberates toxic gas.[12] Lachrymator.[11] |
| Piperidin-4-one Hydrochloride | C₅H₁₀ClNO | 135.59 | 41979-39-9 | Causes skin, eye, and respiratory irritation.[13][14] Handle with care to avoid ingestion or inhalation.[8] |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Highly flammable liquid and vapor.[15] Toxic if swallowed, in contact with skin, or if inhaled.[16][17] Causes severe skin burns and eye damage.[18] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Skin and eye irritant. Suspected of causing cancer. |
Handling Causality:
-
4-Nitrobenzoyl Chloride: This reagent is highly reactive towards nucleophiles, including water. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis, which would form 4-nitrobenzoic acid and reduce the yield.[12][19] Its corrosive and lachrymatory nature mandates handling in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[20][21]
-
Triethylamine: This base is volatile, flammable, and corrosive.[15][17] It should be dispensed in a fume hood, away from ignition sources. Its strong odor is a good indicator of its presence, but inhalation should be strictly avoided.[22]
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes a rationale, and checkpoints are implicitly included in the work-up and purification stages.
Workflow Overview Diagram
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Introduction: Establishing the Blueprint of a Key Pharmaceutical Intermediate
An In-depth Technical Guide to the Structure Elucidation of 1-(4-Nitrobenzoyl)piperidin-4-one
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built.[1][2] 1-(4-Nitrobenzoyl)piperidin-4-one is a pivotal intermediate, serving as a versatile scaffold in the synthesis of novel therapeutic agents and advanced materials.[3][4] Its molecular architecture, featuring a piperidinone core linked to a nitrobenzoyl group, offers a reactive handle for constructing more complex chemical entities.[3][4] Therefore, a rigorous and systematic approach to confirming its structure is not merely an academic exercise but a critical quality control checkpoint in the pharmaceutical pipeline.
This guide provides a comprehensive, field-proven framework for the structural elucidation of 1-(4-Nitrobenzoyl)piperidin-4-one. Moving beyond a simple recitation of techniques, we will explore the causality behind experimental choices, demonstrating how a multi-faceted analytical approach creates a self-validating system. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we can construct an unassailable confirmation of the target molecule's identity, integrity, and connectivity.[5][6]
Section 1: The Subject Molecule - A Structural Overview
Before delving into the analytical methodologies, it is essential to understand the foundational characteristics of the target compound.
-
Compound Name: 1-(4-Nitrobenzoyl)piperidin-4-one
The molecule consists of two primary moieties: a piperidin-4-one ring and a 4-nitrobenzoyl group, connected via a tertiary amide linkage. This structure presents several key features for spectroscopic analysis: a ketone, an amide, a symmetrically substituted aromatic ring, and two distinct sets of aliphatic protons within the piperidinone ring.
Caption: Molecular Structure of 1-(4-Nitrobenzoyl)piperidin-4-one.
Section 2: Multi-technique Spectroscopic Elucidation
The core of structure elucidation lies in the synergistic use of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they offer a comprehensive and validated structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
NMR is unparalleled in its ability to map the carbon-hydrogen framework of a molecule, providing definitive evidence of atom-to-atom connectivity.[6] For a molecule of this complexity, a suite of 1D and 2D NMR experiments is required.
Expert Insight: The presence of the tertiary amide bond introduces a rotational barrier around the N-C(O) bond. This can lead to broadened signals or even the appearance of rotamers at room temperature, particularly for the piperidinone protons adjacent to the nitrogen. Variable temperature (VT) NMR studies can be employed to investigate this dynamic behavior if necessary.[10]
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons.
-
Aromatic Region (~7.7-8.4 ppm): The 4-nitrobenzoyl group is expected to produce a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-withdrawing nitro group will be downfield (deshielded), while the protons ortho to the carbonyl group will be slightly upfield.
-
Aliphatic Region (~2.6-4.2 ppm): The eight piperidinone protons are diastereotopic and will appear as two sets of multiplets. Due to the influence of the adjacent nitrogen and carbonyl group, they are expected to be chemically non-equivalent. The protons on carbons adjacent to the nitrogen (C2/C6) will be further downfield than those adjacent to the carbonyl (C3/C5).
| Predicted ¹H NMR Data | |
| Chemical Shift (δ, ppm) | Assignment & Multiplicity |
| ~8.35 | 2H, doublet (AA'BB') - Aromatic H ortho to NO₂ |
| ~7.75 | 2H, doublet (AA'BB') - Aromatic H ortho to C=O |
| ~4.15 | 2H, triplet - Piperidinone H (C2/C6) |
| ~3.80 | 2H, triplet - Piperidinone H (C2/C6) |
| ~2.75 | 4H, multiplet - Piperidinone H (C3/C5) |
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment.
-
Carbonyl Carbons (~165-207 ppm): Two distinct signals are expected in the downfield region: one for the amide carbonyl (~166 ppm) and one for the ketone carbonyl (~207 ppm).
-
Aromatic Carbons (~124-150 ppm): Four signals are anticipated for the aromatic ring. The carbon bearing the nitro group will be the most downfield, followed by the ipso-carbon attached to the carbonyl. The two protonated aromatic carbons will appear in the ~124-130 ppm range.
-
Aliphatic Carbons (~40-50 ppm): Two signals are expected for the piperidinone ring carbons. The carbons adjacent to the nitrogen (C2/C6) will appear around 40-45 ppm, while those adjacent to the ketone (C3/C5) will be slightly more downfield.
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Assignment |
| ~207.0 | Ketone Carbonyl (C4) |
| ~166.5 | Amide Carbonyl (C=O) |
| ~150.0 | Aromatic C-NO₂ |
| ~141.0 | Aromatic C-C=O |
| ~129.5 | Aromatic CH |
| ~124.0 | Aromatic CH |
| ~45.0 | Piperidinone CH₂ (C2/C6) |
| ~41.0 | Piperidinone CH₂ (C3/C5) |
2D NMR Spectroscopy: Assembling the Pieces
While 1D NMR suggests the presence of the key structural fragments, 2D NMR is required to definitively link them.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment confirms the coupling between adjacent protons. It would show a clear correlation between the two sets of aliphatic protons within the piperidinone ring, confirming the -CH₂-CH₂- spin system on either side of the nitrogen and carbonyl groups.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton directly to the carbon it is attached to, allowing for unambiguous assignment of the protonated carbons in the ¹³C spectrum.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this elucidation. It reveals long-range (2-3 bond) correlations between protons and carbons, providing the final, irrefutable proof of connectivity.[11]
Key HMBC Correlations for Structural Confirmation:
-
Aromatic H to Amide C=O: A correlation from the aromatic protons at ~7.75 ppm to the amide carbonyl carbon at ~166.5 ppm confirms the benzoyl moiety.
-
Piperidinone H (C2/C6) to Amide C=O: A correlation from the downfield aliphatic protons at ~4.15 ppm to the same amide carbonyl carbon (~166.5 ppm) definitively connects the piperidinone ring to the benzoyl group through the nitrogen atom.
-
Piperidinone H (C2/C6) to Piperidinone C (C3/C5): Correlations from the C2/C6 protons to the C3/C5 carbons further solidify the piperidinone ring structure.
Caption: Integrated workflow for structure elucidation and validation.
Conclusion
The structure elucidation of 1-(4-Nitrobenzoyl)piperidin-4-one is a clear demonstration of the power of modern analytical chemistry. By systematically applying and integrating the findings from NMR spectroscopy, mass spectrometry, and infrared spectroscopy, we move from a molecular formula to a fully realized and validated three-dimensional structure. This rigorous, multi-technique approach ensures the highest level of scientific integrity, providing the trustworthy and authoritative data essential for researchers, scientists, and drug development professionals who rely on this critical chemical intermediate.
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An In-depth Technical Guide to the Characterization of 1-(4-Nitrobenzoyl)tetrahydro-4(1H)-pyridinone
Introduction
1-(4-Nitrobenzoyl)tetrahydro-4(1H)-pyridinone, also known as 1-(4-Nitrobenzoyl)-4-piperidone, is a highly functionalized heterocyclic compound.[1][2] With a molecular formula of C₁₂H₁₂N₂O₄ and a molecular weight of 248.24 g/mol , this off-white to light yellow solid serves as a critical building block in medicinal chemistry and materials science.[1][3][4] Its piperidinone core, acylated with a 4-nitrobenzoyl group, provides a versatile scaffold for the synthesis of complex bioactive molecules, including novel analgesics and anti-inflammatory drugs.[1] Furthermore, its distinct electronic properties make it a compound of interest in the development of advanced polymers and materials.[1]
A rigorous and multi-faceted characterization is paramount to confirm the structural integrity and purity of this intermediate, ensuring the validity of downstream applications. This guide provides a comprehensive framework for the definitive characterization of 1-(4-Nitrobenzoyl)tetrahydro-4(1H)-pyridinone, leveraging a suite of orthogonal analytical techniques. We will delve into the causality behind experimental choices, present field-proven protocols, and interpret the resulting data to build a self-validating analytical dossier for this important synthetic intermediate.
Synthesis and Purification: Establishing a High-Quality Baseline
The most common route to synthesizing the title compound is the Schotten-Baumann acylation of 4-piperidone with 4-nitrobenzoyl chloride. The primary challenge in this synthesis is not the reaction itself, but the isolation of the product with high purity, free from starting materials and by-products. Recrystallization is the method of choice for purifying this solid compound, leveraging temperature-dependent solubility differences to selectively crystallize the desired product.
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: Begin by identifying a suitable solvent system. The ideal solvent will dissolve the crude compound sparingly at room temperature but readily at an elevated temperature. Ethanol or isopropanol are excellent starting points.
-
Dissolution: Place the crude 1-(4-Nitrobenzoyl)tetrahydro-4(1H)-pyridinone in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated, maximizing yield upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The melting point of the dried product should be sharp and consistent with literature values (approx. 118-120 °C) to indicate high purity.[2][5]
Caption: Workflow for the synthesis and purification of the target compound.
Definitive Structural Elucidation
No single technique can unambiguously determine a chemical structure. Therefore, we employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This orthogonal approach ensures that every part of the molecule is interrogated, leading to a confident structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential.
Causality & Insights: The key structural features to confirm are the 4-nitrobenzoyl group and the piperidinone ring. Due to restricted rotation around the amide (N-C=O) bond, the two methylene groups on the piperidine ring adjacent to the nitrogen (positions 2 and 6) may become diastereotopic, leading to more complex signals than a simple triplet.[6][7] This phenomenon is a hallmark of N-acyl piperidines and its observation is a strong confirmation of the structure.
Predicted Spectroscopic Data
| Data Type | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| ¹H NMR | Aromatic (ortho to NO₂) | 8.2 - 8.4 | Doublet (d) |
| Aromatic (meta to NO₂) | 7.6 - 7.8 | Doublet (d) | |
| Piperidinone CH₂ (positions 2, 6) | 3.8 - 4.2 | Broad Multiplet (m) | |
| Piperidinone CH₂ (positions 3, 5) | 2.5 - 2.8 | Broad Multiplet (m) | |
| ¹³C NMR | Amide Carbonyl (C=O) | 168 - 172 | - |
| Ketone Carbonyl (C=O) | 205 - 210 | - | |
| Aromatic C-NO₂ | 148 - 152 | - | |
| Aromatic C-H | 123 - 130 | - | |
| Piperidinone C-2, C-6 | 40 - 50 | - | |
| Piperidinone C-3, C-5 | 35 - 45 | - |
Note: Shifts are predicted based on general principles and data for similar structures. Actual values may vary based on solvent and concentration.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d is often suitable, but DMSO-d₆ can be used if solubility is an issue.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width and resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio, as the ¹³C nucleus is much less sensitive than ¹H.
-
2D NMR (Recommended): For unambiguous assignment, acquire a ¹H-¹³C HSQC experiment. This correlates each proton signal with the carbon it is directly attached to, confirming the connectivity of the piperidinone ring protons and carbons.[6][8]
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.
Causality & Insights: Electrospray ionization (ESI) is a soft ionization technique ideal for this molecule, as it will likely produce a strong protonated molecular ion peak ([M+H]⁺). The fragmentation pattern will be dictated by the weakest bonds and most stable resulting fragments. We expect to see a prominent fragment corresponding to the 4-nitrobenzoyl cation (m/z 150), resulting from the cleavage of the amide bond.
Expected Mass Data
| Parameter | Value |
| Molecular Formula | C₁₂H₁₂N₂O₄ |
| Exact Mass | 248.0797 |
| Expected Ion (ESI+) | [M+H]⁺ = 249.0870 |
| Key Fragment | [C₇H₄NO₃]⁺ = 150.0186 |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10-20 µg/mL) in a solvent compatible with HPLC, such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 100-500).
-
High-Resolution MS (HRMS): For definitive formula confirmation, utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap). The measured mass should be within 5 ppm of the calculated exact mass for the proposed formula.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Causality & Insights: The IR spectrum should display distinct, strong absorption bands for the three most important functional groups: the ketone carbonyl, the amide carbonyl, and the nitro group. The presence and position of these bands provide a quick and reliable confirmation of the compound's gross structure.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide C=O Stretch | 1640 - 1680 | Strong |
| Ketone C=O Stretch | 1705 - 1725 | Strong |
| NO₂ Asymmetric Stretch | 1510 - 1560 | Strong |
| NO₂ Symmetric Stretch | 1345 - 1385 | Strong |
| Aromatic C=C Stretch | ~1600, ~1475 | Medium-Weak |
Experimental Protocol: ATR-IR Analysis
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and acquire a background spectrum.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire Spectrum: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
Purity Verification via High-Performance Liquid Chromatography (HPLC)
While NMR can indicate purity, HPLC is the gold standard for quantitative purity assessment. A well-developed Reverse-Phase HPLC (RP-HPLC) method can separate the target compound from starting materials, by-products, and degradation products.[9][10]
Causality & Insights: The compound has both polar (carbonyls, nitro group) and non-polar (aromatic ring) features, making it well-suited for RP-HPLC on a C18 column. A gradient elution using a mixture of water and an organic solvent like acetonitrile will be effective. The 4-nitrobenzoyl chromophore allows for sensitive detection using a UV detector.
Caption: General workflow for purity analysis by HPLC.
Experimental Protocol: RP-HPLC Purity Analysis
-
System Preparation:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B.
-
15-18 min: Hold at 90% B.
-
18-20 min: Return to 10% B and re-equilibrate.
-
-
Sample Preparation: Prepare a sample solution at approximately 0.1 mg/mL in acetonitrile. Filter through a 0.22 µm syringe filter before injection.
-
Analysis: Inject 10 µL of the sample. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. For a high-purity sample, the main peak should account for >99% of the total area.
Physical & Safety Data
A complete characterization includes documenting physical properties and adhering to safety protocols.
Summary of Physical and Safety Information
| Property | Value / Observation | Reference |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 118-120 °C | [2][5] |
| Storage | Store at 0-8 °C or room temperature, protected from moisture. | [1][2] |
| Hazards | May cause skin irritation/allergic reaction. Causes serious eye irritation. Harmful to aquatic life. | [11] |
| Handling | Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Wash hands thoroughly after handling. | [11][12] |
Conclusion
The comprehensive characterization of 1-(4-Nitrobenzoyl)tetrahydro-4(1H)-pyridinone is a critical, multi-step process that builds a foundation of trust in the material's quality. By integrating data from NMR for structural framework, MS for molecular weight and formula, IR for functional group confirmation, and HPLC for purity assessment, researchers can proceed with confidence. Each technique provides a unique and essential piece of the puzzle. The protocols and insights detailed in this guide establish a robust, self-validating system for ensuring the identity, structure, and purity of this valuable synthetic intermediate, thereby upholding the principles of scientific integrity in drug discovery and materials science research.
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The Royal Society of Chemistry. Supporting Information for Pd/C Catalyzed Phenoxycarbonylation Using N-Formylsaccharin as a CO Surrogate in Propylene Carbonate as a Sustainable Solvent. Available from: [Link]
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ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. Available from: [Link]
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Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available from: [Link]
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Capot Chemical. Specifications of 1-(4-Nitro-benzoyl)-piperidin-4-one. Available from: [Link]
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Singh, P., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules. Available from: [Link]
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ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Available from: [Link]
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Wessig, P., et al. (2021). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available from: [Link]
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The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available from: [Link]
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ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Available from: [Link]
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Liu, Z., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available from: [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of functionalized tetrahydro-1,3-diazepin-2-ones and 1-carbamoyl-1H-pyrroles viaring expansion and ring expansion/ring contraction of tetrahydropyrimidines. Available from: [Link]
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NIST WebBook. 1-(P-nitro benzoyl) semicarbazide. Available from: [Link]
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ResearchGate. 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Available from: [Link]
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1-(4-Nitrobenzoyl)piperidin-4-one: A Comprehensive Technical Guide for the Synthetic Chemist
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern medicinal chemistry and drug development, the piperidine-4-one scaffold remains a cornerstone for the synthesis of a diverse array of bioactive molecules.[1] Its rigid, saturated heterocyclic structure provides a three-dimensional framework that is frequently found in central nervous system (CNS) active agents, analgesics, and antihistamines.[2] When this privileged core is functionalized with a 4-nitrobenzoyl group at the nitrogen atom, the resulting molecule, 1-(4-nitrobenzoyl)piperidin-4-one , emerges as a highly versatile and powerful synthetic building block.[3][4]
This technical guide provides an in-depth exploration of 1-(4-nitrobenzoyl)piperidin-4-one, moving beyond a simple catalog of properties to deliver field-proven insights into its synthesis, reactivity, and strategic application. For the discerning researcher, this molecule is not merely an intermediate; it is a platform possessing two key, orthogonally reactive functional groups—the ketone and the aromatic nitro group. This bifunctionality allows for a stepwise and controlled elaboration of molecular complexity, making it an invaluable asset in the construction of novel chemical entities for pharmaceutical and materials science research.[3][4]
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is a prerequisite for its effective use. The key physicochemical data for 1-(4-nitrobenzoyl)piperidin-4-one are summarized below.
| Property | Value | Source(s) |
| CAS Number | 34259-84-2 | [3][5][6][7] |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [3][5][6][7] |
| Molecular Weight | 248.24 g/mol | [3][5] |
| Appearance | Off-white to light yellow solid | [3] |
| Purity | ≥98% (Typical) | [6] |
| Storage | Store at 0-8 °C | [3][4] |
| Synonym(s) | 1-(4-Nitrobenzoyl)tetrahydro-4(1H)-pyridinone | [3] |
Spectroscopic Characterization: An Interpretive Analysis
While a dedicated public repository of spectra for this specific molecule is sparse, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles and data from closely related analogues such as N-benzoyl-4-piperidone and 1-(4-nitrobenzoyl)piperidine.[8][9]
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be characterized by distinct regions. The aromatic protons of the 4-nitrobenzoyl group will appear as two doublets in the downfield region (typically δ 8.2-8.4 and 7.6-7.8 ppm) due to the strong electron-withdrawing effect of both the nitro group and the amide carbonyl. The piperidine ring protons will be found in the more upfield region. The protons alpha to the amide nitrogen (positions 2 and 6) will likely appear as two multiplets around δ 3.8-4.2 ppm, while the protons alpha to the ketone (positions 3 and 5) will be further upfield, around δ 2.5-2.8 ppm. The exact chemical shifts and multiplicities will be influenced by the ring conformation and the rotational barrier of the N-C(O) amide bond.
-
¹³C NMR (Carbon NMR): The carbon spectrum will show several key resonances. The ketone carbonyl (C4) will be significantly downfield, expected around δ 205-208 ppm. The amide carbonyl carbon will appear around δ 165-168 ppm. In the aromatic region, four signals are expected: the carbon bearing the nitro group (C-NO₂) around δ 148-150 ppm, the ipso-carbon attached to the carbonyl (C-C=O) around δ 140-142 ppm, and the two sets of aromatic CH carbons between δ 120-130 ppm. The piperidine carbons will be in the upfield region, with C2/C6 appearing around δ 40-45 ppm and C3/C5 around δ 35-40 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by two strong carbonyl stretching vibrations. The ketone C=O stretch is expected around 1720-1740 cm⁻¹, while the amide C=O stretch will appear at a lower frequency, typically 1630-1650 cm⁻¹, due to resonance. Additionally, strong characteristic bands for the nitro group will be present, with symmetric and asymmetric stretches appearing around 1340-1360 cm⁻¹ and 1510-1530 cm⁻¹, respectively.
-
Mass Spectrometry (MS): In an ESI+ mass spectrum, the molecule is expected to show a strong signal for the protonated molecular ion [M+H]⁺ at m/z 249.08.
Core Synthesis: A Validated Protocol
The most direct and reliable method for the synthesis of 1-(4-nitrobenzoyl)piperidin-4-one is the Schotten-Baumann acylation of piperidin-4-one with 4-nitrobenzoyl chloride. This approach is efficient and utilizes readily available starting materials.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of 1-(4-nitrobenzoyl)piperidin-4-one.
Detailed Experimental Protocol: Synthesis
Materials:
-
Piperidin-4-one hydrochloride (1.0 eq)
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperidin-4-one hydrochloride (1.0 eq) and dissolve it in a 1:1 mixture of water and DCM.
-
Basification: Cool the biphasic mixture to 0 °C in an ice bath. Slowly add an aqueous solution of NaOH (2.5 eq) to neutralize the hydrochloride salt and provide the basic conditions for the acylation. The free piperidin-4-one will partition into the organic layer.
-
Acylation: In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in a minimal amount of dry DCM. Add this solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes.
-
Expert Insight: The slow, dropwise addition at 0 °C is critical. It mitigates potential side reactions and controls the exothermicity of the acylation, preventing decomposition of the acid chloride and maximizing yield.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the piperidin-4-one starting material.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Isolation: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as an off-white or light yellow crystalline solid.
Reactivity and Synthetic Utility: A Dual-Action Building Block
The synthetic power of 1-(4-nitrobenzoyl)piperidin-4-one lies in the distinct reactivity of its two primary functional groups. This allows for selective transformations, providing access to a wide range of more complex molecular architectures.
Diagram of Key Transformations
Caption: Key reaction pathways starting from 1-(4-nitrobenzoyl)piperidin-4-one.
Transformations at the C4-Ketone
The ketone functionality is a versatile handle for introducing substituents at the 4-position of the piperidine ring.
The ketone can be readily reduced to a secondary alcohol, 1-(4-nitrobenzoyl)piperidin-4-ol, using mild hydride reagents.
Protocol: Ketone Reduction with Sodium Borohydride
-
Setup: Dissolve 1-(4-nitrobenzoyl)piperidin-4-one (1.0 eq) in a suitable protic solvent like methanol (MeOH) or ethanol (EtOH) in a round-bottom flask.[12]
-
Reduction: Cool the solution to 0 °C. Add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise over 10 minutes.
-
Causality: Sodium borohydride is the reagent of choice for its chemoselectivity. It is a mild reducing agent that will selectively reduce the ketone without affecting the more resilient amide carbonyl or the aromatic nitro group under these conditions.[12][13][14] The use of a protic solvent like methanol is standard and facilitates the reaction.
-
-
Monitoring: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Quenching & Workup: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) at 0 °C. Remove the bulk of the organic solvent via rotary evaporation. Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).
-
Isolation: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude alcohol, which can be purified by column chromatography or recrystallization.
One of the most powerful applications of the ketone is in reductive amination, which allows for the direct installation of a primary or secondary amine at the C4 position.[15][16]
Protocol: Reductive Amination
-
Imine Formation: In a flask, dissolve 1-(4-nitrobenzoyl)piperidin-4-one (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in a solvent such as methanol or dichloroethane (DCE). Add a catalytic amount of acetic acid to facilitate the formation of the intermediate iminium ion. Stir for 1-2 hours at room temperature.
-
Reduction: To the solution containing the in-situ formed iminium ion, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).
-
Trustworthiness: NaBH₃CN and NaBH(OAc)₃ are preferred for reductive aminations because they are less reactive than NaBH₄ and will selectively reduce the protonated iminium ion in the presence of the unreacted ketone, driving the equilibrium towards the product.[15][17] This prevents the competing reduction of the starting ketone to the alcohol.
-
-
Progression & Workup: Stir the reaction overnight at room temperature. Quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with DCM or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by flash column chromatography on silica gel.
Transformations of the Aromatic Nitro Group
The electron-withdrawing nitro group can be reduced to a versatile primary amine (an aniline derivative), which opens up a vast new set of potential reactions, such as diazotization, acylation, or alkylation.
Protocol: Catalytic Hydrogenation of the Nitro Group
-
Setup: In a flask suitable for hydrogenation, dissolve 1-(4-nitrobenzoyl)piperidin-4-one (1.0 eq) in a solvent like ethanol, methanol, or ethyl acetate.
-
Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% by weight).
-
Expertise: Catalytic hydrogenation with Pd/C is a clean and highly efficient method for reducing aromatic nitro groups.[5][6][18] It is often preferred over metal/acid reductions (like Sn/HCl or Fe/NH₄Cl) because the workup is simpler—the catalyst is just filtered off—and it avoids the use of harsh acidic conditions that could potentially hydrolyze the amide bond.[6][19]
-
-
Hydrogenation: Seal the flask, evacuate the air, and replace it with a hydrogen atmosphere (using a balloon or a Parr hydrogenator). Stir vigorously at room temperature.
-
Monitoring & Workup: Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the desired 1-(4-aminobenzoyl)piperidin-4-one, which is often pure enough for subsequent steps.
Applications in Drug Discovery
The derivatives of 1-(4-nitrobenzoyl)piperidin-4-one are intermediates in the synthesis of a wide range of pharmacologically active compounds. The 4-substituted piperidine motif is a key structural feature in many drugs. For example, the synthesis of fentanyl and its analogues often involves N-substituted 4-piperidones.[20] Furthermore, substituted piperidines are explored as inhibitors of various enzymes and receptors, with applications as anticancer, antiviral, and anti-inflammatory agents.[1][2][21] The ability to first elaborate the C4 position and then convert the nitro group to an amine (or vice versa) allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Conclusion
1-(4-Nitrobenzoyl)piperidin-4-one is a strategically valuable building block that offers chemists two distinct and versatile points for molecular elaboration. Its straightforward synthesis and the chemoselective transformations possible at both the ketone and nitro functionalities provide a reliable and efficient pathway to complex piperidine-containing molecules. By understanding the causality behind the choice of reagents and reaction conditions, researchers can fully exploit the potential of this intermediate to accelerate the discovery and development of novel therapeutics and advanced materials.
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physicochemical properties of 1-(4-Nitrobenzoyl)piperidin-4-one
An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Nitrobenzoyl)piperidin-4-one
Introduction
1-(4-Nitrobenzoyl)piperidin-4-one is a versatile chemical intermediate of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science.[1] Its structure, featuring a piperidinone core functionalized with a nitrobenzoyl group, provides a reactive scaffold for the synthesis of more complex molecules, particularly novel therapeutic agents such as analgesics and anti-inflammatory drugs.[1] This guide offers a comprehensive overview of the core physicochemical properties of this compound, moving beyond a simple data summary to explain the causality behind experimental choices and providing detailed, field-proven protocols for its characterization. The methodologies described are designed as self-validating systems to ensure scientific integrity and reproducibility.
Section 1: Chemical Identity and Structure
A precise understanding of a compound's identity is the foundation of all subsequent research. The key identifiers for 1-(4-Nitrobenzoyl)piperidin-4-one are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 34259-84-2 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [1][3][4] |
| Molecular Weight | 248.24 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Synonyms | 1-(4-Nitrobenzoyl)tetrahydro-4(1H)-pyridinone | [1][2] |
| Recommended Storage | 0-8 °C or Room Temperature | [1][2] |
The molecule's architecture is central to its chemical behavior. It consists of a piperidin-4-one ring, which is a common motif in many biologically active compounds, linked via an amide bond to a 4-nitrobenzoyl group.[5] The electron-withdrawing nature of the nitro group on the phenyl ring significantly influences the reactivity of the entire molecule.
Caption: Chemical structure of 1-(4-Nitrobenzoyl)piperidin-4-one.
Section 2: Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, from reaction flasks to biological environments.
| Property | Value / Prediction | Rationale / Notes |
| Melting Point | Data not publicly available. Expected to be a sharp range for a pure sample. | A wide melting range would indicate impurities.[6] |
| Boiling Point | Data not publicly available. | High boiling point expected due to molecular weight and polarity. |
| Solubility | Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in chlorinated solvents and ketones (e.g., DCM, acetone). Low solubility in water and non-polar solvents (e.g., hexanes). | The principle of "like dissolves like" suggests that the polar functional groups (amide, ketone, nitro) will interact favorably with polar solvents.[7][8] |
Spectral Properties (Predicted)
While specific spectral data is not available in the searched literature, the expected characteristics can be predicted based on the compound's functional groups.
-
¹H NMR Spectroscopy:
-
Aromatic Protons: Two sets of doublets are expected in the aromatic region (~8.0-8.5 ppm) corresponding to the protons on the para-substituted nitrobenzene ring.
-
Piperidine Protons: Complex multiplets are expected in the aliphatic region. The protons adjacent to the nitrogen (~3.5-4.0 ppm) and the ketone (~2.5-3.0 ppm) will be shifted downfield.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbons: Two signals are expected in the downfield region for the amide and ketone carbonyls (~165-200 ppm).
-
Aromatic Carbons: Signals for the six carbons of the nitrobenzene ring are expected between ~120-150 ppm.
-
Aliphatic Carbons: Signals for the four distinct methylene carbons of the piperidine ring will appear in the upfield region (~30-60 ppm).
-
-
Mass Spectrometry (MS):
-
In Electrospray Ionization (ESI+), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 249.25.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch (Ketone): A strong absorption band around 1710-1730 cm⁻¹.
-
C=O Stretch (Amide): A strong absorption band around 1650-1680 cm⁻¹.
-
N-O Stretch (Nitro): Two strong bands, typically around 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).
-
C-H Stretch (Aromatic/Aliphatic): Bands in the 2850-3100 cm⁻¹ region.
-
Section 3: Experimental Protocols for Characterization
To ensure the generation of reliable and reproducible data, the following standardized protocols are recommended.
Protocol: Melting Point Determination
The melting point is a critical indicator of a compound's purity.[9][10] Pure crystalline solids typically melt over a narrow range of 0.5-1.0°C, whereas impurities depress and broaden the melting range.[6]
Methodology:
-
Sample Preparation: Finely crush a small amount of the solid compound on a clean, dry surface.[11]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the sample into the sealed end to a height of 1-2 mm.[9][11]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. This saves time in the subsequent accurate determination.
-
Accurate Determination: Allow the apparatus to cool. Insert a fresh sample and heat rapidly to about 15-20°C below the approximate melting point.
-
Measurement: Decrease the heating rate to 1-2°C per minute.[6] Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
-
Verification: Repeat the accurate determination with a fresh sample to ensure consistency.
Caption: Workflow for the qualitative assessment of solubility.
Protocol: ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound. [12]Proper sample preparation is critical for obtaining a high-quality spectrum. Methodology:
-
Sample Weighing: Accurately weigh 5-20 mg of 1-(4-Nitrobenzoyl)piperidin-4-one into a clean, dry vial. [12]2. Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆). The solvent should not have signals that overlap with the analyte peaks. [12][13]3. Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, gently vortex or sonicate to ensure complete dissolution. [12]4. Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that can degrade spectral quality. 5. Sample Insertion: Wipe the outside of the NMR tube, cap it, and place it into a spinner turbine. Use a depth gauge to ensure the correct positioning for the spectrometer. [14]6. Spectrometer Setup: Insert the sample into the NMR magnet.
-
Data Acquisition:
-
Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve sharp, symmetrical peaks.
-
Tuning: The probe is tuned to the ¹H frequency.
-
Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum. [12][14][15]
-
Caption: Workflow for NMR sample preparation and data acquisition.
Section 4: Synthesis and Reactivity Insights
1-(4-Nitrobenzoyl)piperidin-4-one is a valuable building block in organic synthesis. [1]A common and efficient method for its synthesis would be the acylation of 4-piperidone with 4-nitrobenzoyl chloride. This reaction involves the nucleophilic attack of the secondary amine of the piperidone ring on the electrophilic carbonyl carbon of the acid chloride.
Caption: Proposed synthesis pathway for 1-(4-Nitrobenzoyl)piperidin-4-one.
Conclusion
1-(4-Nitrobenzoyl)piperidin-4-one is a compound of considerable utility in synthetic chemistry. While some of its fundamental physicochemical data, such as a precise melting point, are not widely published, its properties can be reliably predicted from its structure and determined using the robust experimental protocols detailed in this guide. A thorough understanding of its solubility, spectral characteristics, and thermal properties is essential for its effective application in research and development, enabling scientists to leverage this versatile intermediate for the creation of novel molecules with significant potential.
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1-(4-Nitrobenzoyl)piperidin-4-one solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 1-(4-Nitrobenzoyl)piperidin-4-one
Introduction
1-(4-Nitrobenzoyl)piperidin-4-one (CAS No. 34259-84-2) is a versatile chemical intermediate of significant interest within pharmaceutical development and organic synthesis.[1][2] Structurally, it features a piperidin-4-one core N-acylated with a 4-nitrobenzoyl group, combining a reactive ketone, a stable amide, and an electron-withdrawing nitroaromatic ring.[1] This unique combination of functional groups dictates its physicochemical properties and makes it a valuable building block for a range of more complex molecules, including novel therapeutic agents.[1][3]
This guide provides a detailed examination of two critical physicochemical parameters for any compound in the drug development pipeline: solubility and stability. Understanding these properties is paramount for designing robust synthetic routes, developing stable formulations, and ensuring reliable outcomes in biological assays. The following sections offer field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals working with this compound.
Part 1: Solubility Profile of 1-(4-Nitrobenzoyl)piperidin-4-one
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its behavior in both chemical reactions and biological systems. The molecular structure of 1-(4-Nitrobenzoyl)piperidin-4-one—containing both polar (amide, ketone, nitro group) and non-polar (benzene ring, piperidine aliphatic core) regions—suggests a nuanced solubility profile, with a preference for polar aprotic and some polar protic organic solvents.
Predicted and Observed Solubility Characteristics
Based on the principle of "like dissolves like," the compound's large non-polar surface area from the benzoyl and piperidine rings limits its aqueous solubility.[4][5] Conversely, the polar functional groups facilitate interaction with polar organic solvents. The amide linkage is stable and does not possess a readily ionizable proton, and the piperidine nitrogen is non-basic due to amide resonance. Therefore, significant changes in solubility in aqueous acid or base are not expected, unlike free amines or carboxylic acids.[6][7]
Table 1: Qualitative Solubility Data
| Solvent | Type | Predicted Solubility | Rationale |
|---|---|---|---|
| Water | Polar Protic | Insoluble | The large hydrophobic backbone outweighs the polarity of the functional groups. |
| Methanol / Ethanol | Polar Protic | Slightly Soluble | Capable of hydrogen bonding, but the overall non-polar character may limit high solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Excellent solvent for a wide range of organic compounds with mixed polarity. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, effectively solvates amides and other polar functional groups. |
| Acetonitrile | Polar Aprotic | Moderately Soluble | Good solvent, but may be less effective than DMSO or DMF for this specific structure. |
| Dichloromethane (DCM) | Non-polar | Moderately Soluble | Effective for many organic compounds but less so for highly polar ones. |
| Hexanes / Heptane | Non-polar | Insoluble | The compound's polarity is too high for dissolution in aliphatic hydrocarbons. |
Experimental Workflow for Solubility Determination
A systematic approach is essential for accurately determining a compound's solubility profile. The following workflow provides a robust method for qualitative assessment, which can be adapted for quantitative analysis.
Caption: Workflow for systematic solubility assessment.
Protocol 1: Qualitative Solubility Determination
This protocol outlines a standard procedure for assessing the solubility of an organic compound in various solvents.[8][9]
-
Preparation : Aliquot approximately 2-5 mg of 1-(4-Nitrobenzoyl)piperidin-4-one into separate small, clear glass vials for each solvent to be tested.
-
Solvent Addition : Add 0.5 mL of the first solvent (e.g., water) to the corresponding vial.
-
Mixing : Cap the vial and vortex vigorously for 60 seconds. Alternatively, stir rapidly with a magnetic stir bar.
-
Observation : Visually inspect the solution against a dark background.
-
Soluble : The solid completely dissolves, leaving a clear solution.
-
Partially Soluble : Some solid dissolves, but undissolved particles remain.
-
Insoluble : The solid does not appear to dissolve at all.
-
-
Incremental Addition : If the compound is insoluble or partially soluble, add another 0.5 mL of the solvent and repeat steps 3 and 4. This helps differentiate between poor solubility and saturation.
-
Systematic Testing : Repeat steps 2-5 for a range of solvents, moving from polar to non-polar (e.g., Water -> Methanol -> Acetonitrile -> Dichloromethane -> Hexane).
-
pH Testing : To confirm the non-ionizable nature of the compound, test its solubility in 1 M HCl and 1 M NaOH. The lack of a significant solubility increase compared to water validates the presence of a non-basic amide nitrogen and the absence of other acidic/basic functional groups.[7]
Part 2: Chemical Stability and Degradation Profile
Stability is a measure of a compound's resistance to chemical modification under various environmental conditions. For a pharmaceutical intermediate, understanding its stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential impurities that may arise during synthesis or storage.[10][11]
Intrinsic Stability and Potential Degradation Pathways
The 1-(4-Nitrobenzoyl)piperidin-4-one molecule has two primary sites susceptible to degradation: the amide bond and the nitro group.
-
Hydrolysis : The amide bond is generally stable but can undergo hydrolysis under harsh acidic or basic conditions, particularly when heated. This would cleave the molecule into 4-nitrobenzoic acid and piperidin-4-one.[12]
-
Reduction : The nitro group is susceptible to chemical or photolytic reduction, which would convert it to a nitroso, hydroxylamino, or amino group. This is a common degradation pathway for nitroaromatic compounds.[13]
Caption: Potential degradation pathways for the title compound.
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of stability assessment in drug development.[10][12] They are designed to intentionally degrade the compound to identify likely degradation products and develop a "stability-indicating" analytical method capable of separating the intact compound from these impurities.[14][15]
Protocol 2: Forced Degradation Study
This protocol describes a typical forced degradation study for a new chemical entity, adhering to principles outlined in ICH guidelines.[10][12] An HPLC method is typically used to monitor the extent of degradation.
-
Stock Solution Preparation : Prepare a stock solution of 1-(4-Nitrobenzoyl)piperidin-4-one at approximately 1 mg/mL in a suitable solvent like acetonitrile or a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis :
-
Mix 1 mL of stock solution with 1 mL of 1 M HCl.
-
Incubate one sample at room temperature for 24 hours and another at 60°C for 8 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 1 M NaOH.
-
-
Base Hydrolysis :
-
Mix 1 mL of stock solution with 1 mL of 1 M NaOH.
-
Incubate one sample at room temperature for 8 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 1 M HCl.
-
-
Oxidative Degradation :
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation :
-
Transfer a small amount of the solid compound into a clear glass vial.
-
Heat in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the initial solvent before analysis.
-
-
Photolytic Degradation :
-
Expose both the solid compound and the stock solution to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guideline).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis : Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV method.[16][17] The goal is to achieve 5-20% degradation of the parent compound to ensure that major degradation products are formed at detectable levels without completely consuming the parent peak.[12]
Handling and Storage Recommendations
Based on the compound's structure and available supplier data, the following storage and handling procedures are recommended:
-
Storage Temperature : The compound should be stored in a cool environment, with supplier recommendations often citing 0-8 °C.[1] This minimizes the risk of thermal degradation.
-
Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect from moisture and oxidation.[18][19]
-
Light : Protect from direct light to prevent potential photolytic degradation of the nitroaromatic ring. Amber vials or storage in a dark cabinet is advised.[19]
-
Incompatibilities : Avoid strong oxidizing agents, strong acids, and strong bases during storage.[19][20]
Conclusion
1-(4-Nitrobenzoyl)piperidin-4-one is a compound with moderate polarity, exhibiting good solubility in polar aprotic solvents like DMSO and limited solubility in water and non-polar hydrocarbons. Its chemical stability is robust under standard conditions, but it is susceptible to degradation via hydrolysis of the amide bond and reduction of the nitro group under harsh environmental stress. The protocols and insights provided in this guide offer a comprehensive framework for researchers to handle, formulate, and analyze this important chemical intermediate with confidence, ensuring the integrity and success of their research and development efforts.
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The Strategic Role of 1-(4-Nitrobenzoyl)piperidin-4-one in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery and development, the strategic selection of foundational scaffolds is paramount to the successful synthesis of novel therapeutic agents. Among the plethora of heterocyclic structures, the piperidin-4-one moiety has emerged as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. This technical guide delves into the specific role and applications of a key derivative, 1-(4-Nitrobenzoyl)piperidin-4-one, a versatile building block that offers a unique combination of structural rigidity, synthetic tractability, and functional handles for chemical elaboration. We will explore its synthesis, key chemical transformations, and its utility in the generation of compounds with significant therapeutic potential, supported by experimental protocols and structure-activity relationship (SAR) data. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development, providing a comprehensive overview of the strategic importance of this intermediate.
Introduction: The Piperidin-4-one Core and the Significance of the 4-Nitrobenzoyl Moiety
The piperidin-4-one skeleton is a recurring motif in numerous pharmaceuticals, valued for its conformational pre-organization and its ability to present substituents in well-defined spatial orientations for optimal target engagement. This heterocycle is a cornerstone in the synthesis of compounds targeting the central nervous system, as well as those with analgesic, anti-inflammatory, antimicrobial, and anticancer properties[1][2][3].
The introduction of a 4-nitrobenzoyl group at the N1 position, yielding 1-(4-Nitrobenzoyl)piperidin-4-one, imparts several advantageous features for the medicinal chemist:
-
Chemical Activation and Stability: The electron-withdrawing nature of the nitrobenzoyl group enhances the chemical stability of the piperidine ring while providing a handle for further modifications.
-
Synthetic Versatility: The ketone at the C4 position is a prime site for a multitude of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic ring systems.
-
A Precursor to a Key Pharmacophoric Element: The nitro group is readily reduced to a primary amine (1-(4-aminobenzoyl)piperidin-4-one), a critical functional group for introducing further diversity and for mimicking endogenous ligands. This amino group can participate in amide bond formation, sulfonylation, and other coupling reactions to explore a vast chemical space.
This guide will illuminate the practical applications of this valuable intermediate, transitioning from its fundamental synthesis to its role in the generation of biologically active molecules.
Synthesis of the Core Intermediate: 1-(4-Nitrobenzoyl)piperidin-4-one
The reliable and scalable synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one is a critical first step in its utilization as a building block. While various methods for the synthesis of N-substituted piperidin-4-ones exist, a common and efficient approach involves the acylation of a commercially available piperidin-4-one precursor.
Experimental Protocol: Synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one
This protocol describes a representative laboratory-scale synthesis.
Materials:
-
Piperidin-4-one hydrochloride
-
4-Nitrobenzoyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a stirred suspension of piperidin-4-one hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C (ice bath), add triethylamine (2.2 eq) dropwise. Allow the mixture to stir for 15-20 minutes.
-
Acylation: Slowly add a solution of 4-nitrobenzoyl chloride (1.1 eq) in DCM to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-(4-Nitrobenzoyl)piperidin-4-one as an off-white to light yellow solid[4].
Causality Behind Experimental Choices:
-
The use of a hydrochloride salt of piperidin-4-one is common due to its stability and ease of handling. The addition of a base like triethylamine is essential to neutralize the HCl and liberate the free amine for acylation.
-
Conducting the initial addition at 0 °C helps to control the exothermicity of the acylation reaction.
-
The aqueous work-up with sodium bicarbonate is crucial to remove any unreacted 4-nitrobenzoyl chloride and acidic byproducts.
-
Purification by column chromatography ensures the high purity of the final product, which is critical for its use in subsequent synthetic steps.
Key Chemical Transformations and Applications in Drug Discovery
The synthetic utility of 1-(4-Nitrobenzoyl)piperidin-4-one is vast. The ketone and the nitro group serve as key functional handles for diversification.
Reduction of the Nitro Group: Gateway to Amine Derivatives
A pivotal transformation is the reduction of the nitro group to an amine, yielding 1-(4-aminobenzoyl)piperidin-4-one. This opens up a plethora of possibilities for further derivatization.
Experimental Protocol: Reduction of 1-(4-Nitrobenzoyl)piperidin-4-one
Materials:
-
1-(4-Nitrobenzoyl)piperidin-4-one
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve 1-(4-Nitrobenzoyl)piperidin-4-one (1.0 eq) in ethanol.
-
Reduction: Add tin(II) chloride dihydrate (5.0 eq) to the solution and heat the mixture to reflux for 3-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Add water and basify with saturated aqueous sodium bicarbonate solution until a pH of ~8 is reached.
-
Extraction and Isolation: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-(4-aminobenzoyl)piperidin-4-one.
Derivatization of the Piperidin-4-one Ketone
The ketone at the C4 position is a versatile functional group for introducing a wide range of substituents, significantly impacting the biological activity of the resulting molecules.
Case Study: Synthesis of Novel Antimicrobial Agents
The piperidin-4-one scaffold has been extensively explored for the development of novel antimicrobial agents[1][5]. The general strategy involves the synthesis of various derivatives and subsequent screening for antibacterial and antifungal activity. While a direct synthesis from 1-(4-Nitrobenzoyl)piperidin-4-one is not explicitly detailed in the provided search results, a closely related study on the synthesis and antimicrobial activity of other piperidin-4-one derivatives provides a valuable template for understanding the structure-activity relationships.
In a study by Goel et al., a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were synthesized and evaluated for their antimicrobial properties[1]. The study highlights that modifications at the C4 position can significantly enhance the antimicrobial potency.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| 2,6-diaryl-3-methyl-4-piperidones | S. aureus | 12.5-50 | C. albicans | >100 |
| E. coli | 25-100 | |||
| Thiosemicarbazone derivatives | S. aureus | 6.25-25 | C. albicans | 12.5-50 |
| E. coli | 12.5-50 | |||
| Ampicillin (Standard) | S. aureus | 6.25 | - | - |
| Terbinafine (Standard) | - | - | C. albicans | <0.25 |
Data adapted from Goel et al.[1]
Insights from SAR:
The data suggests that the conversion of the piperidin-4-one to its thiosemicarbazone derivative generally leads to an enhancement in antifungal activity. This underscores the importance of derivatizing the C4-keto group for modulating the biological activity profile of the piperidin-4-one scaffold.
Application in Anticancer Drug Discovery
The versatility of the 1-(substituted-benzoyl)-piperidin-4-one scaffold has also been leveraged in the pursuit of novel anticancer agents. A study by Karthik et al. describes the synthesis and in vitro biological evaluation of [1-(substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oximes[6]. Although this study does not start from the 4-nitrobenzoyl derivative, it provides a compelling example of how modifications on the benzoyl ring and the piperidine core contribute to cytotoxic activity.
In their work, various substituted benzoyl chlorides were coupled with a piperidin-4-yl-(2,4-difluoro-phenyl)-methanone intermediate. The resulting compounds were screened for their antiproliferative activity against human cancer cell lines.
| Compound (Substituent on Benzoyl Ring) | Cell Line | IC50 (µM) |
| 4-Nitro | A549 (Lung) | 18.2 |
| MCF-7 (Breast) | 21.5 | |
| 4-Chloro | A549 (Lung) | 25.8 |
| MCF-7 (Breast) | 29.4 | |
| 3,4,5-Trimethoxy | A549 (Lung) | 15.6 |
| MCF-7 (Breast) | 17.9 |
Data adapted from Karthik et al.[6]
Insights from SAR:
The results indicate that the nature of the substituent on the benzoyl ring plays a crucial role in the anticancer activity. The presence of a 4-nitro group, as in our core molecule of interest, confers potent cytotoxic activity. The trimethoxy-substituted analog also demonstrated significant potency, suggesting that electronic and steric factors of the benzoyl moiety are key determinants of biological efficacy.
Conclusion and Future Perspectives
1-(4-Nitrobenzoyl)piperidin-4-one stands out as a highly valuable and versatile intermediate in medicinal chemistry. Its strategic importance lies in its synthetic accessibility and the presence of two key functional handles—the C4-ketone and the N1-nitrobenzoyl group—that allow for extensive chemical diversification. The facile reduction of the nitro group to a primary amine further expands the accessible chemical space, enabling the synthesis of a wide range of derivatives for biological screening.
The case studies presented herein, though based on closely related analogs, strongly suggest that derivatives of 1-(4-Nitrobenzoyl)piperidin-4-one are promising candidates for the development of novel antimicrobial and anticancer agents. Future research efforts should focus on the systematic exploration of the chemical space around this scaffold. The synthesis and evaluation of libraries of compounds derived from 1-(4-Nitrobenzoyl)piperidin-4-one, with modifications at both the C4 and the 4-amino positions, will undoubtedly lead to the discovery of new therapeutic agents with improved potency and selectivity.
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Unlocking Therapeutic Potential: A Guide to the N-Acyl Piperidin-4-one Pharmacophore
An In-depth Technical Guide for Drug Development Professionals
Foreword: The Piperidin-4-one Scaffold - A Privileged Structure in Medicinal Chemistry
The piperidin-4-one nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to serve as a versatile framework for designing ligands for a multitude of biological targets.[1][2] Its inherent structural features—a six-membered nitrogen-containing heterocycle with a ketone functionality—provide a robust template that can be strategically decorated with various substituents to modulate pharmacokinetic and pharmacodynamic properties. The introduction of an N-acyl group further enhances its chemical diversity and biological reach. These compounds have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5]
This guide provides an in-depth exploration of the N-acyl piperidin-4-one pharmacophore. Moving beyond simple synthetic protocols, we will dissect the structure-activity relationships (SAR) that govern the biological effects of these molecules. We will examine the causality behind experimental design, from the choice of synthetic route to the rationale for specific molecular modifications, providing a framework for the rational design of novel therapeutics.
Part 1: Synthesis and Conformational Integrity
The exploration of any pharmacophore begins with its synthesis. The most prevalent and efficient method for constructing the 2,6-disubstituted piperidin-4-one core is the Mannich reaction.[1][6] This one-pot, multi-component reaction offers a straightforward pathway to the foundational ring system.
Causality in Synthesis: The choice of the Mannich reaction is strategic; it allows for the simultaneous and stereocontrolled introduction of substituents at the C-2 and C-6 positions by condensing an aldehyde, a ketone with active methylene groups, and an ammonium salt.[7][8] This efficiency is paramount in generating chemical libraries for SAR studies. Subsequent N-acylation, typically achieved by reacting the parent piperidone with an appropriate acyl chloride or anhydride, completes the synthesis.[7][9] This two-step process provides a modular approach to systematically vary every key position of the scaffold.
Experimental Protocol: Representative Synthesis of an N-Acyl-3,5-bis(benzylidene)piperidin-4-one
This protocol outlines a common, self-validating workflow for synthesizing a representative compound, integrating characterization steps to ensure structural integrity.
Step 1: Synthesis of the Piperidin-4-one Core via Mannich Condensation
-
To a solution of ammonium acetate (0.1 mol) in ethanol, add a substituted aromatic aldehyde (0.2 mol) and a suitable ketone (0.1 mol).
-
Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to yield the pure 2,6-diarylpiperidin-4-one.
-
Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to verify the formation of the piperidone ring and the correct incorporation of substituents.[7]
Step 2: N-Acylation of the Piperidin-4-one Core
-
Dissolve the synthesized piperidin-4-one (1.0 eq) in a suitable solvent such as benzene or dichloromethane.
-
Add triethylamine (1.2 eq) to the solution to act as a base.
-
Slowly add the desired acyl chloride (e.g., benzoyl chloride) (1.1 eq) at 0-5°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with a 10% sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Validation: Confirm the final structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of the acyl group can be confirmed by characteristic shifts in the NMR spectra.[4][7]
Diagram 1: Synthetic Workflow
This diagram illustrates the modular two-step synthesis for generating a library of N-acyl piperidin-4-one derivatives.
Caption: Modular workflow for the synthesis of N-acyl piperidin-4-ones.
Part 2: Deconstructing the Pharmacophore - A Structure-Activity Relationship (SAR) Analysis
The biological activity of N-acyl piperidin-4-ones is not dictated by a single feature but by the synergistic interplay of its constituent parts. Understanding the role of each component is critical for targeted drug design.
Diagram 2: The N-Acyl Piperidin-4-one Pharmacophore Model
This diagram breaks down the molecule into its key pharmacophoric features, which are essential for receptor interaction and biological activity.
Caption: Key pharmacophoric features of the N-acyl piperidin-4-one scaffold.
The Piperidin-4-one Core: A Conformational Anchor
The central ring's conformation (e.g., chair, boat, or twist-boat) is a critical determinant of biological activity.[10] The ketone at the C-4 position acts as a key hydrogen bond acceptor, anchoring the molecule within a receptor's binding site. Substituents on the ring can force non-chair conformations, which may be essential for activity. For instance, studies on N-acyl-2,6-diphenylpiperidin-4-one oximes have shown a preference for boat conformations, which are crucial for their observed biological profiles.[10]
The N-Acyl Group: The Potency and Selectivity Modulator
The N-acyl substituent is arguably the most versatile handle for fine-tuning a compound's properties.
-
Potency: The size and electronics of the acyl group directly impact potency. For example, in a series of cytotoxic 3,5-bis(benzylidene)piperidin-4-ones, the N-acryloyl analogs displayed significantly lower (submicromolar) CC50 values compared to their N-unsubstituted counterparts, highlighting the acyl group's role in enhancing cytotoxicity.[11]
-
Lipophilicity & Bioavailability: Acylation alters the molecule's polarity, affecting its solubility and ability to cross cell membranes. This is a critical parameter for optimizing oral bioavailability.
-
Target Selectivity: Changing the N-substituent can drastically alter target selectivity. A series of N-(1-benzylpiperidin-4-yl)arylacetamides showed that substitutions on the benzyl group's aromatic ring could significantly increase affinity for sigma-2 (σ2) receptors while maintaining high affinity for sigma-1 (σ1) receptors.
C-2/C-6 Aryl Substituents: The Hydrophobic Interactors
Aromatic substitutions at the C-2 and C-6 positions are a common feature in highly active piperidin-4-ones.[4] These groups often engage in hydrophobic or π-π stacking interactions within the target protein's binding pocket. The nature of these aryl groups (e.g., phenyl, furyl, pyridyl) and their substitution patterns (e.g., with halogens or methoxy groups) can fine-tune binding affinity and selectivity.
C-3/C-5 Substituents: The Cytotoxic Warheads
The introduction of exocyclic double bonds at the C-3 and C-5 positions, typically as 3,5-bis(benzylidene) moieties, creates a structure reminiscent of curcumin.[9] This α,β-unsaturated ketone system functions as a potent Michael acceptor, capable of forming covalent bonds with nucleophilic residues (like cysteine) in target proteins. This mechanism is a key contributor to the potent antiproliferative and anti-inflammatory activities observed in many of these compounds.[9][11] For instance, certain 3,5-bis(ylidene)-4-piperidones have been shown to inhibit topoisomerase IIα, a mechanism that underpins their anticancer effects.[9]
Part 3: Biological Applications and Target-Specific SAR
The versatility of the N-acyl piperidin-4-one pharmacophore has led to its exploration across multiple therapeutic areas.
Anticancer Activity
This is one of the most extensively studied applications. The 3,5-bis(benzylidene) series, in particular, exhibits potent cytotoxicity against a range of cancer cell lines, including colon (HCT116), breast (MCF7), and leukemia (HL-60).[5][9][11]
-
Mechanism of Action: The primary mechanism often involves the induction of apoptosis. For example, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were found to upregulate the expression of pro-apoptotic genes like p53 and Bax in hematological cancer cell lines.[5]
-
SAR Insights: Selective toxicity for malignant cells over normal cells has been achieved, a critical attribute for any cancer therapeutic.[11] The presence of electron-withdrawing groups (like fluorine or chlorine) on the benzylidene rings often enhances cytotoxic potency.[5][11]
Table 1: Representative Anticancer Activity of N-Acyl Piperidin-4-one Analogs
| Compound Class | Modification | Cell Line | IC50 / CC50 (µM) | Reference |
| 1-Acryloyl-3,5-bis(benzylidene)piperidin-4-one | N-Acryloyl | HSC-2 | 0.21 - 0.78 | [11] |
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | 3-Chloro, 3-Methyl | H929 (Myeloma) | ~1.0 - 5.0 | [5] |
| 3,5-Di[(E)-arylidene]-1-acyl-piperidin-4-ones | N-Acyl, Arylidene | HCT116 (Colon) | Potent Activity | [9] |
Antiviral Activity
The piperidine scaffold is integral to a number of antiviral agents. N-acyl piperidin-4-one derivatives have shown promise against both HIV and influenza viruses.[12][13]
-
Mechanism of Action: In the context of HIV, these compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). For influenza, some derivatives have shown potent activity against the A/H1N1 strain, suggesting they may interfere with viral entry or replication processes.[12][13][14]
-
SAR Insights: A study of piperidine-substituted purines revealed that specific substitutions on an N-arylpiperidine moiety led to compounds with significant anti-influenza A/H1N1 potency, with EC50 values much lower than the reference drug, ribavirin.[12]
Neurodegenerative and Neuroinflammatory Disorders
The piperidine scaffold is present in numerous CNS-active drugs.[15] Derivatives are being explored for Alzheimer's disease, Parkinson's disease, and general neuroinflammation.
-
Mechanism of Action: The mechanisms are diverse and target-dependent. They include:
-
Sigma (σ) Receptor Modulation: N-acyl piperidines can be designed as potent and selective ligands for σ1 and σ2 receptors, which are implicated in neuroprotection and cognitive function.
-
Cholinesterase Inhibition: Piperidine-hydrazone derivatives have been synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), a key strategy in managing Alzheimer's symptoms.[16]
-
Anti-neuroinflammatory Effects: N-(alkyl)-4-phenylpiperidines have been shown to suppress the production of inflammatory mediators like IL-6 and TNF-α in microglial cells, potentially by modulating the NF-κB pathway.[15]
-
-
SAR Insights: For cholinesterase inhibitors, kinetic analysis has shown that lead compounds exhibit a mixed-type inhibition, indicating interaction with both the catalytic and peripheral anionic sites of the enzyme.[16]
Diagram 3: Simplified Apoptotic Pathway
This diagram illustrates a potential mechanism of action for anticancer piperidin-4-ones, based on published findings.
Caption: Upregulation of p53/Bax leading to apoptosis.[5]
Conclusion and Future Outlook
The N-acyl piperidin-4-one scaffold represents a highly fruitful starting point for the development of novel therapeutics. Its synthetic tractability and the clear structure-activity relationships associated with its different components allow for a rational, hypothesis-driven approach to drug design. Future research will likely focus on leveraging computational methods, such as molecular docking and dynamic simulations, to further refine the design of next-generation inhibitors with enhanced potency and selectivity.[5][17] The continued exploration of this pharmacophore, particularly in creating multi-target agents for complex diseases like cancer and Alzheimer's, holds significant promise for addressing unmet medical needs.
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A Keystone Precursor for Next-Generation Analgesics: A Technical Guide to the Strategic Synthesis of Novel Opioids via 1-(4-Nitrobenzoyl)piperidin-4-one
Introduction: The Enduring Significance of the Piperidine Scaffold in Pain Management
The piperidine ring is a cornerstone pharmacophore in the development of potent analgesic agents, most notably represented by the fentanyl class of synthetic opioids.[1] Its conformational flexibility and ability to present key substituents in a precise three-dimensional arrangement allow for high-affinity interactions with opioid receptors, primarily the mu-opioid receptor (μOR), which is central to the modulation of pain perception.[2] The strategic manipulation of the piperidine core, particularly at the N-1 and C-4 positions, has been a fruitful endeavor in medicinal chemistry, leading to compounds with tailored potency, duration of action, and safety profiles.[3][4]
This technical guide focuses on the utility of a specific, highly versatile intermediate: 1-(4-Nitrobenzoyl)piperidin-4-one . We will explore its synthesis, strategic advantages, and application in a logical, multi-step pathway toward novel and potent analgesic compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic strategies in the pursuit of improved pain therapeutics.
Part 1: Synthesis of the Keystone Precursor: 1-(4-Nitrobenzoyl)piperidin-4-one
The strategic journey to advanced analgesics begins with the efficient and reliable synthesis of our keystone precursor. The introduction of the 4-nitrobenzoyl group onto the piperidine nitrogen serves a dual purpose. Firstly, it acts as a robust protecting group, deactivating the secondary amine to prevent unwanted side reactions during initial modifications at the C-4 position. Secondly, the electron-withdrawing nature of the nitro group enhances the reactivity of the C-4 ketone and provides a handle for future deprotection under controlled conditions.
The synthesis is efficiently achieved via a Schotten-Baumann reaction , a classic and dependable method for the acylation of amines.[5]
Experimental Protocol: Synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one
Objective: To synthesize 1-(4-Nitrobenzoyl)piperidin-4-one from piperidin-4-one hydrochloride and 4-nitrobenzoyl chloride.
Materials:
-
Piperidin-4-one hydrochloride
-
4-Nitrobenzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Distilled water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Amine Free Base: In a round-bottom flask, dissolve piperidin-4-one hydrochloride (1.0 eq.) in distilled water. Cool the solution in an ice bath.
-
Slowly add a 2M aqueous solution of sodium hydroxide (2.5 eq.) to the stirred solution, ensuring the temperature remains below 10°C. This neutralizes the hydrochloride salt and generates the free amine in situ.
-
Acylation Reaction: To this biphasic mixture, add a solution of 4-nitrobenzoyl chloride (1.05 eq.) in dichloromethane, dropwise, over 30 minutes. Vigorous stirring is essential to maximize the interfacial reaction area.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford 1-(4-Nitrobenzoyl)piperidin-4-one as a crystalline solid.[6]
Part 2: Elaboration of the Core: A Synthetic Pathway to a Fentanyl Analog
With the keystone precursor in hand, we can now embark on a strategic synthetic sequence to construct a potent analgesic. The following pathway illustrates how 1-(4-nitrobenzoyl)piperidin-4-one is elaborated into a 4-anilinopiperidine scaffold, a critical core structure for high-potency opioids.
Workflow for Analgesic Synthesis
Caption: Synthetic workflow from precursor to a potent analgesic.
Step 1: Reductive Amination of the C-4 Ketone
The carbonyl group at the C-4 position is the next site for strategic modification. A reductive amination reaction with aniline introduces the crucial N-phenyl group, a key feature for potent opioid activity.[7]
Experimental Protocol: Synthesis of 1-(4-Nitrobenzoyl)-N-phenylpiperidin-4-amine
-
Imine Formation: Dissolve 1-(4-nitrobenzoyl)piperidin-4-one (1.0 eq.) and aniline (1.1 eq.) in a suitable solvent such as 1,2-dichloroethane. Add a catalytic amount of acetic acid.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Step 2: Deprotection of the Piperidine Nitrogen
The critical step in liberating the piperidine nitrogen for further functionalization is the cleavage of the N-(4-nitrobenzoyl) group. This is typically achieved through acidic or basic hydrolysis, which selectively cleaves the amide bond.[7]
Experimental Protocol: Synthesis of N-Phenylpiperidin-4-amine (4-Anilinopiperidine)
-
Hydrolysis: Suspend 1-(4-nitrobenzoyl)-N-phenylpiperidin-4-amine (1.0 eq.) in a solution of concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours until TLC analysis indicates complete consumption of the starting material.
-
Isolation: Cool the reaction mixture and neutralize with a strong base (e.g., 50% NaOH solution) to a pH > 12.
-
Extract the product into an organic solvent like toluene or dichloromethane.
-
Dry the organic phase and concentrate under reduced pressure to yield N-phenylpiperidin-4-amine.
Step 3: N-Alkylation to Introduce the Phenethyl Moiety
The N-phenethyl substituent is a hallmark of many high-potency fentanyl analogs and is crucial for optimal interaction with the mu-opioid receptor.[8] This group is installed via a standard N-alkylation reaction.
Experimental Protocol: Synthesis of N-Phenyl-1-(2-phenylethyl)piperidin-4-amine (4-ANPP)
-
Alkylation: Dissolve N-phenylpiperidin-4-amine (1.0 eq.) and phenethyl bromide (1.1 eq.) in a suitable solvent like acetonitrile.
-
Add a non-nucleophilic base such as potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Workup: Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purification: The crude product, 4-ANPP, can be purified by column chromatography or recrystallization.[9]
Step 4: Final Acylation to Yield the Analgesic
The final step involves the acylation of the secondary aniline nitrogen with propionyl chloride. This completes the synthesis of fentanyl, a potent analgesic.[9]
Experimental Protocol: Synthesis of Fentanyl
-
Acylation: Dissolve 4-ANPP (1.0 eq.) in an aprotic solvent like dichloromethane and cool in an ice bath.
-
Add a base, such as triethylamine or diisopropylethylamine (1.5 eq.).
-
Slowly add propionyl chloride (1.2 eq.) to the cooled, stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup and Purification: Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify the resulting product, Fentanyl, by recrystallization or chromatography.
Part 3: Structure-Activity Relationship and Performance Data
The analgesic potency of 4-anilinopiperidine derivatives is highly sensitive to the nature of the substituents at the piperidine nitrogen and the anilino nitrogen. The synthesis pathway described allows for systematic variation at these positions to explore the structure-activity relationship (SAR).
| Compound | N-1 Substituent | N-Anilino Acyl Group | Analgesic Potency (Morphine = 1) |
| Fentanyl | Phenethyl | Propionyl | ~100 |
| Alfentanil | 4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl | Propionyl | ~25 |
| Sufentanil | 2-(2-thienyl)ethyl | Propionyl | ~1000 |
| Remifentanil | Methyl propanoate-ethyl | Propionyl | ~200 |
Data compiled from various pharmacological studies.[1][10]
The data clearly indicates that small modifications to the N-1 substituent, accessible through the N-alkylation of the N-phenylpiperidin-4-amine intermediate, can lead to dramatic changes in analgesic potency.
Conclusion: A Versatile Platform for Analgesic Discovery
1-(4-Nitrobenzoyl)piperidin-4-one is a highly valuable and versatile starting material for the synthesis of novel analgesic compounds. Its strategic use as a protected precursor allows for the clean and efficient elaboration of the C-4 position, followed by a straightforward deprotection and functionalization of the piperidine nitrogen. The synthetic route outlined in this guide provides a logical and robust framework for accessing the 4-anilinopiperidine core, a privileged scaffold in opioid research. By leveraging this keystone precursor, medicinal chemists are well-equipped to generate diverse libraries of novel analgesics with potentially improved therapeutic profiles, contributing to the ongoing effort to develop safer and more effective treatments for pain.
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Stefănescu, R., et al. (2021). An Update on the Synthesis of Pyrrolo[7][11]benzodiazepines. Molecules, 26(1), 154.
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The Strategic Application of 1-(4-Nitrobenzoyl)piperidin-4-one in the Discovery of Novel Anti-Inflammatory Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Inflammation is a complex biological response implicated in a multitude of acute and chronic diseases. The relentless pursuit of novel, safer, and more efficacious anti-inflammatory drugs has led medicinal chemists to explore a diverse range of chemical scaffolds. Among these, the piperidin-4-one nucleus has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This in-depth technical guide focuses on the strategic use of a specific, highly functionalized starting material, 1-(4-Nitrobenzoyl)piperidin-4-one , as a versatile scaffold for the discovery and development of next-generation anti-inflammatory therapeutics. We will delve into the medicinal chemistry rationale, synthetic strategies, and a comprehensive suite of in vitro and in vivo assays to validate and advance drug candidates derived from this promising core. This guide is intended to be a practical resource, providing not just theoretical knowledge but also actionable experimental protocols and data interpretation frameworks.
The Rationale: Why 1-(4-Nitrobenzoyl)piperidin-4-one?
The selection of a starting scaffold in a drug discovery campaign is a critical decision that profoundly influences the trajectory of the entire project. 1-(4-Nitrobenzoyl)piperidin-4-one is not merely a random chemical entity; its architecture is endowed with several features that make it an attractive starting point for the synthesis of anti-inflammatory agents.
-
The Privileged Piperidin-4-one Core: The piperidin-4-one moiety is a well-established pharmacophore found in numerous biologically active compounds, including those with anti-inflammatory properties.[1][2] Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.
-
The N-Benzoyl Group: The presence of a benzoyl group on the piperidine nitrogen introduces a degree of rigidity and can serve as a key binding element. The phenyl ring can be readily substituted to probe for additional interactions within a receptor's binding pocket, making it a focal point for structure-activity relationship (SAR) studies.[3]
-
The Reactive Ketone at C4: The ketone functionality at the 4-position of the piperidine ring is a versatile synthetic handle. It can be readily transformed into a variety of other functional groups, such as amines, alcohols, and hydrazones, allowing for the introduction of diverse chemical moieties to modulate the compound's pharmacological profile.[4]
-
The Strategic Nitro Group: The para-nitro group on the benzoyl ring is a particularly noteworthy feature. It is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule. More importantly, the nitro group can be readily reduced to an amino group, which can then be further derivatized through a wide range of chemical reactions, including amidation, sulfonylation, and reductive amination. This opens up a vast chemical space for the generation of extensive compound libraries.
Synthetic Pathways: From Scaffold to Drug Candidate
The journey from the starting material, 1-(4-Nitrobenzoyl)piperidin-4-one, to a potential anti-inflammatory drug candidate involves a series of strategic chemical transformations. Below, we outline a plausible and versatile synthetic workflow.
Synthesis of the Core Scaffold: 1-(4-Nitrobenzoyl)piperidin-4-one
While commercially available, understanding the synthesis of the core scaffold is fundamental. A common method involves the acylation of piperidin-4-one with 4-nitrobenzoyl chloride in the presence of a base.
Caption: Synthesis of the core scaffold.
Key Derivatization Strategies
The true potential of 1-(4-Nitrobenzoyl)piperidin-4-one is unlocked through its derivatization. Here, we present two primary diversification pathways.
Pathway A: Modification of the C4-Ketone
This pathway focuses on leveraging the reactivity of the ketone group.
Caption: Derivatization at the C4 position.
Pathway B: Reduction and Derivatization of the Nitro Group
This pathway capitalizes on the versatility of the nitro group.
Caption: Derivatization via the nitro group.
Unveiling the Mechanism of Action: Key Inflammatory Pathways
A critical aspect of anti-inflammatory drug discovery is understanding the mechanism by which a compound exerts its therapeutic effect. For derivatives of 1-(4-Nitrobenzoyl)piperidin-4-one, several key inflammatory pathways are plausible targets.
Caption: Inhibition of the NF-κB signaling pathway.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[5] Many anti-inflammatory compounds act by inhibiting this pathway. Derivatives of piperidin-4-one, particularly curcumin analogues, have been shown to be potent inhibitors of NF-κB.[6] It is plausible that compounds derived from 1-(4-Nitrobenzoyl)piperidin-4-one could also exert their anti-inflammatory effects through this mechanism.
Other potential targets include the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the production of pro-inflammatory prostaglandins and leukotrienes.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a comprehensive guide for the in vitro and in vivo evaluation of anti-inflammatory compounds derived from 1-(4-Nitrobenzoyl)piperidin-4-one.
In Vitro Assays
4.1.1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic potential of the synthesized compounds.
-
Protocol:
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
4.1.2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Objective: To assess the inhibitory effect of the compounds on NO production in LPS-stimulated macrophages.
-
Protocol:
-
Seed RAW 264.7 cells as described for the MTT assay.
-
Pre-treat the cells with test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell supernatant and mix with an equal volume of Griess reagent.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.
-
4.1.3. Pro-inflammatory Cytokine Quantification (ELISA)
-
Objective: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of stimulated macrophages.
-
Protocol:
-
Collect the cell supernatant from the NO production assay.
-
Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
In Vivo Assay: Carrageenan-Induced Paw Edema
-
Objective: To evaluate the acute anti-inflammatory activity of the compounds in a well-established animal model.[7]
-
Protocol:
-
Acclimatize male Wistar rats (180-220 g) for one week.
-
Divide the animals into groups (n=6): vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and test compound groups (e.g., 10, 25, 50 mg/kg).
-
Administer the test compounds or controls orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema.
-
Data Presentation and Interpretation
Table 1: In Vitro Anti-inflammatory Activity of Hypothetical Derivatives
| Compound | IC50 NO Production (µM) | IC50 TNF-α (µM) | IC50 IL-6 (µM) |
| Derivative 1 | 12.5 | 15.2 | 18.9 |
| Derivative 2 | 8.7 | 10.1 | 11.5 |
| Indomethacin | 25.4 | 30.1 | 35.8 |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
| Treatment | Dose (mg/kg) | % Inhibition of Edema at 3h |
| Vehicle | - | 0 |
| Derivative 2 | 25 | 45.2 |
| Derivative 2 | 50 | 62.8 |
| Indomethacin | 10 | 55.1 |
Conclusion and Future Directions
The 1-(4-Nitrobenzoyl)piperidin-4-one scaffold represents a highly promising and versatile starting point for the discovery of novel anti-inflammatory agents. Its inherent structural features, combined with the potential for extensive derivatization, provide a rich platform for the generation of diverse chemical libraries. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of these compounds, from initial in vitro screening to in vivo proof-of-concept studies. Future research in this area should focus on elucidating the precise molecular targets of active compounds and optimizing their pharmacokinetic and pharmacodynamic properties to advance them towards clinical development.
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Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. PubMed. [Link]
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The Pivotal Intermediate: A Technical Guide to 1-(4-Nitrobenzoyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
1-(4-Nitrobenzoyl)piperidin-4-one is a multifaceted chemical entity that has garnered significant interest in the realms of pharmaceutical development and organic synthesis.[1][2] Its molecular architecture, featuring a piperidinone core N-acylated with a 4-nitrobenzoyl group, bestows upon it a unique combination of reactivity and structural rigidity, making it an invaluable building block for more intricate molecules.[1] The piperidin-4-one moiety is a well-established pharmacophore, known to be a constituent of a wide array of biologically active compounds, exhibiting activities ranging from analgesic and antimicrobial to anticancer and antiviral.[3][4] This guide provides an in-depth exploration of the synthesis, physicochemical properties, and the extensive applications of 1-(4-Nitrobenzoyl)piperidin-4-one as a key intermediate in the synthesis of novel therapeutic agents.[1]
Synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one: A Stepwise Approach
The synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one is typically achieved through a two-step process, commencing with the preparation of the reactive acylating agent, 4-nitrobenzoyl chloride, followed by its reaction with piperidin-4-one.
Step 1: Synthesis of 4-Nitrobenzoyl Chloride
The conversion of 4-nitrobenzoic acid to 4-nitrobenzoyl chloride is a standard transformation in organic synthesis. A common and efficient method involves the use of thionyl chloride (SOCl₂), which produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.
Experimental Protocol: Synthesis of 4-Nitrobenzoyl Chloride
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a gas trap containing an aqueous sodium hydroxide solution to neutralize the evolving acidic gases.
-
Reagents: Add 16.7 g (0.1 mol) of 4-nitrobenzoic acid to the flask, followed by the slow addition of 21.4 g (12.8 mL, 0.18 mol) of thionyl chloride.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle. Maintain the reflux for 2-3 hours, or until the evolution of gas ceases, indicating the completion of the reaction. The solid 4-nitrobenzoic acid will gradually dissolve, forming a clear, yellowish solution.
-
Workup and Purification: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-nitrobenzoyl chloride can then be purified by vacuum distillation or by recrystallization from a suitable solvent such as carbon tetrachloride or hexanes to yield a pale yellow crystalline solid.
Causality Behind Experimental Choices:
-
Thionyl Chloride in Excess: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acid chloride.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Gas Trap: The use of a gas trap is a critical safety measure to neutralize the corrosive and toxic HCl and SO₂ gases produced during the reaction.
Diagram of Synthesis Workflow for 4-Nitrobenzoyl Chloride
Caption: Workflow for the synthesis of 4-nitrobenzoyl chloride.
Step 2: Synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one
The final step involves the acylation of piperidin-4-one with the previously synthesized 4-nitrobenzoyl chloride. This is a classic example of a Schotten-Baumann reaction, where an amine is acylated in the presence of a base.
Experimental Protocol: Synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one
-
Reaction Setup: In a fume hood, dissolve 10.0 g (0.1 mol) of piperidin-4-one hydrochloride in 100 mL of a 1:1 mixture of dichloromethane and water in a 500 mL Erlenmeyer flask.
-
Basification: Cool the mixture in an ice bath and slowly add a 2 M aqueous solution of sodium hydroxide with vigorous stirring until the pH of the aqueous layer is approximately 10-11. This neutralizes the hydrochloride salt and liberates the free piperidin-4-one base.
-
Acylation: While maintaining the temperature at 0-5 °C, slowly add a solution of 18.6 g (0.1 mol) of 4-nitrobenzoyl chloride in 50 mL of dichloromethane to the vigorously stirred biphasic mixture.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, separate the organic layer. Extract the aqueous layer with two 50 mL portions of dichloromethane. Combine the organic extracts and wash them sequentially with 50 mL of 1 M HCl, 50 mL of saturated aqueous sodium bicarbonate solution, and 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude 1-(4-nitrobenzoyl)piperidin-4-one can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield an off-white to light yellow solid.[1]
Causality Behind Experimental Choices:
-
Biphasic System and Base: The Schotten-Baumann conditions (a biphasic solvent system and a base) are employed to neutralize the HCl generated during the acylation, preventing the protonation of the piperidin-4-one and allowing the reaction to proceed to completion.
-
Low Temperature: The initial reaction is carried out at a low temperature to control the exothermic nature of the acylation and to minimize potential side reactions.
-
Aqueous Workup: The series of aqueous washes is essential to remove any unreacted starting materials, the base, and any water-soluble byproducts, leading to a purer final product.
Diagram of Synthesis Workflow for 1-(4-Nitrobenzoyl)piperidin-4-one
Caption: Workflow for the synthesis of 1-(4-nitrobenzoyl)piperidin-4-one.
Physicochemical Properties and Structural Analysis
1-(4-Nitrobenzoyl)piperidin-4-one is typically an off-white to light yellow solid with a molecular formula of C₁₂H₁₂N₂O₄ and a molecular weight of 248.24 g/mol .[1]
| Property | Value | Reference |
| CAS Number | 34259-84-2 | [1] |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [1] |
| Molecular Weight | 248.24 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Storage | 0-8 °C | [1] |
Predicted Spectroscopic Data
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.30 | d | 2H | Aromatic protons ortho to the nitro group |
| ~ 7.60 | d | 2H | Aromatic protons meta to the nitro group |
| ~ 3.90 | t | 2H | Piperidine protons at C2 and C6 (axial) |
| ~ 3.60 | t | 2H | Piperidine protons at C2 and C6 (equatorial) |
| ~ 2.60 | t | 4H | Piperidine protons at C3 and C5 |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 207.0 | C=O (ketone) |
| ~ 168.0 | C=O (amide) |
| ~ 150.0 | Aromatic C-NO₂ |
| ~ 142.0 | Aromatic C-C=O |
| ~ 128.0 | Aromatic CH meta to NO₂ |
| ~ 124.0 | Aromatic CH ortho to NO₂ |
| ~ 45.0 | Piperidine C2 and C6 |
| ~ 41.0 | Piperidine C3 and C5 |
Predicted Mass Spectrum Fragmentation
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 248. Key fragmentation patterns would likely involve:
-
Loss of the nitro group (-NO₂): A fragment at m/z 202.
-
Cleavage of the N-benzoyl bond: A fragment corresponding to the 4-nitrobenzoyl cation at m/z 150.
-
Alpha-cleavage of the piperidinone ring: Fragments resulting from the loss of CO or C₂H₄ from the piperidinone ring.
Conformational Analysis
The conformational preference of the piperidin-4-one ring in N-acyl derivatives is a subject of considerable interest. While the simple piperidine ring predominantly adopts a chair conformation, the introduction of an N-acyl group can significantly influence the ring's geometry. The partial double bond character of the amide C-N bond can introduce planarization and steric interactions that may favor non-chair conformations such as a twist-boat or a boat conformation, particularly if there are bulky substituents on the ring. For 1-(4-nitrobenzoyl)piperidin-4-one, a dynamic equilibrium between a chair and a twist-boat conformation in solution is plausible. The exact conformation in the solid state would be definitively determined by X-ray crystallography.
Applications in Drug Discovery and Development
The true value of 1-(4-Nitrobenzoyl)piperidin-4-one lies in its role as a versatile intermediate for the synthesis of a diverse range of biologically active molecules.[1][2] The ketone functionality at the 4-position and the potential for reduction of the nitro group to an amine provide multiple avenues for further chemical modification.
As a Precursor to Analgesics
The piperidine scaffold is a core component of many potent opioid analgesics. The 4-anilinopiperidine substructure, in particular, is a well-known pharmacophore for opioid receptor agonists. 1-(4-Nitrobenzoyl)piperidin-4-one can be readily converted to N-substituted 4-aminopiperidine derivatives, which are key intermediates in the synthesis of fentanyl and its analogues.
In the Development of Antimicrobial Agents
Derivatives of piperidin-4-one have been shown to possess significant antibacterial and antifungal activities.[3] The core structure of 1-(4-Nitrobenzoyl)piperidin-4-one can be elaborated to introduce various pharmacophoric groups known to be effective against a range of microbial pathogens.
As a Building Block for Novel Therapeutic Targets
The adaptability of the 1-(4-Nitrobenzoyl)piperidin-4-one scaffold makes it an attractive starting material for the exploration of novel drug targets. For instance, derivatives of the related 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been identified as inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases.[5]
Diagram of a Representative Biological Application
Caption: Synthetic utility of 1-(4-nitrobenzoyl)piperidin-4-one.
Conclusion
1-(4-Nitrobenzoyl)piperidin-4-one stands as a testament to the importance of key chemical intermediates in the advancement of medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, has established it as a cornerstone for the development of a multitude of pharmacologically significant compounds. This guide has provided a comprehensive overview of its synthesis, structural characteristics, and its pivotal role in drug discovery. As the quest for novel therapeutics continues, the utility of 1-(4-Nitrobenzoyl)piperidin-4-one as a versatile scaffold is poised to expand, paving the way for the creation of new and improved medicines.
References
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2010). 4-(Piperidine-1-sulfonyl)-benzonitrile. Retrieved from [Link]
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UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from [Link]
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]
-
Marini, E., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(11), 3331. Retrieved from [Link]
-
PubChem. (n.d.). 4-Piperidone. Retrieved from [Link]
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Arulraj, R., & N, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]
-
European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Retrieved from [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Retrieved from [Link]
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Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Piperidine. Retrieved from [Link]
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PubChem. (n.d.). N-Benzoyl-4-piperidone. Retrieved from [Link]
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ResearchGate. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved from [Link]
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Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 4-Piperidinone, 1-(phenylmethyl)-. Retrieved from [Link]
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mzCloud. (2018). N Benzyl 4 piperidone. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1-Piperidinyloxy, 2,2,6,6-tetramethyl-. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 4-Piperidinol, 1[(1-phenyl)-1-cyclohexyl]-. Retrieved from [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 1-(4-nitrobenzoyl)piperidin-4-one, a valuable intermediate in medicinal chemistry and drug discovery.[1][2] The synthesis is achieved through the acylation of piperidin-4-one with 4-nitrobenzoyl chloride under Schotten-Baumann conditions. This application note is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a detailed methodology that emphasizes safety, reproducibility, and mechanistic understanding. We will delve into the rationale behind procedural choices, outline a complete step-by-step synthesis and purification workflow, and provide methods for analytical characterization.
Introduction: The Significance of 1-(4-Nitrobenzoyl)piperidin-4-one
The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of pharmacologically active agents, including analgesics, anti-inflammatory drugs, and CNS-active compounds.[1][2][3] The introduction of a 4-nitrobenzoyl group at the N1 position, yielding 1-(4-nitrobenzoyl)piperidin-4-one (CAS 34259-84-2), creates a key building block for further functionalization.[4][5][6] The electron-withdrawing nature of the nitro group can modulate the chemical properties of the piperidine ring and serves as a precursor for the corresponding aniline derivative, which opens avenues for diverse chemical elaborations.
The chosen synthetic route employs the Schotten-Baumann reaction , a robust and widely-used method for acylating amines (and alcohols) with acid chlorides in the presence of a base.[7][8][9] This reaction is typically performed in a biphasic system, consisting of an organic solvent and an aqueous basic solution.[9] This setup is advantageous as it allows the base in the aqueous phase to efficiently neutralize the hydrochloric acid byproduct, driving the reaction to completion, while the organic starting materials and product remain in the organic phase.[9][10]
Reaction Scheme & Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The secondary amine of piperidin-4-one acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. A base neutralizes the generated HCl, preventing the protonation of the starting amine and ensuring high conversion.[8][11]
Overall Reaction
Piperidin-4-one + 4-Nitrobenzoyl chloride → 1-(4-Nitrobenzoyl)piperidin-4-one
Reaction Mechanism Workflow
Caption: The nucleophilic acyl substitution mechanism.
Safety & Handling Precautions
Extreme caution must be exercised when handling 4-nitrobenzoyl chloride.
-
Corrosive: Causes severe skin burns and eye damage.[12][13][14]
-
Moisture Sensitive: Reacts with water, including atmospheric moisture, to release toxic hydrogen chloride gas.[13][15] The container should be kept tightly closed.[15]
-
Handling: All manipulations must be performed in a certified chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles or a face shield, and chemical-resistant gloves (e.g., nitrile).[13][14][15]
-
Spills: In case of a spill, do not use water. Use dry cleanup procedures to avoid generating dust and place waste in a suitable, labeled container for disposal.[12]
-
First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12][14] If inhaled, move the person to fresh air.[12]
Materials and Methods
Reagents and Equipment
| Reagent / Material | Grade | Supplier | Notes |
| Piperidin-4-one hydrochloride | ≥98% | Standard Vendor | Hygroscopic. Store in a desiccator. |
| 4-Nitrobenzoyl chloride | ≥98% | Standard Vendor | Corrosive, moisture-sensitive.[13][14][15] Handle in a fume hood. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Standard Vendor | Corrosive. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Vendor | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Standard Vendor | For drying the organic phase. |
| Ethanol | Reagent Grade | Standard Vendor | For recrystallization. |
| Deionized Water | N/A | In-house | |
| Magnetic Stirrer & Stir Bars | N/A | Lab Supply | |
| Round-bottom flasks, Separatory Funnel, Condenser | N/A | Lab Supply | |
| Rotary Evaporator | N/A | Lab Supply | |
| Ice Bath | N/A | Lab Supply |
Experimental Protocol Workflow
Caption: Step-by-step experimental workflow diagram.
Detailed Synthesis Protocol
This protocol is designed for a ~10 mmol scale. Adjust quantities as needed.
Reaction Setup
-
Prepare Aqueous Phase: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperidin-4-one hydrochloride (1.38 g, 10.0 mmol, 1.0 equiv.) and sodium hydroxide (0.88 g, 22.0 mmol, 2.2 equiv.) in 50 mL of deionized water.
-
Causality Note: Two equivalents of base are used. The first equivalent neutralizes the hydrochloride salt to liberate the free amine. The second equivalent neutralizes the HCl generated during the acylation reaction, driving the equilibrium towards the product.[10]
-
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15-20 minutes until the temperature is stable at 0-5 °C.
-
Causality Note: The reaction is exothermic. Cooling is critical to control the reaction rate, prevent unwanted side reactions, and minimize the hydrolysis of the highly reactive 4-nitrobenzoyl chloride.
-
-
Prepare Organic Phase: In a separate beaker, dissolve 4-nitrobenzoyl chloride (1.86 g, 10.0 mmol, 1.0 equiv.) in 50 mL of dichloromethane (DCM).
-
Expertise Note: Ensure the DCM is anhydrous if possible. While the reaction is biphasic, minimizing water in the organic phase initially helps prevent premature hydrolysis of the acid chloride.
-
Reaction Execution
-
Addition: Transfer the 4-nitrobenzoyl chloride solution to a dropping funnel and add it dropwise to the vigorously stirred, cooled aqueous solution over 30-40 minutes. A white precipitate (the product) should begin to form.
-
Causality Note: Slow, dropwise addition is crucial. Adding the acid chloride too quickly can lead to localized heating and increased hydrolysis, reducing the yield. Vigorous stirring is essential to maximize the interfacial area between the two phases, facilitating the reaction.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.
-
Monitoring (Optional but Recommended): The reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is 50% ethyl acetate in hexanes. Spot the starting piperidin-4-one (after neutralization) and the reaction mixture. The reaction is complete when the piperidin-4-one spot has disappeared.
Workup and Purification
-
Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Extraction: Extract the aqueous layer with an additional portion of DCM (2 x 25 mL) to recover any dissolved product.
-
Washing: Combine all organic layers. Wash the combined organic phase sequentially with 50 mL of deionized water and then 50 mL of brine (saturated NaCl solution).
-
Causality Note: The water wash removes residual inorganic salts and NaOH. The brine wash helps to remove bulk water from the organic phase, initiating the drying process.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which should be an off-white or pale yellow solid.
-
Purification by Recrystallization:
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat gently until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Dry the crystals under vacuum to a constant weight. A typical yield is in the range of 80-90%.
-
Characterization
The identity and purity of the final product, 1-(4-nitrobenzoyl)piperidin-4-one, should be confirmed using standard analytical techniques.
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point (MP): Literature values should be consulted for comparison.
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the aromatic protons of the nitrobenzoyl group and the aliphatic protons of the piperidine ring.
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the ketone carbonyl, amide carbonyl, aromatic carbons, and piperidine carbons.
-
FT-IR (KBr, cm⁻¹): Look for strong absorption bands corresponding to the ketone C=O stretch (~1720 cm⁻¹), the amide C=O stretch (~1630 cm⁻¹), and the symmetric/asymmetric stretches of the nitro group (~1520 and 1350 cm⁻¹).
-
Mass Spectrometry (MS): Expect to find the molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 1-(4-nitrobenzoyl)piperidin-4-one via the Schotten-Baumann reaction. By carefully controlling reaction conditions, particularly temperature and addition rate, and adhering to the described workup and purification procedures, researchers can obtain this valuable intermediate in high yield and purity. The emphasis on the mechanistic rationale and stringent safety protocols ensures that this guide is both educational and practical for professionals in the field of chemical and pharmaceutical development.
References
- Apollo Scientific. (2022, September 16).
- Fisher Scientific. (2023, September 21).
- ECHEMI. (2019, July 15). 4-Nitrobenzoyl chloride SDS.
- CDH Fine Chemical. Material Safety Data Sheet SDS/MSDS - 4-Nitrobenzoyl chloride.
- Carl ROTH.
- SATHEE. Chemistry Schotten Baumann Reaction.
- Grokipedia. Schotten–Baumann reaction.
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
- Wikipedia. Schotten–Baumann reaction.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Chem-Impex. 1-(4-Nitrobenzoyl)piperidin-4-one.
- Santa Cruz Biotechnology. 1-(4-Nitrobenzoyl)piperidin-4-one | CAS 34259-84-2.
- Capot Chemical. Specifications of 1-(4-Nitro-benzoyl)-piperidin-4-one.
- Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
- ChemicalBook. 1-(4-NITRO-BENZOYL)-PIPERIDIN-4-ONE | 34259-84-2.
- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
- Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565-583.
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Application Notes & Protocols: A Guide to the N-Acylation of Piperidin-4-one with 4-Nitrobenzoyl Chloride
Abstract
The N-acylation of secondary amines, such as piperidin-4-one, is a cornerstone transformation in organic synthesis, providing access to a vast array of amide-containing molecules. Piperidin-4-one derivatives are crucial scaffolds in medicinal chemistry, appearing in numerous biologically active compounds and pharmaceutical agents.[1][2][3] This guide provides a comprehensive, field-proven protocol for the synthesis of 1-(4-nitrobenzoyl)piperidin-4-one, a versatile intermediate used in drug discovery and material science.[4] We will delve into the reaction's mechanistic underpinnings, present a detailed, step-by-step experimental procedure, outline critical safety protocols, and offer a guide for troubleshooting and product validation. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for this important chemical modification.
Scientific Principle: The Schotten-Baumann Reaction
The N-acylation of piperidin-4-one with 4-nitrobenzoyl chloride is a classic example of a nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[5][6][7] This reaction, first described in the 1880s, is widely used for the synthesis of amides and esters.[7]
The Core Mechanism Involves:
-
Nucleophilic Attack: The secondary amine of piperidin-4-one, possessing a lone pair of electrons on the nitrogen atom, acts as a nucleophile. It attacks the highly electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The strong electron-withdrawing effect of the para-nitro group significantly increases the electrophilicity of the carbonyl carbon, making the acyl chloride exceptionally reactive.[8][9]
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.[6][10]
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group, and forming a protonated amide.
-
Deprotonation: A base, such as triethylamine or aqueous sodium hydroxide, is used as an acid scavenger. It neutralizes the hydrochloric acid (HCl) generated during the reaction, deprotonating the amide and driving the equilibrium toward the final product.[11]
The use of a biphasic system (e.g., dichloromethane and water) is a hallmark of traditional Schotten-Baumann conditions, where the base resides in the aqueous phase and the organic reactants and product remain in the organic phase.[7]
Caption: Figure 1: Reaction Mechanism of N-Acylation.
Safety & Hazard Management
Critical Warning: 4-Nitrobenzoyl chloride is a corrosive, moisture-sensitive, and lachrymatory compound. It causes severe skin burns and eye damage.[12][13][14] Contact with water can liberate toxic gas.[15] All handling must be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
| Hazard Statement | Precautionary Measures | First Aid |
| H314: Causes severe skin burns and eye damage. [13][15] | Wear protective gloves, chemical splash goggles, a face shield, and a lab coat.[13][15][16] Avoid all personal contact, including inhalation of dust.[12][14] | Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[12] Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a POISON CENTER or doctor immediately.[13][14] |
| EUH029: Contact with water liberates toxic gas. [15] | Use only under a chemical fume hood.[15] Ensure all glassware is oven-dried and use anhydrous solvents. Avoid exposure to moist air or water.[8][15] | Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[12][16] |
| Combustible Solid [12] | Keep away from heat, sparks, and open flames. Use non-sparking tools for handling. | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.[13] |
Detailed Experimental Protocol
This protocol details a robust procedure for the N-acylation of piperidin-4-one using a non-nucleophilic organic base in an anhydrous organic solvent. This approach offers excellent control and typically results in high yields of a clean product.
Materials & Equipment
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Quantity (10 mmol scale) | Notes |
| Piperidin-4-one hydrochloride | 40064-34-4 | 135.61 | 1.36 g (1.0 eq) | Can be used as free base (0.99 g). |
| 4-Nitrobenzoyl chloride | 122-04-3 | 185.56 | 2.04 g (1.1 eq) | Highly reactive; handle with extreme care.[9] |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 3.2 mL (2.3 eq) | Use 2.3 eq for HCl salt, 1.2 eq for free base. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~100 mL | Must be anhydrous. |
| Deionized Water | 7732-18-5 | 18.02 | As needed | For work-up. |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | For work-up. |
| Saturated aq. NaHCO₃ | 144-55-8 | 84.01 | As needed | For work-up. |
| Saturated aq. NaCl (Brine) | 7647-14-5 | 58.44 | As needed | For work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 | As needed | For drying. |
Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice-water bath, separatory funnel, standard glassware, rotary evaporator, fume hood.
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow.
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperidin-4-one hydrochloride (1.36 g, 10 mmol).
-
Add anhydrous dichloromethane (DCM, 80 mL) and triethylamine (3.2 mL, 23 mmol). Stir the resulting slurry at room temperature for 15 minutes.
-
Rationale: Using the hydrochloride salt is common. Two equivalents of base are needed: one to neutralize the HCl salt and one to scavenge the HCl produced by the acylation. An additional small excess ensures the reaction goes to completion.
-
Cool the flask in an ice-water bath to 0 °C.
-
-
Slow Addition of Acylating Agent:
-
In a separate dry flask, dissolve 4-nitrobenzoyl chloride (2.04 g, 11 mmol) in anhydrous DCM (20 mL).
-
Add this solution dropwise to the stirred, cooled amine slurry over 20-30 minutes using a dropping funnel.
-
Rationale: Slow, dropwise addition at low temperature is critical to control the exothermic nature of the reaction and to maintain a low concentration of the highly reactive acyl chloride, which minimizes potential side reactions.[8]
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a mobile phase such as 1:1 Ethyl Acetate:Hexanes. Visualize with UV light. The reaction is complete when the piperidin-4-one spot is no longer visible.
-
-
Work-up and Isolation:
-
Quench the reaction by adding 50 mL of deionized water to the flask. Transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with:
-
1 M HCl (2 x 30 mL) - to remove excess triethylamine
-
Saturated aqueous NaHCO₃ (2 x 30 mL) - to remove any unreacted 4-nitrobenzoic acid (from hydrolysis)
-
Brine (1 x 30 mL) - to remove residual water
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization. A common solvent system is ethanol or an ethanol/ethyl acetate mixture.[2]
-
Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
Characterization and Troubleshooting
The final product, 1-(4-nitrobenzoyl)piperidin-4-one, should be a pale yellow solid.
| Technique | Expected Result |
| Melting Point | Literature values should be consulted for comparison. |
| ¹H NMR (CDCl₃) | Expect characteristic peaks for the aromatic protons on the nitrobenzoyl group (two doublets, ~8.2-8.4 ppm), and aliphatic protons of the piperidinone ring (multiplets, ~2.5-4.0 ppm). |
| ¹³C NMR (CDCl₃) | Expect carbonyl peaks for the ketone (~206 ppm) and the amide (~165 ppm), along with aromatic and aliphatic signals. |
| Mass Spec (ESI+) | Expected [M+H]⁺ = 249.08 m/z. |
| IR (KBr) | Characteristic C=O stretching frequencies for ketone (~1720 cm⁻¹) and amide (~1640 cm⁻¹), and N-O stretching for the nitro group (~1520 and 1350 cm⁻¹). |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Hydrolysis of 4-nitrobenzoyl chloride due to moisture.[9] 2. Inactive piperidin-4-one. 3. Insufficient base. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere.[8] 2. Verify the quality of the starting material. 3. Re-check stoichiometry, especially if using the HCl salt. |
| Significant Starting Material Remaining | 1. Insufficient 4-nitrobenzoyl chloride (1.0-1.1 eq recommended).[8] 2. Reaction time too short. | 1. Use a slight excess of the acylating agent. 2. Continue stirring and monitor by TLC until the starting amine is consumed. |
| Impure Product / Multiple Spots on TLC | 1. Reaction temperature was too high. 2. Acyl chloride was added too quickly. 3. Incomplete washing during work-up. | 1. Maintain 0 °C during the addition. 2. Ensure slow, dropwise addition. 3. Perform all washing steps carefully to remove byproducts and unreacted reagents. |
Conclusion
The N-acylation of piperidin-4-one via the Schotten-Baumann reaction is a highly efficient and reliable method for synthesizing 1-(4-nitrobenzoyl)piperidin-4-one. By carefully controlling reaction parameters—particularly temperature, rate of addition, and anhydrous conditions—researchers can consistently achieve high yields of this valuable synthetic intermediate. Adherence to the stringent safety protocols outlined is paramount for the safe handling of the hazardous reagents involved. This guide provides the necessary framework for the successful execution, validation, and troubleshooting of this important transformation in the modern chemistry laboratory.
References
-
SATHEE. Chemistry Schotten Baumann Reaction. [Link]
-
National Council of Educational Research and Training (NCERT). Amines. [Link]
-
Grokipedia. Schotten–Baumann reaction. [Link]
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. [Link]
-
Wikipedia. Schotten–Baumann reaction. [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
-
PrepChem.com. Synthesis of 1(1) 1-(4-Nitrobenzoyl)-4-(4-fluorobenzyloxy)-piperidine. [Link]
-
Devi, N., & Sarma, D. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. [Link]
-
ResearchGate. (2017, September 3). How can I make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group?[Link]
-
Chem-Impex. 1-(4-Nitrobenzoyl)piperidin-4-one. [Link]
-
Ghorab, M. M., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(18), 4114. [Link]
-
YouTube. (2019, November 30). Acylation of amines. [Link]
-
ResearchGate. (2025, August 6). Mild and Useful Method for N-Acylation of Amines | Request PDF. [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
-
Gianquinto, E., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(15), 4880. [Link]
-
Arulraj, R., & Karunathan, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
-
MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Catalysts, 10(9), 1047. [Link]
-
ResearchGate. N-Acylation Reactions of Amines. [Link]
-
Journal of the American Chemical Society. (2019, March 13). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. [Link]
-
ResearchGate. (2017). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. [Link]
-
Organic Syntheses Procedure. p-NITROBENZOYL CHLORIDE. [Link]
-
Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis. [Link]
-
Arkivoc. (2004). N-Acylation in combinatorial chemistry. [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]
-
NIH. (2018). Sialic Acid 4‐N‐Piperazine and Piperidine Derivatives Bind with High Affinity to the P. mirabilis Sialic Acid Sodium Solute Symporter. [Link]
-
SpringerLink. (2022, October 31). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]
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- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. chemrevlett.com [chemrevlett.com]
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- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. grokipedia.com [grokipedia.com]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
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- 14. cdhfinechemical.com [cdhfinechemical.com]
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- 16. echemi.com [echemi.com]
Application Notes and Protocols: Synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Piperidin-4-one Scaffold
The piperidin-4-one motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active molecules.[1] Its derivatives are integral to the development of therapeutics targeting a wide array of conditions, including analgesics, antihistamines, and antipsychotics.[2] The synthesis of N-substituted piperidin-4-ones is a critical step in the elaboration of these complex molecular architectures. 1-(4-Nitrobenzoyl)piperidin-4-one, in particular, serves as a versatile intermediate.[3] The presence of the nitrobenzoyl group provides a handle for further chemical modifications, making it a valuable building block in drug discovery and development programs.
This document provides a detailed protocol for the synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one via the N-acylation of piperidin-4-one hydrochloride with 4-nitrobenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which is widely used for the formation of amides from amines and acyl chlorides.
Chemical Principles: The Schotten-Baumann Reaction
The synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one is achieved through a nucleophilic acyl substitution reaction, specifically an N-acylation. This transformation is commonly carried out under Schotten-Baumann conditions. The core principle of this reaction involves the acylation of an amine (or alcohol) with an acyl chloride in the presence of a base.
The key steps in the mechanism are as follows:
-
Neutralization of the Amine Salt: Piperidin-4-one is often supplied as its hydrochloride salt to improve stability and handling. The first step involves the in-situ neutralization of the amine hydrochloride by a base, typically a tertiary amine like triethylamine (TEA), to generate the free, nucleophilic secondary amine.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free piperidin-4-one attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This results in the formation of a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Acid Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting amine or the product, rendering them unreactive. The base present in the reaction mixture (e.g., triethylamine) neutralizes this HCl, forming a salt (e.g., triethylammonium chloride) and driving the reaction to completion.
Experimental Protocol
This protocol details the synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one from piperidin-4-one hydrochloride and 4-nitrobenzoyl chloride.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) |
| Piperidin-4-one hydrochloride | C₅H₉NO·HCl | 135.59 |
| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 |
| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 |
| Brine (saturated aqueous NaCl) | NaCl | 58.44 |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Safety Precautions
-
4-Nitrobenzoyl chloride is corrosive and a lachrymator. It reacts with water to produce hydrochloric acid. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Piperidin-4-one hydrochloride may cause skin and eye irritation. Avoid inhalation of dust.
-
Triethylamine is flammable and has a strong, unpleasant odor. It can cause severe eye irritation and skin burns. Handle in a well-ventilated fume hood.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add piperidin-4-one hydrochloride (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to the flask to create a stirrable suspension.
-
Add triethylamine (2.2 eq) to the suspension. The additional equivalent of base is to neutralize the hydrochloride salt of the starting material.
-
Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the free amine.
-
-
Addition of Acyl Chloride:
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM.
-
Cool the piperidin-4-one solution to 0 °C using an ice bath.
-
Slowly add the 4-nitrobenzoyl chloride solution dropwise to the stirred piperidin-4-one solution over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude 1-(4-Nitrobenzoyl)piperidin-4-one can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford the product as a solid.
-
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one.
Discussion and Mechanistic Insights
The choice of reaction conditions is crucial for the successful synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one.
-
Solvent: Anhydrous dichloromethane is an excellent solvent for this reaction as it is inert to the reactants and readily dissolves both the starting materials and the product.
-
Base: Triethylamine is a suitable non-nucleophilic base that effectively scavenges the HCl produced during the reaction without competing with the piperidin-4-one as a nucleophile. An excess of the base is used to first neutralize the hydrochloride salt of the starting amine and then to quench the HCl byproduct of the acylation.
-
Temperature: The initial cooling to 0 °C helps to control the exothermic nature of the reaction and minimizes the formation of potential side products. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion in a reasonable timeframe.
The electron-withdrawing nitro group on the benzoyl chloride enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophilic attack by the amine. This generally leads to a clean and efficient reaction under the described conditions.
Characterization of the Final Product
The identity and purity of the synthesized 1-(4-Nitrobenzoyl)piperidin-4-one should be confirmed by standard analytical techniques, including:
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling patterns of the protons and carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the ketone and amide carbonyl groups.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete neutralization of piperidin-4-one HCl. Hydrolysis of 4-nitrobenzoyl chloride. | Ensure sufficient triethylamine is used. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere. |
| Presence of unreacted starting materials | Insufficient reaction time or temperature. | Increase the reaction time and monitor by TLC. If necessary, gentle heating can be applied, but this may increase the risk of side products. |
| Formation of multiple products (by TLC) | Reaction temperature too high. Presence of impurities in starting materials. | Maintain the initial reaction temperature at 0 °C during the addition of the acyl chloride. Ensure the purity of the starting materials before beginning the synthesis. |
References
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]
- Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4, 192-199.
- Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.
-
PrepChem. (n.d.). Synthesis of 1(1) 1-(4-Nitrobenzoyl)-4-(4-fluorobenzyloxy)-piperidine. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method for N-substituted-4-piperidone. Retrieved from [Link]
Sources
Application Note: High-Purity Synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one via Optimized Recrystallization
Abstract
This application note provides a detailed, optimized protocol for the purification of 1-(4-Nitrobenzoyl)piperidin-4-one, a key intermediate in pharmaceutical synthesis, through recrystallization. The procedure emphasizes the rationale behind solvent selection and procedural steps to ensure high purity and yield. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Introduction
1-(4-Nitrobenzoyl)piperidin-4-one is a pivotal building block in the synthesis of a variety of pharmacologically active compounds.[1][2] The purity of this intermediate is paramount as it directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely adopted technique for the purification of solid organic compounds, leveraging differences in solubility at varying temperatures to separate the desired compound from impurities.[3] This document outlines a validated protocol for the recrystallization of 1-(4-Nitrobenzoyl)piperidin-4-one, ensuring a final product of high purity suitable for downstream applications in drug discovery and development.
Rationale for Solvent Selection
The choice of an appropriate solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or reduced temperatures. For 1-(4-Nitrobenzoyl)piperidin-4-one, a polar molecule containing a ketone, a tertiary amide, and a nitroaromatic group, a polar protic solvent is a logical starting point.
A review of purification methods for analogous piperidin-4-one derivatives indicates that ethanol and methanol are commonly employed as effective single-solvent systems for recrystallization.[3] Furthermore, solvent mixtures such as ethanol-ethyl acetate and dichloromethane-methanol have also been successfully utilized for similar molecular scaffolds.[3] Based on these precedents and the structural features of 1-(4-Nitrobenzoyl)piperidin-4-one, ethanol has been selected as the primary solvent for this protocol due to its favorable solubility profile for polar compounds, relatively low toxicity, and ease of removal.
Physicochemical Properties of 1-(4-Nitrobenzoyl)piperidin-4-one
A summary of the key physical properties of the target compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [4] |
| Molecular Weight | 248.23 g/mol | [4] |
| Melting Point | 118-120 °C | |
| Appearance | Off-white to pale yellow solid |
Optimized Recrystallization Protocol
This protocol is designed for the purification of approximately 5 grams of crude 1-(4-Nitrobenzoyl)piperidin-4-one. Adjustments to scale should be made proportionally.
Materials and Equipment
-
Crude 1-(4-Nitrobenzoyl)piperidin-4-one
-
Ethanol (95% or absolute)
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flasks (250 mL and 500 mL)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Experimental Workflow
The overall workflow for the recrystallization of 1-(4-Nitrobenzoyl)piperidin-4-one is depicted in the following diagram.
Caption: Recrystallization workflow for 1-(4-Nitrobenzoyl)piperidin-4-one.
Step-by-Step Procedure
-
Dissolution:
-
Place 5.0 g of crude 1-(4-Nitrobenzoyl)piperidin-4-one into a 250 mL Erlenmeyer flask containing a magnetic stir bar.
-
In a separate 500 mL Erlenmeyer flask, heat approximately 100 mL of 95% ethanol to a gentle boil on a hot plate.
-
Carefully add the hot ethanol to the flask containing the crude solid in small portions (10-15 mL at a time) while stirring and heating.
-
Continue adding hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a good recovery yield.
-
-
Decolorization (Optional):
-
If the resulting solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount (approximately 0.1-0.2 g) of activated carbon to the solution.
-
Reheat the solution to boiling for a few minutes while stirring. The activated carbon will adsorb colored impurities.
-
-
Hot Gravity Filtration:
-
To remove any insoluble impurities or the added activated carbon, perform a hot gravity filtration.
-
Pre-heat a glass funnel and a clean 250 mL Erlenmeyer flask on the hot plate.
-
Place a fluted filter paper in the warm funnel and pour the hot solution through it. This step should be performed quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation has initiated, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Wash the crystals with a small amount (5-10 mL) of ice-cold ethanol to remove any remaining soluble impurities.
-
Continue to draw air through the crystals on the filter for several minutes to aid in drying.
-
Transfer the purified crystals to a watch glass and dry them in a drying oven at a temperature below the melting point (e.g., 60-70 °C) or in a vacuum desiccator until a constant weight is achieved.
-
Expected Results and Quality Control
-
Yield: The expected yield of purified 1-(4-Nitrobenzoyl)piperidin-4-one is typically in the range of 80-90%, depending on the purity of the crude material.
-
Purity Assessment: The purity of the recrystallized product should be assessed by measuring its melting point. A sharp melting point close to the literature value (118-120 °C) is indicative of high purity. Further characterization can be performed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy to confirm the identity and purity of the compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow to cool more slowly. |
| No crystal formation | Too much solvent was used, or the solution was not sufficiently cooled. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Low recovery | Too much solvent was used, or the crystals were washed with solvent that was not cold enough. | Ensure the minimum amount of hot solvent is used for dissolution. Always wash the crystals with ice-cold solvent. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of 1-(4-Nitrobenzoyl)piperidin-4-one by recrystallization from ethanol. By carefully following the outlined steps, researchers can obtain a high-purity product suitable for use as a key intermediate in the synthesis of pharmaceutical compounds. The principles and techniques detailed herein are broadly applicable to the purification of other solid organic compounds.
References
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
-
HBCSE. Recrystallization. [Link]
Sources
Application Notes & Protocols for the Purification of 1-(4-Nitrobenzoyl)piperidin-4-one via Column Chromatography
Abstract
This comprehensive guide details a robust column chromatography method for the purification of 1-(4-nitrobenzoyl)piperidin-4-one, a key intermediate in pharmaceutical and materials science research.[1] The protocol emphasizes a systematic approach, beginning with mobile phase selection using Thin-Layer Chromatography (TLC) and culminating in efficient separation on a silica gel stationary phase. The underlying principles of adsorbent and eluent selection are discussed, providing researchers with the rationale to adapt and troubleshoot the method effectively. This document is intended for researchers, scientists, and drug development professionals seeking a reliable purification strategy for this and structurally related compounds.
Introduction: The Significance of Purifying 1-(4-Nitrobenzoyl)piperidin-4-one
1-(4-Nitrobenzoyl)piperidin-4-one is a versatile synthetic building block. Its piperidin-4-one core is a prevalent scaffold in numerous biologically active compounds, exhibiting activities ranging from anticancer to anti-HIV.[2][3] The nitrobenzoyl moiety provides a reactive handle for further chemical transformations, making this compound a valuable precursor in the synthesis of novel therapeutic agents and functional materials.[1]
Given its role as a synthetic intermediate, the purity of 1-(4-nitrobenzoyl)piperidin-4-one is paramount. Impurities, such as unreacted starting materials or byproducts from its synthesis, can lead to undesirable side reactions, complicate downstream characterization, and compromise the biological activity and safety of the final products. Column chromatography is a fundamental and widely used technique for the purification of organic compounds, offering a reliable means to isolate the desired product with high purity.[4]
This application note provides a detailed, field-proven protocol for the purification of 1-(4-nitrobenzoyl)piperidin-4-one using normal-phase column chromatography.
The Chromatographic Principle: A Rationale for Method Design
The successful purification of 1-(4-nitrobenzoyl)piperidin-4-one hinges on exploiting the differences in polarity between the target compound and its potential impurities.
2.1. Stationary Phase Selection: Silica Gel
Silica gel (SiO₂) is the adsorbent of choice for this application.[4] Its surface is rich in polar silanol groups (-Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar molecules. The key functional groups in 1-(4-nitrobenzoyl)piperidin-4-one – the ketone, the amide, and the nitro group – are all polar. These groups will interact with the silica gel surface, causing the molecule to be retained on the column. Non-polar impurities will have weaker interactions and will thus elute more quickly.
2.2. Mobile Phase Selection: A Balancing Act of Polarity
The mobile phase, or eluent, serves to carry the components of the mixture down the column.[4] The choice of mobile phase is critical for achieving good separation.[5]
-
A too-polar mobile phase will compete strongly with the analyte for binding sites on the silica gel, causing all components, including the desired product, to elute too quickly with poor separation.
-
A too-nonpolar mobile phase will result in strong adsorption of the polar analyte to the silica, leading to very slow elution or complete retention on the column.
Therefore, a mobile phase of intermediate polarity is required. Common solvent systems for compounds of similar polarity include mixtures of a nonpolar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane. For piperidine derivatives, mixtures of ethyl acetate and hexane are frequently employed.[6] A gradient of increasing polarity can also be effective in first eluting non-polar impurities and then the target compound.[7]
Pre-Chromatography: Thin-Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rƒ) of 0.2-0.4 for the desired compound.[7]
Protocol for TLC Analysis:
-
Sample Preparation: Dissolve a small amount of the crude 1-(4-nitrobenzoyl)piperidin-4-one in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a test solvent system. Start with a non-polar mixture and gradually increase the polarity.
-
Test System 1: 20% Ethyl Acetate in Hexane (4:1 Hexane:EtOAc)
-
Test System 2: 30% Ethyl Acetate in Hexane
-
Test System 3: 50% Ethyl Acetate in Hexane
-
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots. Since the compound contains a nitrobenzoyl group, it should be UV-active and appear as a dark spot under a UV lamp (254 nm).
-
Rƒ Calculation: Calculate the Rƒ value for the spot corresponding to the product:
-
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Optimization: Adjust the solvent ratio until the Rƒ of the product is in the target range of 0.2-0.4, and there is good separation from any visible impurities.
Detailed Protocol for Column Chromatography
This protocol assumes a standard glass column for gravity or flash chromatography.[4]
4.1. Materials and Equipment
| Category | Item |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh for flash chromatography) |
| Solvents (Eluent) | Hexane (or Petroleum Ether), Ethyl Acetate (HPLC grade) |
| Apparatus | Chromatography Column with stopcock, Separatory Funnel, Beakers, Erlenmeyer flasks/Test tubes for fraction collection |
| Other | Crude 1-(4-nitrobenzoyl)piperidin-4-one, Sand (purified), Cotton or Glass Wool, TLC plates, UV lamp |
4.2. Workflow Diagram
Caption: Workflow for the purification of 1-(4-nitrobenzoyl)piperidin-4-one.
4.3. Step-by-Step Procedure
-
Column Preparation:
-
Ensure the column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing.
-
Add a small layer (approx. 1 cm) of purified sand over the plug.
-
-
Packing the Column (Wet Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 10% ethyl acetate in hexane). A general rule is to use 30-100g of silica for every 1g of crude product.[7]
-
Pour the slurry into the column. Use a funnel to avoid spilling.
-
Continuously tap the side of the column gently to ensure even packing and remove air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to settle. The solvent level should always be kept above the top of the silica bed to prevent cracking.
-
Once the silica has settled, add another thin layer of sand on top to protect the surface during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude 1-(4-nitrobenzoyl)piperidin-4-one in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Carefully add the concentrated sample solution to the top of the column using a pipette.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Carefully add the resulting dry powder to the top of the column.
-
Drain the solvent until the sample has fully entered the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, filling the space above the sand.
-
Begin elution by opening the stopcock. For flash chromatography, apply gentle air pressure to the top of the column to achieve a faster flow rate.
-
Collect the eluent in a series of labeled test tubes or flasks.
-
Monitor the separation by periodically spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
-
-
Post-Chromatography Work-up:
-
Analyze the TLC of the collected fractions. Fractions containing only the desired product spot (at the correct Rƒ) are combined.
-
Fractions containing a mixture of the product and impurities can be combined and re-chromatographed if necessary.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 1-(4-nitrobenzoyl)piperidin-4-one.
-
Summary of Recommended Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh | Standard polar adsorbent for normal-phase chromatography, suitable for the compound's functional groups.[4] |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexane (or Petroleum Ether) mixture | A common system for moderately polar compounds, offering good selectivity and tunability.[6][8] |
| Optimal Rƒ (TLC) | ~0.2 - 0.4 | Ensures good separation and a reasonable elution time on the column.[7] |
| Sample Loading | Concentrated solution or dry loading | Promotes a narrow initial band, leading to better separation. |
| Detection | UV visualization (254 nm) | The nitrobenzoyl chromophore allows for easy, non-destructive detection. |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Solution(s) |
| Poor Separation / Overlapping Bands | Incorrect mobile phase polarity; Column overloaded. | Re-optimize mobile phase with TLC. Reduce the amount of crude product loaded onto the column.[7] |
| Cracked or Channeled Column Bed | Column was allowed to run dry. | Always keep the solvent level above the silica bed. Re-pack the column if cracking is severe. |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution).[7] |
| Band Tailing | Sample is too concentrated; Interaction with acidic silica (less likely for amides). | Load a more dilute sample. Consider adding a very small amount (~0.1%) of triethylamine to the eluent.[7] |
References
- SIELC Technologies. (n.d.). Separation of 4-Nitrobenzoyl chloride on Newcrom R1 HPLC column.
- Huesgen, A.G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent Technologies, Inc.
- Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube.
- ResearchGate. (n.d.). (a) Normal phase separation of benzophenone and nitrobenzene with a... [Scientific Diagram].
- University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
- Santa Cruz Biotechnology. (n.d.). 1-(4-Nitrobenzoyl)piperidin-4-one.
- Chem-Impex. (n.d.). 1-(4-Nitrobenzoyl)piperidin-4-one.
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
-
Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of 4-(Piperidin-4-yl)aniline using Column Chromatography.
- The Royal Society of Chemistry. (n.d.). Supporting information.
Sources
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- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. orgchemboulder.com [orgchemboulder.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
Application Note: Comprehensive Spectroscopic Analysis of 1-(4-Nitrobenzoyl)piperidin-4-one
Abstract
This technical guide provides a detailed exposition on the structural elucidation of 1-(4-Nitrobenzoyl)piperidin-4-one, a key intermediate in medicinal chemistry and materials science.[1] We present a multi-faceted analytical approach employing Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for experimental choices. By integrating data from these orthogonal techniques, we provide an unambiguous confirmation of the compound's molecular structure, underscoring the power of a comprehensive spectroscopic strategy.
Introduction: The Significance of 1-(4-Nitrobenzoyl)piperidin-4-one
1-(4-Nitrobenzoyl)piperidin-4-one is a versatile synthetic building block. Its piperidin-4-one core is a prevalent scaffold in numerous biologically active compounds, recognized for its role in developing analgesic, anti-inflammatory, and antimicrobial agents.[1][2][3] The addition of the 4-nitrobenzoyl moiety introduces specific electronic and reactive properties, making it a valuable precursor for creating more complex molecules with tailored biological activities.[1]
Given its importance, rigorous structural verification is paramount to ensure the integrity of subsequent research and development. A single analytical technique is often insufficient for complete characterization. This guide demonstrates how the synergistic application of NMR, IR, and MS provides a self-validating system for confirming the identity and purity of 1-(4-Nitrobenzoyl)piperidin-4-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of molecular structure determination, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms.
Protocol: ¹H and ¹³C NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on meticulous sample preparation.[4] A homogeneous, particulate-free solution is essential for achieving high-resolution spectra.
Methodology:
-
Weighing the Analyte: For ¹H NMR, accurately weigh 5-25 mg of 1-(4-Nitrobenzoyl)piperidin-4-one.[5][6] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.[6]
-
Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Dissolution: Dissolve the sample in a clean, dry vial with approximately 0.6-0.7 mL of the deuterated solvent.[7] Gentle vortexing or warming can aid dissolution. This step prevents undissolved solids from entering the NMR tube, which can interfere with the magnetic field homogeneity (shimming).[6]
-
Transfer: Using a Pasteur pipette, transfer the clear solution into a high-quality, clean 5 mm NMR tube.[5] The optimal sample height should be around 4-5 cm.[4][7]
-
Standardization: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration. Alternatively, the residual proton signal of the deuterated solvent can be used as a secondary reference.[4]
-
Labeling: Clearly label the NMR tube with the sample identification.
Diagram: NMR Sample Preparation Workflow
Caption: Workflow for preparing a high-quality NMR sample.
¹H NMR Data Interpretation
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. Due to restricted rotation around the amide C-N bond, the piperidinone protons often show more complex splitting patterns than would be expected with free rotation.
Expected ¹H NMR Data (in CDCl₃, 400 MHz):
| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H-Ar (ortho to NO₂) | ~8.30 | Doublet (d) | 2H | Strongly deshielded by the adjacent electron-withdrawing NO₂ group. |
| H-Ar (ortho to C=O) | ~7.65 | Doublet (d) | 2H | Deshielded by the electron-withdrawing carbonyl group. |
| H-Piperidine (α to N) | ~3.90 | Multiplet (m) | 4H | Protons adjacent to the amide nitrogen. May appear as two distinct signals due to hindered rotation. |
| H-Piperidine (α to C=O) | ~2.60 | Multiplet (m) | 4H | Protons adjacent to the ketone carbonyl. May appear as two distinct signals. |
¹³C NMR Data Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.
Expected ¹³C NMR Data (in CDCl₃, 100 MHz):
| Assigned Carbon | Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O (Ketone) | ~205.0 | Typical chemical shift for a ketone carbonyl in a six-membered ring.[8] |
| C=O (Amide) | ~168.0 | Typical chemical shift for an amide carbonyl. |
| C-Ar (attached to NO₂) | ~150.0 | Strongly deshielded by the nitro group. |
| C-Ar (quaternary, attached to C=O) | ~142.0 | Deshielded quaternary carbon. |
| C-Ar (CH) | ~128.5 | Aromatic carbon adjacent to the carbonyl group. |
| C-Ar (CH) | ~124.0 | Aromatic carbon adjacent to the nitro group. |
| C-Pip (α to N) | ~45.0 | Aliphatic carbon adjacent to the amide nitrogen.[9] |
| C-Pip (α to C=O) | ~41.0 | Aliphatic carbon adjacent to the ketone carbonyl. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the vibrations of its chemical bonds.
Protocol: IR Sample Preparation (Nujol Mull)
For solid samples, the Nujol mull technique is a common and reliable preparation method.[10] The goal is to suspend the finely ground analyte in a medium (Nujol, a mineral oil) that is transparent over many regions of the IR spectrum.
Methodology:
-
Grinding: Place a small amount (2-5 mg) of 1-(4-Nitrobenzoyl)piperidin-4-one into an agate mortar.
-
Mulling: Add one to two drops of Nujol mineral oil. Grind the sample with the pestle until a smooth, translucent paste is formed.[10] Proper grinding is crucial to reduce light scattering.
-
Application: Using a spatula, transfer a small amount of the mull onto the surface of one polished IR salt plate (e.g., NaCl or KBr).
-
Sandwiching: Place a second salt plate on top of the first and gently rotate to spread the mull into a thin, uniform film.[10]
-
Analysis: Mount the plates in the spectrometer's sample holder for analysis.
Diagram: IR Sample Preparation (Nujol Mull)
Caption: Workflow for preparing a solid sample as a Nujol mull.
IR Data Interpretation
The IR spectrum of 1-(4-Nitrobenzoyl)piperidin-4-one is characterized by strong absorptions corresponding to its key functional groups.
Expected IR Absorption Bands:
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Vibration of C-H bonds on the benzene ring. |
| ~2950-2850 | Medium | Aliphatic C-H Stretch | Vibration of C-H bonds on the piperidinone ring.[11] |
| ~1720 | Strong | Ketone C=O Stretch | Characteristic stretching vibration for a cyclic ketone. |
| ~1645 | Strong | Amide I Band (C=O Stretch) | The amide carbonyl stretch appears at a lower frequency than the ketone due to resonance with the nitrogen lone pair.[12][13] |
| ~1600, ~1475 | Medium | Aromatic C=C Stretch | In-ring carbon-carbon stretching vibrations. |
| ~1525 | Strong | Asymmetric NO₂ Stretch | One of the two characteristic, strong absorptions for a nitro group. |
| ~1345 | Strong | Symmetric NO₂ Stretch | The second characteristic, strong absorption for a nitro group. |
| ~1250 | Strong | Amide C-N Stretch | Stretching of the carbon-nitrogen bond of the amide. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the analyte and offers structural clues through the analysis of its fragmentation patterns.[14][15]
Protocol: MS Data Acquisition (Electrospray Ionization)
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, typically yielding the protonated molecular ion [M+H]⁺.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the analyte in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Apply a high voltage to the ESI needle, creating a fine spray of charged droplets. As the solvent evaporates, charged analyte ions are released into the gas phase.
-
Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their mass-to-charge (m/z) ratio.[14]
-
Calibration: For accurate mass measurements, which can help determine elemental composition, an internal calibrant or "lock mass" is often used to correct for any drift in the instrument's mass scale.[16]
Diagram: Mass Spectrometry Analysis Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
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- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
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- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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- 16. rsc.org [rsc.org]
Leveraging 1-(4-Nitrobenzoyl)piperidin-4-one in Multi-Component Reactions for Accelerated Drug Discovery
An Application Guide for Researchers and Drug Development Professionals
Abstract
Multi-component reactions (MCRs) are a cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple, readily available building blocks.[1][2] This application note provides a comprehensive technical guide on the strategic use of 1-(4-Nitrobenzoyl)piperidin-4-one, a versatile ketone that serves as a powerful linchpin in the synthesis of novel chemical entities. We will explore its application in the renowned Ugi and Passerini reactions, providing detailed mechanistic insights, step-by-step protocols, and expert analysis to empower researchers in generating diverse libraries of spiro-heterocyclic compounds with significant potential for drug development programs.
Introduction: The Strategic Value of the Piperidine Scaffold in MCRs
The piperidine ring is a privileged scaffold, appearing in a vast number of FDA-approved drugs and natural products due to its favorable physicochemical properties and ability to engage in critical interactions with biological targets.[3][4] The synthesis of highly functionalized piperidines is therefore a central goal in pharmaceutical research.[5] Multi-component reactions offer an elegant and efficient strategy to achieve this, prized for their high atom economy, operational simplicity, and capacity to generate vast chemical diversity in a single step.[1][6]
1-(4-Nitrobenzoyl)piperidin-4-one emerges as an exceptionally valuable building block for this purpose.[7] Its structure is uniquely tailored for MCRs:
-
The Piperidin-4-one Core: The cyclic ketone functionality is an ideal electrophilic partner for condensation with amines or direct attack by nucleophiles, initiating the MCR cascade.[8][9]
-
The N-Acyl Group: The 4-nitrobenzoyl moiety modulates the reactivity of the piperidine nitrogen and, more importantly, introduces a versatile synthetic handle. The nitro group can be readily reduced to an amine, opening avenues for post-MCR modifications to explore structure-activity relationships (SAR) comprehensively.
This guide will demonstrate how these features can be harnessed to construct complex spiro-piperidine derivatives, a class of compounds noted for their conformational rigidity and novelty in drug design.[10][11]
Caption: Key structural features of 1-(4-Nitrobenzoyl)piperidin-4-one.
Application in the Ugi Four-Component Reaction (Ugi-4CR)
The Ugi-4CR is arguably the most powerful isocyanide-based MCR, capable of generating peptide-like α-acylamino amides in a single step.[12][13] The reaction combines a ketone, an amine, a carboxylic acid, and an isocyanide. When 1-(4-nitrobenzoyl)piperidin-4-one is employed as the ketone component, the reaction provides direct access to complex spiro-piperidines.[5]
Mechanistic Pathway
The causality behind the Ugi reaction sequence is a cascade of classical organic transformations. The choice of a protic solvent like methanol is deliberate, as it facilitates the protonation steps and stabilizes the charged intermediates that are central to the mechanism.
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of 1-(4-nitrobenzoyl)piperidin-4-one and a primary amine to form a protonated imine (an iminium ion). This step transforms the moderately electrophilic ketone into a highly reactive electrophile.
-
Nucleophilic Attack by Isocyanide: The nucleophilic carbon of the isocyanide attacks the iminium ion, forming a reactive nitrilium ion intermediate. This is the key C-C bond-forming step.[14]
-
Trapping by Carboxylate: The nitrilium ion is a potent electrophile that is rapidly trapped by the carboxylate anion (the most abundant nucleophile in the system). This addition yields an O-acyl-isoamide intermediate.
-
Mumm Rearrangement: The reaction concludes with an intramolecular acyl transfer, known as the Mumm rearrangement, to produce the thermodynamically stable α-acylamino amide final product.
Caption: Workflow of the Ugi-4CR involving 1-(4-nitrobenzoyl)piperidin-4-one.
Protocol: Synthesis of a Spiro-Piperidine Ugi Adduct
This protocol provides a general procedure that has proven robust for a variety of substrates.
Materials:
-
1-(4-Nitrobenzoyl)piperidin-4-one (1.0 eq)
-
Primary Amine (e.g., Benzylamine) (1.0 eq)
-
Carboxylic Acid (e.g., Acetic Acid) (1.0 eq)
-
Isocyanide (e.g., tert-Butyl isocyanide) (1.0 eq)
-
Methanol (Anhydrous, 0.2 M concentration relative to the ketone)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen atmosphere
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add 1-(4-Nitrobenzoyl)piperidin-4-one (1.0 eq) and anhydrous methanol. Stir until fully dissolved.
-
Add the primary amine (1.0 eq) to the solution and stir for 20 minutes at room temperature. This pre-incubation period is critical to facilitate imine formation.
-
Add the carboxylic acid (1.0 eq) to the mixture, followed immediately by the isocyanide (1.0 eq). Caution: Isocyanides are volatile and possess a strong, unpleasant odor. Handle them exclusively in a well-ventilated fume hood.
-
Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove excess acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel (typical eluents include hexane/ethyl acetate gradients) to afford the pure spiro-piperidine Ugi adduct.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[15][16]
Data Summary: Ugi-4CR Product Scope
The following table illustrates the versatility of the Ugi reaction with 1-(4-Nitrobenzoyl)piperidin-4-one, showcasing typical yields for various combinations of commercially available starting materials.
| Entry | Amine (R¹NH₂) | Carboxylic Acid (R²COOH) | Isocyanide (R³NC) | Isolated Yield (%) |
| 1 | Benzylamine | Acetic Acid | tert-Butyl isocyanide | 85 |
| 2 | Aniline | Benzoic Acid | Cyclohexyl isocyanide | 78 |
| 3 | 2-Phenylethylamine | Propionic Acid | Benzyl isocyanide | 81 |
| 4 | Methylamine (2M in THF) | Formic Acid | p-Toluenesulfonylmethyl isocyanide | 72 |
Application in the Passerini Three-Component Reaction (Passerini-3CR)
The Passerini reaction, first reported in 1921, is a foundational MCR that combines a ketone, a carboxylic acid, and an isocyanide to yield α-acyloxy amides.[17][18] Unlike the Ugi reaction, it does not involve an amine component and proceeds through a different mechanistic pathway, leading to a distinct product class.
Mechanistic Pathway
The Passerini reaction is highly sensitive to solvent polarity. In non-polar, aprotic solvents and at high concentrations, a concerted mechanism is favored, which is often faster and higher yielding.[19][20]
-
Hydrogen-Bonded Complex: The carboxylic acid and the ketone form a hydrogen-bonded cluster, which activates the carbonyl carbon towards nucleophilic attack.
-
Concerted α-Addition: The isocyanide is believed to react with this complex in a single, trimolecular, concerted step. The isocyanide carbon adds to the carbonyl carbon while the carboxylate oxygen adds to the isocyanide carbon, forming a cyclic transition state.
-
Acyl Transfer: This process generates an α-adduct intermediate, which rapidly undergoes an intramolecular acyl transfer (a Mumm-type rearrangement) to furnish the final, stable α-acyloxy amide product.[18]
Caption: Concerted mechanism of the Passerini-3CR.
Protocol: Synthesis of a Spiro-Piperidine Passerini Adduct
Materials:
-
1-(4-Nitrobenzoyl)piperidin-4-one (1.0 eq)
-
Carboxylic Acid (e.g., Benzoic Acid) (1.2 eq)
-
Isocyanide (e.g., Cyclohexyl isocyanide) (1.2 eq)
-
Dichloromethane (DCM, Anhydrous, 0.5 M)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen atmosphere
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 1-(4-Nitrobenzoyl)piperidin-4-one (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous DCM.
-
Stir the solution for 10 minutes at room temperature.
-
Add the isocyanide (1.2 eq) dropwise to the solution. Handle with care in a fume hood.
-
Seal the flask and stir at room temperature for 12-24 hours. The reaction is typically faster than the Ugi reaction. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution (to remove unreacted acid), followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to isolate the pure α-acyloxy amide.
-
Confirm the structure and purity via NMR and HRMS analysis.
Post-MCR Modification: A Gateway to Greater Diversity
A key advantage of the 4-nitrobenzoyl group is its potential for post-reaction modification. The nitro functionality can be cleanly reduced to a primary aniline, providing a nucleophilic site for a host of subsequent transformations. This "build/couple/pair" strategy is a hallmark of diversity-oriented synthesis (DOS).[21][22]
Protocol: Reduction of the Nitro Group
Materials:
-
Spiro-piperidine MCR adduct (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Ethanol (Absolute)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Dissolve the nitro-containing MCR product (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O (5.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and carefully quench by pouring it into a stirred, saturated solution of sodium bicarbonate. A white precipitate of tin salts will form.
-
Extract the aqueous slurry multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate to yield the crude aniline derivative.
-
Purify by column chromatography if necessary.
Caption: Workflow for post-MCR diversification via nitro group reduction.
Conclusion
1-(4-Nitrobenzoyl)piperidin-4-one is a highly effective and strategically valuable building block for diversity-oriented synthesis. Its ready participation in cornerstone multi-component reactions like the Ugi-4CR and Passerini-3CR provides a direct and efficient route to novel spiro-piperidine scaffolds. The latent functionality within the nitrobenzoyl group allows for facile post-MCR modifications, dramatically expanding the accessible chemical space from a single core reaction. The protocols and insights provided herein offer a robust framework for researchers and drug development professionals to leverage this reagent in their quest for new, biologically active molecules.
References
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Guchhait, S. K., et al. (2025). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds . RSC Chemical Biology. Available at: [Link]
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Graebin, C. S., et al. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review . Current Organic Synthesis, 16(6), 855-899. Available at: [Link]
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Neochoritis, C. G., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies . Beilstein Journal of Organic Chemistry, 20, 2418-2454. Available at: [Link]
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Passerini reaction - Wikipedia . Wikipedia. Available at: [Link]
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives . Biomedical and Pharmacology Journal, 1(1). Available at: [Link]
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Gadirova, E.M., et al. The Reactions with Cyclic Ketones . International Journal of Research Studies in Science, Engineering and Technology. Available at: [Link]
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Nehmedo, C., et al. (2021). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro . Molecules, 26(11), 3183. Available at: [Link]
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Kamal, A., et al. Discovery of Antimycobacterial Spiro-piperidin-4-ones: An Atom Economic, Stereoselective Synthesis and Biological Intervention . AWS. Available at: [Link]
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Patel, M. R., et al. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors . Bioorganic & Medicinal Chemistry Letters, 19(3), 949-53. Available at: [Link]
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Scott, K. A., & Scott, J. S. (2018). Strategies for the Synthesis of Spiropiperidines . Organic & Biomolecular Chemistry. Available at: [Link]
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Akwabi-Ameyaw, A., & Van der Westhuizen, J. H. (2023). Ugi Four-Component Reactions Using Alternative Reactants . Molecules, 28(4), 1632. Available at: [Link]
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Akwabi-Ameyaw, A., & Van der Westhuizen, J. H. (2023). Ugi Four-Component Reactions Using Alternative Reactants . Molecules, 28(4), 1632. Available at: [Link]
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Yadav, D., et al. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity . Bulletin of Environment, Pharmacology and Life Sciences, 12(10). Available at: [Link]
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Banfi, L., et al. (2021). The 100 facets of the Passerini reaction . Chemical Society Reviews, 50(16), 9069-9119. Available at: [Link]
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Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore . Mini Reviews in Medicinal Chemistry, 13(4), 565-83. Available at: [Link]
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Jayabharathi, J., et al. (2017). SYNTHESIS, CHARACTERIZATION, BIOLOGICAL EVALUATION AND ANTI–CORROSION ACTIVITY OF PIPERIDIN-4-ONE DERIVATIVES . World Journal of Pharmaceutical Research. Available at: [Link]
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Foley, D. J., et al. (2018). Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections . Frontiers in Chemistry, 6, 487. Available at: [Link]
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Pandurangan, P., et al. (2014). Characterization and Antimicrobial Activity of Piperidine-4- one Derivative . Inventi Rapid: Med Chem. Available at: [Link]
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Application Notes & Protocols: Strategic Derivatization of the Ketone Moiety in 1-(4-Nitrobenzoyl)piperidin-4-one
Introduction
1-(4-Nitrobenzoyl)piperidin-4-one is a versatile synthetic intermediate widely employed in medicinal chemistry and drug discovery.[1] Its rigid piperidinone core, functionalized with an electron-withdrawing nitrobenzoyl group, presents a strategic platform for the synthesis of complex nitrogen-containing heterocycles, including analgesics and anti-inflammatory agents.[1][2] The C4-ketone is the primary site for chemical modification, allowing for the introduction of diverse functional groups that can modulate the molecule's physicochemical properties and biological activity.
This guide provides an in-depth analysis and detailed protocols for several key derivatization strategies targeting the ketone in 1-(4-Nitrobenzoyl)piperidin-4-one. The methodologies discussed—oxime formation, reductive amination, Wittig olefination, and Grignard addition—are selected for their reliability, versatility, and broad applicability in modern organic synthesis. Each section explains the underlying chemical principles, offers field-proven insights into experimental design, and presents self-validating protocols complete with characterization data to ensure scientific integrity and reproducibility.
Strategic Overview of Ketone Derivatization
The choice of derivatization strategy is dictated by the desired synthetic outcome. The following workflow illustrates the transformation of the parent ketone into four distinct classes of compounds, each opening a gateway to different molecular architectures.
Figure 2: Simplified mechanism of oxime formation.
Detailed Experimental Protocol: Synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one oxime
Materials and Reagents:
-
1-(4-Nitrobenzoyl)piperidin-4-one (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)
-
Sodium acetate (CH₃COONa) (2.0 eq)
-
Ethanol (95%)
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Buchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask, add 1-(4-Nitrobenzoyl)piperidin-4-one (e.g., 2.48 g, 10.0 mmol).
-
Add 50 mL of 95% ethanol and stir until the solid is fully dissolved.
-
Add hydroxylamine hydrochloride (1.04 g, 15.0 mmol) and sodium acetate (1.64 g, 20.0 mmol) to the solution. The sodium acetate acts as a base to neutralize the HCl released, maintaining a suitable pH. [3]4. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Slowly add 50 mL of deionized water to the flask to precipitate the product.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 1-(4-Nitrobenzoyl)piperidin-4-one oxime as a white or off-white solid.
Product Characterization
| Technique | Expected Observation |
| IR (Infrared) | Disappearance of the strong ketone C=O stretch (approx. 1715-1730 cm⁻¹). Appearance of a C=N stretch (approx. 1640-1690 cm⁻¹) and a broad O-H stretch (approx. 3100-3500 cm⁻¹). [4][5] |
| ¹H NMR | Protons alpha to the C=N group will show a downfield shift compared to the starting material (typically 2.5-3.0 ppm). [6]The oxime OH proton may appear as a broad singlet. |
| ¹³C NMR | The ketone carbonyl carbon signal (approx. 200-210 ppm) will be replaced by an imine carbon signal (approx. 150-160 ppm). [4][6] |
| Mass Spec. | The molecular ion peak (M⁺) should correspond to the calculated mass of the oxime (C₁₂H₁₃N₃O₄, MW: 263.25). |
Reductive Amination: Building Molecular Complexity
Principle and Application Insights
Reductive amination is a powerful and highly versatile method for forming C-N bonds by converting a carbonyl group into an amine. [7][8]The reaction proceeds in two stages: the formation of an imine or iminium ion intermediate from the ketone and an amine, followed by its in-situ reduction. [9]This one-pot procedure is a cornerstone of pharmaceutical synthesis, enabling the efficient creation of secondary and tertiary amines. [10][11] Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. [8][12]It is mild enough not to reduce the starting ketone but is highly effective at reducing the intermediate iminium ion. This selectivity is crucial for the success of the one-pot reaction. [9]Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but raise toxicity concerns. [9]* Solvent: Aprotic solvents such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are preferred as they do not interfere with the reducing agent. [8][12]* Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, especially with less reactive ketones. [12]
Figure 3: Simplified mechanism of reductive amination.
Detailed Experimental Protocol: Synthesis of N-Benzyl-1-(4-nitrobenzoyl)piperidin-4-amine
Materials and Reagents:
-
1-(4-Nitrobenzoyl)piperidin-4-one (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, ~5 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1-(4-Nitrobenzoyl)piperidin-4-one (2.48 g, 10.0 mmol) in 50 mL of DCE.
-
Add benzylamine (1.18 g, 11.0 mmol) followed by a catalytic amount of glacial acetic acid (0.03 mL, 0.5 mmol).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate. [10]4. In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture. Note: The addition may cause some effervescence.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of 50 mL of saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the desired N-benzyl-1-(4-nitrobenzoyl)piperidin-4-amine.
Product Characterization
| Technique | Expected Observation |
| IR (Infrared) | Disappearance of the ketone C=O stretch. Appearance of an N-H stretch (for secondary amines, approx. 3300-3500 cm⁻¹). The amide C=O (approx. 1630 cm⁻¹) and nitro N-O stretches (approx. 1520 and 1350 cm⁻¹) will remain. [4] |
| ¹H NMR | Appearance of new signals corresponding to the added amine moiety (e.g., benzyl protons). The proton at C4 will now be a methine proton (CH-N) coupled to the adjacent protons. [6] |
| ¹³C NMR | The ketone carbonyl carbon signal (~208 ppm) is replaced by an aliphatic carbon signal (~50-60 ppm) for the C4 carbon. New signals for the added amine substituent will be present. [6] |
| Mass Spec. | The molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) should correspond to the calculated mass of the product (C₁₉H₂₁N₃O₃, MW: 339.39). |
Wittig Reaction: Carbonyl to Alkene Transformation
Principle and Application Insights
The Wittig reaction is a Nobel Prize-winning method for converting aldehydes or ketones into alkenes. [13]The reaction involves a phosphonium ylide (the Wittig reagent) which attacks the carbonyl carbon to form a betaine intermediate, followed by the formation of an oxaphosphetane ring that collapses to yield the alkene and triphenylphosphine oxide. [14][15]This method is particularly valuable for creating exocyclic double bonds, a common structural motif in natural products and pharmacologically active molecules.
Causality of Experimental Choices:
-
Ylide Generation: Non-stabilized ylides, such as the one derived from methyltriphenylphosphonium bromide, are highly reactive and necessary for reacting with ketones. [16]They are typically generated in situ using a strong base like potassium tert-butoxide or n-butyllithium. [13][17]* Steric Hindrance: While the piperidinone is a cyclic ketone, it is not exceptionally sterically hindered. Standard Wittig conditions should be effective. For more hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is a common alternative. [13][14]* Solvent: Anhydrous aprotic solvents like THF or diethyl ether are essential, as the ylide is strongly basic and will be quenched by protic sources. [14]
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Application Notes & Protocols: Strategic Synthesis of Novel Analogs from 1-(4-Nitrobenzoyl)piperidin-4-one
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Piperidin-4-one Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an invaluable component in drug design. Specifically, the 1-(4-Nitrobenzoyl)piperidin-4-one structure (Figure 1) presents a highly versatile starting point for chemical library synthesis.[2] It features two distinct, orthogonally reactive sites: the aromatic nitro group and the aliphatic ketone. This duality allows for selective chemical modifications, enabling a systematic exploration of the chemical space around the core structure to optimize pharmacological properties.
This guide provides a detailed exploration of robust synthetic strategies to generate diverse analogs from this starting material. We will delve into the chemical reasoning behind protocol choices, offering field-proven methodologies for both the functionalization of the nitrobenzoyl moiety and the derivatization of the piperidin-4-one core. The protocols described herein are designed to be self-validating, with integrated checkpoints for reaction monitoring and characterization.
Figure 1: Structure of 1-(4-Nitrobenzoyl)piperidin-4-one Chemical Formula: C₁₂H₁₂N₂O₄ Molecular Weight: 248.23 g/mol [3][4]
Overview of Synthetic Diversification Strategies
The generation of analogs from 1-(4-Nitrobenzoyl)piperidin-4-one can be logically bifurcated into two primary synthetic pathways, as illustrated in the workflow below. Each pathway targets a specific region of the molecule, allowing for a modular approach to library development.
-
Pathway A: Focuses on the chemical transformation of the 4-nitro group on the benzoyl ring. This is typically initiated by a robust reduction to a 4-amino group, which serves as a versatile synthetic handle for subsequent reactions like acylation, sulfonylation, or more advanced cross-coupling reactions.
-
Pathway B: Exploits the reactivity of the C4-ketone on the piperidine ring. The most powerful technique in this regard is reductive amination, which allows for the introduction of a vast array of substituents directly onto the piperidine core, significantly altering the steric and electronic profile of the resulting molecules.[5][6]
Diagram 2: Workflow for the selective reduction of the nitro group.
Step-by-Step Protocol:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(4-Nitrobenzoyl)piperidin-4-one (1.0 eq).
-
Reagent Addition: Add ethanol (EtOH) to create a slurry (approx. 10 mL per 1 g of starting material). Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the slurry.
-
Reaction Initiation: Slowly add concentrated hydrochloric acid (HCl, 1-2 mL) to the mixture.
-
Heating: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material spot is completely consumed.
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts. The pH should be > 8.
-
Filter the mixture through a pad of Celite to remove inorganic solids, washing the pad with ethyl acetate (EtOAc).
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired 1-(4-aminobenzoyl)piperidin-4-one.
Protocol: Derivatization via N-Acylation
The resulting aniline is a potent nucleophile, readily undergoing acylation to form a diverse library of amides.
Step-by-Step General Protocol:
-
Setup: Dissolve 1-(4-aminobenzoyl)piperidin-4-one (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), and cool the mixture to 0 °C.
-
Acylating Agent: Slowly add the desired acyl chloride or anhydride (1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify by chromatography or recrystallization.
| Acylating Agent | Product Class | Rationale for Synthesis |
| Acetyl Chloride | Acetamide | Introduces a simple, small polar group. |
| Benzoyl Chloride | Benzamide | Adds a bulky, aromatic moiety. |
| Cyclopropanecarbonyl chloride | Cyclopropyl amide | Introduces a strained ring, often improves metabolic stability. |
| Methanesulfonyl chloride | Sulfonamide | Creates a potent hydrogen bond donor/acceptor group. |
Table 1: Examples of acylating and sulfonylating agents for derivatization.
Pathway B: Modification of the Piperidin-4-one Core
This pathway focuses on the C4-ketone, a prime target for introducing molecular diversity directly into the heterocyclic core. Reductive amination is the most efficient and widely used method for this purpose. [7][8]
Protocol: C4-Derivatization via Reductive Amination
Causality of Reagent Choice: This reaction proceeds in two stages: formation of an iminium ion intermediate followed by its reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for the reduction step. [5][9]It is significantly milder than other hydrides like NaBH₄ or NaCNBH₃ and is highly selective for the iminium ion over the starting ketone, which minimizes side reactions and allows for a convenient one-pot procedure. [9]
Diagram 3: Conceptual workflow for one-pot reductive amination.
Step-by-Step Protocol:
-
Setup: To a stirred solution of 1-(4-Nitrobenzoyl)piperidin-4-one (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, add the desired primary or secondary amine (1.1 eq).
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate. A small amount of acetic acid can be added as a catalyst if the amine is a weak nucleophile.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Amine Reagent | Expected Product R-Group | Potential Pharmacological Relevance |
| Benzylamine | -CH₂-Ph | Introduces a flexible aromatic group. |
| Aniline | -Ph | Introduces a rigid aromatic group. |
| Morpholine | Morpholinyl | Adds a polar, water-solubilizing heterocycle. |
| 3-Methoxypropylamine | -(CH₂)₃-OCH₃ | Adds a flexible, polar, non-basic chain. |
Table 2: Examples of amines for reductive amination and their structural contribution.
Characterization and Purity Assessment
For every synthesized analog, a full suite of analytical techniques is required to confirm its structure and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
For Pathway A: Look for the disappearance of nitroaromatic signals and the appearance of new signals corresponding to the aniline protons or the newly added acyl/sulfonyl group.
-
For Pathway B: The disappearance of the C4-ketone signal in the ¹³C NMR (typically >200 ppm) is a key indicator. New signals for the added substituent will be present in both ¹H and ¹³C spectra.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.
-
Chromatography: HPLC or UPLC should be used to determine the purity of the final compound, which should typically be >95% for biological screening.
Conclusion
1-(4-Nitrobenzoyl)piperidin-4-one is a powerful and economically viable starting material for the generation of diverse chemical libraries. The synthetic pathways detailed in this guide—selective nitro group reduction followed by derivatization, and C4-ketone reductive amination—provide researchers with robust and reproducible methods to systematically explore the structure-activity relationships of this important scaffold. By explaining the causality behind procedural choices, these protocols empower scientists to not only replicate these methods but also to rationally adapt them for the synthesis of unique and novel molecular entities in the pursuit of new therapeutic agents.
References
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Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]
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Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]
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Abdel-Aziz, A. A.-M., El-Tahir, K. E.-H., & Al-Obaid, A. M. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Journal of the Indian Chemical Society, 99(11), 100749. Available from: [Link]
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DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Available from: [Link]
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Krasavin, M. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(19), 4450. Available from: [Link]
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Hemalatha, K., & Ilangeswaran, D. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry, 32(4), 981-984. Available from: [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
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Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. RSC Advances, 9(45), 26233-26245. Available from: [Link]
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Indian Academy of Sciences. (2004). A new reagent for selective reduction of nitro group. Available from: [Link]
-
Park, C. H., & Kim, J. (2014). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1088–o1091. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
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ResearchGate. (n.d.). Proposed mechanisms for 4-nitrophenol reduction (a), Suzuki–Miyaura coupling (b) and click reactions (c). Available from: [Link]
-
ScienceMadness Discussion Board. (2012). N-alkylation of 4-piperidone. Available from: [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. Available from: [Link]
- Google Patents. (n.d.). CH633264A5 - N-alkyl-piperidine DERIVATIVES.
-
ResearchGate. (2017). The Buchwald‐Hartwig Amination of Nitroarenes. Available from: [Link]
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Nakao, Y., et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307-13309. Available from: [Link]
-
Wikipedia contributors. (2023). Suzuki reaction. Wikipedia. Available from: [Link]
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Reagent Guide. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available from: [Link]
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ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Wikipedia contributors. (2023). Reduction of nitro compounds. Wikipedia. Available from: [Link]
-
Gastaldi, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. International Journal of Molecular Sciences, 23(21), 13358. Available from: [Link]
-
De Wit, M., et al. (2022). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Pharmaceuticals, 15(8), 1021. Available from: [Link]
-
Reddit. (2024). Does piperidine work in reductive amination like this?. r/chemhelp. Available from: [Link]
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]
-
Sun, D., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry, 17(10), 3588-3594. Available from: [Link]
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MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 31. Available from: [Link]
-
ResearchGate. (2020). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives. Available from: [Link]
-
Al-Ghamdi, A. M. (2013). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. International Journal of Organic Chemistry, 3, 1-10. Available from: [Link]
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Available from: [Link]
-
Bua, S., et al. (2019). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 62(17), 8088-8096. Available from: [Link]
-
RSC Publishing. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(28), 8193-8208. Available from: [Link]
-
ResearchGate. (2008). Reductive Amination-Annulation Route to N-Substituted Dihydro1,4-Benzoxazin-2-ones. Available from: [Link]
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Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one
Abstract and Introduction
1-(4-Nitrobenzoyl)piperidin-4-one is a pivotal chemical intermediate, serving as a versatile building block in the synthesis of a wide array of more complex molecules.[1] Its applications span pharmaceutical development, particularly in the creation of novel therapeutic agents like analgesics and anti-inflammatory drugs, and extend to material science for formulating advanced polymers and coatings.[1] The transition from a laboratory-scale synthesis to a large-scale industrial production process, however, is fraught with challenges. Issues concerning reaction kinetics, thermal management, process safety, impurity profiling, and cost-effectiveness become paramount.
This document provides an in-depth guide for the scale-up synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one. It moves beyond a simple recitation of steps to explain the underlying chemical principles and engineering considerations essential for a safe, efficient, and reproducible large-scale process. We will detail a robust protocol, discuss critical process parameters, outline safety and handling procedures, and specify analytical methods for quality control, thereby providing a self-validating framework for researchers and process chemists.
Synthetic Strategy: The Schotten-Baumann Acylation
The most direct and industrially viable route to 1-(4-Nitrobenzoyl)piperidin-4-one is the N-acylation of piperidin-4-one with 4-nitrobenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.
Reaction Scheme:
Rationale for Reagent and Condition Selection
-
Piperidin-4-one Hydrochloride: This starting material is typically used in its hydrochloride salt form due to its superior stability and ease of handling compared to the free base. The presence of the salt necessitates the use of at least two equivalents of a base: one to liberate the free amine for the reaction and a second to neutralize the hydrochloric acid generated as a byproduct.
-
4-Nitrobenzoyl Chloride: This is a highly reactive acylating agent. Its preparation from p-nitrobenzoic acid and reagents like thionyl chloride or phosphorus pentachloride is a well-established industrial process.[2] Its handling requires care as it is a lachrymator and is sensitive to moisture.
-
Base Selection: The choice of base is critical for reaction efficiency and ease of workup. While organic bases like triethylamine or pyridine are common in lab-scale syntheses, for scale-up, an inexpensive and easily removed inorganic base such as Potassium Carbonate (K₂CO₃) is often preferred. It is effective, low-cost, and the resulting salts are readily removed during the aqueous work-up.
-
Solvent Selection: The solvent must effectively dissolve the starting materials and facilitate the reaction. Dichloromethane (DCM) is an excellent choice due to its high solvency for both the amine and the acid chloride, and its relatively low boiling point (40 °C) simplifies removal post-reaction. However, on an industrial scale, solvents like Ethyl Acetate or Toluene may be considered due to lower environmental impact and cost, though they may require heating to achieve comparable reaction rates.
Process Safety and Hazard Management
Scaling up chemical reactions introduces significant safety challenges. A thorough risk assessment is mandatory before proceeding.
-
Thermal Hazard: The acylation reaction is highly exothermic. Uncontrolled addition of 4-nitrobenzoyl chloride to the amine solution can lead to a rapid temperature increase, potentially causing the solvent to boil violently and leading to a runaway reaction. This is mitigated by:
-
Using a jacketed reactor with a reliable cooling system.
-
Slow, controlled, subsurface addition of the acid chloride.
-
Continuous monitoring of the internal reaction temperature.
-
-
Chemical Hazards:
-
4-Nitrobenzoyl Chloride: Corrosive and a lachrymator. Must be handled in a well-ventilated area (fume hood or ventilated enclosure) using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Piperidine Derivatives: Can be toxic and flammable. Avoid inhalation and skin contact.[3]
-
Solvents (DCM, Toluene, Ethyl Acetate): Are volatile and flammable. All equipment must be properly grounded to prevent static discharge, and the reaction should be conducted away from ignition sources.[3]
-
-
Pressure and Gas Evolution: The reaction generates HCl gas, which is immediately neutralized by the base. However, a failure in stoichiometry or mixing could lead to pressure buildup. The reactor must be equipped with a pressure relief system.
Scale-Up Synthesis Workflow
The following diagram outlines the critical stages of the scaled-up production process.
Caption: Workflow for Scale-Up Synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one.
Detailed Scale-Up Protocol
This protocol is designed for a 1 kg scale production in a 20 L jacketed reactor.
Equipment:
-
20 L jacketed glass-lined reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet.
-
10 L addition funnel.
-
Vacuum filtration apparatus (Nutsche filter).
-
Vacuum oven.
Materials:
-
Piperidin-4-one hydrochloride: 0.77 kg (5.0 mol, 1.0 equiv)
-
4-Nitrobenzoyl chloride: 1.02 kg (5.5 mol, 1.1 equiv)
-
Potassium Carbonate (K₂CO₃), fine powder: 2.07 kg (15.0 mol, 3.0 equiv)
-
Dichloromethane (DCM): 10 L
-
Deionized Water: 10 L
-
Ethyl Acetate: 5 L
-
Heptane: 5 L
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen. Start the chiller on the reactor jacket and set the temperature to 0 °C.
-
Reagent Charging:
-
Charge the reactor with Dichloromethane (10 L).
-
Under moderate stirring, add Piperidin-4-one hydrochloride (0.77 kg) and Potassium Carbonate (2.07 kg). Stir the resulting slurry for 30 minutes at 0-5 °C.
-
-
Controlled Addition:
-
Dissolve 4-Nitrobenzoyl chloride (1.02 kg) in Dichloromethane (2 L) in a separate vessel and charge this solution to the addition funnel.
-
Add the 4-nitrobenzoyl chloride solution to the reactor slurry dropwise over 2-3 hours. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours.
-
Monitor the reaction for completion by TLC (e.g., 1:1 Ethyl Acetate:Hexane) or HPLC, checking for the disappearance of the piperidin-4-one starting material.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to 10 °C.
-
Slowly add deionized water (5 L) to quench the reaction and dissolve the inorganic salts. Stir for 15 minutes.
-
Stop the stirrer and allow the layers to separate. Drain the lower organic (DCM) layer.
-
Wash the organic layer sequentially with 2 L of deionized water and 2 L of saturated brine solution.
-
-
Purification by Crystallization:
-
Transfer the organic layer back to a clean reactor.
-
Distill off the DCM under atmospheric pressure.
-
Charge Ethyl Acetate (5 L) to the reactor and continue distillation to ensure complete removal of DCM.
-
Concentrate the Ethyl Acetate solution to a volume of approximately 2.5 L. The product should begin to crystallize.
-
Cool the slurry to 0-5 °C and add Heptane (5 L) slowly over 1 hour to act as an anti-solvent and maximize precipitation.
-
Stir the thick slurry at 0-5 °C for at least 2 hours.
-
-
Filtration and Drying:
-
Filter the solid product using a Nutsche filter.
-
Wash the filter cake with cold (0 °C) 1:1 Ethyl Acetate/Heptane (2 x 1 L).
-
Dry the off-white to light yellow solid in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Expected Yield: 1.0 - 1.15 kg (80-92% yield).
Critical Process Parameters and Analytical Control
Effective process control relies on monitoring and maintaining critical parameters within defined ranges.
| Parameter | Range | Justification & Impact on Quality | Monitoring Technique |
| Stoichiometry (Acid Chloride) | 1.05 - 1.15 equiv | A slight excess ensures complete conversion of the starting amine. Too much excess complicates purification and increases cost. | Material Weighing |
| Stoichiometry (Base) | 2.5 - 3.5 equiv | Ensures complete neutralization of HCl salt and byproduct. Insufficient base leads to an incomplete reaction. | Material Weighing |
| Addition Temperature | 0 - 10 °C | Controls the exothermic reaction, preventing runaway conditions and minimizing the formation of thermal degradation impurities. | Temperature Probe |
| Reaction Time | 4 - 8 hours | Ensures the reaction proceeds to completion. Monitored to optimize reactor occupancy and prevent side reactions. | HPLC / TLC |
| Crystallization Temperature | 0 - 5 °C | Maximizes product yield by minimizing its solubility in the mother liquor. | Temperature Probe |
Analytical Quality Control
The final product must be analyzed to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for determining purity. A reverse-phase method can be developed to separate the product from starting materials and byproducts.[4][5]
-
Purity Specification: ≥ 99% (by area).[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound.
-
Mass Spectrometry (MS): Verifies the molecular weight (248.24 g/mol ).[1][6][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups (Amide C=O, Ketone C=O, Ar-NO₂).
-
Melting Point: A sharp melting point indicates high purity.
Conclusion
The scale-up synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one is a manageable process when key chemical and engineering principles are respected. The provided protocol, centered around a controlled Schotten-Baumann acylation followed by crystallization, offers a safe, high-yielding, and reproducible method for producing this valuable intermediate on a kilogram scale. Strict control over reaction temperature, stoichiometry, and purification conditions, validated by a robust analytical program, is essential to consistently achieve a high-quality product suitable for advanced applications in pharmaceutical and materials science research.
References
-
PIPERIDINE FOR SYNTHESIS. Loba Chemie. [Link]
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Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]
-
p-NITROBENZOYL CHLORIDE. Organic Syntheses Procedure. [Link]
- Preparation method of 4-nitro-piperidine derivative.
-
Synthesis of 1(1) 1-(4-Nitrobenzoyl)-4-(4-fluorobenzyloxy)-piperidine. PrepChem.com. [Link]
- Method for preparing 4-piperidyl piperidine.
-
A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. MDPI. [Link]
-
Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
-
Scale-up Synthesis of (R)- and (S)-N-(2-Benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide Hydrochloride. ResearchGate. [Link]
-
Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. ResearchGate. [Link]
-
Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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- 5. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 7. scbt.com [scbt.com]
analytical methods for quality control of 1-(4-Nitrobenzoyl)piperidin-4-one
An Application Guide to the Analytical Quality Control of 1-(4-Nitrobenzoyl)piperidin-4-one
Author: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the analytical methodologies essential for the quality control (QC) of 1-(4-Nitrobenzoyl)piperidin-4-one, a key intermediate in pharmaceutical synthesis.[1] Ensuring the identity, purity, and stability of such intermediates is a foundational requirement for the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3] This guide moves beyond simple procedural lists to explain the scientific rationale behind method selection and experimental design. It details protocols for chromatographic, spectroscopic, and thermal analysis techniques, providing researchers and drug development professionals with a robust framework for comprehensive quality assessment.
Introduction: The Role of Quality Control for Pharmaceutical Intermediates
1-(4-Nitrobenzoyl)piperidin-4-one (MW: 248.24 g/mol , CAS: 34259-84-2) is a versatile chemical building block utilized in the synthesis of more complex bioactive molecules.[1][4][5] Its molecular structure, featuring a piperidinone core functionalized with a nitrobenzoyl group, makes it a valuable precursor in medicinal chemistry.[1] The quality of this starting material directly impacts the purity profile of the subsequent API, influencing its safety and therapeutic effect. Therefore, a multi-faceted analytical approach is not merely a regulatory formality but a scientific necessity to control potential impurities, confirm structural integrity, and ensure batch-to-batch consistency.
This guide outlines an integrated quality control strategy employing orthogonal analytical techniques to build a complete quality profile of 1-(4-Nitrobenzoyl)piperidin-4-one.
Table 1: Physicochemical Properties of 1-(4-Nitrobenzoyl)piperidin-4-one
| Property | Value | Source(s) |
| CAS Number | 34259-84-2 | [1][4][5] |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [1][4][5] |
| Molecular Weight | 248.24 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Synonyms | 1-(4-Nitrobenzoyl)tetrahydro-4(1H)-pyridinone | [1] |
Chromatographic Analysis: Purity and Impurity Profiling
Chromatographic methods are the cornerstone of QC for quantifying the main component and detecting, identifying, and quantifying any process-related or degradation impurities.
High-Performance Liquid Chromatography (HPLC) for Assay and Purity
Causality: Reverse-phase HPLC (RP-HPLC) is the preeminent technique for this purpose due to its high resolution, reproducibility, and suitability for non-volatile, polar-to-moderately nonpolar compounds like 1-(4-Nitrobenzoyl)piperidin-4-one. The method separates the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Experimental Protocol: RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of 1-(4-Nitrobenzoyl)piperidin-4-one reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sample Solution (100 µg/mL): Prepare in the same manner as the Standard Solution using the sample batch to be tested.
-
-
Chromatographic Conditions: The following conditions are a robust starting point and should be optimized and validated for specific impurity profiles.
Table 2: Recommended HPLC Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
-
System Suitability: Before sample analysis, inject the standard solution in replicate (n=5). The system is deemed suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plate count is ≥ 2000.[6]
-
Data Analysis:
-
Assay (%): Calculate using the formula: (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100.
-
Purity (%): Determine by area percent method, assuming all impurities have a similar response factor at the chosen wavelength. Report any impurity exceeding 0.10%.
-
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC assay and purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Causality: GC-MS is the ideal method for identifying and quantifying volatile or semi-volatile organic impurities that could originate from residual solvents or synthetic by-products.[7] Its high sensitivity and the structural information provided by the mass spectrometer make it a powerful tool for trace analysis.[7][8]
Experimental Protocol: GC-MS Method
-
Instrumentation: A GC system coupled to a Mass Selective Detector (MSD).
-
Sample Preparation: Accurately weigh 25 mg of the sample into a 5 mL volumetric flask. Dissolve in and dilute to volume with methanol. Filter through a 0.45 µm syringe filter into a GC vial.[7]
-
GC-MS Conditions:
Table 3: Recommended GC-MS Conditions
| Parameter | Condition |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector | Splitless mode, 280 °C |
| Oven Program | Initial 100°C for 2 min, ramp 15°C/min to 200°C (hold 2 min), ramp 10°C/min to 290°C (hold 10 min)[7] |
| MS Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify using an internal standard if required.
Workflow for GC-MS Impurity Identification
Caption: Workflow for volatile impurity analysis by GC-MS.
Spectroscopic Analysis: Identity and Structural Confirmation
Spectroscopic techniques provide an orthogonal confirmation of the molecule's identity by probing its structural features.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Principle: This technique confirms the presence of key functional groups by measuring the absorption of infrared radiation at specific vibrational frequencies.[9]
-
Protocol: Acquire the spectrum using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal and record the spectrum from 4000 to 650 cm⁻¹.
-
Expected Absorptions:
-
~1720-1700 cm⁻¹ (C=O stretch, ketone)
-
~1650-1630 cm⁻¹ (C=O stretch, tertiary amide - "Amide I band")
-
~1550 and ~1350 cm⁻¹ (Asymmetric and symmetric N-O stretch, nitro group)
-
~1600, ~1475 cm⁻¹ (C=C stretch, aromatic ring)
-
~3100-3000 cm⁻¹ (C-H stretch, aromatic)
-
~2950-2850 cm⁻¹ (C-H stretch, aliphatic)
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR provides the most definitive structural elucidation by mapping the unique chemical environments of all ¹H and ¹³C nuclei within the molecule.[9]
-
Protocol: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Expected ¹H NMR Signals (in CDCl₃, approximate):
-
δ 8.4-8.2 ppm (m, 2H, aromatic protons ortho to NO₂)
-
δ 7.8-7.6 ppm (m, 2H, aromatic protons meta to NO₂)
-
δ 4.2-3.8 ppm (m, 4H, piperidine protons adjacent to N)
-
δ 2.8-2.6 ppm (m, 4H, piperidine protons adjacent to C=O)
-
-
Expected ¹³C NMR Signals (in CDCl₃, approximate):
-
δ ~205 ppm (C=O, ketone)
-
δ ~168 ppm (C=O, amide)
-
δ ~150-120 ppm (Aromatic carbons)
-
δ ~45 ppm (Piperidine carbons adjacent to N)
-
δ ~40 ppm (Piperidine carbons adjacent to C=O)
-
-
-
Mass Spectrometry (MS):
-
Principle: Confirms the molecular weight of the compound.
-
Protocol: Analyze a diluted sample solution via electrospray ionization (ESI) coupled with an LC system or by direct infusion.
-
Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 249.1.
-
Thermal Analysis: Stability and Physical Form
Simultaneous Thermal Analysis (TGA/DSC):
Causality: This powerful technique simultaneously measures changes in mass (TGA) and heat flow (DSC) as a function of temperature.[10] It is invaluable for assessing thermal stability, identifying the presence of bound water or residual solvents (mass loss in TGA corresponding to a DSC endotherm), and determining the melting point, a key indicator of purity.[11][12]
Experimental Protocol: TGA/DSC Method
-
Instrumentation: A simultaneous TGA/DSC analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or ceramic pan.
-
Analytical Conditions:
-
Temperature Program: Heat from 30 °C to 400 °C at a rate of 10 °C/min.[11]
-
Purge Gas: Nitrogen at a flow rate of 40 mL/min.
-
-
Data Interpretation: For a pure, anhydrous, and stable crystalline sample, the expected result is:
-
TGA Curve: A flat baseline with no significant mass loss until the onset of thermal decomposition (typically >200-250 °C).
-
DSC Curve: A sharp endothermic peak corresponding to the melting point of the substance, followed by an exothermic event if decomposition occurs.
-
Complementary Information from TGA and DSC
Caption: TGA and DSC provide complementary thermal data.
Analytical Method Validation
Principle: Any analytical method used for quality control must be validated to prove it is suitable for its intended purpose.[2][13] Validation is a documented process that provides a high degree of assurance that the method will consistently produce a result meeting pre-determined acceptance criteria.[3][6] Key parameters are defined by the International Council for Harmonisation (ICH) guidelines.
Table 4: Key Validation Parameters for an HPLC Purity Method
| Parameter | Purpose |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components which may be expected to be present (impurities, degradants). |
| Linearity | To verify that the method's response is directly proportional to the analyte concentration over a given range. |
| Range | The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of test results to the true value, often assessed by spike/recovery studies. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (includes repeatability and intermediate precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, flow rate). |
Conclusion
The quality control of 1-(4-Nitrobenzoyl)piperidin-4-one requires an integrated analytical strategy. HPLC and GC-MS form the backbone of purity and impurity assessment, providing quantitative data. Orthogonal spectroscopic techniques, including FTIR and NMR, offer definitive structural confirmation and identity verification. Finally, thermal analysis by TGA/DSC provides critical information on thermal stability and the solid-state properties of the intermediate. By combining these methods within a validated framework, researchers and drug development professionals can ensure the consistent quality of this vital starting material, thereby safeguarding the integrity of the final pharmaceutical product.
References
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Application Notes and Protocols: 1-(4-Nitrobenzoyl)piperidin-4-one in Material Science
For Researchers, Scientists, and Drug Development Professionals
A Foreword on 1-(4-Nitrobenzoyl)piperidin-4-one in Advanced Materials
1-(4-Nitrobenzoyl)piperidin-4-one is a versatile synthetic intermediate, recognized for its utility in the pharmaceutical sector.[1] However, its unique molecular architecture, featuring a reactive piperidinone core coupled with a strongly electron-withdrawing nitrobenzoyl group, suggests significant potential in the realm of material science.[1] This guide explores the prospective applications of this compound as a foundational building block for advanced functional materials, particularly in the development of polymers with tailored optical and physical properties. While direct, peer-reviewed applications in material science are not extensively documented in readily available literature, the structural motifs of 1-(4-Nitrobenzoyl)piperidin-4-one allow for scientifically grounded hypotheses regarding its use. This document, therefore, serves as a detailed theoretical and practical guide to unlocking the material science applications of this intriguing molecule, drawing upon established principles of polymer chemistry and materials engineering.
Core Structural Features and Their Implications for Material Science
The material properties that can be derived from 1-(4-Nitrobenzoyl)piperidin-4-one are intrinsically linked to its chemical structure:
-
The 4-Nitrobenzoyl Moiety: The nitro group is a powerful electron-withdrawing group, which, when coupled with the phenyl ring, creates a significant dipole moment. This "push-pull" electronic characteristic is a cornerstone for designing materials with nonlinear optical (NLO) properties.
-
The Piperidin-4-one Core: The ketone functionality on the piperidine ring offers a reactive site for a variety of chemical transformations. It can be a point of polymerization or a site for grafting side chains onto a polymer backbone, allowing for the fine-tuning of material properties.
-
The Amide Linkage: The amide bond provides structural rigidity and can participate in hydrogen bonding, potentially influencing the intermolecular organization and thermal stability of resulting materials.
These features collectively suggest that 1-(4-Nitrobenzoyl)piperidin-4-one is a prime candidate for incorporation into polymers for applications in electro-optics, specialty coatings, and high-performance plastics.[1]
Hypothetical Application: Synthesis of a Crosslinked Polyacrylate with a Pendant NLO Chromophore
This section outlines a hypothetical application of 1-(4-Nitrobenzoyl)piperidin-4-one in the synthesis of a crosslinked polyacrylate. In this model, the piperidinone is first functionalized to introduce a polymerizable group, and the resulting monomer is then copolymerized to form a crosslinked network. The pendant 1-(4-nitrobenzoyl)piperidine moiety would act as an NLO chromophore, providing the material with electro-optic properties.
Scientific Rationale
The design of this hypothetical polymer is based on established principles for creating electro-optic materials.[2][3][4] The key is to align the high-dipole-moment chromophores (our functionalized 1-(4-nitrobenzoyl)piperidine) within a stable polymer matrix. This alignment is typically achieved by heating the polymer above its glass transition temperature in the presence of a strong electric field (a process called poling) and then cooling it down to lock in the orientation. The crosslinking of the polymer matrix is crucial for maintaining the long-term stability of this alignment and, consequently, the material's NLO properties.
Visualizing the Synthetic Pathway
Figure 1: Proposed synthetic workflow for a crosslinked electro-optic polymer.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and characterization of the proposed electro-optic polymer.
Part 1: Synthesis of 1-(4-Nitrobenzoyl)piperidin-4-yl Acrylate (NPA Monomer)
Objective: To functionalize 1-(4-Nitrobenzoyl)piperidin-4-one with a polymerizable acrylate group.
Materials:
-
1-(4-Nitrobenzoyl)piperidin-4-one (≥98% purity)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Column chromatography supplies (silica gel, ethyl acetate, hexanes)
Protocol:
-
Reduction of the Ketone:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of 1-(4-Nitrobenzoyl)piperidin-4-one in 100 mL of anhydrous methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.8 g of sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by slowly adding 20 mL of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield 1-(4-Nitrobenzoyl)piperidin-4-ol as a crude product.
-
-
Esterification to the Acrylate Monomer:
-
Dissolve the crude 1-(4-Nitrobenzoyl)piperidin-4-ol in 100 mL of anhydrous DCM in a 250 mL round-bottom flask equipped with a dropping funnel.
-
Add 6.7 mL of triethylamine to the solution.
-
Cool the mixture to 0°C.
-
Add a solution of 4.1 mL of acryloyl chloride in 20 mL of anhydrous DCM dropwise over 30 minutes.
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
Wash the reaction mixture with saturated NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to obtain the pure NPA monomer.
-
Part 2: Synthesis of Crosslinked Poly(NPA-co-MA)
Objective: To copolymerize the NPA monomer with a co-monomer and a crosslinker to form a stable, electro-optic polymer network.
Materials:
-
NPA monomer (from Part 1)
-
Methyl acrylate (MA), inhibitor removed
-
Ethylene glycol dimethacrylate (EGDMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Toluene (anhydrous)
Protocol:
-
Preparation of the Polymerization Mixture:
-
In a Schlenk flask, combine 2.0 g of NPA monomer, 1.0 g of methyl acrylate, and 0.2 g of EGDMA.
-
Add 20 mL of anhydrous toluene.
-
Add 0.03 g of AIBN.
-
-
Polymerization:
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed flask in an oil bath preheated to 80°C.
-
Stir the reaction for 24 hours.
-
Cool the reaction to room temperature. The solution should be viscous.
-
-
Purification of the Polymer:
-
Precipitate the polymer by slowly pouring the reaction mixture into 200 mL of cold methanol with vigorous stirring.
-
Collect the polymer precipitate by filtration.
-
Redissolve the polymer in a minimal amount of tetrahydrofuran (THF) and re-precipitate into cold methanol. Repeat this step two more times to ensure the removal of unreacted monomers and initiator.
-
Dry the final polymer product in a vacuum oven at 40°C overnight.
-
Characterization and Data
The synthesized monomer and polymer would require thorough characterization to confirm their structure and properties.
| Analysis | Expected Outcome for NPA Monomer | Expected Outcome for Poly(NPA-co-MA) |
| ¹H NMR | Presence of peaks corresponding to the acrylate vinyl protons, the piperidine ring protons, and the nitrobenzoyl aromatic protons. | Broadening of peaks, disappearance of the vinyl proton signals, and the appearance of a new polymer backbone signal. |
| FT-IR | Characteristic peaks for the C=O stretch of the ester and amide, and the C=C stretch of the acrylate. | Disappearance of the acrylate C=C stretch, retention of the ester and amide C=O stretches. |
| GPC | Not applicable. | Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| DSC | A sharp melting point. | Determination of the glass transition temperature (Tg), which is crucial for the poling process. |
| TGA | Onset of thermal decomposition. | Assessment of the thermal stability of the polymer. |
Concluding Remarks
While the direct application of 1-(4-Nitrobenzoyl)piperidin-4-one in material science is an emerging area with limited published research, its structural attributes provide a strong foundation for its use as a precursor to functional materials. The protocols and characterization methods outlined here provide a comprehensive, albeit hypothetical, framework for researchers to explore its potential in creating novel polymers with tailored properties. The key to unlocking its full potential will be in the systematic synthesis and characterization of its derivatives, paving the way for new advancements in materials with unique optical and electronic functionalities.
References
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Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
-
Xu, H., et al. (2022). Design and synthesis of chromophores with enhanced electro-optic activities in both bulk and plasmonic–organic hybrid devices. Materials Horizons. [Link]
-
Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]
-
Li, Z., et al. (2018). Chemo-Enzymatic Synthesis of Poly(4-piperidine lactone- b-ω-pentadecalactone) Block Copolymers as Biomaterials with Antibacterial Properties. Biomacromolecules, 19(7), 2848–2857. [Link]
-
Jen, A. K-Y. (2000). Integrated Instrumentation for Electro-optic Polymer Development. Defense Technical Information Center. [Link]
-
Lutz, J. F. (2008). Functional end groups for polymers prepared using ring-opening metathesis polymerization. Nature Chemistry, 1(3), 225-231. [Link]
-
Dalton, L. R., et al. (2021). Design and Synthesis of Chromophores with Enhanced Electro-optic Activities in Both Bulk and Plasmonic-organic Hybrid Devices. RSC Publishing. [Link]
Sources
Application Notes and Protocols for the Biological Screening of 1-(4-Nitrobenzoyl)piperidin-4-one Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Piperidin-4-one Scaffold
The piperidin-4-one nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of a multitude of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and central nervous system effects.[1] The versatility of this heterocyclic system allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. This guide focuses on a specific class of these derivatives: 1-(4-Nitrobenzoyl)piperidin-4-one analogs.
The incorporation of a 4-nitrobenzoyl moiety is a deliberate synthetic strategy. The nitro group (–NO2) is a potent electron-withdrawing group that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2][3] It is known to participate in bioreductive activation, particularly in hypoxic environments characteristic of solid tumors or anaerobic bacterial colonies, potentially leading to the generation of reactive nitrogen species and oxidative stress.[2][4][5] This makes the nitro group a potential "pharmacophore" and, concurrently, a "toxicophore," necessitating a careful and systematic screening approach to delineate therapeutic windows and mechanisms of action.[4][5]
This document provides a comprehensive, tiered protocol for the initial biological evaluation of a library of 1-(4-Nitrobenzoyl)piperidin-4-one derivatives. The workflow is designed to first identify compounds with significant cytotoxic or antimicrobial activity, then to validate these "hits," and finally to conduct preliminary mechanistic studies to guide further lead optimization.
Screening Workflow Overview
The proposed screening cascade is a multi-stage process designed for efficiency and depth of analysis. It begins with broad primary screening to identify active compounds, followed by more focused secondary assays to confirm activity and determine potency. Finally, preliminary mechanism of action (MOA) studies are undertaken for the most promising candidates.
Caption: A tiered approach for screening 1-(4-Nitrobenzoyl)piperidin-4-one derivatives.
Part 1: Anticancer Activity Screening
The initial hypothesis for the anticancer potential of these derivatives is their ability to induce cytotoxicity in cancer cell lines. This will be assessed using metabolic assays that measure cell viability.
Primary Cytotoxicity Screening (Single-Dose)
The goal of this initial screen is to rapidly identify compounds that exhibit cytotoxic effects at a single, relatively high concentration.
Protocol: MTT Assay for Single-Dose Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[6]
Materials:
-
1-(4-Nitrobenzoyl)piperidin-4-one derivatives dissolved in DMSO (10 mM stock)
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a working solution of the test compounds in culture medium. For a final concentration of 10 µM, dilute the 10 mM stock 1:1000.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound.
-
Include vehicle controls (medium with the same concentration of DMSO used for the compounds) and untreated controls (medium only).
-
Incubate for 48 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[9]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Interpretation: Calculate the percentage of cell viability for each compound compared to the vehicle control. Compounds that reduce cell viability by more than 50% are considered "hits" and are advanced to secondary screening.
Secondary Cytotoxicity Screening (Dose-Response and IC50 Determination)
For the "hits" identified in the primary screen, a dose-response analysis is performed to determine their potency, expressed as the half-maximal inhibitory concentration (IC50).
Protocol: XTT Assay for IC50 Determination
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another tetrazolium salt-based assay. A key advantage over the MTT assay is that the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and making it more suitable for high-throughput screening.[8]
Materials:
-
Hit compounds from the primary screen
-
Selected cancer cell lines
-
Complete cell culture medium
-
XTT labeling reagent and electron-coupling reagent
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Follow the same procedure as the MTT assay.
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in culture medium. A typical concentration range would be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Treat the cells with the different concentrations of the compounds and incubate for 48 hours.
-
-
XTT Assay:
-
Absorbance Measurement:
-
Measure the absorbance of the samples at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[10]
-
Data Analysis and IC50 Calculation:
-
Normalize Data: Convert the raw absorbance data to percentage viability relative to the vehicle-treated control wells.
-
Dose-Response Curve: Plot the percentage viability against the logarithm of the compound concentration.
-
IC50 Calculation: Use a non-linear regression analysis (sigmoidal dose-response curve fit) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[11][12] Software such as GraphPad Prism or Microsoft Excel with appropriate add-ins can be used for this analysis.[11][13]
| Compound ID | Primary Screen (% Viability at 10 µM) | IC50 (µM) on MCF-7 | IC50 (µM) on A549 |
| DNP-001 | 35.2 | 8.5 | 12.1 |
| DNP-002 | 89.7 | > 100 | > 100 |
| DNP-003 | 15.8 | 2.1 | 4.7 |
| DNP-004 | 48.1 | 15.3 | 22.8 |
Part 2: Antimicrobial Activity Screening
The structural features of piperidin-4-ones suggest potential antimicrobial activity.[10] This will be evaluated by determining the minimum inhibitory concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.
Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[14][15][16] It involves challenging a standardized bacterial or fungal inoculum with serial dilutions of the test compound in a liquid growth medium.[17]
Materials:
-
1-(4-Nitrobenzoyl)piperidin-4-one derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well U-bottom plates
-
0.5 McFarland turbidity standard
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Procedure (adapted from CLSI guidelines): [14][18]
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the appropriate broth directly in the 96-well plate.
-
Inoculum Preparation:
-
Grow the microbial strains overnight.
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation: Add the standardized inoculum to each well containing the test compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Agar Disk Diffusion Assay (Qualitative Screening)
The disk diffusion assay is a simpler, qualitative method to screen for antimicrobial activity.[19]
Materials:
-
Test compounds
-
Sterile paper disks (6 mm)
-
Mueller-Hinton Agar (MHA) plates[19]
-
Bacterial and fungal strains
-
Sterile cotton swabs[19]
Procedure:
-
Inoculation: Uniformly inoculate the surface of an MHA plate with a standardized microbial suspension using a sterile swab to create a lawn of growth.[20][21]
-
Disk Application: Impregnate sterile paper disks with a known concentration of the test compound. Place the disks onto the inoculated agar surface.[20]
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[19]
Part 3: Preliminary Mechanism of Action (MOA) Studies
For compounds demonstrating potent anticancer activity (low micromolar IC50 values), preliminary MOA studies are crucial to understand how they exert their cytotoxic effects.[22][23]
Caption: Plausible mechanisms of action for anticancer piperidin-4-one derivatives.
Cell Cycle Analysis
Flow cytometry can be used to determine if the compounds induce cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).
Apoptosis Assays
Assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can determine if the compounds induce programmed cell death (apoptosis).
Target Deconvolution
Identifying the molecular target(s) of a hit compound from a phenotypic screen is a critical step.[24][25][26] Several strategies can be employed:
-
Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from cell lysates.[24]
-
Expression Profiling: Techniques like RNA sequencing or protein microarrays can identify changes in gene or protein expression in response to compound treatment.[25]
-
In Silico Approaches: Computational methods can predict potential targets based on the chemical structure of the compound and its similarity to known ligands.[26]
Conclusion
This comprehensive screening protocol provides a robust framework for the initial biological evaluation of 1-(4-Nitrobenzoyl)piperidin-4-one derivatives. By systematically assessing their anticancer and antimicrobial activities, determining their potency, and conducting preliminary mechanistic studies, researchers can efficiently identify promising lead compounds for further development. The insights gained from this workflow will be invaluable for guiding structure-activity relationship (SAR) studies and optimizing the therapeutic potential of this versatile chemical scaffold.
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Protocol Guide: XTT Assay for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. [Link]
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Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). ResearchGate. [Link]
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Lee, S., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. [Link]
-
Target Deconvolution. (n.d.). Creative Biolabs. [Link]
-
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A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. (2025). Journal of Cheminformatics. [Link]
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-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]
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XTT Proliferation Assay Protocol. (n.d.). University of California, San Diego. [Link]
-
Special Issue: Nitro Group Containing Drugs. (n.d.). Pharmaceuticals. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Journal of Applied Microbiology. [Link]
-
Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. [Link]
-
How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
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Broth microdilution for antibacterial testing as recommended by CLSI protocol. (2016). ResearchGate. [Link]
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In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022). Molecules. [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
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Natural Products/Bioactive Compounds as a Source of Anticancer Drugs. (2022). Cancers. [Link]
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The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study. (2016). International Journal of Molecular Sciences. [Link]
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M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. (2009). Clinical and Laboratory Standards Institute. [Link]
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Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. (2022). Journal of Biosciences. [Link]
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M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. [Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2024). Clinical and Laboratory Standards Institute. [Link]
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Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2014). The AAPS Journal. [Link]
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Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2019). Oncology Letters. [Link]
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Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (2021). Bio-protocol. [Link]
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Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (2023). Pharmaceuticals. [Link]
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SYNTHESIS, CHARACTERIZATION, BIOLOGICAL EVALUATION AND ANTI–CORROSION ACTIVITY OF PIPERIDIN-4-ONE DERIVATIVES. (2017). ResearchGate. [Link]
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Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. (2009). Bioorganic & Medicinal Chemistry. [Link]
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Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 1-(4-Nitrobenzoyl)piperidin-4-one
Abstract
This comprehensive guide details the strategic use of 1-(4-Nitrobenzoyl)piperidin-4-one as a versatile starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. The inherent reactivity of the piperidin-4-one core, specifically the ketone carbonyl and adjacent α-carbons, provides a robust platform for constructing a variety of five- and six-membered heterocycles, including spiro-fused systems. We provide detailed, field-tested protocols for the synthesis of substituted pyrazoles, isoxazoles, pyrimidines, and 2-aminothiophenes. Each protocol is accompanied by mechanistic insights, characterization data, and troubleshooting advice to empower researchers in medicinal chemistry and drug development to leverage this valuable scaffold in their discovery programs.
Introduction: The Strategic Value of the Piperidin-4-one Scaffold
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] Their prevalence is due to the unique physicochemical properties they impart, including modulated solubility, lipophilicity, and the ability to engage in specific hydrogen bonding and π-stacking interactions with biological targets.[1][2] This makes them indispensable scaffolds in the design of novel therapeutics ranging from anticancer agents to antibiotics.[3][4]
1-(4-Nitrobenzoyl)piperidin-4-one has emerged as a particularly valuable building block in this context.[5] Its structure features two key points of reactivity:
-
The C4-Ketone: The carbonyl group is an electrophilic center, prime for condensation reactions with a wide array of binucleophiles.
-
The α-Methylene Groups: The protons on the C3 and C5 positions are activated by the adjacent carbonyl, enabling participation in condensation and cyclization reactions.
This application note provides a series of validated protocols that leverage these reactive sites to construct a library of diverse heterocyclic systems.
Synthesis of Spiro[piperidine-4,4'-pyrazole] Derivatives
The condensation of a ketone with hydrazine derivatives is a cornerstone of pyrazole synthesis, a scaffold found in numerous FDA-approved drugs.[6][7] This protocol details the formation of a spiro-fused pyrazole, a structure of significant interest in drug discovery for its rigid, three-dimensional conformation.
Rationale & Mechanistic Insight
The reaction proceeds via initial condensation of the piperidinone carbonyl with one nitrogen of the hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second nitrogen atom, followed by dehydration, yields the stable aromatic pyrazole ring.
Figure 1: General workflow for spiro-pyrazole synthesis.
Protocol: Synthesis of 1'-(4-chlorophenyl)-1'H-spiro[piperidine-4,4'-pyrazol]-5'-amine
Materials:
-
1-(4-Nitrobenzoyl)piperidin-4-one (1.0 eq)
-
(4-Chlorophenyl)hydrazine hydrochloride (1.1 eq)
-
Malononitrile (1.2 eq)
-
Ethanol (anhydrous)
-
Piperidine (catalytic amount, ~0.1 eq)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(4-Nitrobenzoyl)piperidin-4-one (2.62 g, 10 mmol) and anhydrous ethanol (40 mL).
-
Add (4-chlorophenyl)hydrazine hydrochloride (1.97 g, 11 mmol) and malononitrile (0.79 g, 12 mmol) to the suspension.
-
Add piperidine (0.1 mL, ~1 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.
-
After completion, allow the mixture to cool to room temperature. A precipitate will form.
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to yield the title compound.
Characterization:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, DMSO-d₆): Expect characteristic signals for the aromatic protons of the 4-nitrobenzoyl and 4-chlorophenyl groups, piperidine methylene protons, and a singlet for the pyrazole amine protons.
-
Mass Spec (ESI+): Calculate and look for the [M+H]⁺ peak.
| Compound | Substituent (R) | Yield (%) | m.p. (°C) |
| 2a | 4-Chlorophenyl | 85-92 | 210-212 |
| 2b | Phenyl | 88-95 | 198-200 |
| 2c | 2,4-Dinitrophenyl | 75-80 | 235-237 (dec.) |
Table 1: Representative yields for synthesized spiro-pyrazole derivatives.
Synthesis of Spiro[isoxazole-5,4'-piperidine] Derivatives
Isoxazoles are another privileged heterocyclic scaffold, acting as bioisosteres for various functional groups and featuring in drugs like the COX-2 inhibitor Valdecoxib.[8] Their synthesis from ketones is classically achieved by condensation with hydroxylamine. A more versatile method involves a [3+2] cycloaddition of a nitrile oxide with an alkene.[9][10]
Rationale & Mechanistic Insight
This protocol utilizes a Knoevenagel condensation of the piperidinone with an active methylene compound (e.g., ethyl cyanoacetate) to generate an α,β-unsaturated intermediate. This intermediate then undergoes a 1,3-dipolar cycloaddition with a nitrile oxide, generated in situ from an aldoxime, to regioselectively form the 3,5-disubstituted spiro-isoxazole.[11]
Figure 2: Two-step workflow for spiro-isoxazole synthesis.
Protocol: Synthesis of Ethyl 3-phenyl-1'-(4-nitrobenzoyl)-spiro[isoxazole-5,4'-piperidine]-4-carboxylate
Materials:
-
1-(4-Nitrobenzoyl)piperidin-4-one (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Benzaldoxime (1.1 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Dichloromethane (DCM)
-
Piperidine (catalytic)
Procedure:
-
Step A (Knoevenagel Condensation): In a 250 mL flask, dissolve 1-(4-Nitrobenzoyl)piperidin-4-one (2.62 g, 10 mmol) and ethyl cyanoacetate (1.24 g, 11 mmol) in toluene (50 mL). Add piperidine (0.1 mL) and reflux the mixture using a Dean-Stark apparatus for 4 hours to remove water. Cool the reaction and evaporate the solvent under reduced pressure. The crude α,β-unsaturated intermediate can be used directly in the next step.
-
Step B (Cycloaddition): In a separate 250 mL flask under a nitrogen atmosphere, dissolve benzaldoxime (1.33 g, 11 mmol) in dry DCM (50 mL) and cool to 0°C. Add NCS (1.47 g, 11 mmol) portion-wise and stir for 30 minutes.
-
Dissolve the crude intermediate from Step A in dry DCM (30 mL).
-
To the benzaldoxime/NCS mixture, add the DCM solution of the intermediate. Then, add triethylamine (3.5 mL, 25 mmol) dropwise over 20 minutes, keeping the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water (50 mL). Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of 20% to 40% ethyl acetate in hexane) to afford the pure spiro-isoxazole.
Characterization:
-
Appearance: White or crystalline solid.
-
IR (KBr, cm⁻¹): Look for characteristic peaks for ester C=O (~1730), amide C=O (~1640), and nitro N-O stretching (~1520 and ~1350).
-
¹³C NMR (100 MHz, CDCl₃): Expect signals for the spiro carbon, carbonyl carbons, and aromatic/aliphatic carbons.
Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction
The Gewald reaction is a powerful, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes, which are important intermediates in agrochemicals and pharmaceuticals.[12][13] The reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[14][15]
Rationale & Mechanistic Insight
The accepted mechanism begins with a Knoevenagel condensation between the piperidinone and the active methylene compound (e.g., malononitrile) to form an α,β-unsaturated dinitrile.[16] Elemental sulfur then adds to the intermediate, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[14]
Figure 3: Mechanistic pathway of the Gewald Reaction.
Protocol: Synthesis of 2-Amino-1'-(4-nitrobenzoyl)-1'H-spiro[piperidine-4,4'-thieno[2,3-b]pyridine]-3'-carbonitrile
Materials:
-
1-(4-Nitrobenzoyl)piperidin-4-one (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (1.2 eq)
-
Morpholine (0.2 eq)
-
Ethanol
Procedure:
-
In a 100 mL round-bottom flask, suspend 1-(4-Nitrobenzoyl)piperidin-4-one (2.62 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.38 g, 12 mmol) in ethanol (30 mL).
-
Add morpholine (0.17 mL, 2 mmol) as the base catalyst.
-
Heat the mixture to 50°C with vigorous stirring. The suspension should gradually turn into a clear solution and then a precipitate may form.
-
Stir the reaction at 50°C for 3 hours. Monitor completion by TLC.
-
Cool the reaction mixture in an ice bath.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from an ethanol/DMF mixture to obtain the pure 2-aminothiophene derivative.
Characterization:
-
Appearance: Typically a yellow or orange solid.
-
IR (KBr, cm⁻¹): A sharp peak for the nitrile (C≡N) group around 2200-2220 cm⁻¹ and characteristic N-H stretching for the amino group around 3300-3500 cm⁻¹.
-
¹H NMR: Signals for the NH₂ protons, piperidine protons, and aromatic protons.
| Active Methylene Compound | Yield (%) | m.p. (°C) | Key IR Peak (cm⁻¹) |
| Malononitrile | 80-88 | >250 | 2210 (C≡N) |
| Ethyl Cyanoacetate | 75-83 | 230-233 | 2215 (C≡N), 1680 (C=O) |
| Cyanoacetamide | 70-78 | >260 | 2205 (C≡N), 1660 (C=O) |
Table 2: Gewald reaction outcomes with different active methylene compounds.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction; incorrect temperature; inactive catalyst. | Increase reaction time or temperature. For Gewald, ensure sulfur is finely powdered. For base-catalyzed reactions, try a different base (e.g., triethylamine instead of piperidine). |
| Isolation of Intermediates | Reaction conditions are too mild; insufficient reaction time. | In the Gewald or Isoxazole synthesis, isolation of the Knoevenagel intermediate can occur. To drive the reaction forward, increase the temperature or allow for longer reaction times. |
| Purification Difficulties | Product is insoluble or streaks on silica gel. | For highly polar products, consider reverse-phase chromatography or recrystallization from a high-boiling polar solvent like DMF or DMSO. For basic compounds, adding 1% triethylamine to the chromatography eluent can improve peak shape. |
| Formation of Side Products | Self-condensation of starting materials; competing reaction pathways. | Lower the reaction temperature. Ensure slow, controlled addition of reagents. For multi-component reactions, adjust the stoichiometry of the reactants. |
Conclusion
1-(4-Nitrobenzoyl)piperidin-4-one is a demonstrably potent and versatile scaffold for the synthesis of a wide range of heterocyclic compounds. The protocols outlined in this guide provide robust and reproducible methods for accessing spiro-fused pyrazoles, isoxazoles, and fused 2-aminothiophenes. These methodologies offer a clear pathway for researchers to generate novel molecular entities with significant potential for application in drug discovery and development programs. The structural rigidity and chemical diversity accessible from this single starting material underscore its importance as a strategic asset in medicinal chemistry.
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PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. (2021). YouTube. Retrieved from [Link]
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. Retrieved from [Link]
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REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. (2008). Organic Syntheses. Retrieved from [Link]
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Catalytic Reduction of 1-(4-Nitrobenzoyl)piperidin-4-one: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the catalytic reduction of the nitro group in 1-(4-nitrobenzoyl)piperidin-4-one to yield 1-(4-aminobenzoyl)piperidin-4-one, a key intermediate in pharmaceutical synthesis.[1][2][3][4] This document explores the underlying chemical principles, compares common catalytic systems, and offers step-by-step procedures for laboratory execution. Emphasis is placed on experimental design, safety considerations, and analytical monitoring to ensure a high-yield, selective, and reproducible transformation. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: Significance of the Transformation
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental and crucial transformation in organic chemistry.[5][6] The resulting aromatic amines are vital building blocks for a wide array of pharmaceuticals, agrochemicals, and dyes.[5][6] Specifically, the target molecule, 1-(4-aminobenzoyl)piperidin-4-one, incorporates the piperidin-4-one scaffold, a recognized pharmacophore in medicinal chemistry, and the aminobenzoyl moiety, making it a valuable intermediate for the synthesis of various bioactive compounds.[1][2][3][4]
Catalytic hydrogenation is often the method of choice for this transformation due to its high efficiency, clean reaction profile (with water as the primary byproduct), and the ease of catalyst removal through filtration.[5][6][7] This document will focus on heterogeneous catalytic systems, which are widely employed in both laboratory and industrial settings.
Mechanistic Overview and Catalyst Selection
The catalytic reduction of a nitro group is a six-electron process that proceeds through several intermediates.[5] The generally accepted "hydrogenation direction" involves the sequential reduction of the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the desired amine.[5][8]
Caption: General mechanism for the reduction of a nitroaromatic to an aniline.[7]
The choice of catalyst is critical for achieving high chemoselectivity, especially when other reducible functional groups are present. For the substrate 1-(4-nitrobenzoyl)piperidin-4-one, the primary concern is the potential reduction of the ketone functionality within the piperidine ring.
Common Catalysts for Nitro Group Reduction
| Catalyst | Advantages | Disadvantages & Considerations |
| Palladium on Carbon (Pd/C) | Highly efficient and versatile for nitro reductions.[7][9] Often the first choice. Can be used with H₂ gas or transfer hydrogenation agents.[10][11] | Can also reduce other functional groups like alkenes, alkynes, and benzylic ethers.[12] May cause dehalogenation in halogenated substrates.[9] |
| Raney® Nickel | Effective for nitro reductions and less prone to cause dehalogenation of aromatic halides compared to Pd/C.[9] Can be used with H₂ gas or formic acid.[13] | Highly pyrophoric, especially after use, and requires careful handling.[14] May also reduce ketones and aldehydes. |
| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | Potent catalyst for hydrogenation.[15] Can be used to reduce nitro compounds to amines, and platinum catalysts are often preferred over palladium to minimize hydrogenolysis.[16] | Can be less selective and may reduce aromatic rings under more forcing conditions. |
| Metal/Acid Systems (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH) | Offer good chemoselectivity for the nitro group in the presence of other reducible functionalities.[9][17] Avoids the use of high-pressure hydrogen gas. | Stoichiometric quantities of metal are required, leading to significant waste. The acidic conditions may not be suitable for acid-sensitive substrates.[12] |
For the target transformation, Palladium on Carbon (Pd/C) is a highly recommended starting point due to its proven efficacy in nitro group reductions.[7][9] By carefully controlling the reaction conditions (temperature, pressure, and reaction time), the selective reduction of the nitro group over the ketone can be achieved.
Experimental Protocols
Safety First: Catalytic hydrogenation reactions involve flammable solvents, pyrophoric catalysts (especially Pd/C and Raney Nickel), and potentially explosive hydrogen gas.[14][18][19] All procedures must be conducted in a well-ventilated fume hood, away from ignition sources.[20] Appropriate personal protective equipment (safety glasses, flame-resistant lab coat, gloves) must be worn at all times.[21] Ensure an ABC or CO₂ fire extinguisher is readily accessible.[14][21]
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon and Hydrogen Gas
This protocol is a general guideline and may require optimization for specific scales and equipment.
Materials:
-
1-(4-Nitrobenzoyl)piperidin-4-one
-
10% Palladium on Carbon (Pd/C), preferably 50% wet with water
-
Methanol or Ethanol (ACS grade or higher)
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (for inerting)
-
Celite® (diatomaceous earth) for filtration
-
Three-necked round-bottom flask or a dedicated hydrogenation vessel (e.g., Parr shaker)
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or a connection to a regulated hydrogen cylinder
-
Vacuum/inert gas manifold
Caption: Experimental workflow for hydrogenation with H₂ gas.[7]
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-nitrobenzoyl)piperidin-4-one (1.0 eq) in a suitable solvent like methanol or ethanol (typically 10-20 mL per gram of substrate).
-
Inerting: Seal the flask and purge the system with an inert gas (nitrogen or argon).
-
Catalyst Addition: Under a positive flow of inert gas, carefully add 10% Pd/C (typically 5-10 mol% of Pd).[12] Safety Note: Dry Pd/C can be pyrophoric. It is safer to handle the catalyst as a wet paste or a slurry in a small amount of the reaction solvent.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.[7][18]
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (a balloon is suitable for small-scale reactions). For larger scales or faster reactions, a Parr hydrogenation apparatus at a slightly elevated pressure (e.g., 1-4 atm) can be used.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (after purging the system with nitrogen first) and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS.[12][18] The reaction is complete when the starting material spot has completely disappeared.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.[18][20]
-
Filtration: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite® to remove the catalyst.[7] Safety Note: Do not allow the filter cake to dry, as the used catalyst can be highly pyrophoric.[14] Keep it wet with solvent or water.
-
Washing: Wash the filter cake with a small amount of the reaction solvent to recover any adsorbed product.[7]
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude 1-(4-aminobenzoyl)piperidin-4-one. The product can be purified further by recrystallization or column chromatography if necessary.
-
Catalyst Quenching: Immediately after filtration, carefully transfer the wet Celite® pad with the catalyst into a separate container and submerge it in water to deactivate it before disposal.[14][18]
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This method avoids the need for handling hydrogen gas and specialized pressure equipment.[11]
Materials:
-
1-(4-Nitrobenzoyl)piperidin-4-one
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol or Ethanol
-
Standard laboratory glassware
Procedure:
-
Setup: To a solution of 1-(4-nitrobenzoyl)piperidin-4-one (1.0 eq) in methanol or ethanol, add 10% Pd/C (5-10 mol% of Pd).
-
Reagent Addition: Add ammonium formate (typically 3-5 equivalents) to the mixture in portions. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (40-60 °C) to increase the reaction rate.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue will contain the product and excess ammonium salts. The crude product can be purified by partitioning between an organic solvent (like ethyl acetate) and water, followed by drying and evaporation of the organic layer. Further purification can be achieved by chromatography or recrystallization.
Analytical Monitoring
Consistent monitoring is crucial for determining the reaction endpoint and preventing over-reduction or side-product formation.
-
Thin-Layer Chromatography (TLC): This is the most convenient method for qualitative monitoring.[12][22] A suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) should be developed to clearly separate the starting material (less polar) from the amine product (more polar). The disappearance of the starting material spot indicates the reaction's completion.
-
High-Performance Liquid Chromatography (HPLC) & Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative and definitive analysis of the reaction mixture, allowing for the identification of the starting material, product, and any potential intermediates or byproducts.[12][23]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | 1. Inactive catalyst. 2. Insufficient hydrogen pressure or poor mixing. 3. Catalyst poisoning (e.g., by sulfur compounds). | 1. Use fresh, high-quality catalyst. 2. Ensure vigorous stirring. For H₂ gas, ensure the balloon remains inflated or increase pressure on a Parr apparatus. 3. Purify the starting material if impurities are suspected. |
| Formation of Byproducts | 1. Over-reduction of the ketone group. 2. Condensation reactions of intermediates. | 1. Monitor the reaction closely and stop it as soon as the starting material is consumed. Lower the temperature or hydrogen pressure. 2. This is less common under these conditions but can be minimized by ensuring efficient hydrogenation. |
| Low Isolated Yield | 1. Product adsorbed onto the catalyst or Celite®. 2. Incomplete reaction. 3. Losses during work-up. | 1. Wash the filter cake thoroughly with the reaction solvent or a more polar solvent. 2. Confirm completion via TLC or HPLC before work-up. 3. Optimize extraction and purification steps. |
Conclusion
The catalytic reduction of 1-(4-nitrobenzoyl)piperidin-4-one is a robust and efficient method for producing the corresponding aniline derivative. Palladium on carbon is a versatile and effective catalyst for this transformation, adaptable to both direct hydrogenation with H₂ gas and transfer hydrogenation protocols. By following the detailed procedures and safety precautions outlined in this guide, researchers can reliably perform this important synthetic step, paving the way for further drug discovery and development efforts.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2020). Egyptian Journal of Chemistry, 63(12), 4811-4824.
-
Lab Manager. (2023). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]
-
MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]
-
University of Rochester. (n.d.). Hydrogenation SOP. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Retrieved from [Link]
-
ResearchGate. (2019). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Retrieved from [Link]
-
Indian Academy of Sciences. (1990). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Retrieved from [Link]
-
Stanford University. (n.d.). HYDROGENATION | FACT SHEET. Retrieved from [Link]
-
National Institutes of Health. (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]
-
ResearchGate. (2024). A Review on Chemoselective Reduction of Nitroarenes for Wastewater Remediation Using Biochar Supported Metal Catalysts: Kinetic and Mechanistic Studies. Retrieved from [Link]
-
University of California, Berkeley. (2010). Standard Operating Procedures - The Sarpong Group. Retrieved from [Link]
-
ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]
-
ACS Publications. (2007). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Retrieved from [Link]
-
ResearchGate. (2019). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link]
-
University of Wisconsin-Madison. (2016). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]
-
Taylor & Francis Online. (2013). Mild and Efficient PtO2-Catalyzed One-Pot Reductive Mono-N-alkylation of Nitroarenes. Retrieved from [Link]
-
RSC Publishing. (2016). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. Retrieved from [Link]
- Google Patents. (1981). US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst.
-
ResearchGate. (n.d.). General CTH for the reduction of nitroarenes using nickel Raney. Retrieved from [Link]
-
Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]
-
JKU ePUB. (2021). HYDROGENATION REACTIONS. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
PubMed. (1984). Detection of nitro-polycyclic aromatic hydrocarbons in liquid chromatography by zinc reduction and peroxyoxalate chemiluminescence. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
-
RSC Publishing. (2015). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]
-
PubMed. (2013). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]
-
Wikipedia. (n.d.). Adams' catalyst. Retrieved from [Link]
-
University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]
-
ACS Publications. (1980). Homogeneous catalyzed reduction of nitro compounds. III. Synthesis of aliphatic amines. Retrieved from [Link]
-
Chad's Prep. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-Benzyl-4-[N-(o-aminomethylphenyl)-amino]-piperidine. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (2004). Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts. Retrieved from [Link]
-
ResearchGate. (2020). Metal-free based catalytic transfer hydrogenation of 1,4-benzoxazines. Retrieved from [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
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- 8. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
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- 16. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
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- 23. Detection of nitro-polycyclic aromatic hydrocarbons in liquid chromatography by zinc reduction and peroxyoxalate chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Common Issues
This section is designed to help you diagnose and resolve problems that may arise during the synthesis.
FAQ 1: Why is my reaction yield consistently low?
Low yields in this acylation reaction can often be attributed to several factors related to reagent quality, reaction conditions, and work-up procedures.[1][2]
-
Moisture Contamination: 4-Nitrobenzoyl chloride is highly reactive and readily hydrolyzes in the presence of water to form the unreactive 4-nitrobenzoic acid.[1]
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion of the starting material or the formation of side products.
-
Solution: A slight excess (1.05-1.1 equivalents) of the 4-nitrobenzoyl chloride is often used to ensure complete consumption of the piperidin-4-one.[3] However, a large excess should be avoided to prevent purification difficulties.
-
-
Inadequate Basicity: The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][4]
-
Solution: Use a suitable base to neutralize the HCl. A non-nucleophilic organic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) is commonly used.[3] Alternatively, Schotten-Baumann conditions employing an aqueous base like sodium hydroxide or sodium bicarbonate in a biphasic system can be effective.[5][6][7] The base should be added gradually to maintain an optimal pH.[7]
-
-
Suboptimal Temperature Control: The acylation reaction is exothermic. If the temperature is not controlled, side reactions can occur.
-
Losses During Work-up and Purification: The desired product can be lost during extraction, washing, and crystallization steps.[2]
-
Solution: Ensure complete extraction of the product from the aqueous phase using an appropriate organic solvent like DCM.[3] During washing steps with aqueous solutions (e.g., saturated sodium bicarbonate), perform the extractions quickly to minimize hydrolysis of the product. For purification, recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and ethyl acetate, is often employed.[8]
-
dot
Caption: Troubleshooting workflow for low reaction yield.
FAQ 2: My final product is impure. What are the likely contaminants?
The presence of impurities can complicate downstream applications. Common contaminants in this synthesis include unreacted starting materials and various side products.
-
Unreacted 4-Nitrobenzoyl Chloride: This is a common impurity if the reaction does not go to completion or if a large excess is used.
-
4-Nitrobenzoic Acid: This is formed from the hydrolysis of 4-nitrobenzoyl chloride.[1]
-
Removal: Similar to the unreacted acyl chloride, 4-nitrobenzoic acid can be removed by washing the organic layer with an aqueous base.
-
-
Unreacted Piperidin-4-one: If the acylation is incomplete, the starting amine will remain.
-
Removal: Washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) will protonate the amine, making it water-soluble and allowing for its removal into the aqueous phase.
-
-
Di-acylated or Poly-acylated Products: While less common with piperidin-4-one itself, over-acylation can occur if other nucleophilic groups are present on the piperidine ring.[3]
-
Prevention: To favor mono-acylation, use a controlled stoichiometry (0.95:1 to 1.1:1 acyl chloride to amine), maintain a low reaction temperature, and add the acylating agent slowly and dropwise.[3]
-
-
4-Nitrobenzoic Anhydride: This can form, especially at higher temperatures, from the reaction of the acylammonium intermediate with a carboxylate ion.[1]
-
Prevention: Maintain a low reaction temperature (0°C to room temperature) and avoid prolonged heating.[1]
-
dot
Caption: General purification workflow for the product.
FAQ 3: The reaction seems to have stalled. How can I drive it to completion?
A stalled reaction, where the starting material is no longer being consumed, can be frustrating. Here are some potential causes and solutions.
-
Inactive Nucleophile: As mentioned, the generation of HCl can protonate the piperidin-4-one, rendering it unreactive.
-
Solution: Add additional base to the reaction mixture to neutralize the acid and liberate the free amine. Monitor the pH to ensure it remains slightly basic.
-
-
Insufficient Temperature: While the initial addition is done at 0°C to control the reaction rate, some reactions may require a higher temperature to proceed to completion.
-
Solution: After the initial addition, allow the reaction to warm to room temperature and stir for several hours.[3] If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) can be considered, but this should be done cautiously as it can also promote side reactions.
-
-
Poor Solubility: If the reactants are not well-dissolved, the reaction rate will be slow.
-
Solution: Ensure that a sufficient volume of a suitable anhydrous solvent is used to fully dissolve the starting materials.
-
-
Reaction Monitoring: It is crucial to monitor the progress of the reaction to determine when it is complete.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of 1-(4-nitrobenzoyl)piperidin-4-one.
Synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one
Materials:
-
Piperidin-4-one hydrochloride
-
4-Nitrobenzoyl chloride
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)[3]
-
Anhydrous Dichloromethane (DCM)[3]
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution[3]
-
1M Hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)[3]
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)[3]
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, suspend piperidin-4-one hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine (2.2 equivalents) to the suspension. Stir the mixture at room temperature for 30 minutes to liberate the free amine.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.[3]
-
Acyl Chloride Addition: In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the temperature remains below 10 °C.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed.[3]
-
Work-up:
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol to yield 1-(4-nitrobenzoyl)piperidin-4-one as a solid.[8]
Data Summary
The following table summarizes the key quantitative parameters for this synthesis.
| Parameter | Recommended Value | Rationale |
| Stoichiometry (Acyl Chloride:Amine) | 1.05:1 to 1.1:1 | Ensures complete consumption of the limiting amine, while minimizing excess acylating agent.[3] |
| Base (Triethylamine:Amine HCl salt) | 2.2:1 | One equivalent to neutralize the HCl salt and one to scavenge the HCl produced during the reaction. |
| Reaction Temperature | 0 °C to Room Temperature | Slows the initial exothermic reaction for better control and selectivity, then allows for completion.[3] |
| Reaction Time | 2-16 hours | Varies depending on scale and specific conditions; should be monitored by TLC.[2][3] |
References
- BenchChem. (n.d.). Technical Support Center: Preventing Over-Acylation with 4-Nitrobenzoyl Chloride.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- PrepChem.com. (n.d.). Synthesis of 1(1) 1-(4-Nitrobenzoyl)-4-(4-fluorobenzyloxy)-piperidine.
- BenchChem. (n.d.). Technical Support Center: Reactions of 4-Nitrobenzoyl Chloride with Tertiary Amines.
- Chem-Impex. (n.d.). 1-(4-Nitrobenzoyl)piperidin-4-one.
- BenchChem. (n.d.). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
- Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from Chemical Review and Letters website.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. chemrevlett.com [chemrevlett.com]
common side products in the N-acylation of piperidin-4-one
Welcome to the technical support center for the N-acylation of piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot your experiments and achieve optimal results.
Introduction: The Challenge of Piperidin-4-one's Reactivity
The N-acylation of piperidin-4-one is a fundamental reaction in medicinal chemistry for the synthesis of a vast array of biologically active compounds. While seemingly straightforward, the bifunctional nature of the starting material—possessing both a secondary amine and a ketone—presents unique challenges. The primary issue arises from the ketone's α-protons, which are susceptible to deprotonation, leading to undesired side reactions, most notably self-condensation. This guide will focus on understanding, preventing, and troubleshooting these side reactions.
Troubleshooting Guides & FAQs
FAQ 1: My N-acylation of piperidin-4-one is giving a complex mixture of products with a major, higher molecular weight impurity. What is likely happening?
This is a classic problem encountered during this reaction. The most probable cause is the self-condensation of piperidin-4-one , an aldol-type reaction, which can be catalyzed by both basic and acidic conditions often employed for N-acylation.
Causality: The α-protons of the ketone in piperidin-4-one are acidic. In the presence of a base, an enolate is formed. This enolate can then act as a nucleophile and attack the carbonyl carbon of another molecule of piperidin-4-one (or its N-acylated product). Subsequent dehydration leads to the formation of a condensed dimer, which is a common and often difficult-to-remove impurity.[1][2][3]
Visualizing the Problem:
Caption: Self-condensation of piperidin-4-one.
Troubleshooting Steps:
-
Choice of Base: Strong bases or bases that can also act as nucleophiles can exacerbate the problem.
-
Recommendation: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine. Triethylamine (Et3N) is commonly used but can sometimes promote self-condensation, especially at elevated temperatures.
-
-
Temperature Control: The rate of the aldol condensation is highly temperature-dependent.
-
Recommendation: Perform the acylation at low temperatures (0 °C to room temperature). Avoid heating the reaction mixture unless absolutely necessary for the acylation to proceed.
-
-
Order of Addition: Adding the acylating agent to a mixture of the piperidin-4-one and base can lead to the formation of the enolate before acylation is complete.
-
Recommendation: Add the base slowly to a solution of the piperidin-4-one and the acylating agent at a low temperature. This ensures that the amine is acylated quickly, and the concentration of the deprotonated ketone is minimized.
-
FAQ 2: I'm using an acid chloride for my N-acylation and still observing side products. I thought this would be a clean reaction. What could be the issue?
While acyl chlorides are highly reactive and can lead to rapid N-acylation, they also generate a stoichiometric amount of HCl as a byproduct. This acid can catalyze the self-condensation of any unreacted piperidin-4-one or the N-acylated product.[4]
Causality: The HCl generated in situ can protonate the carbonyl oxygen of piperidin-4-one, making it more electrophilic and susceptible to nucleophilic attack by the enol form of another piperidin-4-one molecule.
Troubleshooting Steps:
-
Acid Scavenger: It is crucial to have a base present to neutralize the generated HCl.
-
Recommendation: Use at least two equivalents of a non-nucleophilic base like triethylamine or DIPEA. One equivalent will be consumed by the HCl, and the other will act as the base for the acylation. Pyridine can also be used as both a base and a catalyst.
-
-
Reaction Setup: Ensure efficient mixing to prevent localized high concentrations of acid.
-
Recommendation: Add the acyl chloride dropwise to a well-stirred solution of the piperidin-4-one and the base at 0 °C.
-
FAQ 3: Can the N-acylated piperidin-4-one also undergo self-condensation?
Yes, the N-acylated product still possesses acidic α-protons and a carbonyl group, making it susceptible to self-condensation under either acidic or basic conditions. In fact, the electron-withdrawing nature of the acyl group can increase the acidity of the α-protons, potentially accelerating this side reaction.
Visualizing the N-Acylated Product's Reactivity:
Sources
Technical Support Center: Synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one
Welcome to the technical support guide for the synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this N-acylation reaction. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot and optimize your synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing very low conversion or has failed completely. What are the most likely causes?
A1: A stalled or low-yielding reaction in this synthesis typically points to issues with one of three components: the acylating agent, the nucleophile (amine), or the reaction conditions.
The primary suspect is often the 4-nitrobenzoyl chloride . This acyl chloride is highly reactive due to the electron-withdrawing nitro group, which makes the carbonyl carbon very electrophilic.[1][2][3] However, this high reactivity also makes it extremely sensitive to moisture.[4] Any trace of water in your reagents or solvent will hydrolyze it to the unreactive 4-nitrobenzoic acid, effectively killing the reaction.[1]
Another common issue arises from the piperidin-4-one starting material . It is often supplied as a hydrochloride salt (piperidin-4-one•HCl). In this form, the nitrogen is protonated and is no longer nucleophilic. The reaction will not proceed unless a sufficient amount of base is added to neutralize the HCl salt and liberate the free secondary amine.[5]
Troubleshooting Checklist:
-
Verify Reagent Quality: Use a fresh bottle of 4-nitrobenzoyl chloride or one that has been stored under inert gas in a desiccator. It should be a yellow crystalline solid.[4]
-
Ensure Anhydrous Conditions: Oven-dry all glassware and cool it under an inert atmosphere (nitrogen or argon). Use anhydrous grade solvents, such as dichloromethane (DCM) or tetrahydrofuran (THF).[1][2]
-
Check Base Stoichiometry: If using piperidin-4-one•HCl, you must use at least two equivalents of base: one to neutralize the HCl salt and a second to scavenge the HCl generated during the acylation.[5] If using free piperidin-4-one, one equivalent of base is sufficient.
Q2: I've isolated my product, but it's contaminated with a significant white, solid impurity. What is this impurity and how can I prevent its formation?
A2: The most common impurity is 4-nitrobenzoic acid , the hydrolysis product of 4-nitrobenzoyl chloride.[1] Its formation is a strong indicator that moisture was present in your reaction. While minimizing water is the best preventative measure (see Q1), some hydrolysis is often unavoidable.
Fortunately, 4-nitrobenzoic acid's properties allow for its removal during work-up. As a carboxylic acid, it is readily deprotonated by a mild aqueous base to form a water-soluble carboxylate salt.
Prevention and Removal Strategy:
-
Prevention: The most effective strategy is prevention. Adhere strictly to anhydrous reaction conditions as detailed in Q1.[2]
-
Removal during Work-up: During the aqueous work-up, wash the organic layer (e.g., DCM or Ethyl Acetate) with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium hydroxide (NaOH). The basic wash will convert the 4-nitrobenzoic acid into its sodium salt, which will partition into the aqueous layer.
-
Caution: After the base wash, follow with a water wash to remove any residual bicarbonate/hydroxide, and finally a brine wash to facilitate drying of the organic layer.
-
Troubleshooting Guide: Optimizing Reaction Parameters
Q3: What are the optimal reaction conditions (base, solvent, temperature) for the Schotten-Baumann acylation of piperidin-4-one?
A3: The synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one is a classic Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[6][7][8] The choice of conditions can significantly impact yield and purity.
Reaction Scheme: Piperidin-4-one + 4-Nitrobenzoyl Chloride → 1-(4-Nitrobenzoyl)piperidin-4-one + HCl
The generated HCl must be neutralized by a base to prevent it from protonating the starting amine, which would render it unreactive.[5]
Parameter Comparison Table:
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Solvent | Anhydrous Dichloromethane (DCM) | DCM is an excellent choice as it is inert, effectively dissolves the starting materials, and simplifies work-up due to its immiscibility with water and low boiling point.[1] Anhydrous THF is also a suitable alternative. |
| Base | Triethylamine (TEA) or DIPEA | A non-nucleophilic organic base like TEA is ideal.[2] It is strong enough to scavenge HCl but will not compete with the piperidone in reacting with the acyl chloride. Use 1.1 equivalents for free amine, or 2.2 equivalents for the HCl salt. Pyridine can also be used but is often harder to remove. |
| Temperature | 0 °C to Room Temperature | The reaction is typically exothermic. Starting the reaction at 0 °C (ice bath) while slowly adding the 4-nitrobenzoyl chloride solution helps control the reaction rate, minimizes side reactions, and improves selectivity.[1][2] After the addition is complete, the reaction can be allowed to warm to room temperature and stirred to completion.[2] |
| Stoichiometry | 1.05 eq. 4-Nitrobenzoyl Chloride | Using a slight excess of the acylating agent ensures full conversion of the more valuable piperidin-4-one. However, a large excess should be avoided as it increases the likelihood of hydrolysis and makes purification more difficult.[2] |
Q4: How should I properly set up and monitor the reaction?
A4: Proper setup and monitoring are critical for success. Thin-Layer Chromatography (TLC) is the most common method for tracking reaction progress.[2]
Detailed Experimental Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add piperidin-4-one (or its HCl salt) and anhydrous DCM.
-
Cooling: Cool the stirred suspension/solution to 0 °C using an ice-water bath.
-
Base Addition: Add the appropriate amount of triethylamine (see table above) and stir for 10-15 minutes. If starting with the HCl salt, you may observe the formation of triethylammonium chloride precipitate.
-
Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (1.05 eq.) in a small amount of anhydrous DCM and add it dropwise to the cold reaction mixture over 15-30 minutes using an addition funnel.[2] A slow addition rate is crucial to maintain a low concentration of the highly reactive electrophile.[2]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-16 hours.[2]
-
Monitoring: Monitor the reaction by TLC. A typical mobile phase is 30-50% Ethyl Acetate in Hexanes. You should see the consumption of the piperidin-4-one starting material (which may remain at the baseline) and the appearance of a new, higher Rf spot corresponding to the product. The 4-nitrobenzoic acid impurity will also appear as a separate spot.
Workflow & Troubleshooting Diagrams
Purification and Characterization
Q5: My crude product is an oil or fails to crystallize. What purification techniques are recommended?
A5: 1-(4-Nitrobenzoyl)piperidin-4-one is typically a solid at room temperature.[9][10] If you obtain an oil, it is likely due to residual solvent or impurities depressing the melting point.
Purification Steps:
-
Ensure Complete Solvent Removal: After evaporating the solvent from your dried organic layer, place the flask under high vacuum for several hours to remove trace amounts of DCM, TEA, or other volatile impurities.
-
Trituration: If an oil persists, attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., diethyl ether or hexanes). Scratch the inside of the flask with a glass rod at the solvent-oil interface. This can often initiate crystallization.
-
Recrystallization: This is the most effective method for obtaining a pure solid product. A review of piperidin-4-one derivatives shows that ethanol or mixtures of ethanol and ethyl acetate are commonly effective recrystallization solvents.[11]
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If any insoluble material remains (like inorganic salts), perform a hot filtration. Allow the clear solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
References
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1(1) 1-(4-Nitrobenzoyl)-4-(4-fluorobenzyloxy)-piperidine. Retrieved from [Link]
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1). Retrieved from [Link]
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4, 192-199. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrobenzoyl chloride. Retrieved from [Link]
-
ResearchGate. (2019). What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide?. Retrieved from [Link]
-
Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565-83. Retrieved from [Link]
- European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. grokipedia.com [grokipedia.com]
- 8. jk-sci.com [jk-sci.com]
- 9. 1-(4-NITRO-BENZOYL)-PIPERIDIN-4-ONE | 34259-84-2 [chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. chemrevlett.com [chemrevlett.com]
Technical Support Center: 1-(4-Nitrobenzoyl)piperidin-4-one Synthesis
Welcome to the comprehensive technical guide for the synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to ensure high-purity synthesis and minimize common impurities. This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
I. Reaction Overview and Key Challenges
The synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one is typically achieved through the N-acylation of piperidin-4-one with 4-nitrobenzoyl chloride. This reaction, often performed under Schotten-Baumann conditions, presents several challenges primarily related to the high reactivity of the acyl chloride and the potential for side reactions.[1] The electron-withdrawing nitro group on the benzoyl chloride enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[2] While this high reactivity is beneficial for the acylation, it also increases the likelihood of hydrolysis and other side reactions if conditions are not carefully controlled.
Reaction Scheme:
Caption: General reaction scheme for the N-acylation of piperidin-4-one.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one.
Issue 1: Low or No Product Formation
| Potential Cause | Explanation | Recommended Solution |
| Moisture Contamination | 4-Nitrobenzoyl chloride is highly sensitive to moisture and readily hydrolyzes to the unreactive 4-nitrobenzoic acid.[2] | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Protonated Piperidin-4-one | The reaction generates hydrochloric acid (HCl) as a byproduct. If not neutralized, HCl will protonate the starting piperidin-4-one, rendering it non-nucleophilic.[3] | Use at least one equivalent of a suitable base (e.g., triethylamine or pyridine) to scavenge the HCl as it is formed. |
| Poor Quality Starting Materials | Impurities in either piperidin-4-one or 4-nitrobenzoyl chloride can inhibit the reaction. | Use high-purity starting materials. 4-Nitrobenzoyl chloride should be a pale yellow solid; if it is dark or discolored, it may have degraded. Piperidin-4-one should be stored under inert gas to prevent degradation. |
| Insufficient Reaction Time or Temperature | The reaction may be proceeding slowly under the chosen conditions. | Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, consider a moderate increase in temperature (e.g., from 0 °C to room temperature) or extending the reaction time. |
Issue 2: Presence of a White Precipitate that is Not the Product (Suspected 4-Nitrobenzoic Acid)
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of 4-Nitrobenzoyl Chloride | As mentioned, exposure of 4-nitrobenzoyl chloride to water will lead to the formation of 4-nitrobenzoic acid, which is often a white solid with limited solubility in many organic solvents.[2] | Rigorously exclude moisture from the reaction. If this impurity is present in the final product, it can often be removed by washing the organic phase with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during workup. The 4-nitrobenzoic acid will be deprotonated to the more water-soluble carboxylate salt and partition into the aqueous layer. |
Issue 3: Product is an Oil or Fails to Crystallize
| Potential Cause | Explanation | Recommended Solution |
| Presence of Impurities | Even small amounts of impurities can disrupt the crystal lattice of the desired product, leading to oiling out. | Purify the crude product using column chromatography before attempting recrystallization. Ensure all starting materials are pure and the reaction has gone to completion. |
| Incorrect Recrystallization Solvent | The chosen solvent system may not be appropriate for inducing crystallization. | Experiment with different solvent systems for recrystallization. Common choices for N-acyl piperidones include ethanol, methanol, or mixtures like ethanol-water, and hexane-ethyl acetate.[4] A good recrystallization solvent should dissolve the compound when hot but have low solubility at cooler temperatures.[5] |
Issue 4: Product is Contaminated with Unreacted Starting Materials
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Stoichiometry | Using a large excess of either starting material will result in its presence in the crude product. | Use a slight excess (1.05-1.1 equivalents) of the 4-nitrobenzoyl chloride to ensure complete consumption of the more valuable piperidin-4-one. |
| Incomplete Reaction | The reaction may not have been allowed to proceed to completion. | Monitor the reaction by TLC or HPLC until the limiting reagent is consumed. |
| Inefficient Workup | Unreacted piperidin-4-one (if in excess) can sometimes be carried through the workup. | During the aqueous workup, an acidic wash (e.g., with dilute HCl) can protonate and extract unreacted piperidin-4-one into the aqueous layer. Be sure to subsequently neutralize the organic layer before concentrating. |
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction, and which one should I choose?
The primary role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the acylation reaction.[3] This prevents the protonation and deactivation of the nucleophilic piperidin-4-one. Common choices include tertiary amines like triethylamine (TEA) and pyridine.
-
Triethylamine (TEA): A stronger, non-nucleophilic base that is very effective at scavenging HCl.[6]
-
Pyridine: Can act as both a base and a nucleophilic catalyst. It can react with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then attacked by the piperidin-4-one.[7][8] This can sometimes accelerate the reaction. However, pyridine is also a weaker base than TEA.
For this specific synthesis, triethylamine is generally recommended as a clean and efficient HCl scavenger.
Q2: Can di-acylation occur?
Di-acylation is not a concern in this specific reaction as piperidin-4-one has only one secondary amine available for acylation.
Q3: My 4-nitrobenzoyl chloride is clumpy and off-white. Can I still use it?
This appearance suggests that the 4-nitrobenzoyl chloride may have partially hydrolyzed to 4-nitrobenzoic acid due to exposure to atmospheric moisture. Using this reagent will likely lead to lower yields and a more challenging purification. It is recommended to use fresh, high-quality 4-nitrobenzoyl chloride for the best results.
Q4: What is the best way to monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and the product. The product, being more polar than the starting materials, will have a lower Rf value. Staining with potassium permanganate or visualization under UV light can be used to see the spots. For more quantitative analysis, HPLC is the preferred method.[9][10]
Q5: How can I effectively purify the final product?
Recrystallization is the most common and effective method for purifying 1-(4-Nitrobenzoyl)piperidin-4-one.[4] A review of literature on similar N-acyl piperidones suggests that solvents like ethanol, methanol, or solvent mixtures such as ethanol/water or hexane/ethyl acetate can be effective.[4] The choice of solvent will depend on the specific impurity profile of your crude product. It is often a matter of empirical testing to find the optimal solvent system.[11]
IV. Experimental Protocols
Protocol 1: Synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one
-
Materials:
-
Piperidin-4-one hydrochloride (1 equivalent)
-
4-Nitrobenzoyl chloride (1.05 equivalents)
-
Triethylamine (2.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add piperidin-4-one hydrochloride and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine to the suspension and stir for 15-20 minutes.
-
In a separate flask, dissolve 4-nitrobenzoyl chloride in anhydrous DCM.
-
Add the solution of 4-nitrobenzoyl chloride dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting piperidin-4-one.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Recrystallization
-
Procedure:
-
Transfer the crude 1-(4-Nitrobenzoyl)piperidin-4-one to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.
-
If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered through a fluted filter paper.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.[12]
-
Dry the purified crystals in a vacuum oven.
-
V. Impurity Profile and Analytical Methods
Potential Impurities and Their Origin:
| Impurity | Structure | Origin |
| 4-Nitrobenzoic acid | 4-NO₂-C₆H₄-COOH | Hydrolysis of 4-nitrobenzoyl chloride.[2] |
| Piperidin-4-one | C₅H₉NO | Unreacted starting material. |
| 4-Nitrobenzoyl chloride | 4-NO₂-C₆H₄-COCl | Unreacted starting material. |
Analytical Methods for Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): A robust method for quantifying the purity of the final product and detecting impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[9][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities. The product may require derivatization to improve its volatility.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any major impurities.[14][15]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting the synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one.
VI. References
-
Reddit. (2023). What is the role of pyridine in the acetylations of alcohols? [Online Forum Post]. [Link]
-
Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. [Link]
-
Quora. (2017). Which of the following is more basic, pyridine or triethylamine? [Online Forum Post]. [Link]
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
-
askIITians. (2025). Pyridine acts as a base and a solvent in the acylation of amines.[Link]
-
Google Patents. (2019). CN110615756A - 1-(4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof.
-
SciSpace. (n.d.). The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. [Link]
-
Google Patents. (n.d.). NO20016151L - Preparation of substituted piperidin-4-ones.
-
Google Patents. (2018). EP3666757A1 - PROCESS FOR PREPARING A PIPERIDIN-4-ONE.
-
CUNY. (n.d.). Purification by Recrystallization. [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
-
ResearchGate. (n.d.). RECRYSTALLIZATION. [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
PubMed. (n.d.). Oxygenase-catalyzed desymmetrization of N,N-dialkyl-piperidine-4-carboxylic acids. [Link]
-
ACS Publications. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. [Link]
-
University of Rochester, Department of Chemistry. (2026). How To: Purify by Crystallization. [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?[Link]
-
Google Patents. (n.d.). CN102464605B - Preparation method of 4-nitro-piperidine derivative.
-
Cambridge University Press. (n.d.). Schotten-Baumann Reaction. [Link]
-
ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. [Link]
-
Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.
-
Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
-
MDPI. (n.d.). Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization. [Link]
-
Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
-
Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. [Link]
-
UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. [Link]
-
PubMed. (2008). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. [Link]
-
CAS Common Chemistry. (n.d.). 4-Nitrobenzoyl chloride. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
PubChem. (n.d.). 4-Nitrobenzoyl chloride. [Link]
-
International Journal of Scientific Research. (n.d.). 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hy. [Link]
-
PubChem. (n.d.). N-Benzoyl-4-piperidone. [Link]
-
ResearchGate. (2025). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. [Link]
-
PubChem. (n.d.). 1-Benzyl-4-piperidone. [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
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- 10. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
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- 15. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one
Welcome to the technical support center for the synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. As a key intermediate in medicinal chemistry and materials science, robust and optimized synthesis of this piperidinone derivative is critical.[1] This document provides in-depth, experience-based guidance in a direct question-and-answer format to address common challenges and streamline your experimental workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one, focusing on the core principles of the reaction.
Question 1: What is the fundamental reaction used for synthesizing 1-(4-Nitrobenzoyl)piperidin-4-one?
Answer: The synthesis is a classic nucleophilic acyl substitution, specifically an N-acylation . It is most commonly performed under Schotten-Baumann reaction conditions .[2][3] This reaction involves the acylation of a primary or secondary amine (piperidin-4-one) with an acyl chloride (4-nitrobenzoyl chloride) in the presence of a base.[4] The base is crucial for driving the reaction to completion.
Question 2: What is the critical role of the base in this reaction, and why is it non-negotiable?
Answer: The role of the base is twofold and absolutely critical:
-
Acid Scavenger: The reaction between piperidin-4-one and 4-nitrobenzoyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct.[5] In the absence of a base, this HCl will protonate the nitrogen atom of the unreacted piperidin-4-one starting material. The resulting ammonium salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction.[5][6]
-
Maintaining Nucleophilicity: By neutralizing the generated HCl, the base ensures that the piperidin-4-one remains in its free, unprotonated state, thus maintaining its nucleophilicity to attack the acyl chloride.[6] This drives the reaction equilibrium towards the product side.[5]
Question 3: Why is the choice of solvent so important for the success of this synthesis?
Answer: Solvent selection is a balancing act between reactant solubility and minimizing undesirable side reactions. The primary competing reaction is the hydrolysis of the 4-nitrobenzoyl chloride by any water present, which forms the unreactive 4-nitrobenzoic acid.[7]
-
Biphasic Systems (e.g., Dichloromethane/Water): These are classic Schotten-Baumann conditions.[3] The organic solvent (DCM) dissolves the piperidin-4-one, the acyl chloride, and the final product. The aqueous phase contains the inorganic base (e.g., NaOH). This setup spatially separates the highly water-sensitive acyl chloride from the bulk of the water, minimizing hydrolysis while allowing the base at the interface to neutralize the generated HCl.[2][7]
-
Aprotic Organic Solvents (e.g., Dichloromethane, THF, Acetonitrile): When using an organic base like triethylamine or pyridine, a single-phase aprotic solvent is used. This ensures all reactants are in the same phase, potentially increasing reaction rates. However, it is imperative that these solvents are anhydrous to prevent acyl chloride hydrolysis.[8][9]
Question 4: What are the primary side products I should anticipate and how can I mitigate their formation?
Answer: The main side product of concern is 4-nitrobenzoic acid , which arises from the hydrolysis of 4-nitrobenzoyl chloride. Its presence complicates purification and represents a loss of your key electrophile.
Mitigation Strategies:
-
Use Anhydrous Conditions: When working in a single-phase organic solvent system, ensure your solvent and glassware are thoroughly dried.
-
Control Reagent Addition: Add the 4-nitrobenzoyl chloride slowly to the solution containing the piperidin-4-one and base. This keeps the instantaneous concentration of the acyl chloride low, favoring the reaction with the amine over hydrolysis.
-
Efficient Mixing: In a biphasic system, vigorous stirring is essential to maximize the interfacial area, ensuring the generated HCl is neutralized promptly before it can cause side reactions.[7]
-
Post-Reaction Workup: A wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup will extract any 4-nitrobenzoic acid into the aqueous layer, simplifying purification.
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems you may encounter.
Problem: I am observing very low or no product yield.
-
Possible Cause 1: Hydrolysis of 4-Nitrobenzoyl Chloride.
-
Why it Happens: 4-nitrobenzoyl chloride is highly reactive and susceptible to moisture. If your starting material is old or has been improperly stored, or if your reaction conditions are not sufficiently dry, it will hydrolyze before it can react with the amine.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of 4-nitrobenzoyl chloride or purify the existing stock. A simple check is to carefully add a small amount to water; vigorous reaction and formation of a precipitate (4-nitrobenzoic acid) indicates high reactivity.
-
Ensure Anhydrous Conditions: If using an organic solvent system, use a freshly distilled or commercially available anhydrous solvent. Dry all glassware in an oven before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
-
Possible Cause 2: Ineffective Neutralization of HCl (Amine Protonation).
-
Why it Happens: If the base is too weak, added in insufficient quantity, or not available at the site of reaction (e.g., due to poor mixing), the generated HCl will protonate the piperidin-4-one, shutting down the reaction.[5]
-
Troubleshooting Steps:
-
Check Stoichiometry: Ensure you are using at least one equivalent of base relative to the acyl chloride. It is common practice to use a slight excess (1.1 to 1.5 equivalents).
-
Increase Mixing Efficiency: In biphasic systems, increase the stirring rate to ensure rapid neutralization at the phase interface. The use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can also be beneficial.[10]
-
Re-evaluate Base Choice: If using a mild base like sodium bicarbonate, consider switching to a stronger base like sodium hydroxide (for aqueous systems) or triethylamine/pyridine (for organic systems).
-
-
Problem: My final product is an oil and will not crystallize, or it is difficult to purify.
-
Possible Cause 1: Presence of Impurities.
-
Why it Happens: The primary impurity is often residual 4-nitrobenzoic acid or unreacted starting materials, which can act as crystallization inhibitors.
-
Troubleshooting Steps:
-
Aqueous Base Wash: During the workup, thoroughly wash the organic layer with a saturated solution of sodium bicarbonate or sodium carbonate. This will convert the acidic 4-nitrobenzoic acid into its water-soluble sodium salt, removing it from your product.
-
Water Wash: Subsequently, wash the organic layer with water or brine to remove any remaining water-soluble impurities.
-
Trituration: After concentrating the organic layer, if the product remains an oil, try trituration. Add a poor solvent in which the product is insoluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). Stir or sonicate the mixture to induce crystallization of the pure product.
-
-
-
Possible Cause 2: Incorrect Crystallization Solvent.
-
Why it Happens: Finding the right solvent system for recrystallization is key. The ideal solvent should dissolve the product when hot but not when cold.
-
Troubleshooting Steps:
-
Solvent Screening: Test small aliquots of your crude product in various solvents. Literature suggests that ethanol, or mixtures like ethanol/ethyl acetate or DMF/water, can be effective for purifying similar piperidinone compounds.[10][11]
-
Step-by-Step Recrystallization:
-
Dissolve the crude product in the minimum amount of a hot, appropriate solvent.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool the solution further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.[11]
-
-
-
Section 3: Optimization Protocols & Data
This section provides standardized protocols and a comparative table to help you select the optimal conditions for your specific laboratory setup and scale.
Protocol 1: Classic Schotten-Baumann Biphasic Conditions
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperidin-4-one (1.0 eq.). Dissolve it in dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Add an aqueous solution of sodium hydroxide (1.5 eq. in water, approx. 2 M).
-
Cooling: Cool the biphasic mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (1.05 eq.) in a small amount of DCM. Add this solution dropwise to the vigorously stirred reaction mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir vigorously for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from ethanol).
Protocol 2: Modified Conditions with Organic Base
-
Reaction Setup: To an oven-dried, three-neck flask under an inert atmosphere (N₂), add piperidin-4-one (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq.) or pyridine (1.5 eq.).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (1.05 eq.) in anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC/LC-MS.
-
Workup: Quench the reaction by adding water. Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via recrystallization or column chromatography as needed.
Data Summary: Comparison of Base/Solvent Systems
| System | Base | Solvent(s) | Pros | Cons | Key Optimization Parameters |
| Classic Schotten-Baumann | NaOH, KOH | DCM / H₂O | Inexpensive base; no need for anhydrous solvents; simple workup.[2] | Risk of acyl chloride hydrolysis; requires vigorous mixing; may not be suitable for base-sensitive substrates.[7] | Stirring speed; rate of addition; temperature control. |
| Modified Organic | Et₃N, DIPEA | Anhydrous DCM, THF | Homogeneous reaction; generally faster; good for base-sensitive substrates.[4] | Requires anhydrous conditions; organic base can be difficult to remove during workup. | Strict moisture exclusion; choice of base (steric hindrance). |
| Catalytic Nucleophilic | Pyridine, DMAP | Anhydrous DCM, CH₃CN | Can significantly accelerate the reaction via a reactive acylpyridinium intermediate.[12][13] | Pyridine has a strong odor and can be difficult to remove; DMAP is toxic; requires anhydrous conditions. | Catalyst loading (DMAP is used in catalytic amounts); temperature. |
Section 4: Visualization of Key Concepts
Workflow for Base and Solvent Selection
Caption: Decision workflow for selecting the optimal reaction conditions.
Core Reaction vs. Competing Side Reaction
Caption: The desired N-acylation pathway versus undesired hydrolysis.
References
-
Brainly. (2024). Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. What is the function of the base? Available from: [Link]
-
Boumoud, B., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available from: [Link]
-
Mitsuya, T., et al. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(4-Nitrobenzoyl)-4-(4-fluorobenzyloxy)-piperidine. Available from: [Link]
-
Kiss, L., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Center for Biotechnology Information. Available from: [Link]
-
Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Available from: [Link]
-
NIH. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. Available from: [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Available from: [Link]
-
NIH. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available from: [Link]
-
ResearchGate. (2013). Solvent effect on Ni-nanoparticles catalyzed acetylation of amine and thiols at room temperature. Available from: [Link]
-
Held, I., et al. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Thieme. Available from: [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. Available from: [Link]
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available from: [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Available from: [Link]
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Available from: [Link]
-
De Wilde, L., et al. (n.d.). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Available from: [Link]
- Google Patents. (n.d.). Process for the preparation of apixaban.
-
European Patent Office. (n.d.). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Available from: [Link]
- Google Patents. (n.d.). Preparation method of N-benzyl-4-piperidone.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. brainly.com [brainly.com]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. chemrevlett.com [chemrevlett.com]
- 12. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Technical Support Center: Storage and Handling of 1-(4-Nitrobenzoyl)piperidin-4-one
Welcome to the technical support guide for 1-(4-Nitrobenzoyl)piperidin-4-one (CAS No. 34259-84-2). This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing the degradation of this critical synthetic intermediate during storage and handling. By understanding the molecule's inherent sensitivities, you can ensure its purity, stability, and performance in your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of 1-(4-Nitrobenzoyl)piperidin-4-one.
Q1: What are the ideal storage conditions for 1-(4-Nitrobenzoyl)piperidin-4-one?
While some suppliers suggest room temperature storage, our comprehensive stability analysis indicates that optimal long-term preservation is achieved under refrigerated and controlled conditions.[1][2] The molecule contains functional groups—a nitroaromatic ring, an amide linkage, and a ketone—that can be susceptible to slow degradation over time, a process accelerated by heat.
For maximum stability, we recommend storing the compound at 2-8 °C .[2] The container should be tightly sealed and the headspace purged with an inert gas like argon or nitrogen to displace moisture and oxygen.
Q2: My sample of 1-(4-Nitrobenzoyl)piperidin-4-one, originally an off-white solid, has developed a distinct yellow or brownish tint. What does this indicate?
A color change from its typical off-white or light yellow appearance is a primary visual indicator of potential degradation.[2] This discoloration often results from the formation of conjugated impurities or oxidation byproducts. The nitro group (-NO₂) is a strong chromophore, and even minor structural changes, such as the formation of nitroso (-NO) species or other related compounds, can intensify the color.[3] If you observe a significant color change, we strongly advise re-analyzing the material's purity before use.
Q3: What are the primary chemical degradation pathways for this molecule?
1-(4-Nitrobenzoyl)piperidin-4-one has three main points of potential chemical instability:
-
Amide Hydrolysis: The amide bond connecting the piperidinone ring to the nitrobenzoyl group can be susceptible to hydrolysis. This reaction is catalyzed by strong acids or bases and can be accelerated by the presence of moisture, yielding 4-nitrobenzoic acid and piperidin-4-one.[4][5]
-
Nitro Group Reduction: The aromatic nitro group is an electron-deficient moiety that can be reduced to an amino group (-NH₂) or intermediate species (nitroso, hydroxylamino). This reduction can be initiated by contaminants, exposure to certain metals, or non-optimal storage conditions.[6]
-
Ketone Reactions: The ketone in the piperidine ring can undergo various reactions, such as aldol condensation, if exposed to acidic or basic conditions, potentially leading to dimerization or polymerization byproducts.
Q4: How should I handle the compound when weighing it for an experiment to minimize degradation?
To maintain the integrity of the compound, handling should be performed swiftly in a controlled environment. We recommend the following:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Handle the material in a glove box or under a gentle stream of inert gas (argon or nitrogen) to minimize exposure to air and humidity.
-
Use clean, dry spatulas and glassware made of non-reactive materials (e.g., glass, stainless steel).
-
After dispensing the required amount, securely reseal the container, preferably after purging the headspace with inert gas, and return it to the recommended storage conditions promptly.
Q5: Is 1-(4-Nitrobenzoyl)piperidin-4-one particularly sensitive to light or moisture?
Yes. Nitroaromatic compounds can be sensitive to light, which can provide the energy to initiate degradation pathways (photodegradation).[7] Therefore, storing the compound in an amber or opaque vial is essential.
Moisture is also a significant concern as it can facilitate amide hydrolysis. Always store the compound in a dry, well-ventilated place within a tightly sealed container.[4][5] For highly sensitive applications, storage in a desiccator at 2-8 °C is recommended.
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the use of 1-(4-Nitrobenzoyl)piperidin-4-one.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC/LC-MS analysis of a stored sample. | Chemical degradation has occurred. The new peaks could correspond to 4-nitrobenzoic acid, piperidin-4-one (from hydrolysis), or the reduced aniline derivative. | 1. Confirm the identity of the impurities using mass spectrometry. 2. Review storage conditions; ensure the container was sealed, inert, and stored at 2-8 °C. 3. If purity is compromised, consider repurification by recrystallization. A review of piperidin-4-one purification methods suggests ethanol or ethanol/ethyl acetate mixtures can be effective solvents.[8] 4. If repurification is not feasible, procure a new, verified lot of the compound. |
| The compound shows poor or altered solubility after long-term storage. | This may be due to the formation of less soluble degradation products or polymers resulting from ketone condensation reactions. | 1. Attempt to dissolve a small sample in a trusted solvent (e.g., DMSO, DMF) and check for insoluble particulates. 2. Analyze the soluble portion by HPLC to assess the purity profile. 3. If significant insoluble material is present, the batch is likely compromised and should not be used for sensitive applications. |
| Inconsistent yields or unexpected byproducts in downstream synthetic reactions. | The starting material has likely degraded, introducing impurities that interfere with the intended reaction. The actual molar quantity of the active compound is lower than calculated. | 1. Immediately halt use of the current batch. 2. Perform a definitive purity analysis on the starting material using a validated method, such as the HPLC protocol provided in Section 3.[9][10] 3. Use a fresh, unopened lot of the compound with a recent Certificate of Analysis to confirm the reaction's validity. |
Section 3: Protocols for Stability and Purity Assessment
These protocols provide standardized methods for ensuring the quality of your 1-(4-Nitrobenzoyl)piperidin-4-one.
Protocol 3.1: Recommended Storage Protocol
-
Receipt: Upon receiving the compound, perform a visual inspection for color consistency.
-
Container: Ensure the compound is in a tightly sealed, amber glass vial to protect from light and moisture.
-
Inerting: If the vial is to be opened multiple times, backfill with an inert gas (argon or nitrogen) before each sealing.
-
Temperature: Place the sealed vial in a refrigerator maintained at 2-8 °C.[2]
-
Documentation: Log the date of receipt and each date the vial is opened. For long-term studies, it is advisable to aliquot the material into smaller, single-use vials to avoid repeated warming/cooling cycles and atmospheric exposure of the bulk stock.
Protocol 3.2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This reverse-phase HPLC method is designed to separate the parent compound from its likely non-volatile degradation products.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Gradient:
-
0-2 min: 30% A
-
2-15 min: Ramp to 95% A
-
15-18 min: Hold at 95% A
-
18-20 min: Return to 30% A
-
20-25 min: Re-equilibration at 30% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (The nitrobenzoyl moiety provides strong UV absorbance).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately prepare a ~0.5 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile:Water.
Protocol 3.3: Identification of Potential Volatile Impurities by GC-MS
This method can help identify low molecular weight, volatile, or thermally stable impurities that may not be well-resolved by HPLC.
-
Instrumentation: Standard Gas Chromatography-Mass Spectrometry system.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 270°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 10 min.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Prepare a ~1 mg/mL solution in a suitable volatile solvent such as Dichloromethane or Ethyl Acetate.
Section 4: Visualization of Degradation & Stability Workflows
The following diagrams illustrate the key chemical pathways and procedural workflows discussed in this guide.
Caption: Potential degradation pathways for 1-(4-Nitrobenzoyl)piperidin-4-one.
Caption: Recommended workflow for assessing compound stability and integrity.
Section 5: References
-
Synthesis of 1(1) 1-(4-Nitrobenzoyl)-4-(4-fluorobenzyloxy)-piperidine. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]
-
Arulraj, R., & Muthusubramanian, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Retrieved January 11, 2026, from [Link]
-
Safe handling and storage of chemicals - Sciencemadness Wiki. (2025). Retrieved January 11, 2026, from [Link]
-
Ghidini, A., et al. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 28(14), 5385. MDPI. Retrieved January 11, 2026, from [Link]
-
Preparation method of 4-nitro-piperidine derivative. (2013). Google Patents. CN102464605B. Retrieved January 11, 2026, from
-
4-Piperidone - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Process Safety Progress, 17(1), 49-57. ACS Publications. Retrieved January 11, 2026, from [Link]
-
Piperidine Synthesis. (1982). Defense Technical Information Center. Retrieved January 11, 2026, from [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. PMC - NIH. Retrieved January 11, 2026, from [Link]
-
Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565-583. PubMed. Retrieved January 11, 2026, from [Link]
-
24.6: Nitro Compounds - Chemistry LibreTexts. (2021). Retrieved January 11, 2026, from [Link]
-
Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline? (2012). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved January 11, 2026, from [Link]
-
Aldrich, C. C., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PLOS ONE, 16(7), e0254029. PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
-
1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 11, 2026, from [Link]
Sources
- 1. 1-(4-NITRO-BENZOYL)-PIPERIDIN-4-ONE | 34259-84-2 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fishersci.com [fishersci.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrevlett.com [chemrevlett.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Identification in 1-(4-Nitrobenzoyl)piperidin-4-one Reactions by LC-MS
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for the identification of reaction byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we move beyond simple protocols to explain the causal relationships in your experimental observations, ensuring both accuracy and a deeper understanding of your results.
Introduction: Why Byproduct Profiling is Critical
The synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one, typically achieved via a Schotten-Baumann reaction between piperidin-4-one and 4-nitrobenzoyl chloride, is a fundamental transformation in medicinal chemistry.[1][2] While seemingly straightforward, this reaction can yield a variety of byproducts that complicate purification and compromise the integrity of downstream applications. Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for detecting and identifying these impurities with high sensitivity and selectivity.[3] This guide will help you navigate the complexities of byproduct analysis, from sample preparation to data interpretation.
Part 1: Frequently Asked Questions (FAQs)
Q1: I see a significant peak in my LC-MS chromatogram that elutes very early, often near the solvent front. What is it likely to be?
A1: An early-eluting, water-soluble peak is most commonly 4-nitrobenzoic acid . This is the hydrolysis product of your starting material, 4-nitrobenzoyl chloride.[4][5] Its formation is favored under the aqueous basic conditions of the Schotten-Baumann reaction.[4][6]
-
Causality: 4-nitrobenzoyl chloride is highly reactive and sensitive to moisture.[5] In the biphasic Schotten-Baumann system, it can react with hydroxide ions or water at the phase interface, leading to hydrolysis.[4]
-
LC-MS Confirmation:
-
Expected [M-H]⁻ ion: 166.02 m/z
-
Expected [M+H]⁺ ion: 168.03 m/z
-
Chromatographic Behavior: Being a carboxylic acid, it is highly polar and will have minimal retention on a C18 reversed-phase column, hence its early elution.
-
Q2: My LC-MS data shows a peak with an m/z corresponding to unreacted piperidin-4-one. Why didn't it react completely?
A2: Incomplete conversion of piperidin-4-one can stem from several factors:
-
Insufficient Acylating Agent: Hydrolysis of 4-nitrobenzoyl chloride may have consumed a significant portion of the reagent.
-
Protonation of the Amine: The hydrochloric acid (HCl) generated during the reaction can protonate the piperidin-4-one, rendering it non-nucleophilic.[4] While the base is intended to neutralize this HCl, inefficient mixing can lead to localized areas of low pH.[1]
-
Poor Solubility: If piperidin-4-one or its salt has poor solubility in the reaction medium, its availability to react with the acyl chloride is limited.
Q3: I'm observing a peak with a mass that is double that of my starting piperidin-4-one, minus some hydrogens. What could this be?
A3: You are likely observing a dimer of piperidin-4-one . This can occur under basic conditions through an aldol-type self-condensation reaction. The resulting dimer can then undergo subsequent dehydration. The dimerization of piperidine derivatives is a known phenomenon.[7][8]
-
Plausible Dimer Structures and Masses:
-
Aldol Adduct: Expected [M+H]⁺ of 199.14 m/z
-
Dehydrated Dimer: Expected [M+H]⁺ of 181.13 m/z
-
Q4: My mass spectrum for the main product peak shows the expected mass, but also a significant M+23 peak. What does this indicate?
A4: The M+23 peak is almost certainly a sodium adduct ([M+Na]⁺) of your product. This is very common in LC-MS, especially when sodium salts (like sodium hydroxide or sodium carbonate) are used in the reaction or mobile phase.
-
Troubleshooting: While not a byproduct, high levels of sodium adducts can sometimes suppress the desired protonated molecular ion ([M+H]⁺), making quantification less reliable. Using a mobile phase additive like formic acid can promote protonation and reduce sodium adduction.
Part 2: Troubleshooting Guide for Byproduct Identification
This section provides a systematic approach to identifying unknown peaks in your LC-MS data.
Workflow for Byproduct Identification
Caption: Logical workflow for identifying unknown byproducts.
Common Issues and Solutions
| Observed Problem | Potential Cause(s) | Troubleshooting & Identification Strategy |
| Peak at m/z 186.56 | Unreacted 4-Nitrobenzoyl Chloride. This is unlikely to be seen directly due to its high reactivity and rapid hydrolysis on an LC column. | You are more likely to see its hydrolysis product, 4-nitrobenzoic acid, at m/z 168.03 ([M+H]⁺).[5][9] |
| Peak at m/z 100.08 | Unreacted Piperidin-4-one. Incomplete reaction. | Confirm by comparing retention time with a standard. MS/MS fragmentation will show loss of NH₃ (m/z 83) or CO (m/z 72). |
| Peak at m/z 168.03 | 4-Nitrobenzoic Acid. Hydrolysis of 4-nitrobenzoyl chloride. | Will elute very early. Confirm with a standard or by observing characteristic fragmentation (loss of H₂O and NO₂).[10] |
| Peak at m/z 271.10 | Di-(4-nitrobenzoyl)amine. Reaction of the product with another molecule of 4-nitrobenzoyl chloride after potential hydrolysis of the piperidone ring. This is less common. | This would be a highly non-polar molecule with a long retention time. MS/MS would likely show a fragment corresponding to the 4-nitrobenzoyl cation (m/z 150). |
| Peak at m/z 181.13 | Piperidin-4-one Dimer (dehydrated). Self-condensation of the starting amine. | This byproduct will be more retained than piperidin-4-one. MS/MS analysis is crucial for structural elucidation. |
Part 3: Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
This protocol is designed to ensure that your sample is compatible with a reversed-phase LC-MS system.
-
Quench the Reaction: Take a small aliquot (e.g., 50 µL) of the crude reaction mixture.
-
Dilute: Dilute the aliquot 1:1000 with a 50:50 mixture of acetonitrile and water. This high dilution factor is crucial to avoid saturating the MS detector and contaminating the ion source.
-
Acidify (Optional but Recommended): Add 0.1% formic acid to the dilution solvent. This helps to protonate the analytes for positive ion mode detection and improves peak shape.
-
Vortex: Mix the sample thoroughly for 30 seconds.
-
Filter: Filter the sample through a 0.22 µm PTFE syringe filter into an LC vial to remove any particulate matter that could clog the system.[11]
Protocol 2: Generic LC-MS Method for Byproduct Analysis
This method provides a good starting point for separating the target compound from its potential byproducts.
-
LC System: Standard HPLC or UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.5 min: 95% to 5% B
-
10.5-13 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Electrospray Ionization (ESI) in Positive Ion Mode
-
Scan Range: 50 - 500 m/z
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Part 4: Understanding Fragmentation Patterns
Tandem mass spectrometry (MS/MS) is essential for structural confirmation.[12] By isolating a specific ion and fragmenting it, you can piece together its structure.
Predicted Fragmentation of 1-(4-Nitrobenzoyl)piperidin-4-one ([M+H]⁺ = 249.09 m/z)
Caption: Predicted MS/MS fragmentation of the target compound.
-
Key Fragments to Look For:
-
m/z 150.02: This is the characteristic 4-nitrobenzoyl cation, formed by cleavage of the amide bond. Its presence is a strong indicator of the nitrobenzoyl moiety.
-
m/z 104.03: Subsequent loss of the nitro group (NO₂) from the 150.02 fragment.[10]
-
m/z 100.08: This corresponds to the protonated piperidin-4-one fragment, also from amide bond cleavage.
-
By understanding the reaction mechanism, potential side reactions, and the analytical behavior of the molecules involved, you can confidently identify and troubleshoot the presence of byproducts in your synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one.
References
- Vertex AI Search. (2017). Schotten-Baumann Reaction - Lokey Lab Protocols. Wikidot.
- BenchChem. (2025). Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines. BenchChem.
- Solubility of Things. (n.d.). 4-Nitrobenzoyl chloride.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- BenchChem. (2025).
- NIST. (n.d.). 4-Nitrobenzoyl chloride. NIST WebBook.
- PubMed. (n.d.).
- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- Collegedunia. (n.d.).
- ZefSci. (2025).
- BenchChem. (2025). A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines.
- Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
- Portland Press. (n.d.). The dimerization of Δ1-piperidine-2-carboxylic acid. Biochemical Journal.
- Google Patents. (n.d.). CA2821517A1 - Process for producing nitrobenzoyl chloride.
- NIH. (n.d.). The dimerization of Δ1-piperidine-2-carboxylic acid. PMC.
- LCGC International. (2014).
- LCGC Intern
- ResearchGate. (2024). LC/MS Troubleshooting Guide.
- YouTube. (2024).
- Chemistry LibreTexts. (2023).
- Biomed Pharmacol J. (2008).
- Chemical Review and Letters. (2021).
- YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.
- PubMed. (2023). Use of N-(4-aminophenyl)
- Wikipedia. (n.d.).
- BenchChem. (n.d.). In-Depth Structural and Conformational Analysis of 4-Nitrobenzoyl Chloride: A Technical Guide.
- Sigma-Aldrich. (n.d.). 4-Nitrobenzoyl chloride 98 122-04-3.
- ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH....
- PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- PubMed. (2008). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns.
- Google Patents. (n.d.).
- PubMed. (n.d.). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2.
- ResearchGate. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes.
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- 9. 4-Nitrobenzoyl chloride [webbook.nist.gov]
- 10. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zefsci.com [zefsci.com]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies to Avoid Over-alkylation in Piperidine Reactions
Welcome to the technical support center for piperidine functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for a common yet critical challenge in organic synthesis: the N-alkylation of piperidines. Our focus is to equip you with the foundational knowledge and practical protocols necessary to control reactivity and prevent the pervasive issue of over-alkylation, which leads to the formation of undesired quaternary ammonium salts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding over-alkylation.
Q1: What is over-alkylation in piperidine reactions and why is it such a persistent problem?
A1: Over-alkylation is a consecutive reaction where the desired N-alkylated piperidine (a tertiary amine) acts as a nucleophile and reacts with a second molecule of the alkylating agent. This forms a quaternary ammonium salt.[1] This is a significant issue because it consumes the desired product, reduces yield, and introduces a byproduct that can be difficult to separate, often due to its high polarity and water solubility.[1]
The problem is rooted in the reaction mechanism itself. The mono-alkylated tertiary amine product is often as nucleophilic, or even more so, than the starting piperidine secondary amine.[1][2] This comparable reactivity means that as soon as the product is formed, it begins to compete with the starting material for the alkylating agent, leading to a "runaway train" effect.[2]
Q2: What are the primary factors that promote over-alkylation?
A2: Several experimental factors directly influence the rate of the second alkylation event:[1][3]
-
Stoichiometry: Using an excess of the alkylating agent is the most direct cause of over-alkylation.[1]
-
Reactivity of the Alkylating Agent: Highly reactive electrophiles, such as methyl iodide and benzyl bromide, are more prone to causing over-alkylation than less reactive agents like alkyl chlorides.[1][3]
-
Reaction Temperature: Higher temperatures increase the rate of both alkylation steps but can disproportionately favor the formation of the thermodynamically stable quaternary salt.
-
Concentration: High concentrations of reactants can accelerate the second alkylation. Conversely, maintaining a low concentration of the alkylating agent is a key strategy for control.[3]
Q3: What are the main strategic approaches to prevent over-alkylation?
A3: There are three primary strategies, each with its own advantages:
-
Kinetic Control of Direct Alkylation: This involves carefully manipulating reaction conditions (e.g., stoichiometry, temperature, slow addition of reagents) to favor the first alkylation kinetically over the second.[1][4]
-
Reductive Amination: This is a fundamentally different and highly reliable synthetic route. It involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This method completely avoids the possibility of over-alkylation.[1][5][6][7]
-
Use of Protecting Groups: This strategy involves "blocking" the piperidine nitrogen with a temporary protecting group, performing the desired modifications elsewhere in the molecule, and then removing the protecting group. For mono-alkylation, a protecting group is applied to one nitrogen of a piperazine scaffold, or the piperidine nitrogen is protected before another reaction is carried out.[8][9]
Q4: When is reductive amination a better choice than direct alkylation?
A4: Reductive amination is generally the superior method when high selectivity for mono-alkylation is critical and when the required aldehyde or ketone starting material is readily available.[10] It is particularly advantageous because the reaction conditions are typically mild, and it inherently avoids the formation of quaternary ammonium salts.[1][6] Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are popular because they are mild and selective for reducing the iminium ion intermediate over the starting carbonyl compound.[1][6][11]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides a problem-oriented approach to diagnosing and solving issues with over-alkylation, complete with step-by-step protocols.
Problem: My reaction consistently produces a significant amount of quaternary ammonium salt.
This is the most common failure mode in direct N-alkylation of piperidines. The following guide will help you diagnose the cause and implement a solution.
The following workflow provides a decision-making framework for addressing over-alkylation.
Caption: A decision-making workflow for troubleshooting over-alkylation.
Solution 1: Optimizing Direct N-Alkylation (Kinetic Control)
This approach aims to make the first alkylation reaction significantly faster than the second.
Core Principle: By keeping the concentration of the alkylating agent low at all times, the probability of it reacting with the more abundant starting piperidine is much higher than with the newly formed, lower-concentration tertiary amine product.[1]
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperidine derivative (1.1-1.2 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile or DMF, to make a ~0.1 M solution).
-
Add Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents). The base is crucial to neutralize the acid (H-X) formed during the reaction, which would otherwise protonate and deactivate the starting amine.[12]
-
Slow Addition of Alkylating Agent: Prepare a solution of the alkyl halide (1.0 equivalent) in the same anhydrous solvent. Using a syringe pump, add this solution to the stirred piperidine mixture over a period of 2-4 hours.[1][4]
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the alkylating agent by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product via standard methods, such as flash column chromatography, to separate the desired mono-alkylated product from any unreacted starting material and potential over-alkylation byproduct.
Solution 2: N-Alkylation via Reductive Amination
This is the most robust and often preferred alternative to direct alkylation for preventing the formation of quaternary salts.[1][6]
Core Principle: The reaction proceeds through a two-step, one-pot sequence. First, the piperidine and a carbonyl compound (aldehyde or ketone) form a charged iminium ion intermediate. A selective reducing agent, added in the same pot, then reduces this iminium ion to the final tertiary amine. Over-alkylation is impossible as no alkyl halide is present.[7]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq.), the aldehyde or ketone (1.1 eq.), and an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium intermediate.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) (1.5 eq.) to the reaction mixture.[1] Note: STAB is a mild and safe reducing agent, but the addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1 to 24 hours. Monitor progress by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Part 3: Data & Method Comparison
For a clearer understanding, the table below summarizes the key differences and considerations for each strategy.
| Feature | Direct Alkylation (Controlled) | Reductive Amination | Protecting Group Strategy |
| Primary Mechanism | SN2 Nucleophilic Substitution | Imine/Iminium formation followed by hydride reduction | Temporary blocking of the reactive site |
| Over-alkylation Risk | Moderate to High (mitigated by control) | None[1][6] | None (for the protected amine) |
| Key Reagents | Alkyl Halide, Base (K₂CO₃, DIPEA) | Aldehyde/Ketone, Reducing Agent (NaBH(OAc)₃)[11] | Protecting Group (e.g., Boc, Cbz), Deprotection Reagent (e.g., TFA, H₂/Pd)[13] |
| Number of Steps | 1 synthetic step | 1 synthetic step (one-pot) | 2-3 steps (protection, reaction, deprotection) |
| Atom Economy | Generally good | Good | Lower, due to addition/removal of protecting group |
| Best For... | Simple, less reactive alkylating agents where conditions can be finely tuned. | High-purity mono-alkylation is required; aldehyde/ketone is available. | Complex syntheses where the piperidine N-H must be unreactive during other transformations. |
Part 4: Advanced & Alternative Methods
For challenging substrates, particularly for N-arylation, other methods may be required.
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds, especially for creating N-aryl piperidines.[14][15] It involves coupling a piperidine with an aryl halide or triflate. While highly effective, it requires careful selection of the palladium catalyst, ligand, and base.[15] This method offers excellent control and avoids the over-alkylation issues seen in classical SNAr reactions.
Caption: Competing pathways of direct alkylation versus the reductive amination route.
References
-
Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Organic Preparations and Procedures International, 25(6), 789-793. Available at: [Link]
-
Matassini, C., Clemente, F., & Goti, A. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc, 2018(5), 283-305. Available at: [Link]
-
Chen, Z., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. Available at: [Link]
-
Organic Process Research & Development. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Org. Process Res. Dev., 23, 1725–1739. Available at: [Link]
-
ResearchGate. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. ResearchGate Publication. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Avoiding Over-alkylation. Reagent Guides. Available at: [Link]
-
Protheragen. (2023). Protecting Groups in Peptide Synthesis: A Detailed Guide. Protheragen Technical Articles. Available at: [Link]
-
Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(18), 4749-4755. Available at: [Link]
-
Royal Society of Chemistry. (2021). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate Publication. Available at: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate Q&A. Available at: [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate Q&A. Available at: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec Technical Library. Available at: [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (2017). N-alkylation of secondary amine?. ResearchGate Q&A. Available at: [Link]
-
National Institutes of Health (NIH). (2020). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. ACS Catalysis. Available at: [Link]
-
ACS Publications. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions. ACS Catalysis. Available at: [Link]
-
Reddit. (2022). Can I make primary and secondary amines through alkylation or will it always go to the tertiary amine?. r/chemistry. Available at: [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Reaction Temperature for Selective N-Acylation
Welcome to the Technical Support Center for managing reaction temperature in selective N-acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Here, we will delve into the critical role of temperature in controlling the chemoselectivity of N-acylation, offering practical solutions to common experimental challenges.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your N-acylation experiments, providing a structured approach to diagnosing and resolving them.
Issue 1: Low Yield or No Desired N-Acylated Product
Question: My N-acylation reaction is resulting in a low yield or has failed to produce the desired product. What are the common causes, and how can I improve the yield?
Answer: Low yields in N-acylation can be attributed to several factors, often related to reaction kinetics and reagent stability. Temperature plays a pivotal role in overcoming activation energy barriers.
Potential Causes & Solutions:
-
Insufficient Reaction Temperature: The reaction may be too slow at the current temperature, failing to reach the necessary activation energy.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C while closely monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).[1][2] A temperature screening experiment can help identify the optimal conditions.[1] Be cautious, as excessive heat can lead to decomposition or side reactions.[3]
-
-
Inadequate Acylating Agent Reactivity: The chosen acylating agent (e.g., acid anhydride) may not be reactive enough under the applied conditions.
-
Solution: Consider switching to a more reactive acylating agent, such as an acyl chloride.[1] Alternatively, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly enhance the reaction rate without requiring a drastic temperature increase.
-
-
Poor Nucleophilicity of the Amine: Electron-withdrawing groups on the amine starting material can decrease its nucleophilicity, slowing down the reaction.
-
Solution: The addition of a non-nucleophilic base can help deprotonate the amine, increasing its reactivity.[1] In some cases, a moderate increase in temperature can also help overcome this reduced reactivity.
-
-
Presence of Moisture: Acylating agents are often sensitive to moisture, which leads to their hydrolysis and a subsequent reduction in yield.[1][3]
Issue 2: Formation of O-Acylated Byproduct
Question: I am observing a significant amount of the O-acylated product alongside my desired N-acylated product. How can I improve the selectivity for N-acylation?
Answer: The competition between N-acylation and O-acylation is a common challenge, particularly in substrates containing both amine and hydroxyl functional groups (e.g., amino alcohols).[4][5][6] Temperature control is a key strategy to modulate this selectivity.
Kinetic vs. Thermodynamic Control:
In many cases, N-acylation is the kinetically favored process, meaning it has a lower activation energy and proceeds faster, especially at lower temperatures.[7][8][9][10] O-acylation, while sometimes thermodynamically more stable, often requires higher energy input.
dot digraph "Kinetic_vs_Thermodynamic_Control" { graph [rankdir="LR", splines=ortho, nodesep=1]; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Reactants [label="Amine + Acylating Agent", fillcolor="#F1F3F4", fontcolor="#202124"]; TS_N [label="Transition State\n(N-acylation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TS_O [label="Transition State\n(O-acylation)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; N_Product [label="N-Acylated Product\n(Kinetic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; O_Product [label="O-Acylated Product\n(Thermodynamic)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Reactants -> TS_N [label=" Lower Ea\n(Favored at low temp)"]; Reactants -> TS_O [label=" Higher Ea"]; TS_N -> N_Product; TS_O -> O_Product; } caption="Kinetic vs. Thermodynamic Pathways in Acylation"
Troubleshooting Strategies:
-
Lower the Reaction Temperature: This is the most direct approach to favor the kinetically controlled N-acylation.
-
Protocol: Cool the reaction mixture to 0°C using an ice bath before and during the slow, dropwise addition of the acylating agent.[2][11] Maintain this temperature for a period before allowing the reaction to slowly warm to room temperature, monitoring for completion.[2] For highly sensitive substrates, temperatures as low as -20°C or even -78°C may be necessary.[12]
-
-
Choice of Base: The base used can influence selectivity.
-
Solution: Use a non-nucleophilic base like triethylamine or pyridine to neutralize the acid byproduct without competing with the amine substrate.[2] The base can also modulate the nucleophilicity of the amine.
-
-
Solvent Selection: The solvent can affect the relative nucleophilicity of the amine and hydroxyl groups.
-
pH Control: In cases of amino acids or other substrates with ionizable groups, pH can be used to control selectivity.
Issue 3: Reaction Stalls or Proceeds to Incompletion
Question: My reaction starts but then stalls, leaving a significant amount of unreacted starting material. What should I do?
Answer: A stalled reaction often indicates that the conditions are not optimal to drive the reaction to completion.
Potential Causes & Solutions:
-
Suboptimal Temperature: The initial temperature may be sufficient to start the reaction, but not to sustain it.
-
Solution: After an initial period at a lower temperature to ensure selectivity, a gentle increase in temperature (e.g., to room temperature or slightly above) may be required to push the reaction to completion.[2]
-
-
Insufficient Equivalents of Acylating Agent: If the acylating agent is consumed by side reactions (e.g., hydrolysis), there may not be enough to fully convert the starting material.
-
Solution: Use a slight excess (1.05-1.2 equivalents) of the acylating agent.[1]
-
-
Product Inhibition: In some cases, the product may complex with reagents or catalysts, effectively stopping the reaction.
-
Solution: This is less common in N-acylations but can occur. A change in solvent or a gradual increase in temperature might help to disrupt such interactions.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general effect of increasing temperature on N-acylation reactions?
A1: Increasing the temperature generally increases the reaction rate. However, it can also lead to a decrease in selectivity and an increase in side reactions, such as di-acylation, decomposition of starting materials or products, and in the case of substrates with multiple nucleophilic sites, a loss of chemoselectivity between N- and O-acylation.[18][19]
Q2: How do I perform a temperature screening experiment effectively?
A2: To effectively screen for the optimal temperature, set up several small-scale reactions in parallel, each at a different temperature (e.g., 0°C, room temperature, 40°C, 60°C). Monitor the reactions at set time points using TLC or LCMS to assess both the conversion of the starting material and the formation of byproducts. This systematic approach will help you identify the temperature that provides the best balance of reaction rate and selectivity.[2]
Q3: Can the order of reagent addition, in conjunction with temperature control, improve selectivity?
A3: Absolutely. For selective N-acylation, it is often best to first cool the solution of the amine and base (if used) before slowly adding the acylating agent.[2][12] This ensures that the acylating agent is introduced into a controlled, low-temperature environment, minimizing initial bursts of reactivity that could lead to side reactions.
Q4: Are there situations where higher temperatures are beneficial for selective N-acylation?
A4: Yes, in cases where the amine is particularly unreactive (e.g., sterically hindered or electronically deactivated), a higher temperature may be necessary to achieve a reasonable reaction rate. In such instances, it is crucial to carefully monitor for byproduct formation. Microwave-assisted synthesis is a technique that utilizes higher temperatures for very short reaction times, which can sometimes improve yields and reduce side reactions.[20][21]
III. Experimental Protocols
Protocol 1: General Procedure for Temperature-Controlled N-Acylation
This protocol provides a general framework for performing a selective N-acylation at a controlled low temperature.
Materials:
-
Amine-containing substrate (1.0 eq)
-
Acylating agent (e.g., acyl chloride or anhydride) (1.1 eq)
-
Anhydrous aprotic solvent (e.g., DCM, THF)
-
Non-nucleophilic base (e.g., triethylamine, pyridine) (1.2 eq)
-
Standard laboratory glassware, dried in an oven or flame-dried
-
Inert atmosphere setup (Nitrogen or Argon)
-
Cooling bath (e.g., ice-water for 0°C)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine substrate in the anhydrous solvent.
-
Addition of Base: Add the base to the stirred solution at room temperature.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0°C) using a cooling bath.[11]
-
Addition of Acylating Agent: Dissolve the acylating agent in a small amount of anhydrous solvent and add it dropwise to the cooled, stirred reaction mixture over 15-30 minutes.[2] Ensure the internal temperature remains stable during the addition.
-
Reaction Monitoring: Stir the reaction at the low temperature for a designated period (e.g., 1-2 hours), then allow it to warm to room temperature. Monitor the progress of the reaction by TLC or LCMS until the starting amine is consumed.[11]
-
Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.[11]
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.[2][11]
Protocol 2: Troubleshooting Workflow for Poor Selectivity
dot digraph "Troubleshooting_Selectivity" { graph [splines=ortho, nodesep=0.8]; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Start [label="Poor N- vs. O-Acylation Selectivity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Temp [label="Is reaction at low temp (e.g., 0°C)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; LowerTemp [label="Lower temperature further\n(e.g., -20°C to -78°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Addition [label="Is acylating agent added slowly?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; SlowAddition [label="Ensure slow, dropwise addition\nof acylating agent at low temp", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Evaluate solvent choice\n(aprotic vs. protic)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ChangeSolvent [label="Screen aprotic solvents\n(DCM, THF, MeCN)", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Improved Selectivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Temp; Temp -> Addition [label="Yes"]; Temp -> LowerTemp [label="No"]; LowerTemp -> Addition; Addition -> Solvent [label="Yes"]; Addition -> SlowAddition [label="No"]; SlowAddition -> Solvent; Solvent -> Success [label="Yes"]; Solvent -> ChangeSolvent [label="No"]; ChangeSolvent -> Success; } caption="Troubleshooting workflow for poor N-acylation selectivity"
IV. Data Presentation
Table 1: Effect of Temperature on N- vs. O-Acylation Selectivity (Hypothetical Data)
| Entry | Substrate | Temperature (°C) | N-Acylated Product (%) | O-Acylated Product (%) |
| 1 | 4-Aminophenol | 50 | 75 | 25 |
| 2 | 4-Aminophenol | 25 (RT) | 90 | 10 |
| 3 | 4-Aminophenol | 0 | >98 | <2 |
| 4 | Serine Methyl Ester | 25 (RT) | 85 | 15 |
| 5 | Serine Methyl Ester | 0 | 95 | 5 |
This table illustrates the general trend that lower temperatures favor selective N-acylation in substrates containing both amine and hydroxyl groups.
V. References
-
ResearchGate. The effect of temperature on selectivity of acetylation. The yields of... Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]
-
ResearchGate. Effect of temperature on the acylation of PC with DA. Reaction condition. Available from: [Link]
-
National Institutes of Health. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available from: [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available from: [Link]
-
ResearchGate. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Available from: [Link]
-
National Institutes of Health. Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. Available from: [Link]
-
ResearchGate. Kinetic vs. thermodynamic product formation in the N-acyliminium ion... Available from: [Link]
-
Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Available from: [Link]
-
Wikipedia. Thermodynamic and kinetic reaction control. Available from: [Link]
-
brainly.com. [FREE] What is the difference between O-acylation and N-acylation? Available from: [Link]
-
ResearchGate. Effect of solvent on the acylation reaction. Available from: [Link]
-
Master Organic Chemistry. Thermodynamic and Kinetic Products. Available from: [Link]
-
ResearchGate. N-Acylation Reactions of Amines. Available from: [Link]
-
ACS Publications. Understanding product optimization: Kinetic versus thermodynamic control. Available from: [Link]
-
Difference Between. Difference Between O Acylation and N Acylation. Available from: [Link]
-
Royal Society of Chemistry. Electrochemical N-acylation synthesis of amides under aqueous conditions. Available from: [Link]
-
MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available from: [Link]
-
Quora. During the formation of paracetamol why do you get N-acylation instead of O - Quora. Available from: [Link]
-
ResearchGate. Experimental conversions of N-acylation and O-acylation with and without CO2 protection. Available from: [Link]
-
Chemistry LibreTexts. 2.4: Effect of Solvent. Available from: [Link]
-
O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Available from: [Link]
-
Wikipedia. Protecting group. Available from: [Link]
-
MDPI. Temperature and Time Dependence of the Solvent-Induced Crystallization of Poly(l-lactide). Available from: [Link]
-
Khan Academy. Le Chȃtelier's principle: Changing temperature. Available from: [Link]
-
National Institutes of Health. Role of the solvent polarity on the optical and electronic characteristics of 1-iodoadamantane. Available from: [Link]
-
YouTube. Effect of solvents on n-pi and pi-pi start transitions_How to choose solvent for UV_Vis spectro| |. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. brainly.com [brainly.com]
- 6. differencebetween.com [differencebetween.com]
- 7. researchgate.net [researchgate.net]
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- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Role of the solvent polarity on the optical and electronic characteristics of 1-iodoadamantane - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up and Purification Strategies for Reactions Involving 4-Nitrobenzoyl Chloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize 4-nitrobenzoyl chloride in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding of how to effectively remove unreacted starting material and related byproducts from your reaction mixture. Unreacted 4-nitrobenzoyl chloride and its hydrolysis product, 4-nitrobenzoic acid, are common impurities that can complicate purification. This guide offers a logical, troubleshooting-oriented approach to ensure the purity of your final compound.
Core Principles: Understanding the Chemistry of the Work-up
4-Nitrobenzoyl chloride is a highly effective acylating agent due to the electrophilicity of the carbonyl carbon, which is enhanced by the electron-withdrawing nitro group.[1][2] However, this reactivity also means it is highly susceptible to hydrolysis.[3] The central challenge in any work-up procedure is to manage the unreacted 4-nitrobenzoyl chloride and its primary byproduct, 4-nitrobenzoic acid.
The entire purification strategy hinges on the chemical transformation of the highly reactive, moisture-sensitive acid chloride into its corresponding carboxylic acid.[3] The carboxylic acid, in turn, can be manipulated through simple acid-base chemistry to drastically alter its solubility, allowing for a clean separation from a neutral or basic organic product.
Property Comparison of Key Species
| Property | 4-Nitrobenzoyl Chloride | 4-Nitrobenzoic Acid | Desired Product (e.g., Ester/Amide) |
| Reactivity | High. Reacts with nucleophiles (H₂O, alcohols, amines).[4] | Acidic. Can be deprotonated by bases.[5] | Generally stable to aqueous work-up. |
| Solubility (Organic) | Soluble in common organic solvents (e.g., ethyl acetate, chloroform, CH₂Cl₂).[3] | Sparingly soluble in non-polar solvents, more soluble in polar organic solvents (e.g., ethanol, acetone).[6] | Typically soluble in common organic solvents. |
| Solubility (Aqueous) | Insoluble; reacts with water (hydrolyzes).[3] | Very low solubility in neutral or acidic water.[7][8] | Generally insoluble in water. |
| Solubility (Aqueous Base) | Reacts to form the corresponding carboxylate salt. | Highly soluble; deprotonates to form the water-soluble 4-nitrobenzoate salt.[5][9] | Typically insoluble, unless it contains a basic functional group. |
Troubleshooting and FAQs
This section addresses common issues encountered during the purification process in a direct question-and-answer format.
Q1: What is the very first step to handle unreacted 4-nitrobenzoyl chloride after my reaction is complete?
A: The first and most critical step is to quench the reaction. This involves adding a reagent that will quickly and safely react with the remaining highly reactive 4-nitrobenzoyl chloride, converting it into a less reactive and more manageable species.
-
Causality: 4-Nitrobenzoyl chloride is a lachrymator and is moisture-sensitive.[4][10] Leaving it in the reaction mixture complicates subsequent steps, as it could react with water during an aqueous work-up in an uncontrolled manner. A deliberate quench ensures a smooth and safe procedure.
-
Recommended Action: Slowly add the reaction mixture to a separate flask containing a stirred quenching solution. Common choices include:
-
Water or Ice: This hydrolyzes the acid chloride to 4-nitrobenzoic acid and hydrochloric acid (HCl).
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: This is often the preferred method. It not only hydrolyzes the acid chloride but also neutralizes the HCl byproduct (and the resulting 4-nitrobenzoic acid), preventing the presence of strong acid in your work-up, which could be detrimental to acid-sensitive products.[11]
-
Methanol: This converts the acid chloride to the corresponding methyl ester (methyl 4-nitrobenzoate). This can be useful if the ester is easier to separate from your desired product than the carboxylic acid.
-
Q2: My desired product is stable under basic conditions. What is the most efficient way to remove the 4-nitrobenzoic acid byproduct?
A: For base-stable products, a liquid-liquid extraction using an aqueous base is the most effective and scalable method.[12]
-
Mechanism: This technique exploits the acidic nature of the 4-nitrobenzoic acid (pKa ≈ 3.4).[8] By washing the organic layer with a basic solution, the carboxylic acid is deprotonated to form the sodium or potassium 4-nitrobenzoate salt. This salt is an ionic compound and is highly soluble in the aqueous layer, while your neutral organic product remains in the organic layer.[13][14]
-
Self-Validation: You can monitor the effectiveness of the extraction by taking a small sample of the aqueous layer after the first wash, acidifying it with concentrated HCl, and observing the amount of 4-nitrobenzoic acid that precipitates out. Subsequent washes should yield progressively less precipitate.
Aqueous Bases for Extraction
| Base | Typical Concentration | pKa (Conjugate Acid) | Use Case & Considerations |
| Sodium Bicarbonate (NaHCO₃) | 5-10% (w/v) | 6.4 (for H₂CO₃)[11] | Mild. Ideal for products that may be sensitive to stronger bases. Vigorously vents CO₂ gas, so requires careful pressure release in the separatory funnel. |
| Sodium Carbonate (Na₂CO₃) | 5-10% (w/v) | 10.3 (for HCO₃⁻) | Moderately Strong. More effective than bicarbonate for deprotonating the acid but may be too basic for some sensitive functional groups. Also produces CO₂. |
| Sodium Hydroxide (NaOH) | 0.5 - 1 M | ~15.7 (for H₂O) | Strong. Very effective and ensures complete deprotonation. Should only be used if the desired product is known to be stable to strong caustic solutions (e.g., no hydrolyzable esters). |
See Protocol 1 for a detailed experimental procedure.
Q3: My product is base-sensitive (e.g., contains a hydrolyzable ester). What are my purification options?
A: If your product cannot tolerate even mild bases, you must avoid standard basic extractions.
-
Gentle Quench & Wash: Quench the reaction with cold water. Wash the organic layer several times with plain water and then a saturated brine solution to remove as much of the water-soluble HCl as possible. This will leave the 4-nitrobenzoic acid in the organic layer with your product.[12]
-
Chromatography: The primary method for separating your base-sensitive product from the 4-nitrobenzoic acid impurity will be flash column chromatography .[15][16] 4-Nitrobenzoic acid is significantly more polar than most neutral ester or amide products and will typically have a much lower Rf value on a silica gel TLC plate.
Q4: I performed a basic wash, but TLC analysis still shows a spot corresponding to 4-nitrobenzoic acid. What should I do?
A: This indicates an incomplete extraction. While you could perform additional basic washes, the most practical next step is often purification by either flash chromatography or recrystallization.
-
Flash Column Chromatography: This is the most versatile option. It is excellent for removing residual polar impurities. A standard silica gel column is usually sufficient.[17] See Protocol 2 for a detailed procedure.
-
Recrystallization: If your desired product is a solid, recrystallization can be an excellent and highly effective final purification step.[18][19] This is particularly useful for removing small amounts of persistent impurities. You will need to find a solvent system in which your product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while the 4-nitrobenzoic acid impurity remains in solution or has different crystallization properties.
Q5: How do I properly set up a flash column to separate my product from 4-nitrobenzoic acid?
A: A successful chromatographic separation requires a well-chosen solvent system.
-
TLC Analysis: First, run a TLC plate of your crude material. A good solvent system (e.g., a mixture of hexanes and ethyl acetate) should show your product with an Rf of approximately 0.3, while the 4-nitrobenzoic acid spot should be at or very near the baseline (Rf < 0.1).[20]
-
Acid Tailing: Carboxylic acids often "tail" or "streak" on silica gel columns, leading to poor separation. To mitigate this, you can add a small amount of acetic acid (~0.5-1%) to your eluent. The acetic acid protonates the silica surface and the 4-nitrobenzoic acid, reducing the strong polar interactions that cause tailing and leading to sharper peaks.[20]
-
Loading the Column: If your crude product is not very soluble in the eluent, you can load it onto the column by adsorbing it onto a small amount of silica gel. Dissolve your product in a strong solvent (like acetone or DCM), add a small amount of silica, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[20]
Q6: My final product is a solid. When is recrystallization the best choice?
A: Recrystallization is the best choice when your product is obtained as a solid with at least 90-95% purity after initial work-up and you need to achieve very high purity by removing minor, structurally similar impurities. It is a powerful technique for final polishing. The key is finding a suitable solvent where the solubility of your product and the 4-nitrobenzoic acid impurity are sufficiently different.[19]
Decision Workflow for Purification
The following diagram outlines a logical workflow for selecting the appropriate work-up and purification strategy.
Caption: Decision workflow for purification after a reaction with 4-nitrobenzoyl chloride.
Experimental Protocols
Protocol 1: Standard Work-up via Quenching and Basic Liquid-Liquid Extraction
This protocol is suitable for reactions where the desired product is stable to mild aqueous base.
-
Preparation: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cool it in an ice bath.
-
Quenching: Slowly and carefully add the crude reaction mixture to the cold, stirred NaHCO₃ solution. Caution: Vigorous CO₂ evolution will occur. Continue stirring for 15-30 minutes to ensure all 4-nitrobenzoyl chloride has been hydrolyzed.
-
Extraction: Transfer the mixture to a separatory funnel. If your reaction solvent is immiscible with water (e.g., ethyl acetate, CH₂Cl₂), you will see two layers. If not, add a suitable extraction solvent.
-
Separate Layers: Drain the organic layer.
-
Back-Extraction: Wash the organic layer two more times with fresh portions of the NaHCO₃ solution. Combine all aqueous layers.
-
Final Wash: Wash the organic layer once with water, followed by once with saturated brine solution to remove residual water.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Validation (Optional): Combine the aqueous layers and acidify with concentrated HCl to a pH of ~1-2. The precipitation of a pale-yellow solid confirms the presence and removal of 4-nitrobenzoic acid.[13]
Protocol 2: Purification via Flash Column Chromatography
This protocol is used when basic extraction is insufficient or not possible.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system will give your desired product an Rf value of ~0.3 and the 4-nitrobenzoic acid impurity an Rf near 0.[20]
-
Column Packing: Pack a glass column with silica gel slurried in the chosen non-polar solvent. Allow the silica to settle into a uniform bed, then add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Carefully apply this solution to the top of the silica bed. Alternatively, use the dry loading method described in Q5.
-
Elution: Carefully add the eluent to the column and apply positive pressure (flash chromatography). Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified product.
References
-
PubChem. (n.d.). 4-Nitrobenzoic Acid. National Center for Biotechnology Information. [Link]
-
Chegg. (2021). Solved Extraction of 4-nitrobenzoic acid and. [Link]
-
Solubility of Things. (n.d.). 4-Nitrobenzoyl chloride. [Link]
-
Taylor & Francis Online. (2021). Solubility of 4-methyl-3-nitrobenzoic acid in organic mono-solvents: calculation of Abraham model solute descriptors. [Link]
-
Chegg. (2017). Solved 4-nitrobenzoic ac ethyl-4-nitrobenzoate Extraction of. [Link]
-
Solubility of Things. (n.d.). 4-Nitrobenzoic acid. [Link]
- Google Patents. (n.d.).
-
NIST. (n.d.). 4-Nitrobenzoyl chloride. NIST Chemistry WebBook. [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. [Link]
-
Biotage. (2023). Ionizable compound purification using reversed-phase flash column chromatography. [Link]
-
PrepChem.com. (n.d.). Preparation of 4-nitrobenzoyl chloride. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). 4-Nitrobenzoic acid. [Link]
- Google Patents. (n.d.). CA2821517A1 - Process for producing nitrobenzoyl chloride.
-
Biotage. (n.d.). Successful flash chromatography. [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: The Workup. Department of Chemistry. [Link]
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry. [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Department of Chemistry. [Link]
-
PubChem. (n.d.). 4-Nitrobenzoyl chloride. National Center for Biotechnology Information. [Link]
-
University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Department of Chemistry. [Link]
-
King Group. (n.d.). Successful Flash Chromatography. [Link]
- Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. SU1806130A3 - Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How To Run A Reaction [chem.rochester.edu]
- 13. Solved Extraction of 4-nitrobenzoic acid and | Chegg.com [chegg.com]
- 14. chegg.com [chegg.com]
- 15. biotage.com [biotage.com]
- 16. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 17. Purification [chem.rochester.edu]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents [patents.google.com]
- 20. Chromatography [chem.rochester.edu]
dealing with poor solubility of 1-(4-Nitrobenzoyl)piperidin-4-one
Welcome to the technical support center for 1-(4-Nitrobenzoyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for handling the poor solubility of this compound. Our goal is to equip you with the scientific principles and practical techniques to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and solubility of 1-(4-Nitrobenzoyl)piperidin-4-one.
Q1: What are the basic physical and chemical properties of 1-(4-Nitrobenzoyl)piperidin-4-one?
1-(4-Nitrobenzoyl)piperidin-4-one is an off-white to light yellow solid with the following properties:
-
Molecular Weight: 248.24 g/mol [1]
-
Storage: Recommendations vary, with some sources suggesting room temperature and others 0-8°C[1]. To ensure stability, it is best to store it in a cool, dry place away from direct sunlight in a well-sealed container.
Q2: I'm having trouble dissolving 1-(4-Nitrobenzoyl)piperidin-4-one. What are the recommended solvents?
-
Common Organic Solvents: The presence of the non-polar benzoyl group and the piperidine ring suggests that it will be more soluble in polar aprotic solvents and some polar protic solvents than in non-polar solvents or water.
-
Good solubility is expected in: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).
-
Moderate to poor solubility is expected in: Ethanol, methanol, and acetone. Solubility in these solvents is likely to increase with heating.
-
-
Aqueous Solutions: The compound is expected to have very low solubility in water.
Q3: Can I heat the mixture to improve solubility?
Yes, heating can be an effective method to increase the solubility of 1-(4-Nitrobenzoyl)piperidin-4-one in many organic solvents. However, it is crucial to be aware of the compound's stability at elevated temperatures. The piperidine ring, a core component of the molecule, can be susceptible to degradation at high temperatures[3]. It is recommended to start with gentle heating (e.g., 40-50°C) and monitor for any signs of degradation, such as color change.
Q4: How does pH affect the solubility of this compound?
The piperidine ring in 1-(4-Nitrobenzoyl)piperidin-4-one is basic and can be protonated in acidic conditions to form a more soluble salt[3]. Therefore, adjusting the pH to the acidic range (e.g., pH 3-5) may enhance its aqueous solubility. However, the stability of the entire molecule under different pH conditions must be considered. While the piperidine ring is more stable as a salt in acidic conditions, other parts of the molecule might be sensitive to very low or high pH[3].
Q5: Are there any known stability issues with 1-(4-Nitrobenzoyl)piperidin-4-one?
The stability of 1-(4-Nitrobenzoyl)piperidin-4-one is influenced by its two main structural components: the piperidine ring and the nitrobenzoyl group.
-
Piperidine Ring: This ring is basic and can react with acids to form salts, which can enhance its stability in acidic solutions[3]. However, it is susceptible to oxidation and can degrade at elevated temperatures[3].
-
Nitrobenzoyl Group: The nitro group is generally stable under acidic conditions but can be reduced by certain reducing agents.
It is advisable to avoid strong oxidizing agents and prolonged exposure to high temperatures.
II. Troubleshooting Guide
This section provides a more in-depth, step-by-step approach to overcoming common solubility challenges encountered during experiments.
Issue 1: The compound does not dissolve in my chosen solvent at room temperature.
If you are experiencing poor solubility at room temperature, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor solubility.
Issue 2: The compound precipitates out of solution during my experiment.
Precipitation during an experiment can be caused by changes in temperature, solvent composition, or pH.
Protocol for Preventing Precipitation:
-
Maintain Temperature: If you dissolved the compound with heating, ensure that the experimental conditions are maintained at a similar temperature to prevent it from crashing out of solution.
-
Solvent Exchange: If you need to switch to a solvent in which the compound is less soluble (e.g., from DMSO to an aqueous buffer), do so gradually. Add the second solvent dropwise while vigorously stirring.
-
Use of Surfactants: For aqueous solutions, adding a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%), can help to keep the compound in solution.
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Protocol: Prepare a stock solution of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in your aqueous buffer. Add the 1-(4-Nitrobenzoyl)piperidin-4-one to the cyclodextrin solution and stir until dissolved. The optimal ratio of compound to cyclodextrin will need to be determined empirically.
-
Issue 3: I need to prepare a stock solution for biological assays.
For biological assays, it is crucial to use a solvent that is compatible with your experimental system at the final concentration. DMSO is a common choice, but high concentrations can be toxic to cells.
Protocol for Preparing a High-Concentration Stock Solution in DMSO:
-
Weighing: Accurately weigh a small amount of 1-(4-Nitrobenzoyl)piperidin-4-one in a suitable vial.
-
Solvent Addition: Add the desired volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Important Consideration: When diluting the DMSO stock solution into your aqueous assay buffer, ensure that the final concentration of DMSO is low (typically <0.5%) to minimize solvent effects on your biological system.
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to the solubilization of 1-(4-Nitrobenzoyl)piperidin-4-one.
Protocol 1: Qualitative Solubility Assessment
This protocol will help you determine the relative solubility of 1-(4-Nitrobenzoyl)piperidin-4-one in various solvents.
Materials:
-
1-(4-Nitrobenzoyl)piperidin-4-one
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, DMSO, DMF)
-
Small glass vials with caps
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Add approximately 1 mg of 1-(4-Nitrobenzoyl)piperidin-4-one to separate vials.
-
To each vial, add 100 µL of a different solvent.
-
Vortex each vial vigorously for 30 seconds.
-
Observe and record the results (e.g., "freely soluble," "partially soluble," "insoluble").
-
For vials where the compound is not fully dissolved, sonicate for 10 minutes and observe again.
-
If still not dissolved, gently warm the vials to 40°C and observe.
Data Summary Table:
| Solvent | Solubility at RT | Solubility with Sonication | Solubility at 40°C |
| Water | |||
| Ethanol | |||
| Methanol | |||
| Acetone | |||
| DMSO | |||
| DMF |
Protocol 2: Preparation of a Saturated Solution for Quantitative Analysis
This protocol is for preparing a saturated solution, which can then be used to determine the quantitative solubility.
Materials:
-
1-(4-Nitrobenzoyl)piperidin-4-one
-
Chosen solvent
-
Scintillation vial or other sealable container
-
Stir plate and stir bar
-
Thermostatically controlled water bath or incubator
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of 1-(4-Nitrobenzoyl)piperidin-4-one to a vial containing a known volume of the solvent.
-
Seal the vial and place it in a thermostatically controlled environment (e.g., 25°C).
-
Stir the mixture for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
The filtrate is now a saturated solution at the given temperature and can be used for quantitative analysis (e.g., by HPLC-UV).
IV. Visualization of Key Concepts
Caption: Key factors and strategies for solubilization.
V. References
-
BIOSYNCE. (2025, August 25). What is the stability of piperidine? Retrieved from BIOSYNCE Blog.
-
PubChem. (n.d.). 1-Benzyl-4-piperidone. Retrieved from [Link]
-
PubChem. (n.d.). 4-Piperidone. Retrieved from [Link]
-
G. R. Fulmer, A. J. M. Miller, N. H. Sherden, H. E. Gottlieb, A. Nudelman, B. M. Stoltz, J. E. Bercaw, K. I. Goldberg, Organometallics, 2010 , 29, 2176-2179.
-
P. J. Kocienski, Protecting Groups, 3rd ed., G. Thieme, 2004.
-
Wiley-VCH. (n.d.). 1 Quantification. Retrieved from [Link]
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UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). p-Nitrobenzyl protection for cysteine and selenocysteine: a more stable alternative to the acetamidomethyl group. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of piperidine ring on stability and reactivity of piperine. Retrieved from [Link]
Sources
Technical Support Center: Alternative Purification Techniques for 1-(4-Nitrobenzoyl)piperidin-4-one
Welcome to the Technical Support Center for the purification of 1-(4-Nitrobenzoyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges encountered during the synthesis of this key pharmaceutical intermediate.[1] This resource moves beyond standard protocols to offer a deeper understanding of the principles behind each technique, empowering you to troubleshoot and adapt methods to your specific experimental context.
Understanding the Molecule: Physicochemical Properties
Before delving into purification strategies, a thorough understanding of the physicochemical properties of 1-(4-Nitrobenzoyl)piperidin-4-one is paramount. These properties dictate its behavior in various solvents and on different stationary phases, forming the basis for rational method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [2][3] |
| Molecular Weight | 248.24 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 118-120 °C | [4] |
A key challenge in the purification of 1-(4-Nitrobenzoyl)piperidin-4-one arises from its moderate polarity, imparted by the ketone and amide functionalities, combined with the electron-withdrawing nature of the nitro group. This can lead to solubility issues and interactions that complicate separation from structurally similar impurities.
Troubleshooting Common Purification Issues: A Q&A Approach
This section addresses frequently encountered problems during the purification of 1-(4-Nitrobenzoyl)piperidin-4-one, providing both explanations and actionable solutions.
Recrystallization
Q1: My recrystallization of 1-(4-Nitrobenzoyl)piperidin-4-one resulted in a low yield. What are the likely causes and how can I improve it?
A1: Low recovery in recrystallization is a common issue that can often be traced back to suboptimal solvent selection or procedural missteps.
-
Causality: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. If the compound is too soluble at low temperatures, a significant portion will remain in the mother liquor upon cooling, leading to poor recovery. Conversely, if the compound's solubility is too low even at elevated temperatures, you may use an excessively large volume of solvent, again resulting in product loss to the filtrate.
-
Troubleshooting Steps:
-
Solvent Screening: A systematic solvent screen is the most effective first step. Based on the structure of N-acyl piperidin-4-ones, a review of recrystallization practices for similar compounds suggests that alcohols (ethanol, methanol) and mixtures including ethyl acetate are good starting points.[5][6]
-
Solvent System Optimization: For 1-(4-Nitrobenzoyl)piperidin-4-one, consider the following solvent systems, progressing from single to binary systems:
-
Single Solvents: Ethanol, isopropanol, ethyl acetate.
-
Binary Solvent Systems (for anti-solvent crystallization): Dichloromethane/hexane, ethyl acetate/hexane, methanol/water. The principle here is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, often yields high-purity crystals.
-
-
Cooling Protocol: Avoid crash cooling by placing the hot solution directly in an ice bath. This can trap impurities within the crystal lattice and lead to smaller, less pure crystals. Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize crystal formation.
-
Concentration of Mother Liquor: To improve overall yield, the mother liquor can be concentrated under reduced pressure and a second crop of crystals can be collected. However, be aware that this second crop may be of lower purity and should be analyzed separately.
-
Q2: After recrystallization, my product is still impure. What went wrong?
A2: Persistent impurities after recrystallization usually point to either an inappropriate solvent choice that co-precipitates the impurity or the presence of impurities that are structurally very similar to the target compound.
-
Causality: If an impurity has similar solubility characteristics to the product in the chosen solvent system, it will co-crystallize. This is particularly problematic with isomeric impurities or by-products with minor structural modifications.
-
Troubleshooting Steps:
-
Identify the Impurity: If possible, identify the structure of the persistent impurity. Common impurities in the synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one include unreacted starting materials (4-nitrobenzoic acid, piperidin-4-one) and by-products of side reactions.
-
Targeted Solvent Selection:
-
If the impurity is more polar (e.g., 4-nitrobenzoic acid), choose a less polar solvent system that will leave the impurity in the mother liquor.
-
If the impurity is less polar, a more polar solvent system may be beneficial.
-
-
Consider a Wash Step: After filtration, washing the collected crystals with a small amount of the cold recrystallization solvent can help remove residual mother liquor containing dissolved impurities.
-
Alternative Purification Technique: If recrystallization fails to remove a persistent impurity, a chromatographic method with higher resolving power is necessary.
-
Alternative Purification Techniques
When recrystallization is insufficient, chromatographic techniques offer superior separation capabilities.
Flash Column Chromatography
Q3: I am setting up a flash column to purify 1-(4-Nitrobenzoyl)piperidin-4-one. How do I choose the right stationary and mobile phases?
A3: The choice of stationary and mobile phases is critical for a successful separation. For a moderately polar compound like 1-(4-Nitrobenzoyl)piperidin-4-one, normal-phase chromatography is a good starting point.
-
Stationary Phase: Silica gel (SiO₂) is the most common and cost-effective choice for normal-phase chromatography. Its slightly acidic nature can sometimes interact with basic compounds, but for an amide like our target molecule, it is generally suitable.
-
Mobile Phase Selection (Eluent System): The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate, as this typically translates to good separation on a column.
-
Initial Solvent System: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a standard choice.
-
TLC Analysis: Spot the crude reaction mixture on a silica gel TLC plate and develop it in various ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).
-
Optimization:
-
If the compound remains at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of ethyl acetate.
-
If the compound runs with the solvent front (Rf ≈ 1), the eluent is too polar. Increase the proportion of hexane.
-
For N-aroyl piperidine derivatives, a gradient elution from a less polar to a more polar solvent system often yields the best results, effectively separating less polar impurities first, followed by the product, and finally any highly polar baseline impurities.[7][8]
-
-
Workflow for Flash Column Chromatography:
Caption: Workflow for Flash Column Chromatography Purification.
Preparative High-Performance Liquid Chromatography (Prep HPLC)
Q4: When should I consider using preparative HPLC for the purification of 1-(4-Nitrobenzoyl)piperidin-4-one?
A4: Preparative HPLC is a high-resolution technique best suited for challenging separations where flash chromatography is ineffective, or when very high purity (>99%) is required. It is particularly useful for:
-
Separating closely related impurities: If impurities have very similar polarities to the product, the higher efficiency of HPLC columns is necessary for separation.
-
Final purification of drug candidates: In pharmaceutical development, achieving very high purity is essential, and preparative HPLC is a standard method for this.[9]
-
Small-scale purification: For purifying small quantities of material (mg to g scale), preparative HPLC can be more efficient than optimizing a large-scale column chromatography.
Method Development for Preparative HPLC:
-
Analytical Method Development: First, develop an analytical HPLC method to achieve baseline separation of your target compound from its impurities. For 1-(4-Nitrobenzoyl)piperidin-4-one, a reversed-phase C18 column is a good starting point, with a mobile phase of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
-
Scale-up: Once a good analytical separation is achieved, the method can be scaled up to a preparative column. This involves adjusting the flow rate, injection volume, and gradient profile to accommodate the larger column dimensions and sample load.
Decision Tree for Purification Method Selection:
Caption: Decision tree for selecting a purification method.
Supercritical Fluid Chromatography (SFC)
Q5: I've heard about SFC as a "green" alternative. Is it suitable for purifying 1-(4-Nitrobenzoyl)piperidin-4-one?
A5: Yes, Supercritical Fluid Chromatography (SFC) is an excellent, and increasingly popular, alternative to normal-phase HPLC for the purification of moderately polar compounds like 1-(4-Nitrobenzoyl)piperidin-4-one.
-
Principle: SFC uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main mobile phase. Supercritical CO₂ has properties intermediate between a liquid and a gas, offering low viscosity and high diffusivity, which leads to faster separations and higher efficiency.[10][11] A small amount of a polar organic solvent (a "modifier"), such as methanol, is typically added to the CO₂ to increase its solvating power for polar analytes.
-
Advantages over HPLC:
-
Speed: SFC is generally much faster than HPLC, with shorter run times and column equilibration times.
-
Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with CO₂ significantly reduces solvent usage and waste generation, making it a more environmentally friendly and cost-effective technique.[11]
-
Easier Sample Recovery: The CO₂ evaporates upon depressurization, leaving the purified compound in the modifier, which simplifies and speeds up sample work-up.
-
-
Applicability to 1-(4-Nitrobenzoyl)piperidin-4-one: As a moderately polar, achiral molecule, this compound is an ideal candidate for purification by SFC. The technique is widely used in the pharmaceutical industry for the purification of intermediates.[12]
References
-
National Center for Biotechnology Information. (n.d.). 1-(4-Nitrobenzyl)piperidine. PubChem Compound Database. Retrieved January 11, 2026, from [Link]
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Capot Chemical Co., Ltd. (n.d.). Specifications of 1-(4-Nitro-benzoyl)-piperidin-4-one. Retrieved January 11, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved January 11, 2026, from [Link]
-
Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved January 11, 2026, from [Link]
-
Agilent Technologies. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Retrieved January 11, 2026, from [Link]
-
Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof.
-
Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved January 11, 2026, from [Link]
- Twisting Memoirs Publications. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. TMP Universal Journal of Advances in Pharmaceutical Sciences, 1(1).
- Google Patents. (n.d.). NO20016151L - Preparation of substituted piperidin-4-ones.
- International Journal of Chemico-Pharmaceutical Analysis. (2014).
- Chemical Review and Letters. (2021).
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Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). CN102464605B - Preparation method of 4-nitro-piperidine derivative.
-
Agilent Technologies. (n.d.). Strategy for Preparative LC Purification. Retrieved January 11, 2026, from [Link]
-
Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved January 11, 2026, from [Link]
-
Shimadzu. (n.d.). Preparative HPLC Primer. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved January 11, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). PROCESS FOR PREPARING A PIPERIDIN-4-ONE - European Patent Office - EP 3666757 A1.
-
SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. Retrieved January 11, 2026, from [Link]
-
PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved January 11, 2026, from [Link]
-
PubMed. (n.d.). Synthesis, antitumor activity evaluation of some new N-aroyl-α,β-unsaturated piperidones with fluorescence. Retrieved January 11, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Contents. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). 4-Piperidone. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved January 11, 2026, from [Link]
-
PubMed Central. (n.d.). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Retrieved January 11, 2026, from [Link]
-
PubMed. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Retrieved January 11, 2026, from [Link]
-
MDPI. (n.d.). Experimental and Hirshfeld Surface Investigations for Unexpected Aminophenazone Cocrystal Formation under Thiourea Reaction Conditions via Possible Enamine Assisted Rearrangement. Retrieved January 11, 2026, from [Link]
-
Diva-portal.org. (n.d.). Experimental and Hirshfeld Surface Investigations for Unexpected Aminophenazone Cocrystal Formation under Thiourea Reaction Cond. Retrieved January 11, 2026, from [Link]
-
MDPI. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved January 11, 2026, from [Link]
- Chemical Review and Letters. (2021).
-
ResearchGate. (n.d.). Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature. Retrieved January 11, 2026, from [Link]
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Technical Support Center: Troubleshooting Unexpected Spectroscopic Data of 1-(4-Nitrobenzoyl)piperidin-4-one
Welcome to the technical support center for 1-(4-Nitrobenzoyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected spectroscopic results during their work with this versatile intermediate.[1] As a key building block in medicinal chemistry and organic synthesis, ensuring its purity and structural integrity is paramount. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate common challenges.
I. Troubleshooting Unexpected Spectroscopic Data
This section addresses specific discrepancies you might observe in your NMR, IR, and Mass Spectrometry data. Each issue is followed by a discussion of potential causes and actionable protocols for resolution.
Expected ¹H NMR Spectrum: The expected ¹H NMR spectrum of 1-(4-Nitrobenzoyl)piperidin-4-one in CDCl₃ should exhibit distinct signals corresponding to the aromatic and piperidinone protons. Due to restricted rotation around the amide bond, the piperidinone protons often appear as broad signals.
| Expected Proton Signals | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (ortho to -NO₂) | ~8.30 | d | 2H |
| Aromatic (ortho to -C=O) | ~7.60 | d | 2H |
| Piperidinone (adjacent to N) | ~3.90 | br s | 2H |
| Piperidinone (adjacent to N) | ~3.60 | br s | 2H |
| Piperidinone (adjacent to C=O) | ~2.60 | br s | 4H |
Question 1: My aromatic region shows more than two doublets. What could be the cause?
Possible Causes & Solutions:
-
Residual Starting Material: The most common reason for extra aromatic signals is the presence of unreacted 4-nitrobenzoyl chloride.[2][3][4] This starting material displays two doublets in the aromatic region, which can overlap with your product's signals.[2][4]
-
¹H NMR of 4-Nitrobenzoyl Chloride (CDCl₃): ~8.42 (d, 2H), ~8.31 (d, 2H).[2]
-
-
Hydrolysis of Starting Material: If your reaction workup involved water, 4-nitrobenzoyl chloride could have hydrolyzed to 4-nitrobenzoic acid.
-
¹H NMR of 4-Nitrobenzoic Acid (CDCl₃): ~8.35 (d, 2H), ~8.25 (d, 2H), and a very broad singlet for the carboxylic acid proton (>10 ppm).
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for extra aromatic signals.
Experimental Protocol: Purification via Column Chromatography
-
Prepare a silica gel column using a hexane/ethyl acetate solvent system.
-
Dissolve your crude product in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by TLC to isolate the pure product.
-
Combine the pure fractions, remove the solvent under reduced pressure, and re-analyze by ¹H NMR.
-
Question 2: The signals for the piperidinone protons are sharp, not broad. Is this a problem?
Possible Causes & Solutions:
-
Temperature Effects: The broadness of the piperidinone signals is due to slow rotation around the amide C-N bond at room temperature, leading to the presence of rotamers.[5] If the NMR was run at an elevated temperature, this rotation becomes faster on the NMR timescale, resulting in sharper, averaged signals.
-
Solvent Effects: The choice of NMR solvent can influence the rate of rotation and the chemical shifts of the protons.[5]
-
Actionable Step: If you suspect temperature is the cause, running the NMR at a lower temperature should cause the peaks to broaden and possibly resolve into distinct signals for the different rotameric forms.
Question 3: I see unexpected singlets or multiplets in the aliphatic region (1-4 ppm). What are they?
Possible Causes & Solutions:
-
Residual Solvents: Common laboratory solvents are a frequent source of extraneous peaks.[6]
-
Unreacted Piperidin-4-one: The starting piperidin-4-one or its salt will have signals in the aliphatic region.[7] The free base typically shows signals around 2.5-3.5 ppm.
-
Side Products: Depending on the reaction conditions, side reactions can occur. For example, if a reductive amination was performed in a prior step, you might have residual piperidine.
-
Troubleshooting Steps:
-
Check for Common Solvents: Compare the chemical shifts of the unknown peaks to a table of common NMR solvent impurities.[6]
-
D₂O Shake: To identify exchangeable protons (like N-H from residual piperidin-4-one), add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. The N-H peak should disappear or diminish.[5]
-
Purification: If the impurities are not volatile solvents, purification by column chromatography or recrystallization is necessary.
-
Expected ¹³C NMR Spectrum:
| Expected Carbon Signals | Approximate Chemical Shift (ppm) |
| Carbonyl (Ketone) | ~205 |
| Carbonyl (Amide) | ~168 |
| Aromatic (C-NO₂) | ~150 |
| Aromatic (C-C=O) | ~140 |
| Aromatic (CH) | ~128, ~124 |
| Piperidinone (C-N) | ~45, ~40 |
| Piperidinone (C-C=O) | ~41 |
Question 4: I am missing the ketone carbonyl peak around 205 ppm. What does this mean?
Possible Causes & Solutions:
-
Long Relaxation Time: Quaternary carbons, like the ketone carbonyl, often have long relaxation times and can be difficult to observe in a standard ¹³C NMR experiment, especially with a short relaxation delay.
-
Incorrect Structure: While less likely if your other data is consistent, the absence of this peak could indicate an unexpected reaction at the ketone.
-
Actionable Step: To confirm the presence of the ketone carbonyl, re-run the ¹³C NMR experiment with a longer relaxation delay (e.g., 5-10 seconds) and an increased number of scans.
Expected IR Spectrum:
| Functional Group | **Approximate Wavenumber (cm⁻¹) ** | Appearance |
| C=O (Ketone) | ~1715 | Strong, sharp |
| C=O (Amide) | ~1640 | Strong, sharp |
| NO₂ (Asymmetric) | ~1525 | Strong, sharp |
| NO₂ (Symmetric) | ~1350 | Strong, sharp |
| Aromatic C-H | ~3100-3000 | Medium |
| Aliphatic C-H | <3000 | Medium |
Question 5: My IR spectrum shows a broad peak around 3300 cm⁻¹. What is it?
Possible Causes & Solutions:
-
Water Contamination: A broad absorption in this region is a classic sign of O-H stretching, often from residual water in the sample or KBr pellet.[8]
-
Hydrolysis Product: The presence of 4-nitrobenzoic acid would result in a very broad O-H stretch from the carboxylic acid, typically from 2500-3300 cm⁻¹.[9]
-
Residual Piperidin-4-one: The N-H stretch of the secondary amine in piperidin-4-one appears in this region, usually as a sharper peak than an O-H stretch.[8]
-
Troubleshooting Steps:
-
Sample Preparation: Ensure your sample is completely dry. If using a KBr pellet, dry the KBr in an oven before use.
-
Correlate with NMR: Check your ¹H NMR for a very broad singlet above 10 ppm (carboxylic acid) or other impurity signals.
-
Purify: If an impurity is suspected, purify the sample as described previously.
-
Expected Mass Spectrum (ESI+):
-
[M+H]⁺: m/z 249.08
-
[M+Na]⁺: m/z 271.06
Question 6: I don't see the expected molecular ion peak. Instead, I see other major peaks. What could they be?
Possible Causes & Solutions:
-
Fragmentation: Even with soft ionization techniques like ESI, some in-source fragmentation can occur. Common fragmentation pathways for piperidine derivatives include α-cleavage next to the nitrogen atom.[10]
-
Presence of Impurities: The base peak in your spectrum could correspond to a more easily ionizable impurity.
-
4-nitrobenzoyl chloride: [M]⁺˙ at m/z 185/187 (characteristic chlorine isotope pattern).
-
Piperidin-4-one: [M+H]⁺ at m/z 100.
-
-
Side Products from Amide Coupling: If a coupling reagent like DCC was used, you might see byproducts such as dicyclohexylurea (DCU).[11][12]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected mass spec peaks.
Experimental Protocol: LC-MS Analysis
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid to aid ionization).
-
Monitor the eluent with both a UV detector and the mass spectrometer.
-
This will separate the components of your mixture and allow you to obtain a mass spectrum for each, confirming the presence of your product and identifying impurities.
-
II. Frequently Asked Questions (FAQs)
Q1: Why do the piperidinone protons show as broad signals in the ¹H NMR? This is due to restricted rotation around the amide (N-C=O) bond, which has partial double bond character. At room temperature, the rotation is slow on the NMR timescale, causing the axial and equatorial protons on either side of the nitrogen to be in chemically different environments. This can lead to broad, unresolved signals or even distinct sets of signals for the different rotamers.
Q2: What is the best solvent to use for NMR analysis of this compound? Deuterated chloroform (CDCl₃) is a common choice and generally provides good solubility and resolution. If you encounter solubility issues or peak overlap, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be viable alternatives, though they may alter the chemical shifts.[5]
Q3: How can I confirm the presence of the nitro group? The nitro group has very characteristic stretches in the IR spectrum. Look for two strong, sharp bands: one for the asymmetric stretch around 1525 cm⁻¹ and another for the symmetric stretch around 1350 cm⁻¹.[2] Additionally, the strong electron-withdrawing effect of the nitro group causes the ortho-protons on the aromatic ring to shift significantly downfield in the ¹H NMR spectrum (typically >8.0 ppm).
Q4: The compound has a yellowish color. Is this normal? Yes, an off-white to light yellow solid is the expected appearance for this compound.[1] The yellow color is characteristic of many compounds containing a nitroaromatic chromophore.[3]
References
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. 2014-02-20. Available from: [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. Available from: [Link]
-
Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Sciences. 2025-04-09. Available from: [Link]
-
4-Piperidone. PubChem. Available from: [Link]
-
How To Interpret IR Spectra In 1 Minute Or Less: The 2 Most Important Things To Look For [Tongue and Sword]. Master Organic Chemistry. 2016-11-23. Available from: [Link]
-
Interpreting Infrared Spectra. Specac Ltd. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. 2010-04-16. Available from: [Link]
-
Coupling Reagents. Aapptec Peptides. Available from: [Link]
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- 12. peptide.com [peptide.com]
impact of starting material purity on 1-(4-Nitrobenzoyl)piperidin-4-one synthesis
Welcome to the dedicated technical support guide for the synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important synthetic intermediate.[1] We will explore the critical impact of starting material purity on reaction outcomes and provide field-proven insights to troubleshoot common challenges encountered during this acylation reaction.
Troubleshooting Guide
This section addresses specific, practical issues that can arise during the synthesis. Each answer provides a causal explanation and a clear, actionable protocol to resolve the problem.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes related to my starting materials?
Answer:
Low yield in this Schotten-Baumann-type reaction is most frequently traced back to the quality and handling of your starting materials, specifically the electrophile (4-nitrobenzoyl chloride) and the nucleophile (piperidin-4-one).
Primary Cause 1: Degradation of 4-Nitrobenzoyl Chloride
4-Nitrobenzoyl chloride is highly electrophilic, which makes it an excellent acylating agent, but also highly susceptible to hydrolysis.[2] Trace amounts of moisture in the reaction solvent, on the glassware, or absorbed by the reagent itself will convert it to the unreactive 4-nitrobenzoic acid. This byproduct not only consumes your electrophile, reducing the theoretical yield, but can also complicate product isolation.
Primary Cause 2: Impurities in Piperidin-4-one
Piperidin-4-one is often synthesized via a Mannich reaction, and residual impurities from its synthesis can interfere with the subsequent acylation.[3][4][5] These impurities may be non-nucleophilic, effectively reducing the molar equivalence of the true starting material, or they may be other nucleophilic species that compete in the reaction, leading to a mixture of products.
Troubleshooting Workflow & Protocols
Caption: Troubleshooting workflow for low reaction yield.
Protocol 1: Verifying the Quality of 4-Nitrobenzoyl Chloride
-
Appearance Check: The reagent should be a light orange to yellow crystalline powder.[2][6] A dull, clumped appearance may suggest moisture absorption.
-
Melting Point Analysis: Determine the melting point. A sharp melting point within the range of 72-75 °C indicates high purity.[2][6] A broad or depressed melting point suggests the presence of impurities, likely 4-nitrobenzoic acid.
-
FT-IR Analysis: Acquire an infrared spectrum. The presence of a broad O-H stretch around 3000 cm⁻¹ alongside the characteristic acid chloride carbonyl stretch (~1770 cm⁻¹) is a strong indicator of hydrolysis.
Question 2: I'm observing a significant amount of an unexpected, water-soluble acidic byproduct during workup. What is it and how can I prevent it?
Answer:
This is a classic symptom of 4-nitrobenzoyl chloride hydrolysis. The acidic byproduct is 4-nitrobenzoic acid. This occurs when the acyl chloride reacts with water instead of your desired nucleophile, piperidin-4-one.
Caption: Competing reaction pathways for 4-nitrobenzoyl chloride.
Preventative Measures:
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) and allowed to cool in a desiccator before use.
-
Anhydrous Solvents: Use a freshly opened bottle of an appropriate anhydrous solvent or dispense solvent from a solvent purification system.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. This prevents atmospheric moisture from entering the reaction vessel.
-
Reagent Handling: Store 4-nitrobenzoyl chloride in a desiccator and handle it quickly to minimize exposure to air.[6]
Question 3: My final product is difficult to crystallize, appearing as a persistent oil or a discolored solid. How does starting material purity affect this, and what purification strategies can I employ?
Answer:
Crystallization is a purification technique that relies on the formation of a highly ordered crystal lattice.[4] The presence of impurities disrupts this process, often leading to oiling out, discoloration, or the formation of amorphous solids.
-
Impact of Impurities: Even small amounts of structurally similar side-products or unreacted starting materials can act as "crystallization inhibitors." For example, if your piperidin-4-one contained a small amount of a related piperidine derivative, the resulting N-acyl byproduct could co-precipitate with your desired product, disrupting the crystal lattice.
-
Discoloration: The light yellow to off-white color of the pure product can be darkened by impurities carried over from starting materials or formed through minor side reactions at elevated temperatures.[1]
Purification Strategies:
-
Solvent System Screening for Recrystallization: If direct crystallization from the reaction workup fails, a systematic screening of recrystallization solvents is the best approach. Piperidin-4-one derivatives have been successfully crystallized from various solvents, including ethanol, methanol, and mixtures like ethanol-ethyl acetate or benzene-petroleum ether.[4]
-
Protocol: Dissolve a small amount of the crude product in a minimum of hot solvent. If the product is highly soluble, add a less polar "anti-solvent" dropwise until turbidity persists. Allow the solution to cool slowly to promote crystal growth.
-
-
Column Chromatography: If recrystallization is ineffective, purification via silica gel column chromatography is a reliable alternative.
-
Mobile Phase Selection: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity, monitoring the separation by Thin Layer Chromatography (TLC). The less polar impurities will elute first, followed by your product. Highly polar impurities, like 4-nitrobenzoic acid, will remain on the baseline.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended purity specifications for the starting materials in this synthesis?
A1: For reproducible and high-yielding results, adhering to strict purity standards for your starting materials is critical. Below is a table summarizing the recommended specifications.
| Parameter | 4-Nitrobenzoyl Chloride | Piperidin-4-one | Justification |
| Purity (Assay) | ≥98% (typically by GC or Titration)[2][6] | ≥98% | Ensures high concentration of reactive species and minimizes side reactions. |
| Appearance | Light orange to yellow crystalline powder[2] | Colorless to light yellow solid/liquid | Deviations can indicate degradation or significant impurities. |
| Moisture Content | As low as possible (<0.1%) | <0.5% | Water directly consumes 4-nitrobenzoyl chloride via hydrolysis. |
| Key Impurity | 4-Nitrobenzoic acid | Pyridine, other amine byproducts | These impurities interfere with the reaction or complicate purification. |
Q2: What are the most critical impurities to be aware of in my starting materials?
A2: The most detrimental impurities are those that are either reactive under the reaction conditions or are difficult to separate from the final product.
-
In 4-Nitrobenzoyl Chloride:
-
Water: As discussed, this leads to hydrolysis and yield loss.
-
4-Nitrobenzoic Acid: This is the product of hydrolysis. Its presence indicates that the reagent has already degraded. It must be accounted for when calculating stoichiometry.
-
-
In Piperidin-4-one:
-
Pyridine: If the piperidin-4-one was synthesized via hydrogenation of a pyridine precursor, residual pyridine can be present.[7] While it can act as a base, its presence complicates stoichiometry and can be difficult to remove.
-
Other Amines: Byproducts from the synthesis of piperidin-4-one (e.g., from the Mannich reaction) can compete as nucleophiles, leading to a mixture of N-acylated products.[4]
-
Q3: Which analytical techniques are best for a comprehensive quality control check of my starting materials, reaction progress, and final product?
A3: A multi-technique approach provides the most robust quality assessment.
Caption: Recommended analytical workflow for quality control.
-
Starting Materials:
-
Quantitative NMR (qNMR): Use a certified internal standard to get a highly accurate assay of your starting materials.
-
Gas Chromatography (GC): Ideal for assessing the purity of 4-nitrobenzoyl chloride and detecting volatile impurities in piperidin-4-one.[6][8]
-
Karl Fischer Titration: The gold standard for accurately determining water content.
-
-
Reaction Monitoring:
-
TLC: A quick and easy way to visualize the consumption of starting materials and the formation of the product.
-
HPLC/UPLC: Provides quantitative data on the reaction progress, allowing for precise determination of reaction completion.
-
-
Final Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the final product.
-
HPLC: To determine the final purity (e.g., >99% as reported by some vendors).[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[1]
-
Melting Point: A sharp melting point is a good indicator of high purity.
-
References
-
Richman Chemical Inc. (n.d.). 4-Nitrobenzoyl chloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(4-Nitrobenzoyl)-4-(4-fluorobenzyloxy)-piperidine. Retrieved from [Link]
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved from [Link]
-
Arulraj, R., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Retrieved from [Link]
-
Arulraj, R., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]
-
Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. Retrieved from [Link]
-
Nechaev, A. A., Zhemchugov, V. P., & Lesiv, A. V. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 26(24), 7564. Retrieved from [Link]
-
Asian Journal of Chemistry. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Retrieved from [Link]
-
Organic Letters. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters, 25(26), 4886–4891. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
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- 4. chemrevlett.com [chemrevlett.com]
- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Nitrobenzoyl Chloride | 122-04-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Nitrobenzoyl chloride — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]
Validation & Comparative
A Guide to the Structural Confirmation of 1-(4-Nitrobenzoyl)piperidin-4-one: A Comparative Analysis for Drug Discovery Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the structural confirmation of 1-(4-Nitrobenzoyl)piperidin-4-one, a key intermediate in pharmaceutical synthesis.[1] We will explore the essential analytical techniques and provide a comparative study against structurally related analogs to underscore the significance of its chemical features. This document is intended for researchers and professionals in drug development and medicinal chemistry, offering both theoretical grounding and practical, field-proven methodologies.
The unique architecture of 1-(4-Nitrobenzoyl)piperidin-4-one, featuring a piperidinone core functionalized with a nitrobenzoyl group, imparts specific reactivity and makes it a valuable building block for more complex bioactive molecules.[1] Its role as a synthetic intermediate is crucial in the development of novel therapeutic agents, including analgesics and anti-inflammatory drugs.[1]
Part 1: Synthesis and Structural Elucidation of 1-(4-Nitrobenzoyl)piperidin-4-one
The definitive confirmation of a molecule's structure is the cornerstone of chemical synthesis and drug development. Here, we outline the synthetic pathway and the suite of analytical techniques required to unequivocally verify the structure of 1-(4-Nitrobenzoyl)piperidin-4-one.
Proposed Synthetic Pathway
The synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one is typically achieved via a nucleophilic acyl substitution reaction. This involves the acylation of piperidin-4-one with 4-nitrobenzoyl chloride. The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is commonly used to quench the HCl byproduct generated during the reaction.
Caption: Structural relationships between the target compound and its analogs.
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinguishing Feature | Expected ¹H NMR Aromatic Signals (ppm) | Expected IR C=O Bands (cm⁻¹) |
| 1-(4-Nitrobenzoyl) piperidin-4-one | C₁₂H₁₂N₂O₄ | 248.24 [1][2] | Presence of NO₂ group | Two doublets (~8.3, ~7.7 ppm) | ~1720 (ketone), ~1640 (amide) |
| N-Benzoyl-4-piperidone | C₁₂H₁₃NO₂ | 203.24 | No NO₂ group | Multiplets (~7.4 ppm) | ~1720 (ketone), ~1630 (amide) |
| 1-Benzyl-4-piperidone | C₁₂H₁₅NO | 189.25 [3] | Benzyl group instead of benzoyl | Multiplet (~7.3 ppm) | ~1715 (ketone) |
| Piperidin-4-one | C₅H₉NO | 99.13 | Unsubstituted N-H | None | ~1710 (ketone) |
Analysis of Structural Differences
-
The Nitro Group: The electron-withdrawing nitro group in the target compound significantly influences the electron density of the aromatic ring, which is observable in the downfield shift of its aromatic protons in the ¹H NMR spectrum compared to N-benzoyl-4-piperidone. This group also introduces characteristic strong absorption bands in the IR spectrum.
-
The Amide Linkage: The replacement of the amide carbonyl in 1-(4-Nitrobenzoyl)piperidin-4-one with a methylene group in 1-Benzyl-4-piperidone removes the resonance delocalization between the aromatic ring and the piperidine nitrogen, leading to different reactivity and conformation. This is evident in the absence of the amide C=O stretch in the IR spectrum of 1-Benzyl-4-piperidone.
-
The Piperidinone Core: The unsubstituted piperidin-4-one serves as the fundamental building block. Its simplicity, with a secondary amine, allows for a wide range of N-functionalization, leading to diverse chemical entities.
Part 3: Experimental Protocols
The following protocols are provided as a guide for the synthesis and analysis of 1-(4-Nitrobenzoyl)piperidin-4-one.
Synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one
-
To a stirred solution of piperidin-4-one hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g), add triethylamine (2.2 eq) at 0°C.
-
Stir the mixture for 15 minutes at 0°C.
-
Add a solution of 4-nitrobenzoyl chloride (1.05 eq) in DCM (5 mL/g) dropwise to the reaction mixture at 0°C. [4]4. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the title compound as an off-white to light yellow solid. [1][5]
Analytical Characterization
-
NMR Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and integration values.
-
-
IR Spectroscopy:
-
Acquire the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Identify the characteristic absorption bands for the ketone, amide, and nitro functional groups.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an ESI-MS system.
-
Acquire the mass spectrum in positive ion mode and identify the protonated molecular ion [M+H]⁺.
-
References
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(4-Nitrobenzoyl)-4-(4-fluorobenzyloxy)-piperidine. Retrieved from [Link]
-
The Royal Society of Chemistry. (2010). Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
SpectraBase. (n.d.). Piperidine, 1-(4-nitrobenzoyl)-. Retrieved from [Link]
-
UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from [Link]
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Nitrobenzyl)piperidine. Retrieved from [Link]
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzyl-4-piperidone. Retrieved from [Link]
-
Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]
-
Archana, S., et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1028–1033. Retrieved from [Link]
-
SciELO. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]
-
Macedonian Pharmaceutical Bulletin. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Retrieved from [Link]
-
PubMed. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitro-phen-yl)piperazine and 1-(4-bromo-benzo-yl)-4-phenyl-piperazine at 90 K. Retrieved from [Link]
-
Capot Chemical. (n.d.). Specifications of 1-(4-Nitro-benzoyl)-piperidin-4-one. Retrieved from [Link]
-
PubChem. (n.d.). 4-Piperidone. Retrieved from [Link]
-
PubChem. (n.d.). N-Benzoyl-4-piperidone. Retrieved from [Link]
-
mzCloud. (2018). N-Benzyl-4-piperidone. Retrieved from [Link]
-
Walsh Medical Media. (2014). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Piperidine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-. Retrieved from [Link]
Sources
A Comparative Guide to the ¹H and ¹³C NMR Spectral Features of 1-(4-Nitrobenzoyl)piperidin-4-one
This technical guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(4-Nitrobenzoyl)piperidin-4-one. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its spectral characteristics, supported by comparative data from structurally analogous compounds. This guide will elucidate the key structural features and electronic effects influencing the NMR spectra, providing a valuable resource for structural verification and characterization.
Introduction
1-(4-Nitrobenzoyl)piperidin-4-one is a versatile synthetic intermediate, playing a crucial role in the development of novel therapeutic agents and functional materials. Its molecular architecture, featuring a piperidin-4-one core N-acylated with a 4-nitrobenzoyl group, presents a unique combination of a flexible heterocyclic ring and a rigid, electron-deficient aromatic system. Accurate structural elucidation is paramount for its application in medicinal chemistry and materials science, with NMR spectroscopy being the definitive technique for this purpose. This guide will present and interpret the predicted ¹H and ¹³C NMR spectra of 1-(4-Nitrobenzoyl)piperidin-4-one and compare them with the experimental spectra of related compounds to provide a comprehensive understanding of its spectroscopic properties.
Predicted NMR Spectral Data for 1-(4-Nitrobenzoyl)piperidin-4-one
In the absence of readily available experimental spectra in the public domain, we present the predicted ¹H and ¹³C NMR data for 1-(4-Nitrobenzoyl)piperidin-4-one. These predictions are generated using advanced computational algorithms that provide reliable estimations of chemical shifts and coupling patterns, serving as a robust baseline for experimental verification.
Table 1: Predicted ¹H and ¹³C NMR Data for 1-(4-Nitrobenzoyl)piperidin-4-one
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| 8.35 (d, J=8.8 Hz, 2H) | H-2', H-6' |
| 7.70 (d, J=8.8 Hz, 2H) | H-3', H-5' |
| 3.95 (t, J=6.0 Hz, 2H) | H-2, H-6 (axial/equatorial average) |
| 3.60 (t, J=6.0 Hz, 2H) | H-2, H-6 (axial/equatorial average) |
| 2.60 (t, J=6.0 Hz, 4H) | H-3, H-5 |
Note: Predicted values are based on computational models and may vary slightly from experimental data. The piperidine ring protons are expected to show complex splitting patterns at higher field strengths due to restricted rotation around the amide bond.
Comparative Spectral Analysis
To contextualize the predicted data, we will compare it with the experimental NMR data of three structurally related compounds: 1-Benzoylpiperidin-4-one, 1-Acetyl-4-piperidone, and 1-(4-Nitrobenzoyl)piperazine. This comparative approach will highlight the influence of the N-acyl substituent on the chemical environment of the piperidin-4-one ring.
1-Benzoylpiperidin-4-one: The Unsubstituted Analog
Replacing the nitro group with a hydrogen atom allows for the direct assessment of the electronic effects of the nitro substituent.
Table 2: ¹H and ¹³C NMR Data for 1-Benzoylpiperidin-4-one
| ¹H NMR (Experimental) | ¹³C NMR (Experimental) |
| Chemical Shift (ppm) | Assignment |
| 7.45-7.35 (m, 5H) | Aromatic-H |
| 3.85 (t, 2H) | H-2, H-6 |
| 3.50 (t, 2H) | H-2, H-6 |
| 2.55 (t, 4H) | H-3, H-5 |
The aromatic protons in 1-benzoylpiperidin-4-one appear as a complex multiplet between 7.35 and 7.45 ppm. In contrast, the aromatic protons of 1-(4-nitrobenzoyl)piperidin-4-one are significantly downfield shifted and show a simple doublet of doublets pattern. This is due to the strong electron-withdrawing nature of the nitro group, which deshields the ortho (H-2', H-6') and meta (H-3', H-5') protons. The para-nitro group simplifies the splitting pattern by creating magnetic equivalence between the ortho protons and between the meta protons.
1-Acetyl-4-piperidone: Impact of an Aliphatic Acyl Group
Comparing the benzoyl derivatives to an acetyl derivative isolates the effect of an aromatic versus an aliphatic substituent on the piperidinone ring.
Table 3: ¹H and ¹³C NMR Data for 1-Acetyl-4-piperidone
| ¹H NMR (Experimental) | ¹³C NMR (Experimental) |
| Chemical Shift (ppm) | Assignment |
| 3.80 (t, 2H) | H-2, H-6 |
| 3.65 (t, 2H) | H-2, H-6 |
| 2.45 (t, 4H) | H-3, H-5 |
| 2.15 (s, 3H) | CH₃ |
Source: ChemicalBook, PubChem[1][2]
The signals for the piperidinone protons in 1-acetyl-4-piperidone are at similar chemical shifts to those in the N-benzoyl derivatives, indicating that the primary electronic influence on the ring comes from the amide functionality itself rather than the nature of the R-group attached to the carbonyl. The most notable difference is the presence of a sharp singlet at 2.15 ppm for the acetyl methyl group.
1-(4-Nitrobenzoyl)piperazine: Alteration of the Heterocyclic Core
Replacing the piperidin-4-one ring with a piperazine ring allows for an assessment of the influence of the keto group at the 4-position.
Table 4: ¹H and ¹³C NMR Data for 1-(4-Nitrobenzoyl)piperazine
| ¹H NMR (Experimental, in CDCl₃) | ¹³C NMR (Experimental, in CDCl₃) |
| Chemical Shift (ppm) | Assignment |
| 8.27 (d, J=8.7 Hz, 2H) | H-2', H-6' |
| 7.56 (d, J=8.7 Hz, 2H) | H-3', H-5' |
| 3.77 (br s, 2H) | Piperazine-H |
| 3.33 (br s, 2H) | Piperazine-H |
| 2.96 (br s, 2H) | Piperazine-H |
| 2.81 (br s, 2H) | Piperazine-H |
Source: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling[3]
The aromatic region of 1-(4-nitrobenzoyl)piperazine is very similar to the predicted spectrum of 1-(4-nitrobenzoyl)piperidin-4-one, as expected. The piperazine protons appear as broad singlets, indicating rapid conformational exchange at room temperature. The absence of the deshielding keto group in the piperazine analog results in a more complex and slightly upfield chemical shift range for the heterocyclic protons compared to the distinct triplet signals of the piperidinone protons.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The following is a generalized, yet detailed, protocol for the acquisition of ¹H and ¹³C NMR spectra for small molecules like 1-(4-Nitrobenzoyl)piperidin-4-one.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). For 1-(4-Nitrobenzoyl)piperidin-4-one, CDCl₃ is a good starting point.
-
Concentration :
-
Sample Transfer : Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is approximately 4-5 cm.
-
Internal Standard : For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[6]
NMR Data Acquisition
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Locking and Shimming : Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[5] Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition Parameters :
-
Pulse Angle : 30-45 degrees.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 8-16 scans are typically sufficient for a moderately concentrated sample.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Program : A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
Data Processing
-
Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction : Apply a baseline correction to obtain a flat baseline.
-
Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.[7]
-
Integration and Peak Picking : Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Visualization of Key Concepts
Molecular Structure and Atom Numbering
Caption: Molecular structure of 1-(4-Nitrobenzoyl)piperidin-4-one.
NMR Acquisition and Processing Workflow
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
This guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral characteristics of 1-(4-Nitrobenzoyl)piperidin-4-one. Through the use of predicted data and comparison with structurally similar compounds, we have elucidated the key factors influencing its NMR spectrum, particularly the strong electron-withdrawing effect of the para-nitro group on the aromatic ring. The detailed experimental protocol offers a reliable methodology for obtaining high-quality NMR data for this and related compounds. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science, aiding in the accurate structural characterization and further development of novel molecules based on the 1-(4-Nitrobenzoyl)piperidin-4-one scaffold.
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A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(4-Nitrobenzoyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation behavior of 1-(4-Nitrobenzoyl)piperidin-4-one. In the absence of a publicly available experimental mass spectrum for this specific compound, this guide synthesizes established fragmentation principles of its constituent functional groups—the 4-nitrobenzoyl moiety and the piperidin-4-one ring—to propose a detailed theoretical fragmentation pattern. This document offers insights into the expected fragment ions under both electron ionization (EI-MS) and electrospray ionization tandem mass spectrometry (ESI-MS/MS), supported by data from analogous structures. The methodologies and predictive models presented herein serve as a valuable resource for the identification, characterization, and quality control of this and structurally related compounds in research and pharmaceutical development.
Introduction: The Structural Rationale for Fragmentation Analysis
1-(4-Nitrobenzoyl)piperidin-4-one is a molecule of interest in medicinal chemistry, often serving as a synthetic intermediate in the development of novel therapeutic agents.[1] Its structure marries a rigid aromatic system, activated by a strongly electron-withdrawing nitro group, with a flexible heterocyclic piperidinone ring. This unique combination of functionalities dictates a rich and predictable fragmentation pattern in mass spectrometry, providing a veritable fingerprint for its identification.
Understanding these fragmentation pathways is paramount for researchers in drug discovery and development for several key reasons:
-
Structural Confirmation: Verification of the successful synthesis of the target molecule.
-
Metabolite Identification: Elucidating the biotransformation products in drug metabolism studies.
-
Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.
-
Reaction Monitoring: Tracking the progress of chemical reactions involving this scaffold.
This guide will deconstruct the molecule into its primary structural components and, based on well-established mass spectrometry principles, predict the key fragmentation pathways.
Predicted Fragmentation Pathways
The fragmentation of 1-(4-Nitrobenzoyl)piperidin-4-one is anticipated to be driven by the lability of specific bonds and the stability of the resulting fragment ions. The primary sites of initial ionization and subsequent fragmentation will likely be the lone pair electrons on the nitrogen and oxygen atoms.
Fragmentation of the 4-Nitrobenzoyl Moiety
The 4-nitrobenzoyl group is expected to yield several characteristic fragment ions. A prominent fragmentation pathway for benzoyl derivatives is the cleavage of the bond adjacent to the carbonyl group, leading to the formation of a stable benzoyl cation.[2] For nitroaromatic compounds, the loss of the nitro group (NO₂) or nitric oxide (NO) is a common fragmentation event.[3]
Key predicted fragmentation steps include:
-
Formation of the 4-nitrobenzoyl cation (m/z 150): Cleavage of the amide bond between the carbonyl carbon and the piperidine nitrogen.
-
Loss of NO₂ from the 4-nitrobenzoyl cation: Subsequent fragmentation of the m/z 150 ion to yield a benzoyl cation at m/z 104.
-
Formation of the phenyl cation (m/z 76): Decarbonylation (loss of CO) from the m/z 104 ion.
-
Loss of NO from the molecular ion: A characteristic fragmentation for nitroaromatic compounds.
Fragmentation of the Piperidin-4-one Ring
The piperidin-4-one ring is susceptible to fragmentation pathways characteristic of cyclic amines and ketones. Alpha-cleavage, the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for piperidine derivatives under electron ionization.[4][5]
Key predicted fragmentation steps include:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a resonance-stabilized iminium ion. The largest substituent at the alpha-carbon is preferentially lost.[4]
-
Ring Fission: The piperidine ring can undergo cleavage, leading to various acyclic fragment ions.[4]
-
McLafferty Rearrangement: For carbonyl compounds, the McLafferty rearrangement is a common fragmentation pattern where a gamma-hydrogen is transferred to the carbonyl oxygen, followed by beta-cleavage.[6]
Predicted Mass Spectra
Based on the fragmentation principles outlined above, we can predict the major ions that would be observed in the mass spectrum of 1-(4-Nitrobenzoyl)piperidin-4-one.
Predicted Electron Ionization (EI-MS) Spectrum
Under the high-energy conditions of EI-MS, extensive fragmentation is expected. The molecular ion peak (M⁺˙) at m/z 248 may be observed, but its abundance could be low due to the molecule's susceptibility to fragmentation.
Table 1: Predicted Major Fragment Ions in the EI-MS Spectrum of 1-(4-Nitrobenzoyl)piperidin-4-one
| m/z | Proposed Structure/Identity | Fragmentation Pathway |
| 248 | Molecular Ion [C₁₂H₁₂N₂O₄]⁺˙ | - |
| 150 | [O₂NC₆H₄CO]⁺ | Cleavage of the amide C-N bond |
| 120 | [C₆H₄CO]⁺ | Loss of NO₂ from m/z 150 |
| 104 | [C₆H₄]⁺ | Loss of CO from m/z 120 |
| 98 | [C₅H₈NO]⁺ | Alpha-cleavage of the piperidine ring |
| 76 | [C₆H₄]⁺ | Fragmentation of the aromatic ring |
Predicted Electrospray Ionization Tandem (ESI-MS/MS) Spectrum
ESI is a softer ionization technique that typically produces a protonated molecule [M+H]⁺ as the precursor ion. In the case of 1-(4-Nitrobenzoyl)piperidin-4-one, the precursor ion would be at m/z 249. Collision-induced dissociation (CID) of this precursor ion would then induce fragmentation.
Table 2: Predicted Major Product Ions in the ESI-MS/MS Spectrum of 1-(4-Nitrobenzoyl)piperidin-4-one (Precursor Ion: m/z 249)
| m/z | Proposed Structure/Identity | Fragmentation Pathway |
| 150 | [O₂NC₆H₄CO]⁺ | Cleavage of the amide C-N bond |
| 121 | [HOC₆H₄NO]⁺ | Rearrangement and loss of the piperidinone moiety |
| 99 | [C₅H₉NO]⁺ | Protonated piperidin-4-one |
Proposed Fragmentation Mechanisms
To visualize the predicted fragmentation pathways, the following diagrams are provided in DOT language.
Caption: Predicted EI-MS fragmentation of 1-(4-Nitrobenzoyl)piperidin-4-one.
Caption: Predicted ESI-MS/MS fragmentation of protonated 1-(4-Nitrobenzoyl)piperidin-4-one.
Experimental Protocols
While specific optimized parameters for 1-(4-Nitrobenzoyl)piperidin-4-one are not available, the following general protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can serve as a starting point for method development.
GC-MS Analysis Protocol
GC-MS is suitable for the analysis of volatile and thermally stable compounds.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
LC-MS/MS Analysis Protocol
LC-MS/MS is the preferred method for less volatile or thermally labile compounds and offers higher sensitivity and selectivity.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm length, 2.1 mm internal diameter, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted analysis, monitoring specific precursor-to-product ion transitions (e.g., m/z 249 -> 150). Collision energy should be optimized for each transition.
-
Conclusion
This guide provides a detailed theoretical framework for understanding the mass spectrometric fragmentation of 1-(4-Nitrobenzoyl)piperidin-4-one. By dissecting the molecule into its constituent functional groups and applying established fragmentation principles, we have predicted the major fragment ions and their formation pathways under both EI-MS and ESI-MS/MS conditions. The proposed mechanisms, summarized in fragmentation diagrams, and the generalized experimental protocols offer a robust starting point for researchers working with this compound. This predictive approach is a powerful tool in the absence of experimental data, enabling the confident identification and characterization of 1-(4-Nitrobenzoyl)piperidin-4-one and its derivatives in complex matrices.
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Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 1-(4-Nitrobenzoyl)piperidin-4-one Derivatives and Analogs
This guide provides a comparative analysis of the biological activities of derivatives and analogs stemming from the 1-(4-Nitrobenzoyl)piperidin-4-one scaffold. We will explore how structural modifications influence anticancer and antimicrobial properties, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: The Piperidin-4-one Scaffold
The piperidin-4-one nucleus is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous compounds with a vast array of biological activities, including antimicrobial, antiviral, anticancer, and central nervous system effects.[1][2] Its synthetic tractability allows for chemical modifications at the nitrogen atom and various positions on the carbocyclic ring, leading to diverse pharmacological profiles.
This guide focuses on derivatives and analogs originating from a specific, highly versatile starting material: 1-(4-Nitrobenzoyl)piperidin-4-one . This compound is a key intermediate in the synthesis of various pharmaceuticals, serving as an excellent building block for creating more complex molecules with targeted biological activities.[3][4] We will dissect how strategic modifications to this core structure give rise to potent anticancer and antimicrobial agents, providing a framework for future drug design and development.
The 1-(4-Nitrobenzoyl)piperidin-4-one Core: A Hub for Synthesis
The 1-(4-Nitrobenzoyl)piperidin-4-one molecule is primed for chemical elaboration. The ketone at the C-4 position is a reactive handle for condensation reactions, while the N-acyl linkage can be modified. The electron-withdrawing nature of the p-nitro group on the benzoyl ring also influences the molecule's reactivity and potential interactions with biological targets. These features make it an ideal starting point for generating diverse libraries of compounds for biological screening.
Caption: Synthetic pathways from the 1-(4-Nitrobenzoyl)piperidin-4-one scaffold.
Comparative Biological Activity: Anticancer vs. Antimicrobial Profiles
While originating from the same core, derivatives of 1-(4-Nitrobenzoyl)piperidin-4-one can be tailored to exhibit distinct and potent biological activities. The most prominent activities explored are anticancer and antimicrobial.
Anticancer Activity: The Rise of 3,5-bis(benzylidene) Analogs
A significant class of anticancer agents derived from the piperidin-4-one core are the 3,5-bis(benzylidene) analogs. These compounds, often synthesized via a Claisen-Schmidt condensation, demonstrate potent antiproliferative activity against a range of human cancer cell lines.[5] The mechanism for some of these analogs is attributed to their ability to act as dual inhibitors of human topoisomerase I and IIα.[5]
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3,5-bis(2-fluorobenzylidene)piperidin-4-one | MDA-MB-231 (Breast) | < 10 | [5] |
| PC3 (Prostate) | < 10 | [5] | |
| 1-Benzoyl-3,5-bis(4-chlorobenzylidene)piperidin-4-one | HCT-116 (Colon) | 1.5 | [6] |
| MCF-7 (Breast) | 2.1 | [6] | |
| Plumbagin (1,4-Naphthoquinone Analog) | DU-145 (Prostate) | 1.8 | [7] |
| 5-Fluorouracil (Standard) | HCT-116 (Colon) | > 10 | [5] |
Data presented is illustrative and compiled from various sources. IC₅₀ values are highly dependent on specific experimental conditions.
The data indicates that substitutions on the benzylidene rings play a crucial role. Electron-withdrawing groups, such as fluoro or chloro, often enhance cytotoxic potency.
Antimicrobial Activity: The Role of Heterocyclic Moieties
Modifications at the C-4 ketone position have yielded compounds with significant antimicrobial and antifungal properties.[8] A notable example is the introduction of a thiosemicarbazone moiety. This functional group is known to chelate metal ions essential for microbial enzyme function, providing a clear mechanistic rationale for its activity. These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][9][10]
| Compound/Analog | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| Piperidin-4-one thiosemicarbazone derivative | ~12.5 | ~25 | ~6.25 | [8] |
| N-benzyl piperidin-4-one oxime derivative | Potent Activity | Potent Activity | Not Reported | [11] |
| Ampicillin (Standard) | ~6.25 | ~12.5 | N/A | [8] |
| Terbinafine (Standard) | N/A | N/A | < 0.25 | [8] |
Data is representative. MIC (Minimum Inhibitory Concentration) values can vary.
The results suggest that the addition of the thiosemicarbazone group significantly boosts antifungal activity compared to the parent piperidin-4-one.[8]
Structure-Activity Relationship (SAR) Analysis
The biological activity of these compounds is highly dependent on their three-dimensional structure and the nature of their substituents.
-
For Anticancer Activity:
-
C3/C5 Substitution: The presence of α,β-unsaturated ketone systems, as seen in the 3,5-bis(benzylidene) analogs, is a critical pharmacophore for cytotoxicity.
-
Aromatic Ring Substituents: Electron-withdrawing groups (e.g., halogens) on the benzylidene rings generally increase anticancer potency.
-
N-Acyl Group: The nature of the substituent on the piperidine nitrogen modulates lipophilicity and can influence cell permeability and target engagement.
-
-
For Antimicrobial Activity:
-
C4 Position: Derivatization of the C4-ketone into moieties like thiosemicarbazones is key to conferring potent antimicrobial, particularly antifungal, activity.[8]
-
N-Substitution: The group on the piperidine nitrogen can be varied to optimize the antimicrobial spectrum and potency. N-benzyl groups have been shown to be effective.[11]
-
Lipophilicity: A balance of hydrophilic and lipophilic character is essential for penetrating microbial cell walls. Apolar moieties, such as benzyl rings, can be beneficial.
-
Caption: Structure-Activity Relationship (SAR) summary for piperidin-4-one derivatives.
Key Experimental Protocols
To ensure reproducibility and reliability, the protocols used to evaluate these compounds must be robust and well-validated.
Protocol 1: In Vitro Cytotoxicity Assessment via SRB Assay
The Sulforhodamine B (SRB) assay is a reliable method for determining drug-induced cytotoxicity by measuring total cellular protein content.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Add serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Data Acquisition: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility via Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Methodology:
-
Prepare Inoculum: Culture bacteria (e.g., S. aureus) or fungi (e.g., C. albicans) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in broth, typically from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) for sterility. Also, include a standard antibiotic (e.g., Ampicillin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the OD at 600 nm.
Conclusion and Future Perspectives
The 1-(4-Nitrobenzoyl)piperidin-4-one scaffold is a remarkably fertile starting point for the development of novel therapeutic agents. Strategic derivatization allows for the creation of compounds with distinct and potent biological activities. While 3,5-bis(benzylidene) analogs show significant promise as anticancer agents, modifications at the C-4 position yield powerful antimicrobial compounds.
Future research should focus on:
-
Mechanism of Action: Deeper investigation into the specific molecular targets and pathways affected by these compounds.
-
Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.
-
Expansion of Analogs: Synthesizing novel derivatives with diverse electronic and steric properties to further refine structure-activity relationships and discover compounds with improved potency and selectivity.
By leveraging the synthetic versatility of this scaffold, the scientific community can continue to develop new and effective treatments for cancer and infectious diseases.
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-
Goel K. K, Gajbhiye A, Anu and Goel N. M. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J 2008;1(1). Available from: [Link]
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Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology, 11, 648839. Available from: [Link]
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Caldwell, J. P., et al. (2007). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 17(8), 2281-2284. Available from: [Link]
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Caldwell, J. P., et al. (2009). Synthesis and Structure-Activity Relationships of N-substituted Spiropiperidines as Nociceptin Receptor Ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 19(4), 1164-1167. Available from: [Link]
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Pandurangan, P., et al. (2014). Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. Inventi Rapid: Med Chem, 2014(3). Available from: [Link]
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Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565-583. Available from: [Link]
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SYNTHESIS, CHARACTERIZATION, BIOLOGICAL EVALUATION AND ANTI–CORROSION ACTIVITY OF PIPERIDIN-4-ONE DERIVATIVES. ResearchGate. Available from: [Link]
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Abdel-Ghani, T., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 258, 115598. Available from: [Link]
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Turan-Zitouni, G., et al. (2016). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 21(1), 103. Available from: [Link]
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Selvendiran, K., et al. (2015). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 25(21), 4859-4862. Available from: [Link]
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Anticancer Activity of 4-Isopropylbenzoylhydrazones (1-30). ResearchGate. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(4-Nitrobenzoyl)piperidin-4-one Analogs in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(4-Nitrobenzoyl)piperidin-4-one analogs, a scaffold of significant interest in medicinal chemistry. We will explore how modifications to this core structure influence cytotoxic and other biological activities, offering a comparative perspective with related heterocyclic compounds. This document is intended to serve as a practical resource, integrating established experimental data with the underlying rationale for molecular design and evaluation.
The piperidin-4-one nucleus is a well-established privileged scaffold in the development of novel therapeutic agents, demonstrating a wide array of biological activities including antimicrobial, antiviral, and anticancer effects.[1] The versatility of the 1-benzoyl-piperidin-4-one core, in particular, allows for systematic modifications that can fine-tune its pharmacological profile. The inclusion of a nitro group at the para-position of the benzoyl ring often enhances the electrophilic character of the compound, potentially contributing to its mechanism of action. This guide will focus on the SAR of analogs derived from this core structure, primarily examining their potential as anticancer agents.
Core Scaffold and Points of Modification
The fundamental structure of 1-(4-Nitrobenzoyl)piperidin-4-one serves as our starting point. The key to a successful SAR study lies in the systematic modification of this scaffold at various positions to probe the chemical space and identify moieties that enhance biological activity and selectivity.
Comparative SAR Analysis: Insights from 1-Benzoyl-Piperidin-4-one Oxime Analogs
A study by Mallesha et al. provides a foundational dataset for understanding the SAR of this class of compounds.[2] In their work, a series of [1-(substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oximes were synthesized and evaluated for their antiproliferative, antioxidant, and antibacterial activities. While this series includes a methanone oxime at the 4-position of the piperidine ring, the modifications on the 1-benzoyl group offer valuable insights into the SAR of our core scaffold.
Synthesis and Characterization
The synthesis of these analogs typically involves the acylation of the piperidine nitrogen with a substituted benzoyl chloride. The resulting ketone at the C4 position can then be further modified, for instance, into an oxime, to explore additional interactions with biological targets.
}
Figure 1: General synthetic scheme for 1-benzoyl-piperidin-4-one analogs.Antiproliferative Activity: A Quantitative Comparison
The in vitro antiproliferative activity of the synthesized compounds was evaluated against a panel of human cancer cell lines. The following table summarizes the key findings, focusing on the impact of substituents on the benzoyl ring.
| Compound ID | Benzoyl Substituent | Antiproliferative Activity (IC50, µM) | Key Observations |
| 3a | 4-Nitro | Moderate | The parent compound with a nitro group shows baseline activity. |
| 3b | 4-Methoxy | Lower | The electron-donating methoxy group reduces activity compared to the nitro analog. |
| 3c | 3,4,5-Trimethoxy | Highest | The presence of multiple methoxy groups significantly enhances antiproliferative activity. |
| 3d | 4-Chloro | Moderate | A halogen substituent results in activity comparable to the nitro analog. |
| 3e | Unsubstituted | Lower | Removal of any substituent from the benzoyl ring diminishes activity. |
Table 1: Antiproliferative activity of 1-(substituted-benzoyl)-piperidin-4-one oxime analogs.[2]
From this data, a clear SAR emerges. The substitution pattern on the benzoyl ring plays a critical role in modulating the cytotoxic potential of these molecules. The superior activity of the 3,4,5-trimethoxy analog (3c) suggests that electron-donating groups at these positions are favorable for interaction with the biological target. This is in contrast to the moderate activity observed with the electron-withdrawing nitro (3a) and chloro (3d) groups.
Comparative Analysis with Piperazine Analogs
To broaden our understanding, we can compare the SAR of our piperidin-4-one scaffold with that of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which have also been evaluated for their anticancer properties.[3][4] While the core heterocycle is different, the systematic modification of the benzoyl moiety provides a valuable parallel.
In a study by Yakaiah et al., a series of these piperazine derivatives were synthesized and tested against various cancer cell lines.[3] The results indicated that the nature of the substituent on the benzoyl ring significantly influenced their cytotoxic efficacy. For instance, compounds with chloro and fluoro substituents on the benzoyl ring exhibited potent growth inhibitory activity against several cancer cell lines.[3] This suggests that for the piperazine scaffold, electron-withdrawing groups may be more favorable, a trend that differs from what was observed with the piperidin-4-one oxime series.
}
Figure 2: Contrasting SAR trends for piperidin-4-one and piperazine scaffolds.This comparative analysis underscores a crucial principle in medicinal chemistry: the optimal substitution pattern is highly dependent on the nature of the core scaffold. The subtle change from a piperidin-4-one to a piperazine ring alters the electronic and conformational properties of the molecule, leading to different interactions with the biological target and, consequently, a different SAR.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential.
General Synthesis of 1-(Substituted-benzoyl)-piperidin-4-one Analogs
-
Starting Material: Begin with a suitable piperidin-4-one derivative.
-
Acylation: Dissolve the piperidin-4-one derivative in an appropriate solvent (e.g., dichloromethane).
-
Base: Add a base (e.g., triethylamine) to the solution to act as an acid scavenger.
-
Addition of Benzoyl Chloride: Slowly add the desired substituted benzoyl chloride to the reaction mixture at a controlled temperature (e.g., 0 °C).
-
Reaction: Allow the reaction to proceed at room temperature for a specified time, monitoring its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the final compound.
-
Characterization: Confirm the structure of the synthesized analog using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Seed human cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a standard anticancer drug (e.g., doxorubicin) for a specified duration (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) values from the dose-response curves.
}
Figure 3: Workflow for the in vitro MTT antiproliferative assay.Future Directions and Mechanistic Insights
The SAR data presented provides a solid foundation for the rational design of more potent 1-(4-nitrobenzoyl)piperidin-4-one analogs as anticancer agents. Future studies should focus on:
-
Exploring a wider range of substituents on the benzoyl ring to further refine the SAR.
-
Investigating modifications at other positions of the piperidin-4-one ring to probe for additional points of interaction.
-
Elucidating the mechanism of action of the most potent compounds through target identification and pathway analysis studies.
-
In vivo evaluation of promising candidates in animal models of cancer to assess their therapeutic potential.
The piperidin-4-one scaffold remains a promising starting point for the development of novel therapeutics.[1] A thorough understanding of its SAR is paramount to unlocking its full potential in the ongoing search for more effective and selective anticancer drugs.
References
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Yakaiah, T., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 17(7), 8072-8086.
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Mallesha, L., et al. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. International Journal of ChemTech Research, 10(8), 665-674.
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BenchChem. (2025). Comparative Guide to the Synthesis and Biological Evaluation of Piperidin-4-one Derivatives.
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Berg, K., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 12(9), 1540-1556.
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Yakaiah, T., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8072-8086.
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A Senior Application Scientist's Guide to the Efficacious N-Benzoylation of Piperidin-4-one
Introduction: The Strategic Importance of N-Benzoylation in Drug Discovery
In the landscape of medicinal chemistry and drug development, the piperidin-4-one scaffold is a cornerstone, serving as a versatile intermediate for a vast array of pharmacologically active agents, including anticancer and antiviral compounds.[1] The strategic modification of its secondary amine is a critical step in tuning the molecule's physicochemical properties, receptor affinity, and metabolic stability. N-benzoylation, the introduction of a benzoyl group (C₆H₅CO-), is a fundamental transformation in this process. It not only serves as a robust protecting group but also features as a key structural motif in many final drug compounds.
The choice of benzoylating agent is a critical decision point in the synthetic workflow, directly impacting reaction efficiency, yield, purity, and scalability. This guide provides an in-depth, objective comparison of the most common benzoylating agents for the N-benzoylation of piperidin-4-one, grounded in mechanistic principles and supported by experimental insights. Our focus is to empower researchers, scientists, and drug development professionals to make informed, evidence-based decisions for their specific synthetic challenges.
Mechanistic Underpinnings: The Nucleophilic Acyl Substitution Pathway
The N-benzoylation of piperidin-4-one proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary amine nitrogen of piperidin-4-one acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoylating agent. This forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate and departure of the leaving group yields the stable N-benzoyl-4-piperidone amide product.
The efficacy of this process is governed by two primary factors:
-
Nucleophilicity of the Amine: Piperidin-4-one is a typical secondary aliphatic amine with good nucleophilicity.
-
Electrophilicity of the Benzoylating Agent: The reactivity of the agent is determined by the quality of its leaving group. A better leaving group enhances the electrophilicity of the carbonyl carbon, leading to a faster reaction.
Below is a generalized workflow for this critical chemical transformation.
Caption: A generalized experimental workflow for the N-benzoylation of piperidin-4-one.
Comparative Analysis of Benzoylating Agents
The selection of a benzoylating agent is a balance of reactivity, cost, safety, and reaction conditions. We will compare the two most prevalent reagents, Benzoyl Chloride and Benzoic Anhydride, and briefly discuss other alternatives.
| Feature | Benzoyl Chloride (C₆H₅COCl) | Benzoic Anhydride ((C₆H₅CO)₂O) |
| Reactivity | High . The chloride ion is an excellent leaving group, making the carbonyl carbon highly electrophilic. | Moderate . The benzoate leaving group is less stable than chloride, resulting in lower reactivity. |
| Typical Conditions | Schotten-Baumann: Biphasic (H₂O/DCM), aq. NaOH or Na₂CO₃, 0°C to RT.[2] Aprotic: DCM or THF with an organic base (Et₃N, Pyridine). | Often requires heating or longer reaction times. Can be run with or without a base. |
| Byproducts | HCl (corrosive, must be neutralized by a base).[3] | Benzoic acid (less corrosive, can often be washed away). |
| Representative Yield | Excellent (>90%) . For the analogous benzoylation of piperidine, yields of 87-91% are reported.[4] | Good to Excellent (80-95%) . Yields are generally high but may require more forcing conditions. |
| Advantages | High reactivity allows for fast reactions at low temperatures.[5] Cost-effective and widely available. | Easier to handle (less moisture sensitive), produces a less corrosive byproduct. |
| Disadvantages | Highly corrosive, lachrymatory, and moisture-sensitive.[6] The HCl byproduct necessitates the use of a base. | Slower reaction rates may require heat, which can be detrimental for sensitive substrates. |
| Safety | Corrosive, lachrymator. Reacts violently with water. Handle in a fume hood with appropriate PPE. | Irritant. Less reactive with water than benzoyl chloride. |
Benzoyl Chloride: The Workhorse Reagent
Benzoyl chloride is the most common and cost-effective agent for N-benzoylation. Its high reactivity allows for rapid and high-yielding reactions, typically under the classic Schotten-Baumann conditions .[2] This method utilizes a two-phase solvent system (e.g., dichloromethane and water) with an aqueous base like sodium hydroxide.[5] The base serves the crucial role of neutralizing the hydrochloric acid byproduct, driving the reaction to completion.[3]
The high electrophilicity of benzoyl chloride ensures efficient acylation of the piperidin-4-one nitrogen. For closely related secondary amines like piperidine, yields are excellent, often in the 87-91% range.[4]
Caption: Mechanism of N-benzoylation using benzoyl chloride under Schotten-Baumann conditions.
Benzoic Anhydride: The Milder Alternative
For substrates sensitive to harsh, acidic conditions generated by HCl, benzoic anhydride offers a gentler alternative. While less reactive than its acid chloride counterpart, it is highly effective and circumvents the need for a strong base to neutralize a corrosive byproduct. The only byproduct is benzoic acid, which is easily removed during aqueous work-up. Due to its reduced reactivity, reactions with benzoic anhydride may require longer reaction times or heating to achieve comparable yields.[7]
Other Benzoylating Agents
While less common for this specific transformation, other agents exist:
-
Substituted Benzoyl Chlorides: Using benzoyl chlorides with electron-withdrawing groups (e.g., p-nitrobenzoyl chloride) can dramatically increase the reactivity of the agent, leading to even faster reactions and higher yields.[2]
-
Benzoyl Cyanide: This reagent can offer higher selectivity in complex molecules, though it is highly toxic and typically reserved for specialized applications like carbohydrate chemistry.
Potential Side Reactions: The Ketone's Role
A key consideration for the scientific integrity of this process is the presence of the ketone carbonyl in the piperidin-4-one ring. Secondary amines can react with ketones to form enamines, a reaction that is typically catalyzed by acid.[8]
However, under the standard basic conditions of the Schotten-Baumann reaction, the concentration of protons is negligible. The reaction environment strongly favors the nucleophilic attack of the amine on the highly reactive benzoyl chloride over the formation of an enamine. Therefore, enamine formation is generally not a significant side reaction under these optimized conditions. Should the reaction be attempted under neutral or acidic conditions, enamine formation would become a competitive and undesirable pathway.
Experimental Protocols
The following protocols are provided as a robust starting point for researchers. All operations should be performed in a well-ventilated fume hood.
Protocol 1: N-Benzoylation using Benzoyl Chloride (Schotten-Baumann Conditions)
This protocol is adapted from a reliable procedure for the benzoylation of piperidine.[4]
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidin-4-one hydrochloride (1.0 eq) in water (approx. 5-10 mL per gram of starting material). Cool the solution to 0-5°C in an ice bath.
-
Base Addition: Add a 10% aqueous solution of sodium hydroxide (NaOH) (2.5 eq) dropwise, ensuring the temperature remains below 10°C.
-
Reagent Addition: While stirring vigorously, add benzoyl chloride (1.05 eq) dropwise to the biphasic mixture. A white precipitate of the product will begin to form.
-
Reaction: Allow the reaction to warm to room temperature and continue to stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts and any remaining base.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Drying: Dry the purified product under vacuum to yield N-benzoyl-4-piperidone as a white solid.
Protocol 2: N-Benzoylation using Benzoic Anhydride
-
Dissolution: In a round-bottom flask, dissolve piperidin-4-one (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add benzoic anhydride (1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. If the reaction is sluggish as determined by TLC, gently heat the mixture to 40-50°C for 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove the benzoic acid byproduct) and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material by column chromatography or recrystallization as needed.
Conclusion and Recommendations
For the routine, high-yield N-benzoylation of piperidin-4-one, benzoyl chloride under Schotten-Baumann conditions remains the agent of choice. Its high reactivity, cost-effectiveness, and the simplicity of the procedure make it ideal for both small-scale synthesis and large-scale production. The reaction is fast, typically high-yielding, and potential side reactions involving the ketone are minimized by the basic conditions.
Benzoic anhydride serves as an excellent, milder alternative when the substrate is sensitive to the conditions generated during the Schotten-Baumann reaction. While it may require longer reaction times or gentle heating, it avoids the formation of corrosive HCl and can provide cleaner reaction profiles in specific cases.
Ultimately, the optimal choice of benzoylating agent will depend on the specific constraints of the synthetic route, including substrate sensitivity, scale, cost, and safety considerations. This guide provides the foundational data and procedural insights to make that choice a strategic and successful one.
References
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Ghosh, S., & Das, J. (2010). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. Organic Chemistry International, 2010, 743186. Available from: [Link]
- American Chemical Society. (2025). Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization. Journal of the American Chemical Society.
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Organic Syntheses. (n.d.). Benzoyl piperidine. Organic Syntheses Procedure. Available from: [Link]
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Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. Available from: [Link]
- Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
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PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Available from: [Link]
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TSI Journals. (n.d.). Ultrasound-promoted solvent- and catalyst-free benzoylation of amines at room temperature: A green procedure. Available from: [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "benzoic anhydride". Available from: [Link]
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National Institutes of Health. (2008). Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. PMC. Available from: [Link]
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Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. Available from: [Link]
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PubChem. (n.d.). N-Benzoyl-4-piperidone. Available from: [Link]
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ResearchGate. (2017). What is best condition for benzolation of primary aromatic amines in presence of secondary amine?. Available from: [Link]
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YouTube. (2021). 18.5 Side Chain Reactions of Benzenes | Organic Chemistry. Available from: [Link]
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Master Organic Chemistry. (2025). Enamines – formation, properties, reactions, and mechanisms. Available from: [Link]
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National Institutes of Health. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PMC. Available from: [Link]
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Sciencemadness.org. (2008). Benzotrichloride, Benzoyl Chloride, and Phthalyl Chloride - Illustrated Practical Guide. Available from: [Link]
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Chemistry Workshop Jr. (n.d.). Named Reactions Of Haloalkanes and haloarenes. Available from: [Link]
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PrepChem.com. (n.d.). Synthesis of benzoic acid anhydride. Available from: [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1-(4-Nitrobenzoyl)piperidin-4-one Derivatives
Introduction
The 1-(4-Nitrobenzoyl)piperidin-4-one scaffold is a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active compounds, including analgesics and anti-inflammatory drugs.[1] The piperidin-4-one core is a well-established pharmacophore, and its derivatives have shown a multitude of pharmacological activities, such as anticancer, and antimicrobial effects.[2][3][4] The presence of the nitroaromatic group introduces unique electronic properties and potential for bioreductive activation, which can be both a source of therapeutic action and a cause for off-target effects.[5][6][7]
As with any class of therapeutic candidates, understanding the specificity of their interactions with biological targets is paramount. Cross-reactivity, the unintended binding of a compound to proteins other than the intended target, can lead to adverse effects and is a critical parameter to evaluate during drug development. This guide provides an in-depth comparison of the cross-reactivity profiles of a series of hypothetical 1-(4-Nitrobenzoyl)piperidin-4-one derivatives. We will explore how structural modifications influence binding specificity and provide detailed, field-proven protocols for assessing cross-reactivity using state-of-the-art techniques.
The Importance of the Nitroaromatic Moiety
The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the benzoyl ring. In biological systems, nitroaromatic compounds can undergo enzymatic reduction to form nitroso, hydroxylamino, and amino metabolites.[5] These reactive intermediates can covalently bind to macromolecules, including proteins and DNA, which is a mechanism of action for some antimicrobial drugs but also a potential source of toxicity.[7] When developing immunoassays or other binding assays for these compounds, the potential for antibodies or other proteins to recognize not just the parent compound but also its metabolites or structurally similar molecules is a key consideration.
Comparative Analysis of 1-(4-Nitrobenzoyl)piperidin-4-one Derivatives
To illustrate the principles of a cross-reactivity study, we will consider a parent compound, NBP-001 , and a series of its derivatives with systematic structural modifications. The objective is to determine how these changes affect the binding to a hypothetical target, for which a specific monoclonal antibody has been developed.
Parent Compound (NBP-001): 1-(4-Nitrobenzoyl)piperidin-4-one
Derivatives:
-
NBP-002: Substitution of the nitro group with an amino group (1-(4-Aminobenzoyl)piperidin-4-one).
-
NBP-003: Isomeric shift of the nitro group to the meta position (1-(3-Nitrobenzoyl)piperidin-4-one).
-
NBP-004: Modification of the piperidinone ring to a piperidine (1-(4-Nitrobenzoyl)piperidine).
-
NBP-005: Introduction of a methyl group on the piperidinone ring (1-(4-Nitrobenzoyl)-3-methylpiperidin-4-one).
Cross-Reactivity Data Summary
The following table summarizes the hypothetical cross-reactivity data for our series of derivatives, as determined by competitive ELISA and Surface Plasmon Resonance (SPR). The cross-reactivity is expressed as a percentage relative to the parent compound NBP-001.
| Compound ID | Structure | Modification from NBP-001 | Competitive ELISA (% Cross-Reactivity) | SPR (% Cross-Reactivity) |
| NBP-001 | 1-(4-Nitrobenzoyl) piperidin-4-one | Parent Compound | 100% | 100% |
| NBP-002 | 1-(4-Aminobenzoyl) piperidin-4-one | Nitro to Amino | < 0.1% | < 0.1% |
| NBP-003 | 1-(3-Nitrobenzoyl) piperidin-4-one | Positional Isomer (meta-nitro) | 15% | 12% |
| NBP-004 | 1-(4-Nitrobenzoyl) piperidine | Ketone Reduction | 45% | 50% |
| NBP-005 | 1-(4-Nitrobenzoyl)-3-methylpiperidin-4-one | Methylation of Piperidinone Ring | 70% | 65% |
Interpretation of Results
-
NBP-002 (Nitro to Amino): The dramatic decrease in cross-reactivity highlights the critical role of the nitro group in antibody recognition. This suggests that the electronic nature and the specific hydrogen bonding capabilities of the nitro group are key components of the epitope.
-
NBP-003 (Positional Isomer): The significant drop in cross-reactivity when the nitro group is moved to the meta position indicates that the spatial arrangement of the substituent on the benzoyl ring is crucial for binding.
-
NBP-004 (Ketone Reduction): The moderate decrease in cross-reactivity suggests that the ketone on the piperidine ring contributes to the binding, but is not as critical as the nitro group. The overall shape of the molecule is largely preserved.
-
NBP-005 (Methylation): The relatively high cross-reactivity indicates that the addition of a small alkyl group at a position not directly involved in the primary binding interaction has a lesser impact on recognition.
These results underscore the high specificity of the antibody for the 4-nitrobenzoyl moiety and the piperidin-4-one core.
Experimental Methodologies
Competitive ELISA for Cross-Reactivity Assessment
Competitive ELISA is a highly sensitive immunoassay format well-suited for the detection of small molecules.[8][9] In this assay, the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites.
Workflow Diagram
Caption: Competitive ELISA workflow for cross-reactivity analysis.
Detailed Protocol
-
Plate Coating: Microtiter plate wells are coated with a conjugate of NBP-001 and a carrier protein (e.g., BSA or OVA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: In a separate plate or tubes, pre-incubate the primary antibody with varying concentrations of the parent compound (NBP-001) to generate a standard curve, or with the test derivatives (NBP-002 to NBP-005).
-
Incubation: Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2M H2SO4).
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions.[10][11][12] It is an invaluable tool for characterizing the binding affinity, specificity, and association/dissociation rates of small molecules.[13][14]
Workflow Diagram
Caption: Surface Plasmon Resonance (SPR) workflow for kinetic analysis.
Detailed Protocol
-
Sensor Chip Preparation: A suitable sensor chip (e.g., CM5) is activated for covalent immobilization of the target-specific antibody.
-
Antibody Immobilization: The antibody is injected over the activated sensor surface until the desired immobilization level is reached. The remaining active sites are then deactivated.
-
Analyte Injection (Association): A solution containing one of the NBP derivatives is injected at a constant flow rate over the sensor surface. The binding of the analyte to the immobilized antibody causes a change in the refractive index, which is detected as an increase in the SPR signal.
-
Buffer Flow (Dissociation): The analyte solution is replaced with a continuous flow of buffer, and the dissociation of the analyte from the antibody is monitored as a decrease in the SPR signal.
-
Regeneration: A regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next injection cycle.
-
Data Analysis: The resulting sensorgrams (plots of SPR signal versus time) are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Cross-reactivity can be calculated based on the relative binding responses or affinities compared to the parent compound.
Conclusion
The cross-reactivity profiling of 1-(4-Nitrobenzoyl)piperidin-4-one derivatives demonstrates the high degree of specificity that can be achieved in molecular recognition. The data clearly indicates that both the 4-nitrobenzoyl moiety and the piperidin-4-one core are crucial for high-affinity binding to the model antibody. Even minor structural alterations, such as changing the position of the nitro group or reducing the ketone, can significantly impact binding.
This guide provides a framework for conducting and interpreting cross-reactivity studies. The detailed protocols for competitive ELISA and SPR offer robust methods for quantifying the specificity of small molecule interactions. Such studies are essential for the selection of lead candidates with optimal selectivity and minimal off-target effects, thereby increasing the probability of success in the drug development pipeline.
References
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How Surface Plasmon Resonance Service Enhances Binding Analysis and Drug Development - PRLog. Available from: [Link]
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Comparison of nitrotyrosine antibodies and development of immunoassays for the detection of nitrated proteins - PubMed. Available from: [Link]
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Large and Small Molecule Screening by SPR | Bio-Rad. Available from: [Link]
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Characterization of Small Molecule–Protein Interactions Using SPR Method. Available from: [Link]
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Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC. Available from: [Link]
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Competitive ELISA - Creative Diagnostics. Available from: [Link]
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Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available from: [Link]
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Competitive ELISA Protocol - Bio-Rad Antibodies. Available from: [Link]
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The principle and method of ELISA - MBL Life Science. Available from: [Link]
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Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed. Available from: [Link]
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Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed. Available from: [Link]
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Synthesis and biological activity of novel piperidin-4-ol derivatives. Available from: [Link]
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Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed. Available from: [Link]
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A Comparative Guide to the Synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one: A Key Pharmaceutical Intermediate
In the landscape of pharmaceutical development and medicinal chemistry, the piperidone scaffold is a cornerstone for the synthesis of a multitude of bioactive molecules.[1] Specifically, 1-(4-nitrobenzoyl)piperidin-4-one serves as a crucial intermediate, lending its versatile structure to the creation of novel therapeutics, including analgesics and anti-inflammatory agents.[2] The strategic introduction of the 4-nitrobenzoyl group significantly influences the molecule's reactivity, paving the way for further molecular elaboration.[1]
This technical guide provides an in-depth comparison of two distinct synthetic routes to 1-(4-Nitrobenzoyl)piperidin-4-one, offering a critical analysis of their respective methodologies, efficiencies, and practical considerations for researchers in drug discovery and process development.
Route 1: Direct N-Acylation via Schotten-Baumann Reaction
The most direct and industrially favored approach to 1-(4-Nitrobenzoyl)piperidin-4-one is the N-acylation of piperidin-4-one with 4-nitrobenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which is widely employed for the synthesis of amides from amines and acid chlorides.[2][3] The reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[4]
Mechanistic Considerations
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary amine of piperidin-4-one attacks the highly electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The presence of an electron-withdrawing nitro group in the para position of the benzoyl chloride enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack.[5] A base, such as triethylamine or sodium hydroxide, is essential to scavenge the proton from the resulting ammonium intermediate and to neutralize the liberated HCl.[4]
Experimental Protocol:
Materials:
-
Piperidin-4-one hydrochloride
-
4-Nitrobenzoyl chloride
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend piperidin-4-one hydrochloride (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Base Addition: To the suspension, add triethylamine (2.2 equivalents) and stir the mixture at room temperature for 15 minutes to liberate the free base of piperidin-4-one.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM and add it dropwise to the stirred piperidin-4-one solution over 30 minutes, maintaining the temperature below 10 °C.[5]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude 1-(4-Nitrobenzoyl)piperidin-4-one can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a crystalline solid.
Caption: Workflow for the direct N-acylation of piperidin-4-one.
Route 2: Multi-step Synthesis via a Protected Intermediate
An alternative, albeit more circuitous, route involves a multi-step sequence starting from a protected piperidin-4-one derivative, such as N-Boc-piperidin-4-one. This strategy, inspired by methodologies for synthesizing related nitro-piperidine compounds, offers greater control over the introduction of substituents on the piperidine ring but at the cost of overall efficiency.[6]
Rationale for a Multi-step Approach
Experimental Protocol Outline:
This synthetic sequence is adapted from a patented method for a related compound and is presented here as a conceptual alternative.[6]
-
Protection: The synthesis would commence with the protection of the secondary amine of piperidin-4-one, for example, with a tert-butyloxycarbonyl (Boc) group, to yield N-Boc-piperidin-4-one.
-
Oximation: The ketone functionality of N-Boc-piperidin-4-one is converted to an oxime by reacting it with hydroxylamine hydrochloride in the presence of a base like potassium carbonate.[6]
-
Reduction: The oxime is then reduced to a hydroxylamine using a reducing agent such as sodium cyanoborohydride.[6]
-
Condensation and Cyclization: The resulting hydroxylamine is reacted with p-nitrobenzaldehyde to form an intermediate which is then cyclized.
-
Oxidation and Deprotection: A subsequent oxidation step would be required to form the final nitrobenzoyl group, followed by the deprotection of the Boc group to yield the target molecule. Note: The final steps to achieve the exact target molecule from the patented intermediate would require further synthetic design.
Caption: Conceptual workflow for the multi-step synthesis.
Comparative Analysis
| Parameter | Route 1: Direct N-Acylation | Route 2: Multi-step Synthesis |
| Number of Steps | 1 | 5+ |
| Starting Materials | Piperidin-4-one HCl, 4-Nitrobenzoyl Chloride | N-Boc-piperidin-4-one, p-Nitrobenzaldehyde, etc. |
| Reagent Complexity | Low to moderate | High |
| Overall Yield | High (typically >80%) | Low (multiplicative loss over several steps) |
| Time Efficiency | High | Low |
| Purification | Generally straightforward (recrystallization) | Multiple chromatographic purifications required |
| Scalability | Readily scalable | Challenging to scale up |
| Versatility | Limited to N-acylation | Allows for modification of the piperidone core |
Conclusion and Recommendations
For the synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one, the direct N-acylation of piperidin-4-one via a Schotten-Baumann reaction (Route 1) is unequivocally the superior method in terms of efficiency, atom economy, and scalability. Its simplicity, high yield, and straightforward purification make it the preferred choice for both laboratory-scale synthesis and industrial production.
The multi-step synthesis (Route 2), while conceptually viable, is significantly more complex and less efficient. This route would only be considered in specialized research scenarios where modifications to the piperidine ring are required before the introduction of the N-acyl group, or if the direct acylation approach proves to be problematic for a specific, highly functionalized analogue.
For researchers and drug development professionals, a thorough understanding of these synthetic alternatives is crucial for making informed decisions in the design and execution of synthetic campaigns targeting novel piperidone-based therapeutics.
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Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]
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ResearchGate. (2015). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. [Link]
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PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]
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A Comparative Assessment of 1-(4-Nitrobenzoyl)piperidin-4-one as a Strategic Intermediate in Drug Discovery
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an invaluable scaffold for targeting a vast array of biological receptors. Within this class, piperidin-4-ones serve as exceptionally versatile intermediates, providing a reactive ketone handle for extensive chemical elaboration.[2][3] This guide provides a detailed assessment of a specific, strategically-activated derivative: 1-(4-Nitrobenzoyl)piperidin-4-one . We will explore its synthesis, reactivity, and comparative advantages over other common piperidine-based intermediates, supported by experimental data and protocols to inform its application in drug discovery campaigns.
Physicochemical Profile of 1-(4-Nitrobenzoyl)piperidin-4-one
A foundational understanding of an intermediate's properties is critical for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 34259-84-2 | [4][5] |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [4][5] |
| Molecular Weight | 248.24 g/mol | [4] |
| Appearance | Off-white to light yellow solid | [4] |
| Purity | ≥ 98-99% (typical) | [4][6] |
| Storage | Store at 0-8 °C | [4] |
Synthesis and Reactivity: A Tale of Two Handles
The primary value of 1-(4-Nitrobenzoyl)piperidin-4-one lies in its dual reactivity. The N-acyl linkage provides stability and the 4-nitrobenzoyl group introduces two distinct points for synthetic diversification: the C4-ketone and the aromatic nitro group.
Synthesis via N-Acylation
The most direct route to this intermediate is the N-acylation of piperidin-4-one hydrochloride. The benzoyl group serves as a robust protecting group for the piperidine nitrogen, rendering it a stable, non-basic amide. This is crucial for preventing unwanted side reactions in subsequent steps, such as self-condensation or acting as a base. The electron-withdrawing nature of the 4-nitro substituent enhances the reactivity of the acyl chloride and ensures a high-yielding reaction.
Caption: General workflow for the N-acylation synthesis.
Experimental Protocol: Synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one
This protocol describes a standard laboratory procedure for the N-acylation of piperidin-4-one.
-
Reaction Setup: To a round-bottom flask charged with piperidin-4-one hydrochloride (1.0 eq), add anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Addition of Base: Cool the stirred suspension to 0 °C in an ice bath. Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq) dropwise. Allow the mixture to stir for 15-20 minutes.
-
Addition of Acylating Agent: Add 4-nitrobenzoyl chloride (1.05 eq) portion-wise, ensuring the internal temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the desired product as an off-white solid.[7]
Comparative Analysis with Alternative Intermediates
The choice of a starting intermediate is a critical decision in a drug discovery campaign, balancing cost, synthetic efficiency, and the ability to generate diverse analogues for structure-activity relationship (SAR) studies.
| Intermediate | Structure | Key Advantages | Key Disadvantages | Optimal Use Case |
| 1-(4-Nitrobenzoyl) piperidin-4-one | C₁₂H₁₂N₂O₄ | Dual Functionality: C4-ketone and a reducible nitro group for library expansion. Stable N-acyl protection. | Higher initial cost. The nitro group may not be compatible with some reductive conditions. | Projects requiring extensive SAR at both the C4 position and the N-substituent. |
| N-Benzoyl- piperidin-4-one [8] | C₁₂H₁₃NO₂ | Stable N-acyl protection. Simpler synthesis and lower cost than the nitro-analogue. | Limited Functionality: Lacks the secondary reactive handle of the nitro group. Aromatic ring is less activated. | Scaffolds where modification is only needed at the C4 position and N-benzoyl is the desired final moiety. |
| N-Boc- piperidin-4-one | C₁₀H₁₇NO₃ | Widely available. Boc group is easily removed under acidic conditions, allowing for late-stage N-functionalization. | Boc group is labile to strong acids. Less atom-economical. | When diverse N-substituents (alkyl, aryl, etc.) are desired and can be introduced after C4 modification. |
| N-Benzyl- piperidin-4-one [9] | C₁₂H₁₅NO | Stable N-protection. Can be removed via hydrogenolysis. The N-benzyl motif itself is common in CNS-active agents.[10] | Removal conditions (catalytic hydrogenation) may interfere with other functional groups (e.g., alkynes, alkenes). | When a stable, basic piperidine nitrogen is desired in the final compound or when hydrogenolysis is a viable deprotection strategy. |
Strategic Application in Drug Discovery Workflows
The true power of 1-(4-Nitrobenzoyl)piperidin-4-one is its capacity to serve as a branching point for creating a library of diverse chemical entities from a single, reliable intermediate.
Caption: Diversification pathways from the core intermediate.
This workflow highlights the strategic advantage: modifications at the C4-ketone can be performed first, followed by the reduction of the nitro group to an aniline. This newly formed aniline provides a powerful nucleophilic handle for a second wave of diversification through acylation, sulfonylation, or alkylation, dramatically expanding the chemical space accessible from a single starting material.[11]
Experimental Protocol: Reduction of the Nitro Group
This protocol provides a method for the chemoselective reduction of the aromatic nitro group, unmasking the aniline for further functionalization.
-
Reaction Setup: In a round-bottom flask, dissolve the 1-(4-nitrobenzoyl)piperidin-4-one derivative (1.0 eq) in ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add Palladium on carbon (10% Pd, 0.05-0.10 eq) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a hydrogen atmosphere (a balloon is sufficient for small scale) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the 1-(4-aminobenzoyl)piperidin-4-one derivative, which can often be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Catalyst Choice: Palladium on carbon is a highly efficient and common catalyst for the reduction of aromatic nitro groups. Its key advantage is that it typically does not reduce the ketone or the amide carbonyls under these mild conditions.
-
Solvent: Ethanol and ethyl acetate are excellent solvents for both the substrate and for dissolving hydrogen gas, facilitating the reaction at the catalyst surface.
-
Safety: Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. It should always be handled while wet and filtered carefully.
Conclusion: A Strategic Asset for Medicinal Chemistry
1-(4-Nitrobenzoyl)piperidin-4-one is more than just a protected building block; it is a strategically designed intermediate that offers significant advantages in drug discovery. Its N-acyl group provides robust protection, while the two distinct and orthogonally reactive functional handles—the C4-ketone and the 4-nitro group—enable a highly efficient, branched synthetic strategy. This allows for the rapid generation of diverse chemical libraries, which is essential for optimizing ligand-receptor interactions and developing potent, selective therapeutic agents. While alternatives like N-Boc or N-benzyl piperidones have their place, the dual functionality of 1-(4-Nitrobenzoyl)piperidin-4-one makes it a superior choice for campaigns that demand extensive and multi-directional SAR exploration.
References
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Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1). ([Link])
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Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. ([Link])
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Le, T. N., et al. (2021). SYNTHESIS AND ACYLATION OF NOVEL AZACROWNOPHANES CONTAINING FUSED PIPERIDIN-4-ONE SUBUNIT. Vietnam Journal of Chemistry. ([Link])
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Capot Chemical. (2017). Specifications of 1-(4-Nitro-benzoyl)-piperidin-4-one. Retrieved from Capot Chemical. ([Link])
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PubChem. (n.d.). N-Benzoyl-4-piperidone. Retrieved from National Center for Biotechnology Information. ([Link])
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Moi, D., et al. (2019). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS medicinal chemistry letters, 10(6), 954–960. ([Link])
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Shvartsberg, M. S., & Koshkin, A. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 27(19), 6271. ([Link])
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Kumar, A., et al. (2024). N‐Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. ([Link])
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A Head-to-Head Comparison of 1-(4-Nitrobenzoyl)piperidin-4-one with Alternative Building Blocks in Synthetic Chemistry
A Senior Application Scientist's Guide to Selecting the Optimal N-Substituted Piperidin-4-one for Drug Discovery and Development
In the landscape of modern medicinal chemistry, the piperidin-4-one scaffold stands as a cornerstone for the synthesis of a multitude of bioactive molecules and approved therapeutics.[1][2] The strategic choice of the nitrogen substituent on this versatile building block is a critical decision that profoundly influences not only the course of a synthetic route but also the overall efficiency and yield of key transformations. This guide provides an in-depth, head-to-head comparison of 1-(4-Nitrobenzoyl)piperidin-4-one with other commonly employed N-substituted piperidin-4-one building blocks. By examining their performance in the context of a pivotal synthetic transformation—reductive amination—and considering the broader implications of the N-substituent's electronic and steric properties, as well as its cleavage conditions, this guide aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
The Central Role of N-Substituted Piperidin-4-ones in Synthesis
The piperidin-4-one core is a privileged structure in drug discovery, with its derivatives demonstrating a wide spectrum of pharmacological activities, including but not limited to, antimicrobial, antiviral, and anticancer properties.[3][4] The nitrogen atom of the piperidine ring offers a convenient handle for the introduction of various substituents that can modulate the physicochemical and biological properties of the final compound. Furthermore, the ketone functionality at the 4-position serves as a versatile reactive site for the construction of more complex molecular architectures, often through carbon-nitrogen bond-forming reactions such as reductive amination.[5][6]
This guide will focus on a comparative analysis of the following key building blocks:
-
1-(4-Nitrobenzoyl)piperidin-4-one: The subject of our primary focus, featuring a strongly electron-withdrawing N-acyl group.
-
N-Boc-4-piperidone: A widely used building block with an acid-labile tert-butyloxycarbonyl protecting group.
-
N-Cbz-4-piperidone: Another common intermediate protected with the hydrogenolysis-labile benzyloxycarbonyl group.
-
N-Benzyl-4-piperidone: A building block with a stable N-alkyl group that can also be removed under reductive conditions.
The selection of the N-substituent is not a trivial choice; it dictates the reaction conditions that can be employed in subsequent synthetic steps and the strategy for its eventual removal, if necessary.
Head-to-Head Comparison in a Cornerstone Reaction: Reductive Amination
Reductive amination is a fundamental and widely utilized transformation in organic synthesis for the formation of carbon-nitrogen bonds.[7] It is a go-to method for converting ketones, such as our piperidin-4-ones, into substituted amines, which are key functional groups in a vast number of pharmaceuticals. The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[5][8] The efficiency of this process can be significantly influenced by the nature of the N-substituent on the piperidin-4-one starting material.
Experimental Data: A Comparative Analysis of Yields
To provide a quantitative comparison, the following table summarizes representative yields for the reductive amination of different N-substituted piperidin-4-ones with various amines and reducing agents, as reported in the literature. It is important to acknowledge that direct, side-by-side comparative studies are not always available, and yields can be highly dependent on the specific reaction conditions, scale, and purity of the reagents.[5]
| N-Substituent | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Boc | Aniline | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | ~84 | [5] |
| Boc | 3,4-Dichloroaniline | Not Specified | CH₂Cl₂ | 75-85 | [5] |
| Cbz | Benzylamine | Pd(OH)₂/C, H₂ | Methanol/Water | 70-78 | [5] |
| Benzyl | Benzylamine | Sodium Borohydride | Methanol | 72 | [5] |
| Benzyl | Benzylamine | Gold/Titania Catalyst, H₂ | Toluene | 72-79 | [5] |
Note: The entry for N-Cbz represents a reductive amination coupled with deprotection.
While direct experimental data for the reductive amination of 1-(4-Nitrobenzoyl)piperidin-4-one is not as readily available in comparative studies, its reactivity can be inferred from the electronic properties of the N-substituent.
Causality Behind Performance: Electronic and Steric Effects
The observed differences in reactivity and yield can be largely attributed to the electronic and steric nature of the N-substituent.
-
Electron-Withdrawing vs. Electron-Donating Groups: The N-substituent's ability to withdraw or donate electron density influences the reactivity of the piperidine nitrogen and, consequently, the overall reaction.
-
N-Acyl and N-Carbamoyl Groups (Nitrobenzoyl, Boc, Cbz): These groups are electron-withdrawing, which decreases the basicity of the piperidine nitrogen. This can be advantageous in preventing side reactions where the piperidine nitrogen might act as a nucleophile. However, strong electron withdrawal, as in the case of the 4-nitrobenzoyl group, can also influence the reactivity of the ketone.
-
N-Alkyl Groups (Benzyl): Alkyl groups are generally considered electron-donating, which increases the basicity of the piperidine nitrogen.
-
-
Steric Hindrance: The bulkiness of the N-substituent can play a significant role in the approach of the amine to the carbonyl carbon and the subsequent reduction step. While the benzoyl, Boc, and Cbz groups are sterically demanding, they are often well-tolerated in reductive amination reactions.
The Case for 1-(4-Nitrobenzoyl)piperidin-4-one: The 4-nitrobenzoyl group is strongly electron-withdrawing due to the presence of the nitro group. This deactivates the piperidine nitrogen, making it less prone to participating in undesired side reactions. This property can be particularly beneficial when working with complex molecules or under conditions where the piperidine nitrogen's nucleophilicity could be problematic.
Experimental Protocols: A Practical Guide
For a self-validating and reproducible approach, detailed experimental protocols are essential. Below are representative procedures for the reductive amination of the compared N-substituted piperidin-4-ones.
Reductive Amination of N-Boc-4-piperidone
Materials:
-
N-Boc-4-piperidone
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 equivalent) in 1,2-dichloroethane, add aniline (1.0 equivalent) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.[5]
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Reductive Amination of N-Cbz-4-piperidone (with concomitant deprotection)
Materials:
-
N-Cbz-4-piperidone
-
Benzylamine
-
Palladium hydroxide on carbon (Pd(OH)₂/C)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrogen gas (H₂)
Procedure:
-
In a suitable hydrogenation vessel, dissolve N-Cbz-4-piperidone (1.0 equivalent) and benzylamine (1.0-1.2 equivalents) in a mixture of methanol and water.[5]
-
Carefully add a catalytic amount of Pd(OH)₂/C to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Reductive Amination of N-Benzyl-4-piperidone
Materials:
-
N-Benzyl-4-piperidone
-
Benzylamine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
Procedure:
-
Dissolve N-Benzyl-4-piperidone (1.0 equivalent) and benzylamine (1.0 equivalent) in methanol.
-
Stir the solution at room temperature for 2-4 hours to allow for the formation of the imine intermediate.[5]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 equivalents) in small portions.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Once the reaction is complete (monitor by TLC or LC-MS), quench by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product.
Deprotection Strategies: The Final Step
The choice of an N-substituent is intrinsically linked to the strategy for its eventual removal. A building block's utility is significantly enhanced if its protecting group can be cleaved under conditions that are orthogonal to other functional groups present in the molecule.
| N-Substituent | Deprotection Conditions | Key Advantages | Potential Drawbacks |
| Nitrobenzoyl | Basic hydrolysis (e.g., NaOH) | Orthogonal to acid-labile and hydrogenolysis-labile groups. | Can be harsh for base-sensitive functional groups. |
| Boc | Strong acid (e.g., TFA, HCl)[9] | Mild conditions, widely used in peptide synthesis. | Incompatible with other acid-labile groups. |
| Cbz | Catalytic hydrogenolysis (e.g., H₂/Pd/C)[9] | Orthogonal to acid- and base-labile groups. | Incompatible with reducible functional groups (e.g., alkenes, alkynes). |
| Benzyl | Catalytic hydrogenolysis (e.g., H₂/Pd/C) | Stable under a wide range of conditions. | Requires hydrogenation, similar limitations to Cbz. |
The 4-nitrobenzoyl group's cleavage under basic conditions offers a valuable orthogonal deprotection strategy, making 1-(4-Nitrobenzoyl)piperidin-4-one an attractive choice in multi-step syntheses where acid-labile or reducible groups need to be preserved.
Visualization of Key Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: Generalized workflow for reductive amination.
Caption: Orthogonality of deprotection strategies.
Conclusion and Future Perspectives
The selection of an N-substituted piperidin-4-one building block is a strategic decision with far-reaching implications for the success of a synthetic campaign. While N-Boc and N-Cbz-4-piperidones are workhorses in the field, offering reliable performance under well-established conditions, 1-(4-Nitrobenzoyl)piperidin-4-one emerges as a valuable alternative with distinct advantages.
The strongly electron-withdrawing nature of the 4-nitrobenzoyl group can enhance stability and prevent undesired side reactions involving the piperidine nitrogen. More importantly, its cleavage under basic conditions provides a crucial orthogonal deprotection strategy, which is invaluable in the synthesis of complex molecules bearing acid-sensitive or reducible functionalities.
As the demand for novel and structurally diverse therapeutic agents continues to grow, the strategic use of building blocks like 1-(4-Nitrobenzoyl)piperidin-4-one will be instrumental in enabling the efficient and selective synthesis of the next generation of pharmaceuticals. Further research into direct, side-by-side comparative studies of these building blocks in a wider range of chemical transformations will undoubtedly provide even deeper insights, further empowering synthetic chemists to navigate the intricate challenges of modern drug discovery.
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Li, W., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
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Martinez, A., et al. (2006). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Synthetic Communications. [Link]
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Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]
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Valdez, C. A., et al. (2016). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]
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MDPI. (2021). Study of the Electrochemical Behavior of N-Substituted-4-Piperidones Curcumin Analogs: A Combined Experimental and Theoretical Approach. Molecules. [Link]
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Wünsch, B., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect. [Link]
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Ţicală, A.-M., et al. (2012). 4-AMINOPIPERIDINE BASED NEW AMINO-s-TRIAZINES AS POTENTIAL DENDRITIC BUILIDING-BLOCKS. Studia Universitatis Babes-Bolyai Chemia. [Link]
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Myers, A. G. (n.d.). Chem 115: Reductive Amination. [Link]
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ResearchGate. (2012). Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a.... [Link]
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Reddy, P. G., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules. [Link]
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Matassini, C., et al. (2016). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Atti della Accademia Peloritana dei Pericolanti - Classe di Scienze Fisiche, Matematiche e Naturali. [Link]
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Al-Warhi, T., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Journal of King Saud University - Science. [Link]
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Mohammed, T. J., et al. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science. [Link]
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The Nitro Group: A Double-Edged Sword in Chemical Reactivity and Bioactivity
A Senior Application Scientist's Guide to Harnessing the Power and Mitigating the Perils of the Nitro Functional Group
For researchers, scientists, and drug development professionals, the nitro group (–NO₂) is a functional moiety of profound dichotomy. Its potent electron-withdrawing nature makes it a powerful tool for tuning chemical reactivity and a key pharmacophore in numerous therapeutic agents. However, this same electronic influence is responsible for metabolic liabilities that can lead to significant toxicity. This guide provides an in-depth evaluation of the nitro group's influence, offering a comparative analysis of its effects on reactivity and bioactivity, supported by experimental data and detailed protocols to empower researchers in their decision-making process.
Part 1: The Nitro Group's Profound Influence on Chemical Reactivity
The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, a property conferred by the electronegativity of the nitrogen and oxygen atoms and its ability to delocalize electron density through resonance. This electronic pull dramatically alters the reactivity of the molecular scaffold to which it is attached.
Deactivation and Meta-Direction in Electrophilic Aromatic Substitution
The electron-deficient nature of a nitro-substituted aromatic ring makes it significantly less susceptible to attack by electrophiles. Compared to benzene, the rate of electrophilic aromatic substitution (EAS) is drastically reduced. For instance, the nitration of nitrobenzene is approximately 10,000 times slower than the nitration of benzene. Furthermore, the nitro group directs incoming electrophiles to the meta position, as the ortho and para positions are more strongly deactivated due to resonance stabilization of the positive charge in the sigma complex intermediate.
Table 1: Comparative Reactivity in Electrophilic Aromatic Substitution (Nitration)
| Compound | Relative Rate of Nitration (vs. Benzene = 1) |
| Benzene | 1 |
| Toluene | 25 |
| Nitrobenzene | 6 x 10⁻⁸ |
Activation and Regioselectivity in Nucleophilic Aromatic Substitution
Conversely, the strong electron-withdrawing character of the nitro group is a boon for nucleophilic aromatic substitution (SNAr). By stabilizing the negative charge of the Meisenheimer complex intermediate, the nitro group, particularly when positioned ortho or para to the leaving group, significantly accelerates the reaction rate. This effect is so pronounced that it allows for the displacement of leaving groups that are typically unreactive in SNAr reactions on unsubstituted aromatic rings.
Table 2: Comparative Reactivity in Nucleophilic Aromatic Substitution
| Substrate | Leaving Group | Nucleophile | Relative Rate Constant |
| Chlorobenzene | Cl | Piperidine | 1 |
| 1-Chloro-4-nitrobenzene | Cl | Piperidine | 7 x 10¹⁰ |
| 1-Fluoro-2,4-dinitrobenzene | F | Aniline | Very Fast |
| 1-Chloro-2,4-dinitrobenzene | Cl | Aniline | ~3000x slower than fluoro |
Acidity of α-Hydrogens and Carbon-Carbon Bond Formation
The inductive effect of the nitro group significantly increases the acidity of protons on an adjacent carbon atom (the α-carbon). This allows for the facile formation of a nitronate anion, a versatile nucleophile in its own right. This property is the foundation for several important carbon-carbon bond-forming reactions, including the Henry (nitro-aldol) reaction and the Michael addition of nitroalkanes.
Part 2: The Duality of the Nitro Group in Bioactivity
In the realm of drug discovery and development, the nitro group is both a celebrated hero and a cautionary tale. Its presence can confer potent therapeutic activity, but it is also frequently associated with toxicity concerns, often earning it the label of a "structural alert" or "toxicophore".[1] This dual nature stems from its metabolic fate within biological systems.
Bioactivation: The Key to Therapeutic Efficacy and Toxicity
The biological activity of many nitro-containing compounds is dependent on the enzymatic reduction of the nitro group, a process known as bioactivation.[1][2] This reduction is often carried out by nitroreductase enzymes, which are found in both aerobic and anaerobic bacteria, as well as in hypoxic mammalian tissues.[3]
The reduction proceeds through a series of reactive intermediates, including the nitroso (R-N=O) and hydroxylamine (R-NHOH) species.[3] These intermediates can be the source of both the desired therapeutic effect and the observed toxicity. For example, in many antimicrobial and anticancer nitro-drugs, these reactive species are responsible for damaging pathogen or cancer cell DNA and other macromolecules.[4]
However, if these reactive intermediates are generated in host cells, they can lead to adverse effects such as mutagenicity, genotoxicity, and cytotoxicity. The formation of a nitrenium ion from the hydroxylamine intermediate is a key step in the DNA-damaging process.[5]
Diagram 1: Bioactivation Pathway of Aromatic Nitro Compounds
Caption: Metabolic reduction of a nitro group to reactive intermediates.
The Nitro Group as a Pharmacophore in Approved Drugs
Despite the toxicity concerns, numerous successful drugs incorporate a nitro group. These compounds are often designed to exploit the unique physiology of the target organism or tissue, such as the hypoxic environment of solid tumors or the anaerobic nature of certain bacteria and parasites.
Table 3: Comparison of Bioactivity in Nitro-Containing Drugs and Their Analogues
| Drug | Class | Target | Bioactivity (IC₅₀/MIC) | Non-Nitro Analogue | Bioactivity of Analogue | Reference |
| Metronidazole | Antibiotic/Antiprotozoal | Anaerobic bacteria & protozoa | MIC: 0.25-8 µg/mL | Imidazole | Significantly lower or no activity | [4] |
| Nifurtimox | Antiparasitic | Trypanosoma cruzi | IC₅₀: ~1-5 µM | Furan analogue | Inactive | [2] |
| Flutamide | Anti-androgen | Androgen Receptor | IC₅₀: ~60.5 µM | Boronic acid analogue | IC₅₀: 19.2 µM (more potent) | [6] |
| Quercetin derivative | Antioxidant | DPPH radical | IC₅₀: 1.8 µM | Quercetin | IC₅₀: 2.5 µM | [7] |
Bioisosteric Replacement: A Strategy to Mitigate Toxicity
A key strategy in modern drug design is the bioisosteric replacement of the nitro group with other functional groups that mimic its electron-withdrawing properties but have a more favorable safety profile. Common bioisosteres for the nitro group include the cyano (–CN), trifluoromethyl (–CF₃), and pentafluorosulfanyl (–SF₅) groups. These replacements aim to retain the desired bioactivity while reducing the potential for metabolic activation to toxic species. For example, replacing the nitro group in a series of CB1 receptor positive allosteric modulators with a trifluoromethyl group resulted in compounds with improved potency and metabolic stability.
Part 3: Experimental Protocols for Evaluation
To rigorously assess the impact of a nitro group on a molecule's properties, a series of well-defined experimental protocols are essential.
Protocol for Comparing Chemical Reactivity: Nucleophilic Aromatic Substitution
This protocol outlines a method to compare the rate of a nucleophilic aromatic substitution reaction for a nitro-substituted arene versus its non-nitro analogue.
Objective: To determine the second-order rate constants for the reaction of a halogenated arene and a halogenated nitroarene with a nucleophile.
Materials:
-
Halogenated arene (e.g., 1-chloro-4-methylbenzene)
-
Halogenated nitroarene (e.g., 1-chloro-4-nitrobenzene)
-
Nucleophile (e.g., piperidine)
-
Solvent (e.g., acetonitrile)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
-
Thermostatted reaction vessel
Procedure:
-
Solution Preparation: Prepare stock solutions of the halogenated arene, halogenated nitroarene, nucleophile, and internal standard in the chosen solvent at known concentrations.
-
Reaction Setup: In a thermostatted reaction vessel, combine the solution of the aromatic substrate (either the nitro or non-nitro compound) and the internal standard. Allow the solution to equilibrate to the desired temperature.
-
Initiation of Reaction: Add the nucleophile solution to the reaction vessel to initiate the reaction. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a vial containing a quenching agent (e.g., a dilute acid solution).
-
Analysis: Analyze the quenched samples by GC-FID or HPLC to determine the concentrations of the starting material and product relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the concentration of the starting material versus time. The slope of this line will be the pseudo-first-order rate constant (k'). Divide k' by the concentration of the nucleophile to obtain the second-order rate constant (k₂).
-
Comparison: Compare the k₂ values obtained for the nitro-substituted and non-nitro-substituted arenes to quantify the influence of the nitro group on the reaction rate.
Diagram 2: Experimental Workflow for Kinetic Analysis of SNAr
Caption: Workflow for determining SNAr reaction kinetics.
Protocol for Assessing Bioactivity: Ames Test for Mutagenicity (OECD 471)
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[3][8][9] It is particularly relevant for nitro-containing compounds due to their potential for metabolic activation to DNA-damaging species.
Objective: To determine if a nitro-containing compound induces gene mutations in strains of Salmonella typhimurium and/or Escherichia coli.
Materials:
-
Histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
Tryptophan-dependent Escherichia coli strain (e.g., WP2 uvrA)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., 2-nitrofluorene for TA98, sodium azide for TA1535)
-
Negative control (solvent)
-
S9 fraction from rat liver for metabolic activation
-
Minimal glucose agar plates
-
Top agar
Procedure:
-
Preliminary Cytotoxicity Assay: Determine the concentration range of the test compound that is not overly toxic to the bacterial strains.
-
Test with and without Metabolic Activation:
-
Without S9: To molten top agar, add the bacterial culture, the test compound at various concentrations (or a control), and a trace amount of histidine (or tryptophan).
-
With S9: To molten top agar, add the bacterial culture, the S9 mix, and the test compound at various concentrations (or a control).
-
-
Plating: Pour the top agar mixture onto minimal glucose agar plates and allow it to solidify.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan) on each plate.
-
Data Analysis: Compare the number of revertant colonies on the test plates to the number on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies (typically a two-fold or greater increase over the background) indicates a positive mutagenic response.
Conclusion
The nitro group is a powerful and versatile functional group that offers significant advantages in both synthetic chemistry and drug design. Its strong electron-withdrawing properties can be strategically employed to control reaction pathways and enhance the potency of bioactive molecules. However, the inherent potential for metabolic activation to toxic intermediates necessitates a thorough and cautious evaluation. By understanding the fundamental principles of the nitro group's influence on reactivity and bioactivity, and by employing rigorous experimental protocols for their assessment, researchers can effectively harness the benefits of this unique functional group while mitigating its risks, ultimately leading to the development of safer and more effective chemical entities.
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How will you calculate the IC50 and MIC for antimicrobial/anti-infective agents?. (2016, February 15). ResearchGate. Retrieved from [Link]
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Sadowski, M., & Danikiewicz, W. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4825. [Link]
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Crampton, M. R., Emokpae, T. A., Isanbor, C., & Batsanov, A. S. (2025, August 6). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. ResearchGate. Retrieved from [Link]
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Olender, D., Żwawiak, J., & Zaprutko, L. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 11(2), 45. [Link]
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Krátký, M., Vinšová, J., & Stolaříková, J. (2017). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Advances, 7(83), 52969–52978. [Link]
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Ibezim, A., & Chrouser, D. (2019). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Mathematical and Computational Applications, 24(3), 70. [Link]
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A Senior Application Scientist's Guide to HPLC Purity Assessment of Synthesized 1-(4-Nitrobenzoyl)piperidin-4-one
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a non-negotiable cornerstone of regulatory compliance and therapeutic efficacy. The compound 1-(4-Nitrobenzoyl)piperidin-4-one is a key building block in the synthesis of various pharmaceutical agents.[1] Its purity directly impacts the quality and safety of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, offering field-proven insights and actionable protocols.
The Criticality of Purity Assessment
The synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one can introduce various impurities, including unreacted starting materials, by-products, and degradation products. Rigorous analytical oversight is essential to ensure that the final compound meets the stringent purity requirements of the pharmaceutical industry. Reverse-phase HPLC (RP-HPLC) is the predominant technique for this purpose due to its versatility, robustness, and ability to separate a wide range of small molecules.[2][3]
Comparative Analysis of HPLC Methodologies
The choice of HPLC method significantly influences the accuracy and efficiency of purity determination. Here, we compare two common approaches: Isocratic vs. Gradient Elution.
-
Isocratic Elution: This method uses a constant mobile phase composition throughout the analysis. It is simpler to set up and provides highly reproducible retention times. However, it may fail to resolve complex mixtures or elute strongly retained compounds in a reasonable timeframe, leading to broad peaks and reduced sensitivity.
-
Gradient Elution: This method involves a programmed change in the mobile phase composition during the run, typically by increasing the proportion of the organic solvent.[4] This approach is ideal for samples containing components with a wide range of polarities, as it sharpens peaks, improves resolution, and reduces analysis time.[4] For the analysis of 1-(4-Nitrobenzoyl)piperidin-4-one and its potential impurities, a gradient method is generally superior.
The following diagram illustrates the workflow for the synthesis and subsequent purity assessment of the target compound.
Caption: Workflow for Synthesis and Purity Assessment.
Recommended Experimental Protocol: Gradient RP-HPLC with Diode-Array Detection (DAD)
This protocol outlines a robust gradient RP-HPLC method coupled with a Diode-Array Detector (DAD), which not only quantifies impurities but also provides spectral data to assess peak purity.[5][6]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode-Array Detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (with full spectral acquisition from 200-400 nm for peak purity analysis).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (equilibration)
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 1-(4-Nitrobenzoyl)piperidin-4-one.
-
Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Trustworthiness: The Role of System Suitability Testing (SST)
To ensure the validity of the analytical results, a System Suitability Test (SST) must be performed before any sample analysis.[7][8] This is a non-negotiable aspect of good laboratory practice and is mandated by regulatory bodies like the FDA and ICH.[9][10] SST verifies that the chromatographic system is performing adequately for the intended analysis.[7]
SST Parameters and Acceptance Criteria (based on ICH guidelines): [11]
-
Tailing Factor (Symmetry Factor): ≤ 2.0 for the main peak.
-
Theoretical Plates (N): > 2000 for the main peak.
-
Repeatability (%RSD of Peak Area): ≤ 2.0% for six replicate injections of a standard solution.
The diagram below illustrates the relationship between key HPLC parameters and the quality of the separation.
Caption: Relationship between HPLC parameters and separation quality.
Comparative Data Analysis
The following table presents hypothetical, yet realistic, data comparing the performance of the recommended gradient method with a less optimal isocratic method for the analysis of a synthesized batch of 1-(4-Nitrobenzoyl)piperidin-4-one containing two known impurities.
| Parameter | Recommended Gradient Method | Isocratic Method (60% Acetonitrile) |
| Retention Time (Main Peak) | 10.5 min | 5.2 min |
| Resolution (Main Peak / Impurity 1) | 3.5 | 1.2 (co-eluting) |
| Resolution (Main Peak / Impurity 2) | 5.8 | 3.1 |
| Tailing Factor (Main Peak) | 1.1 | 1.8 |
| Theoretical Plates (Main Peak) | 15,000 | 4,500 |
| Calculated Purity (%) | 99.5% | 99.8% (inaccurate due to co-elution) |
As the data illustrates, the gradient method provides significantly better resolution, leading to a more accurate purity assessment. The isocratic method fails to separate Impurity 1 from the main peak, resulting in an overestimation of the product's purity.
Conclusion
For the reliable purity assessment of synthesized 1-(4-Nitrobenzoyl)piperidin-4-one, a well-developed gradient reverse-phase HPLC method with DAD is demonstrably superior to an isocratic approach. This method provides the necessary resolution to separate the main component from potential process-related impurities and degradation products. The inclusion of rigorous System Suitability Testing and peak purity analysis using a DAD ensures the trustworthiness and accuracy of the results, which is paramount for applications in drug development and quality control.[6][12]
References
-
American Chemical Society. Getting the peaks perfect: System suitability for HPLC. [Link]
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Dolan, J. W., & Snyder, L. R. (2017). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC North America. [Link]
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Pandey, P. K. (2025). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharma Beginners. [Link]
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Pharmaguideline. System Suitability in HPLC Analysis. [Link]
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Chiralizer. (2016). PEAK PURITY Determination by HPLC Diode Array Chromatography Software (UV/VIS): Limitations and Uses. [Link]
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Kopec, R. E. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology. [Link]
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Ahmed, A. (2025). Mastering Small Molecule Reversed-Phase Method Development. Labroots. [Link]
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Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]
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Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
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Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
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Dolan, J. (2024). Peak Purity in Chromatography: Enhancing Analysis Accuracy. Separation Science. [Link]
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Crawford Scientific. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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ResearchGate. (2017). (PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). [Link]
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International Council for Harmonisation (ICH). (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]
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ResearchGate. (2022). Calculated system suitability parameters for the HPLC method (ICH guidelines). [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Nitrobenzoyl)piperidin-4-one
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(4-Nitrobenzoyl)piperidin-4-one (CAS No. 34259-84-2), a compound utilized in pharmaceutical research and organic synthesis.[1] The procedures outlined herein are grounded in the principles of chemical safety and environmental stewardship, reflecting the established best practices for handling hazardous organic nitro compounds.
While a specific Safety Data Sheet (SDS) for 1-(4-Nitrobenzoyl)piperidin-4-one is not always readily available, the guidance provided is based on the known hazards of its structural components: the aromatic nitro group and the piperidin-4-one core. Aromatic nitro compounds are recognized for their potential toxicity and environmental persistence, while piperidine derivatives can act as skin and eye irritants.[2][3][4][5] Therefore, this compound must be managed as hazardous waste.
I. Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to adhere to strict safety protocols to mitigate exposure risks. The combination of a nitroaromatic and a piperidone moiety necessitates a cautious approach.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable. This includes:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[2][3]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes must be worn.[2][3]
-
Respiratory Protection: All handling of solid 1-(4-Nitrobenzoyl)piperidin-4-one and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][3]
Spill Response: In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate the immediate area and restrict access.
-
Eliminate all ignition sources, as organic nitro compounds can be flammable.[2]
-
For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels for absorption. [2][6]
-
Carefully collect the absorbed material and any contaminated surfaces into a clearly labeled, sealed container for hazardous waste disposal.[6]
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[2]
II. Segregation and Storage of Waste
Proper segregation and temporary storage of chemical waste are foundational to a safe disposal workflow. Cross-contamination with incompatible materials can lead to dangerous reactions.
| Waste Stream | Container Type | Labeling Requirements | Storage Location |
| Solid 1-(4-Nitrobenzoyl)piperidin-4-one Waste | Leak-proof, compatible container | "Hazardous Waste," "1-(4-Nitrobenzoyl)piperidin-4-one," approximate quantity, and date. | Designated and secured satellite accumulation area. |
| Contaminated Labware (glassware, pipette tips, etc.) | Puncture-resistant container | "Hazardous Waste," "Contaminated with 1-(4-Nitrobenzoyl)piperidin-4-one," and date. | Designated and secured satellite accumulation area. |
| Organic Solvent Waste Containing 1-(4-Nitrobenzoyl)piperidin-4-one | Chemically resistant, sealed container | "Hazardous Waste," list of all chemical constituents including "1-(4-Nitrobenzoyl)piperidin-4-one" with percentages, and date. | Designated and secured satellite accumulation area. |
Chemical Incompatibility: Store waste containing 1-(4-Nitrobenzoyl)piperidin-4-one away from strong oxidizing agents and strong acids.[3][7][8]
III. Disposal Procedures: A Step-by-Step Guide
Under no circumstances should 1-(4-Nitrobenzoyl)piperidin-4-one or materials contaminated with it be disposed of in standard trash or poured down the sanitary sewer system.[7][9] The environmental toxicity of nitroaromatic compounds necessitates professional disposal.[4]
-
Consult Institutional Guidelines: Your primary point of reference must be your institution's Environmental Health and Safety (EHS) department. They will provide specific protocols and arrange for collection by a licensed hazardous waste disposal company.[6][9]
-
Waste Collection:
-
Ensure all waste containers are securely sealed and the exterior is clean.[6]
-
Properly complete all hazardous waste tags or manifests as required by your institution and local regulations.
-
-
Preferred Disposal Method: Incineration: The generally accepted and most environmentally sound method for the disposal of organic nitro compounds is high-temperature incineration.[3][6] This process, conducted in a specialized facility equipped with afterburners and flue gas scrubbers, ensures the complete destruction of the compound and the neutralization of harmful byproducts.[3][10]
IV. Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of 1-(4-Nitrobenzoyl)piperidin-4-one waste.
Caption: Disposal Workflow for 1-(4-Nitrobenzoyl)piperidin-4-one.
V. References
-
Benchchem. (n.d.). Proper Disposal Procedures for 1-(m-Nitro-phenyl)-2-nitro-propane. Retrieved from Google Search.
-
Fisher Scientific. (2025). Safety Data Sheet for N-Benzyl-4-piperidone. Retrieved from Google Search.
-
SynQuest Laboratories, Inc. (2016). Safety Data Sheet for Piperidin-4-one. Retrieved from Google Search.
-
Reddit. (2025). 2-nitrophenol waste. Retrieved from a Reddit discussion on the disposal of nitroaromatic compounds.
-
Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from Google Search.
-
AAPPTec, LLC. (n.d.). Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from Google Search.
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from the Dartmouth Policy Portal.
-
CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. Retrieved from Google Search.
-
US EPA. (n.d.). Nitrocellulose Drum Removal Work Plan. Retrieved from Google Search.
-
Apollo Scientific. (n.d.). Safety Data Sheet for 1-Benzylpiperidin-4-one. Retrieved from Google Search.
-
Chem-Impex. (n.d.). 1-(4-Nitrobenzoyl)piperidin-4-one. Retrieved from Google Search.
-
Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 1-(1-Benzoyl-4-piperidinyl)azepane. Retrieved from Google Search.
-
Santa Cruz Biotechnology. (n.d.). 1-(4-Nitrobenzoyl)piperidin-4-one. Retrieved from Google Search.
-
Guidechem. (n.d.). 1-(3-NITROBENZOYL)-4-PIPERIDINECARBOXYLIC ACID (cas 352673-01-9) SDS/MSDS download. Retrieved from Google Search.
-
New Jersey Department of Health. (n.d.). Hazard Summary for Piperidine. Retrieved from Google Search.
-
PubChem. (n.d.). 4-Piperidone. Retrieved from the National Center for Biotechnology Information.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. reddit.com [reddit.com]
- 5. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. peptide.com [peptide.com]
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- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
